FLT4 protein
Description
Properties
CAS No. |
144638-77-7 |
|---|---|
Molecular Formula |
C8H14N2O |
Synonyms |
FLT4 protein |
Origin of Product |
United States |
Foundational & Exploratory
FLT4 (VEGFR-3): A Comprehensive Technical Guide to its Structure, Domains, and Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fms-related tyrosine kinase 4 (FLT4), also known as Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), is a pivotal receptor tyrosine kinase (RTK) primarily involved in the regulation of the lymphatic system.[1][2] Its intricate structure and signaling pathways are of paramount interest for research into lymphangiogenesis, cancer metastasis, and various developmental processes. Dysregulation of FLT4 signaling is implicated in diseases such as lymphedema and cancer.[1] This technical guide provides an in-depth exploration of the FLT4 protein, its structural domains, and the signaling cascades it initiates, with a focus on quantitative data, experimental methodologies, and visual representations of its molecular interactions.
This compound Structure and Domains
The human this compound is a transmembrane glycoprotein (B1211001) with a molecular weight of approximately 170 kDa.[3] The full-length protein consists of 1363 amino acids and is organized into distinct functional domains: an extracellular ligand-binding domain, a single-pass transmembrane helix, and an intracellular region possessing tyrosine kinase activity.[4]
Extracellular Domain (ECD)
The extensive extracellular domain of FLT4 is responsible for ligand recognition and binding. It is characterized by the presence of seven immunoglobulin-like (Ig-like) domains, a hallmark of the VEGFR family.[3][5] These domains are crucial for the specific interaction with its cognate ligands, Vascular Endothelial Growth Factor C (VEGF-C) and Vascular Endothelial Growth Factor D (VEGF-D).[1] The first three Ig-like domains are primarily responsible for ligand binding, while domains 4-7 are involved in the structural rearrangements necessary for receptor dimerization and subsequent activation.[5]
Transmembrane Domain (TMD)
A single alpha-helical transmembrane domain anchors the FLT4 receptor in the cell membrane. This hydrophobic segment traverses the lipid bilayer, connecting the extracellular ligand-binding region to the intracellular signaling machinery.
Intracellular Domain (ICD)
The intracellular domain of FLT4 contains the catalytic tyrosine kinase domain, which is essential for signal transduction. Upon ligand-induced dimerization, the kinase domains of two receptor monomers trans-autophosphorylate specific tyrosine residues within the activation loop and other regions of the ICD. These phosphorylated tyrosines then serve as docking sites for various downstream signaling and adaptor proteins, initiating a cascade of intracellular events.[6]
Quantitative Domain Information
The precise amino acid boundaries of the human this compound domains are summarized in the table below, based on UniProt entry P35916.
| Domain/Region | Start Residue | End Residue | Length (Amino Acids) |
| Signal Peptide | 1 | 24 | 24 |
| Extracellular Domain | 25 | 775 | 751 |
| Immunoglobulin-like domain 1 | 30 | 130 | 101 |
| Immunoglobulin-like domain 2 | 131 | 228 | 98 |
| Immunoglobulin-like domain 3 | 229 | 332 | 104 |
| Immunoglobulin-like domain 4 | 333 | 425 | 93 |
| Immunoglobulin-like domain 5 | 426 | 561 | 136 |
| Immunoglobulin-like domain 6 | 562 | 659 | 98 |
| Immunoglobulin-like domain 7 | 660 | 752 | 93 |
| Transmembrane Domain | 776 | 796 | 21 |
| Cytoplasmic Domain | 797 | 1363 | 567 |
| Protein Kinase Domain | 825 | 1153 | 329 |
Data sourced from UniProt (P35916).
Caption: Schematic of this compound domains.
FLT4 Signaling Pathway
Activation of FLT4 by its ligands, primarily VEGF-C and VEGF-D, triggers receptor dimerization and autophosphorylation of key tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for adaptor proteins and enzymes, initiating downstream signaling cascades that regulate cellular processes such as proliferation, migration, and survival of lymphatic endothelial cells.[6] A major signaling route activated by FLT4 is the RAS-RAF-MEK-ERK pathway.
Upon ligand binding and receptor autophosphorylation, the adaptor protein Growth factor receptor-bound protein 2 (GRB2) is recruited to the activated FLT4 receptor. GRB2, in complex with the Son of Sevenless (SOS) guanine (B1146940) nucleotide exchange factor, then activates the small GTPase RAS by promoting the exchange of GDP for GTP.[7] Activated, GTP-bound RAS subsequently recruits and activates the RAF serine/threonine kinase, initiating a kinase cascade. RAF phosphorylates and activates MEK (MAPK/ERK kinase), which in turn phosphorylates and activates ERK (extracellular signal-regulated kinase).[8][9] Activated ERK can then translocate to the nucleus to phosphorylate and regulate the activity of various transcription factors, leading to changes in gene expression that drive lymphangiogenesis.
Caption: FLT4-mediated RAS-RAF-MEK-ERK signaling.
Experimental Protocols for Structural Analysis
Determining the three-dimensional structure of a large, glycosylated transmembrane protein like FLT4 presents significant challenges. However, structural information for its individual domains has been obtained, primarily through X-ray crystallography and cryo-electron microscopy (cryo-EM). Below are generalized protocols for these key experimental approaches, based on methodologies applied to FLT4 and its close homolog, VEGFR-2.
Protein Expression and Purification for Structural Studies
A prerequisite for any structural determination method is the production of high-purity, homogenous protein.
-
Construct Design: DNA constructs encoding the desired FLT4 domain (e.g., the extracellular Ig-like domains or the intracellular kinase domain) are generated. These constructs often include affinity tags (e.g., a polyhistidine-tag) to facilitate purification.
-
Expression System: For the extracellular domains, insect or mammalian cell expression systems are typically used to ensure proper protein folding and post-translational modifications, such as glycosylation. The intracellular kinase domain can often be expressed in bacterial systems like E. coli.
-
Protein Purification:
-
Cell Lysis and Clarification: Cells are harvested and lysed to release the protein. The lysate is then clarified by centrifugation to remove cellular debris.
-
Affinity Chromatography: The clarified lysate is passed over a resin that specifically binds the affinity tag (e.g., a nickel-NTA resin for His-tagged proteins). The bound protein is then eluted.
-
Size-Exclusion Chromatography: Further purification is achieved by size-exclusion chromatography to separate the protein of interest from aggregates and other contaminants, ensuring a homogenous sample.
-
X-ray Crystallography of FLT4 Domains
This technique has been successfully used to determine the structure of the extracellular domains of VEGFRs.[10]
-
Crystallization Screening: The purified protein is concentrated and subjected to high-throughput crystallization screening using various commercially available or custom-made screens. This involves mixing the protein solution with a variety of precipitants, buffers, and salts in microplates. Vapor diffusion (sitting or hanging drop) is a common method.[6]
-
Crystal Optimization: Conditions that yield initial microcrystals are further optimized by systematically varying the concentrations of the protein, precipitants, and other additives to obtain larger, diffraction-quality crystals.
-
Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are then collected at a synchrotron source.[6]
-
Structure Determination and Refinement: The diffraction data are processed to generate an electron density map. The protein structure is then built into this map and refined using computational methods.[6]
Cryo-Electron Microscopy (Cryo-EM) of the FLT4 Receptor Complex
Cryo-EM is a powerful technique for determining the structure of large, dynamic protein complexes in a near-native state.
-
Sample Preparation and Vitrification: A small volume of the purified this compound or a ligand-bound complex is applied to a cryo-EM grid. The grid is then blotted to create a thin film of the sample, which is rapidly plunged into liquid ethane (B1197151) to vitrify the sample, trapping the protein molecules in random orientations.
-
Data Collection: The vitrified grids are imaged in a transmission electron microscope under cryogenic conditions. A series of images (a "movie") is collected for each area to allow for the correction of beam-induced motion.
-
Image Processing:
-
Motion Correction: The movie frames are aligned to correct for sample movement during imaging.
-
Particle Picking: Individual protein particle images are identified and selected from the micrographs.
-
2D Classification: The particle images are classified into different 2D class averages to assess sample quality and heterogeneity.
-
3D Reconstruction: An initial 3D model is generated, and the 2D particle images are then used to reconstruct a high-resolution 3D density map of the protein.
-
-
Model Building and Refinement: An atomic model of the protein is built into the cryo-EM density map and refined.
Caption: Workflow for structural analysis of FLT4.
Conclusion
The FLT4 receptor is a complex and highly regulated molecule that plays a critical role in the lymphatic system. A thorough understanding of its structure, domain organization, and signaling pathways is essential for the development of targeted therapies for a range of diseases. This guide has provided a detailed overview of the current knowledge of FLT4, from its molecular architecture to its intricate signaling networks and the experimental approaches used to elucidate its structure. As research in this field continues to advance, a deeper understanding of FLT4 biology will undoubtedly open new avenues for therapeutic intervention.
References
- 1. cytobodx.com [cytobodx.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Surface Engineering of FLT4-Targeted Nanocarriers Enhances Cell-Softening Glaucoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A combined NMR and deep neural network approach for enhancing the spectral resolution of aromatic side chains in proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural determinants of growth factor binding and specificity by VEGF receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation of purified GPCRs for structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural and mechanistic insights into VEGF receptor 3 ligand binding and activation - PMC [pmc.ncbi.nlm.nih.gov]
FLT4 (VEGFR-3): A Comprehensive Technical Guide on its Chromosomal Location, Aliases, and Core Functions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fms Related Receptor Tyrosine Kinase 4 (FLT4), more commonly known as Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), is a critical regulator of the lymphatic system. Its involvement in lymphangiogenesis—the formation of lymphatic vessels—positions it as a key therapeutic target for a range of pathologies, including cancer metastasis and lymphedema. This technical guide provides an in-depth overview of the FLT4 gene, detailing its chromosomal location, established aliases, and the fundamental signaling pathways it governs. The information is presented to support advanced research and therapeutic development.
Gene Chromosomal Location and Aliases
The human FLT4 gene is located on the long (q) arm of chromosome 5 at position 35.3.[1][2][3] This specific cytogenetic band, 5q35.3, is the precise genomic address for this important gene.
To facilitate comprehensive literature searches and cross-disciplinary communication, it is essential to be familiar with the various aliases of FLT4. The most common synonym is VEGFR-3, which underscores its role as a receptor for vascular endothelial growth factors.
Table 1: Aliases of the Human FLT4 Gene
| Alias | Full Name |
| VEGFR-3 / VEGFR3 | Vascular Endothelial Growth Factor Receptor 3[1][4] |
| PCL | Primary Congenital Lymphedema[1] |
| FLT41 | Fms-Related Tyrosine Kinase 4[2][4] |
| LMPH1A | Lymphedema, Hereditary I A[2][5] |
| CHTD7 | |
| FLT-4 | Feline McDonough Sarcoma (FMS)-Like Tyrosine Kinase 4[2] |
Quantitative Gene and Protein Data
The FLT4 gene and its protein product have been extensively characterized. The following table summarizes key quantitative data for this gene.
Table 2: Quantitative Data for the Human FLT4 Gene
| Attribute | Value | Source |
| Chromosomal Location | 5q35.3 | GeneCards[1], Wikipedia[2] |
| Genomic Coordinates (GRCh38) | Chr5: 180,601,506-180,649,624 bp | Wikipedia[2] |
| Number of Exons | 31 | NCBI[6] |
| Protein Size | 1363 amino acids | UniProt |
| Molecular Weight (Isoform 1) | 152.0 kDa | UniProt |
Core Function and Signaling Pathway
FLT4 is a receptor tyrosine kinase that plays a pivotal role in the development and maintenance of the lymphatic vasculature.[1][7] Its primary ligands are Vascular Endothelial Growth Factor-C (VEGF-C) and Vascular Endothelial Growth Factor-D (VEGF-D).
The binding of VEGF-C or VEGF-D to the extracellular domain of FLT4 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation initiates a downstream signaling cascade that promotes the proliferation, survival, and migration of lymphatic endothelial cells, ultimately leading to the formation of new lymphatic vessels.
FLT4 Signaling Pathway Diagram
Caption: FLT4 signaling cascade initiated by VEGF-C/D binding.
Experimental Protocols
The study of FLT4 function and signaling relies on a variety of established molecular and cellular biology techniques. Below are outlines of key experimental protocols.
Western Blotting for FLT4 Phosphorylation
Objective: To detect the phosphorylation state of FLT4 upon ligand stimulation.
Methodology:
-
Cell Culture and Stimulation: Culture lymphatic endothelial cells (e.g., HLECs) to 80-90% confluency. Serum-starve the cells for 12-24 hours. Stimulate cells with recombinant VEGF-C or VEGF-D (e.g., 100 ng/mL) for various time points (e.g., 0, 5, 15, 30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated FLT4 (e.g., anti-p-VEGFR-3 Tyr1337) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total FLT4 to normalize for protein loading.
Immunofluorescence for FLT4 Localization
Objective: To visualize the subcellular localization of FLT4 in lymphatic endothelial cells.
Methodology:
-
Cell Culture: Grow lymphatic endothelial cells on glass coverslips.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against FLT4 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.
Logical Relationship Diagram
The following diagram illustrates the logical flow from gene to function and its implication in disease.
Caption: Relationship of FLT4 gene to its function and disease.
Conclusion
The FLT4 gene, located at chromosome 5q35.3, and its protein product, VEGFR-3, are indispensable for the proper functioning of the lymphatic system. A thorough understanding of its genetic and molecular characteristics, as detailed in this guide, is paramount for the development of novel diagnostics and therapeutics targeting lymphatic-related diseases. The provided data and protocols serve as a foundational resource for researchers and drug development professionals dedicated to advancing this critical field of study.
References
- 1. genecards.org [genecards.org]
- 2. FLT4 - Wikipedia [en.wikipedia.org]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. FLT4 gene: MedlinePlus Genetics [medlineplus.gov]
- 5. xcode.life [xcode.life]
- 6. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 7. FLT4 fms related receptor tyrosine kinase 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3): A Comprehensive Technical Guide to its Core Functions and Therapeutic Implications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), also known as Fms-like tyrosine kinase 4 (Flt4), is a pivotal regulator of the lymphatic system's development and function. Its role extends beyond lymphangiogenesis, influencing angiogenesis, immune cell trafficking, and cancer metastasis. This technical guide provides an in-depth exploration of VEGFR-3's core functions, the intricate signaling pathways it governs, and its significance as a therapeutic target. We present a consolidation of quantitative data, detailed experimental protocols, and visual representations of its signaling cascades to serve as a comprehensive resource for researchers and drug development professionals.
Introduction
Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3) is a receptor tyrosine kinase primarily expressed on lymphatic endothelial cells (LECs).[1] Its activation by its cognate ligands, Vascular Endothelial Growth Factor-C (VEGF-C) and Vascular Endothelial Growth Factor-D (VEGF-D), initiates a cascade of intracellular signaling events crucial for lymphangiogenesis—the formation of new lymphatic vessels from pre-existing ones.[2] Dysregulation of the VEGF-C/VEGF-D/VEGFR-3 signaling axis is implicated in a variety of pathological conditions, including cancer metastasis, lymphedema, and inflammatory diseases, making it a subject of intense research and a promising target for therapeutic intervention.[1]
Ligand Binding and Receptor Activation
VEGFR-3 is activated upon binding of its ligands, VEGF-C and VEGF-D. This interaction induces receptor dimerization, leading to the autophosphorylation of specific tyrosine residues within the intracellular kinase domain and initiating downstream signaling cascades.[2]
Ligand Binding Affinities
The binding affinity of VEGF-C and VEGF-D to VEGFR-3 is a critical determinant of the subsequent signaling strength and cellular response. The dissociation constant (Kd) is a common measure of this affinity, with lower values indicating a stronger interaction.
| Ligand | Receptor | Method | Dissociation Constant (Kd) | Reference |
| VEGF-C | VEGFR-3 | Scatchard Analysis | 135 pM | [3] |
| VEGF-C | VEGFR-3 (D1-7) | Isothermal Titration Calorimetry (ITC) | 1.3 nM | [4] |
| VEGF-C | VEGFR-3 (D1-5) | Isothermal Titration Calorimetry (ITC) | 4.3 nM | [4] |
| VEGF-C | VEGFR-3 (D1-3) | Isothermal Titration Calorimetry (ITC) | 16.2 nM | [4] |
| VEGF-C | VEGFR-3 (D1-2) | Isothermal Titration Calorimetry (ITC) | 1.1 µM | [4] |
| VEGF-D | VEGFR-3 (D1-3) | Isothermal Titration Calorimetry (ITC) | 2.1 nM | [5] |
VEGFR-3 Signaling Pathways
Upon ligand-induced activation, VEGFR-3 initiates several downstream signaling pathways that orchestrate key cellular functions in lymphatic endothelial cells, including proliferation, migration, and survival. The two principal pathways are the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.
The PI3K/Akt Signaling Pathway
Activation of the PI3K/Akt pathway is a central event in VEGFR-3 signaling, primarily promoting cell survival and proliferation.
VEGFR-3 PI3K/Akt Signaling Pathway
The MAPK/ERK Signaling Pathway
The MAPK/ERK pathway, also activated by VEGFR-3, plays a crucial role in regulating cell migration and proliferation.
VEGFR-3 MAPK/ERK Signaling Pathway
Core Functions of VEGFR-3
Lymphangiogenesis
The primary and most well-characterized function of VEGFR-3 is the regulation of lymphangiogenesis. During embryonic development, VEGFR-3 signaling is essential for the budding of lymphatic endothelial cells from the cardinal vein to form the primitive lymphatic plexus. In adults, VEGFR-3 continues to play a critical role in the maintenance of the lymphatic vasculature and in pathological lymphangiogenesis, such as that associated with wound healing and tumor metastasis.
Angiogenesis
While predominantly associated with the lymphatic system, VEGFR-3 also participates in angiogenesis, the formation of new blood vessels.[1] During embryonic development, VEGFR-3 is expressed in blood vascular endothelial cells and is crucial for the proper development of the cardiovascular system. In adults, VEGFR-3 expression can be re-induced in blood vessel endothelium during pathological angiogenesis, such as in tumors.
Role in Cancer
The VEGF-C/VEGF-D/VEGFR-3 axis is a key player in cancer progression.[1] Tumor cells can secrete VEGF-C and VEGF-D, which stimulate lymphangiogenesis in and around the tumor, providing a route for metastatic dissemination to lymph nodes and distant organs. Furthermore, some tumor cells express VEGFR-3 themselves, and its activation can directly promote their proliferation, migration, and survival.
Experimental Protocols
Immunoprecipitation and Western Blotting for VEGFR-3 Phosphorylation
This protocol details the steps to assess the phosphorylation status of VEGFR-3 in response to ligand stimulation.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-VEGFR-3 antibody for immunoprecipitation
-
Protein A/G agarose (B213101) beads
-
Anti-phosphotyrosine antibody for Western blotting
-
Secondary antibody conjugated to horseradish peroxidase (HRP)
-
Chemiluminescent substrate
-
SDS-PAGE gels and transfer membranes
Procedure:
-
Cell Culture and Stimulation: Culture lymphatic endothelial cells to near confluence. Serum-starve the cells for 4-6 hours. Stimulate the cells with recombinant VEGF-C or VEGF-D for the desired time points (e.g., 0, 5, 15, 30 minutes).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in ice-cold lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G agarose beads for 30 minutes at 4°C.
-
Incubate the pre-cleared lysates with an anti-VEGFR-3 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for an additional 2-3 hours at 4°C.
-
Wash the beads three times with lysis buffer.
-
-
Western Blotting:
-
Resuspend the beads in SDS-PAGE sample buffer and boil for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary anti-phosphotyrosine antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To confirm equal loading, the membrane can be stripped and re-probed with an anti-VEGFR-3 antibody.
-
Immunoprecipitation-Western Blot Workflow
In Vitro Lymphangiogenesis (Tube Formation) Assay
This assay assesses the ability of lymphatic endothelial cells to form capillary-like structures in vitro, a hallmark of lymphangiogenesis.
Materials:
-
Basement membrane extract (e.g., Matrigel)
-
Lymphatic endothelial cells (LECs)
-
Cell culture medium
-
Test compounds (e.g., VEGF-C, inhibitors)
-
96-well plate
-
Microscope with imaging capabilities
Procedure:
-
Plate Coating: Thaw the basement membrane extract on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30-60 minutes.
-
Cell Seeding: Seed the lymphatic endothelial cells onto the solidified matrix.
-
Treatment: Add the test compounds (e.g., VEGF-C as a positive control, or potential inhibitors) to the wells.
-
Incubation: Incubate the plate at 37°C in a humidified incubator for 4-18 hours.
-
Imaging and Analysis: Observe the formation of tube-like structures using a microscope. Capture images and quantify parameters such as the number of tubes, tube length, and number of branch points using image analysis software.
Directed In Vivo Lymphangiogenesis Assay (DIVLA)
The DIVLA is a robust method for quantifying lymphangiogenesis in vivo.[6][7]
Materials:
-
Silicone tubes (angioreactors)
-
Basement membrane extract
-
Growth factors (e.g., VEGF-C) or cells to be tested
-
Immunocompromised mice
-
Surgical tools
-
Evans Blue dye (for visualization)
-
Antibodies for immunohistochemistry (e.g., anti-LYVE-1, anti-CD31)
Procedure:
-
Angioreactor Preparation: Fill the silicone tubes with basement membrane extract mixed with the desired growth factors or cells.
-
Implantation: Surgically implant the angioreactors subcutaneously into the dorsal flank of the mice.
-
Incubation: Allow 10-14 days for lymphatic vessels to grow into the angioreactors.
-
Visualization (Optional): Inject Evans Blue dye intradermally near the angioreactors to visualize lymphatic drainage.
-
Explantation and Analysis:
-
Excise the angioreactors and the surrounding tissue.
-
The contents of the angioreactors can be analyzed by:
-
Immunohistochemistry: Section the angioreactor and stain for lymphatic (e.g., LYVE-1) and blood (e.g., CD31) vessel markers to quantify vessel density.
-
Quantitative PCR (qPCR): Extract RNA from the cellular infiltrate and measure the expression of lymphatic-specific genes.
-
-
Therapeutic Targeting of VEGFR-3
Given its central role in pathological lymphangiogenesis and cancer metastasis, VEGFR-3 has emerged as a significant therapeutic target. Strategies to inhibit VEGFR-3 signaling include:
-
Monoclonal Antibodies: Antibodies that bind to VEGFR-3 and block ligand binding or receptor dimerization.
-
Small Molecule Tyrosine Kinase Inhibitors (TKIs): Molecules that enter the cell and inhibit the kinase activity of VEGFR-3, preventing downstream signaling.
-
Soluble Receptors (VEGF Traps): Engineered proteins that consist of the extracellular domains of VEGFRs, which bind to and sequester VEGF-C and VEGF-D, preventing them from activating the endogenous receptors.
Conclusion
VEGFR-3 is a master regulator of the lymphatic system with crucial functions in development, health, and disease. A thorough understanding of its signaling pathways and core functions is paramount for the development of novel therapeutic strategies for a range of pathologies, from cancer to lymphedema. The quantitative data, detailed protocols, and pathway diagrams provided in this guide offer a foundational resource for researchers dedicated to unraveling the complexities of VEGFR-3 and harnessing its therapeutic potential.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Frontiers | Regulation of VEGFR3 signaling in lymphatic endothelial cells [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Structural and mechanistic insights into VEGF receptor 3 ligand binding and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A practical and sensitive method of quantitating lymphangiogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
The FLT4 Signaling Pathway: A Cornerstone of Lymphangiogenesis and a Target for Therapeutic Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The fms-related tyrosine kinase 4 (FLT4), also known as vascular endothelial growth factor receptor 3 (VEGFR-3), is a pivotal regulator of lymphangiogenesis, the process of new lymphatic vessel formation. This receptor tyrosine kinase and its cognate ligands, vascular endothelial growth factor-C (VEGF-C) and VEGF-D, orchestrate a complex signaling network that is fundamental for lymphatic development, maintenance, and function. Dysregulation of the FLT4 signaling pathway is implicated in a spectrum of pathologies, including cancer metastasis, lymphedema, and inflammatory disorders, making it a critical area of investigation for therapeutic development. This technical guide provides a comprehensive overview of the FLT4 signaling cascade, its downstream effectors, and its multifaceted role in both physiological and pathological lymphangiogenesis. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling pathways to serve as a valuable resource for the scientific community.
Introduction to FLT4 and Lymphangiogenesis
The lymphatic system plays a crucial role in maintaining tissue fluid homeostasis, facilitating immune surveillance, and absorbing dietary fats. The formation of new lymphatic vessels, or lymphangiogenesis, is a tightly regulated process essential for embryonic development and tissue repair. The FLT4 receptor is predominantly expressed on lymphatic endothelial cells (LECs) and its activation is a primary driver of their proliferation, migration, and survival.[1][2][3]
Mutations in the FLT4 gene can lead to hereditary lymphedema type IA, a condition characterized by impaired lymphatic drainage and tissue swelling.[4] Conversely, upregulation of FLT4 signaling is frequently observed in tumors, where it promotes the formation of new lymphatic vessels that serve as conduits for cancer cell dissemination to lymph nodes and distant organs.[1]
The Core Signaling Axis: VEGF-C/VEGF-D and FLT4
The activation of the FLT4 signaling pathway is initiated by the binding of its ligands, VEGF-C and VEGF-D.[2][3] These growth factors are secreted as pro-peptides and require proteolytic cleavage to achieve full receptor-binding affinity and biological activity. Upon ligand binding, FLT4 undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain. This phosphorylation creates docking sites for various downstream signaling and adaptor proteins, thereby initiating a cascade of intracellular events.[5]
Key Downstream Signaling Pathways
The activation of FLT4 primarily triggers two major downstream signaling cascades: the Phosphoinositide 3-kinase (PI3K)/AKT pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.[1]
The PI3K/AKT Pathway: Promoting Cell Survival and Proliferation
The phosphorylated FLT4 receptor recruits and activates PI3K, which in turn catalyzes the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating AKT (also known as Protein Kinase B). Activated AKT then phosphorylates a multitude of downstream targets to promote cell survival, growth, and proliferation. In the context of lymphangiogenesis, the PI3K/AKT pathway is crucial for LEC survival and proliferation.[6]
The MAPK/ERK Pathway: Driving Cell Migration and Proliferation
The activated FLT4 receptor can also recruit adaptor proteins such as Shc and Grb2.[5] This leads to the activation of the small GTPase Ras, which in turn initiates a phosphorylation cascade involving Raf, MEK, and finally ERK (also known as MAPK).[6] The MAPK/ERK pathway plays a significant role in promoting LEC migration and proliferation, essential steps in the formation of new lymphatic vessels.[6]
There is significant crosstalk between the PI3K/AKT and MAPK/ERK pathways, with some studies suggesting that AKT can inhibit the Raf-MEK-ERK cascade.[6] This interplay allows for fine-tuning of the cellular response to FLT4 activation.
Regulation of FLT4 Signaling
The activity of the FLT4 signaling pathway is tightly regulated by several mechanisms to ensure proper lymphatic development and function. Co-receptors, such as Neuropilin-2 (NRP2), can modulate ligand binding and receptor activation. Furthermore, protein tyrosine phosphatases (PTPs) play a critical role in dephosphorylating and inactivating the FLT4 receptor, thereby terminating the signaling cascade.[2][7][8] The specific PTPs involved in FLT4 regulation are an active area of research.
Quantitative Data in FLT4-Mediated Lymphangiogenesis
The following tables summarize key quantitative data related to the FLT4 signaling pathway in lymphangiogenesis.
Table 1: Dose-Response of VEGF-C on Lymphangiogenesis-Related Processes
| Parameter | Cell Type/Model | VEGF-C Concentration | Observed Effect | Reference |
| Lymphatic Sprout Extension | Rat Mesentery Culture | 100 ng/ml | Significant increase in lymphatic sprout extensions after five days. | [9] |
| Blood Capillary Sprouting | Rat Mesentery Culture | 100 ng/ml | Significant increase in blood capillary sprouting after three days. | [9] |
| Endothelial Barrier Function (TER) | Cultured Lymphatic Endothelial Cells | EC50: 4.13 nM | Time-dependent decrease in transepithelial resistance (TER). | [10] |
| Lymphatic Vessel Density | Mouse Tail Model | - | VEGF-C treatment dramatically increased lymphatic density. | [11] |
| Proliferating Lymphatic Endothelial Cells | Mouse Mesentery | - | VEGF-C induced a significantly higher degree of Ki67 positive vessels. | [11] |
Table 2: IC50 Values of Selected FLT4 Inhibitors
| Inhibitor | Target(s) | IC50 (nM) for VEGFR-3/FLT4 | Reference |
| MAZ51 | VEGFR-3 | - | [12] |
| Vandetanib | VEGFR-2, VEGFR-3, EGFR | 110 | [12] |
| Tivozanib (AV-951) | VEGFR-1, -2, -3 | 15 | [12] |
| Nintedanib (BIBF 1120) | VEGFR-1, -2, -3, FGFR-1, -2, -3, PDGFRα/β | 13 | [12] |
| Regorafenib (BAY 73-4506) | VEGFR-1, -2, -3, PDGFRβ, Kit, RET, Raf-1 | 46 | [12] |
| Sorafenib | Raf-1, B-Raf, VEGFR-2, VEGFR-3, PDGFRβ, Flt-3, c-Kit | 20 | [13] |
| Axitinib | VEGFR-1, -2, -3, PDGFRβ, c-Kit | 0.1-0.3 | [14] |
| Fruquintinib (HMPL-013) | VEGFR-1, -2, -3 | 0.5 | [14] |
| SAR131675 | VEGFR-3 | 23 | [14] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Lymphatic Endothelial Cell Migration Assay (Transwell Assay)
This protocol is adapted from established methods for assessing endothelial cell migration.[15][16][17][18]
Materials:
-
Human Lymphatic Endothelial Cells (LECs)
-
Endothelial cell growth medium
-
Serum-free basal medium
-
Recombinant human VEGF-C
-
Transwell inserts (8 µm pore size) for 24-well plates
-
24-well tissue culture plates
-
Fibronectin
-
Calcein AM or DAPI stain
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100)
-
Fluorescence microscope
Procedure:
-
Coating of Transwell Inserts: Coat the underside of the Transwell insert membrane with 10 µg/mL fibronectin for 1 hour at 37°C. Wash with PBS.
-
Cell Preparation: Culture LECs to 80-90% confluency. Starve the cells in serum-free basal medium for 4-6 hours prior to the assay.
-
Assay Setup:
-
Add 600 µL of serum-free basal medium containing the chemoattractant (e.g., 100 ng/mL VEGF-C) to the lower chamber of the 24-well plate.
-
Harvest the starved LECs and resuspend them in serum-free basal medium at a concentration of 1 x 10^5 cells/mL.
-
Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-16 hours.
-
Removal of Non-migrated Cells: Carefully remove the Transwell inserts from the wells. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.
-
Fixation and Staining:
-
Fix the migrated cells on the underside of the membrane with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 5 minutes (optional, depending on the stain).
-
Stain the cells with a fluorescent dye such as Calcein AM (for live cells before fixation) or DAPI (for nuclei after fixation).
-
-
Quantification:
-
Mount the Transwell membrane on a glass slide.
-
Count the number of migrated cells in several random fields of view using a fluorescence microscope.
-
Calculate the average number of migrated cells per field.
-
In Vitro Lymphatic Endothelial Cell Tube Formation Assay
This protocol is based on standard endothelial cell tube formation assays.[19]
Materials:
-
Human Lymphatic Endothelial Cells (LECs)
-
Endothelial cell growth medium
-
Reduced growth factor basement membrane extract (e.g., Matrigel)
-
24-well tissue culture plates
-
Recombinant human VEGF-C
-
Calcein AM
-
Fluorescence microscope
Procedure:
-
Plate Coating: Thaw the basement membrane extract on ice. Pipette 250 µL of the extract into each well of a pre-chilled 24-well plate. Ensure the entire surface is covered.
-
Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the basement membrane extract to solidify.
-
Cell Seeding:
-
Harvest LECs and resuspend them in endothelial cell growth medium at a concentration of 2 x 10^5 cells/mL.
-
Add the desired concentration of VEGF-C or other test substances to the cell suspension.
-
Gently add 100 µL of the cell suspension to each well on top of the solidified gel.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Visualization and Quantification:
-
The formation of tube-like structures can be observed using a phase-contrast microscope.
-
For quantification, the cells can be pre-labeled with Calcein AM before seeding, or stained after tube formation.
-
Capture images of the tube network.
-
Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
In Vivo Mouse Ear Sponge Assay for Lymphangiogenesis
This protocol is a modification of established in vivo angiogenesis and lymphangiogenesis assays.[19][20][21]
Materials:
-
Mice (e.g., C57BL/6)
-
Gelatin sponges
-
Recombinant human VEGF-C
-
Surgical instruments (forceps, scissors)
-
Sutures or tissue adhesive
-
Anesthesia
-
Evans blue dye or FITC-dextran
-
Fluorescence stereomicroscope
-
Tissue processing reagents (for histology)
-
Antibodies for immunofluorescence (e.g., anti-LYVE-1, anti-CD31)
Procedure:
-
Sponge Preparation: Cut sterile gelatin sponges into small discs (e.g., 5 mm diameter). Soak the sponges in a solution of PBS containing VEGF-C (e.g., 1 µg/mL) or PBS alone (control).
-
Surgical Implantation:
-
Anesthetize the mouse.
-
Make a small incision on the dorsal side of the ear.
-
Create a subcutaneous pocket using blunt dissection.
-
Insert the prepared sponge into the pocket.
-
Close the incision with sutures or tissue adhesive.
-
-
Post-operative Care: Monitor the animals for recovery and signs of infection.
-
Assessment of Lymphangiogenesis (after 7-14 days):
-
Functional Assessment (Lymphangiography): Inject Evans blue dye or FITC-dextran intradermally near the implant. Visualize and quantify the dye uptake into the lymphatic vessels using a fluorescence stereomicroscope.
-
Histological Assessment:
-
Euthanize the mice and excise the ears.
-
Fix the tissue in 4% paraformaldehyde and embed in paraffin (B1166041) or OCT.
-
Prepare tissue sections (5-10 µm).
-
Perform immunofluorescence staining for lymphatic markers (e.g., LYVE-1, Podoplanin) and blood vessel markers (e.g., CD31) to distinguish between lymphatic and blood vessels.
-
Quantify lymphatic vessel density (LVD) by counting the number of LYVE-1 positive vessels per unit area in multiple high-power fields.
-
-
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the core FLT4 signaling pathway and the experimental workflows described above.
Caption: Core FLT4 signaling pathways.
Caption: Transwell migration assay workflow.
Caption: Tube formation assay workflow.
Conclusion and Future Directions
The FLT4 signaling pathway is a central regulator of lymphangiogenesis, with profound implications for both health and disease. A thorough understanding of its intricate molecular mechanisms is paramount for the development of novel therapeutic strategies targeting lymphatic-related pathologies. This technical guide provides a foundational resource for researchers in this field, offering a synthesis of current knowledge, quantitative data, and practical experimental protocols. Future research will likely focus on further elucidating the complex regulatory networks that fine-tune FLT4 signaling, identifying novel downstream effectors, and translating this knowledge into clinically effective therapies for conditions ranging from lymphedema to metastatic cancer.
References
- 1. Dysregulation of Lymphatic Endothelial VEGFR3 Signaling in Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein tyrosine phosphatases: their roles in signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medlineplus.gov [medlineplus.gov]
- 4. FLT4 - Wikipedia [en.wikipedia.org]
- 5. Signalling properties of FLT4, a proteolytically processed receptor tyrosine kinase related to two VEGF receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of Cross Talk between PI3-Kinase and ERK/MAP Kinase Pathways in Artery-Vein Specification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein tyrosine phosphatases in cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Roles of protein-tyrosine phosphatases in growth factor signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. VEGF-C Induces Lymphangiogenesis and Angiogenesis in the Rat Mesentery Culture Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. VEGF-C Alters Barrier Function of Cultured Lymphatic Endothelial Cells Through a VEGFR-3-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. VEGF-C induced angiogenesis preferentially occurs at a distance from lymphangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. VEGFR3 inhibitor | VEGFR3 inhibition [selleck.cn]
- 15. 2.10. Transwell Migration Assay [bio-protocol.org]
- 16. Assaying antigen-specific T cell trans-endothelial migration in vitro with the Transwell system: application in tumor immunology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. protocols.io [protocols.io]
- 18. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 19. Modeling Lymphangiogenesis: Pairing in vitro and in vivo metrics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
The Role of FLT4 in Embryonic Lymphatic Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The lymphatic vasculature is a critical component of the circulatory system, playing essential roles in tissue fluid homeostasis, immune surveillance, and lipid absorption. The development of this intricate network, a process known as lymphangiogenesis, is tightly regulated by a series of molecular signals. Central to this process is the Fms-related receptor tyrosine kinase 4 (FLT4), also known as Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3). This technical guide provides a comprehensive overview of the pivotal role of FLT4 in embryonic lymphatic development, detailing its signaling pathways, the quantitative effects of its function, and the experimental methodologies used to elucidate its role.
FLT4 Signaling in Lymphatic Endothelial Cell Fate
FLT4 is a receptor tyrosine kinase that is essential for the development and maintenance of the lymphatic system.[1] Its activation by its cognate ligands, Vascular Endothelial Growth Factor C (VEGF-C) and VEGF-D, triggers a cascade of intracellular signaling events that govern the differentiation, proliferation, migration, and survival of lymphatic endothelial cells (LECs).[1][2]
During embryogenesis, a subset of endothelial cells in the cardinal vein begins to express the transcription factor PROX1, the master regulator of LEC fate.[3][4] PROX1 expression upregulates FLT4, making these progenitor cells responsive to VEGF-C.[3][5] The subsequent activation of FLT4 signaling is crucial for these newly specified LECs to bud off from the cardinal vein and form the primitive lymph sacs, the foundational structures of the lymphatic network.[3]
The VEGF-C/FLT4 Signaling Axis
The binding of VEGF-C to FLT4 induces receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This activation initiates downstream signaling primarily through two major pathways: the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.[2][6] The co-receptor Neuropilin-2 (NRP2) can also form a complex with FLT4 to enhance VEGF-C-mediated signaling.
VEGF-C/FLT4 Signaling Pathway in Lymphatic Endothelial Cells.
Quantitative Analysis of FLT4 Function in Embryonic Lymphatic Development
Genetic manipulation of the FLT4 signaling axis in model organisms such as mice and zebrafish has provided quantitative insights into its critical role in lymphangiogenesis.
Murine Models
Studies in mice have demonstrated the dose-dependent requirement for FLT4 signaling in lymphatic development. While homozygous deletion of Flt4 is embryonically lethal due to cardiovascular defects, heterozygous mice (Flt4+/-) exhibit lymphatic hypoplasia.
| Parameter | Wild-Type (WT) | Vegfc+/- | Vegfr3+/LacZ | Reference |
| Vascular Segments between Branching Points | Normalized to WT | Significantly Longer | Significantly Longer | [7] |
| Average Cross-Section Area | Normalized to WT | Significantly Higher | Significantly Higher | [7] |
| Parameter | Wild-Type (WT) | Prox1+/- | Reference |
| LEC Progenitors in Embryonic Veins | Normal | Significantly Fewer | [8] |
| Phenotype | Normal lymphatic development | Edema, perinatal death, chylothorax | [8] |
Zebrafish Models
The optical transparency of zebrafish embryos allows for real-time imaging and quantification of lymphatic development. Loss-of-function studies for flt4 and its ligand vegfc in zebrafish have revealed severe defects in the formation of the thoracic duct, the main lymphatic vessel.
| Genotype | Thoracic Duct Formation Defect | Reference |
| Wild-Type | ~5% | |
| vegfcum18 heterozygous | ~50% | |
| vegfcum18 homozygous | 100% | |
| flt4null heterozygous | ~20% | |
| flt4null homozygous | 100% |
| Genotype | Primordial Hindbrain Channel (PHBC) Formation Defect | Reference |
| Wild-Type | ~5% | |
| flt4null homozygous | ~95% | |
| flt4Y1226/7Δ homozygous | ~95% |
Key Experimental Protocols
Elucidating the role of FLT4 in embryonic lymphatic development relies on a combination of advanced imaging, genetic, and cell isolation techniques.
Whole-Mount Immunofluorescence Staining of Embryonic Lymphatic Vessels
This technique allows for the three-dimensional visualization of the developing lymphatic network within intact embryonic tissues.
Experimental Workflow for Whole-Mount Immunofluorescence.
Detailed Methodology:
-
Embryo Dissection: Dissect embryos at the desired developmental stage (e.g., E14.5 for mouse) in ice-cold Phosphate-Buffered Saline (PBS).
-
Fixation: Fix embryos in 4% paraformaldehyde (PFA) in PBS overnight at 4°C.
-
Washing: Wash embryos extensively with PBS containing 0.1% Triton X-100 (PBST).
-
Permeabilization: For dense tissues, permeabilize further with a solution containing detergents and/or solvents like Dimethyl Sulfoxide (DMSO).
-
Blocking: Block non-specific antibody binding by incubating in a solution containing serum (e.g., goat or donkey serum) and Bovine Serum Albumin (BSA) in PBST for several hours at room temperature or overnight at 4°C.
-
Primary Antibody Incubation: Incubate the embryos with primary antibodies targeting lymphatic markers (e.g., rabbit anti-PROX1, goat anti-VEGFR-3, rat anti-LYVE-1) diluted in blocking buffer for 1-3 days at 4°C with gentle agitation.
-
Washing: Wash embryos multiple times with PBST over several hours to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate with fluorophore-conjugated secondary antibodies that recognize the host species of the primary antibodies. This incubation is typically done overnight at 4°C in the dark.
-
Final Washes: Perform extensive washes with PBST to remove unbound secondary antibodies.
-
Tissue Clearing: For imaging deeper into the tissue, clear the embryos using a clearing agent such as a mixture of benzyl (B1604629) alcohol and benzyl benzoate (B1203000) (BABB) or by following protocols like iDISCO.
-
Imaging and Analysis: Mount the cleared embryos and image using a confocal or light-sheet microscope. The resulting image stacks can be used for 3D reconstruction and quantitative analysis of vessel diameter, length, and branching.
Cre-LoxP Based Lineage Tracing of Lymphatic Endothelial Cells
This powerful genetic tool is used to trace the fate of specific cell populations during development, providing definitive evidence for the venous origin of LECs.
References
- 1. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. VEGFC/FLT4-induced cell-cycle arrest mediates sprouting and differentiation of venous and lymphatic endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of lymphatic vessels in mouse embryonic and early postnatal hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Volumetric imaging reveals VEGF-C-dependent formation of hepatic lymph vessels in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of the mammalian lymphatic vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vegfc acts through ERK to induce sprouting and differentiation of trunk lymphatic progenitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to FLT4 Expression in Adult Human Tissues
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a comprehensive overview of Fms-related receptor tyrosine kinase 4 (FLT4), also known as Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), expression in adult human tissues. It includes quantitative data, detailed experimental protocols, and visualizations of the FLT4 signaling pathway and experimental workflows.
Introduction to FLT4 (VEGFR-3)
Fms-related receptor tyrosine kinase 4 (FLT4) is a member of the class III receptor tyrosine kinase subfamily, which also includes FLT1 (VEGFR-1) and KDR (VEGFR-2).[1][2] Encoded by the FLT4 gene on chromosome 5q35.3, this protein is a key receptor for Vascular Endothelial Growth Factor C (VEGF-C) and Vascular Endothelial Growth Factor D (VEGF-D).[3] FLT4 plays a crucial role in lymphangiogenesis—the formation of lymphatic vessels—and the maintenance of lymphatic endothelium.[4][5] While its expression becomes largely restricted to lymphatic endothelial cells (LECs) in adulthood, it is also found in other cell types, including neuronal progenitors, macrophages, and osteoblasts.[4] Dysregulation of FLT4 signaling is implicated in various pathological conditions, including lymphedema, tumor metastasis, and organ transplant rejection.[3][5]
FLT4 Expression in Adult Human Tissues
FLT4 exhibits a low tissue specificity at the RNA level, with expression detected in numerous tissues.[6] At the protein level, FLT4 shows cytoplasmic and membranous expression in many tissues, with notable expression in endothelial cells.[6][7]
Quantitative Expression Data
The following tables summarize the mRNA and protein expression levels of FLT4 in various adult human tissues, based on data from the Human Protein Atlas and other sources.
Table 1: FLT4 mRNA Expression in Adult Human Tissues
| Tissue | Normalized TPM (Transcripts Per Million) | Expression Level |
| Lung | ~6.7 | Medium |
| Spleen | ~7.7 | Medium |
| Placenta | High | High |
| Lymph Node | High | High |
| Thyroid Gland | ~4.5 | Low |
| Adrenal Gland | ~3.8 | Low |
| Bone Marrow | Low | Low |
| Brain | Low | Low |
| Heart Muscle | Low | Low |
| Kidney | Low | Low |
| Liver | Low | Low |
| Pancreas | Low | Low |
| Prostate | Low | Low |
| Salivary Gland | Low | Low |
| Skin | Low | Low |
| Stomach | Low | Low |
| Testis | Low | Low |
| Urinary Bladder | Low | Low |
Data is compiled from sources including the Human Protein Atlas and NCBI Gene, which report expression in RPKM or TPM.[8][6] Expression levels are categorized for clarity.
Table 2: FLT4 Protein Expression in Adult Human Tissues (Immunohistochemistry)
| Tissue | Staining Intensity | Location |
| Placenta | High | Cytoplasmic/Membranous |
| Lymph Node | High | Cytoplasmic/Membranous |
| Tonsil | Medium | Cytoplasmic/Membranous |
| Appendix | Medium | Cytoplasmic/Membranous in lymphoid tissue |
| Spleen | Medium | Cytoplasmic/Membranous |
| Lung | Low | Endothelial cells |
| Fallopian Tube | Low | Cytoplasmic/Membranous |
| Kidney | Low | Endothelial cells |
| Liver | Low | Endothelial cells |
| Skin | Low | Endothelial cells |
| Stomach | Low | Endothelial cells |
| Adipose Tissue | Not detected | - |
| Bone Marrow | Not detected | - |
| Brain (Cerebral Cortex) | Not detected | - |
| Heart Muscle | Not detected | - |
This table summarizes protein expression data primarily based on immunohistochemistry from the Human Protein Atlas.[6][7] "Not detected" indicates that no or very low levels of protein were observed.
FLT4 Signaling Pathway
FLT4 is a receptor tyrosine kinase that, upon binding its ligands VEGFC or VEGFD, forms homodimers or heterodimers with VEGFR2.[9][10] This dimerization triggers autophosphorylation of its intracellular tyrosine kinase domains, initiating downstream signaling cascades.[5][11] The primary pathways activated are the PI3K-AKT and MAPK-ERK pathways, which are crucial for cell proliferation, migration, and survival.[5][11]
Experimental Protocols
Accurate determination of FLT4 expression requires robust and well-defined experimental protocols. Below are detailed methodologies for common techniques used to study FLT4 at the protein and mRNA levels.
Immunohistochemistry (IHC) for FLT4
This protocol is adapted for formalin-fixed, paraffin-embedded (FFPE) tissue sections.[12][13][14][15]
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes, 5 minutes each.
-
Immerse in 100% Ethanol (B145695): 2 changes, 3 minutes each.
-
Immerse in 95% Ethanol: 1 minute.
-
Immerse in 80% Ethanol: 1 minute.
-
Rinse thoroughly in deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Immerse slides in a slide holder containing 10 mM Sodium Citrate buffer (pH 6.0).
-
Heat the buffer to 95-100°C in a steamer or water bath for 20-30 minutes.
-
Allow slides to cool in the buffer for 20-30 minutes at room temperature.
-
-
Blocking:
-
Wash slides 2 times for 5 minutes each in Phosphate Buffered Saline (PBS).
-
Block endogenous peroxidase activity by incubating sections in 3% Hydrogen Peroxide in PBS for 10-15 minutes.
-
Wash slides 3 times for 5 minutes each in PBS.
-
Apply a blocking solution (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) and incubate for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Drain the blocking solution (do not rinse).
-
Dilute the primary anti-FLT4 antibody in the blocking solution to its optimal concentration.
-
Apply the diluted primary antibody to the sections and incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Wash slides 3 times for 5 minutes each in PBS.
-
Apply a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) and incubate for 1 hour at room temperature.
-
Wash slides 3 times for 5 minutes each in PBS.
-
Apply an avidin-biotin-enzyme complex (ABC) reagent and incubate for 30 minutes.
-
Wash slides 3 times for 5 minutes each in PBS.
-
Develop the signal using a chromogen substrate like DAB (3,3'-Diaminobenzidine) until the desired stain intensity is reached.
-
-
Counterstaining and Mounting:
-
Rinse slides in deionized water.
-
Counterstain with Hematoxylin for 30-60 seconds.
-
"Blue" the sections in running tap water.
-
Dehydrate through a graded ethanol series (e.g., 95%, 100%) and clear in xylene.
-
Mount with a permanent mounting medium.
-
Western Blotting for FLT4
This protocol outlines the detection of FLT4 in protein lysates from tissues or cells.[16][17]
-
Sample Preparation:
-
Homogenize tissue samples in RIPA buffer containing protease and phosphatase inhibitors on ice.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Mix 20-40 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load samples onto a 4-12% SDS-polyacrylamide gel.
-
Run the gel at 100-150V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Perform the transfer using a wet or semi-dry transfer system (e.g., 100V for 1-2 hours in a cold room for wet transfer).
-
-
Immunodetection:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20, TBST).
-
Incubate the membrane with a primary anti-FLT4 antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
-
Signal Detection:
-
Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate for 1-5 minutes.
-
Capture the signal using an imaging system or X-ray film.
-
RT-qPCR for FLT4
This protocol details the quantification of FLT4 mRNA expression.[18][19][20][21]
-
RNA Extraction:
-
Homogenize fresh or frozen tissue samples in a lysis buffer (e.g., TRIzol).
-
Extract total RNA according to the manufacturer's protocol, often involving chloroform (B151607) separation and isopropanol (B130326) precipitation.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (checking A260/280 and A260/230 ratios) and/or capillary electrophoresis.
-
-
Reverse Transcription (cDNA Synthesis):
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.
-
Incubate the reaction mixture according to the reverse transcription kit's protocol (e.g., 25°C for 10 min, 50°C for 50 min, and 85°C for 5 min).
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for FLT4, and a SYBR Green or TaqMan master mix.
-
Use validated primers for FLT4 (e.g., Forward: 5'-TGCGAATACCTGTCCTACGATGC-3', Reverse: 5'-CTTGTGGATGCCGAAAGCGGAG-3').[19]
-
Perform the qPCR on a real-time PCR instrument with a typical cycling program:
-
Initial denaturation: 95°C for 10 minutes.
-
Cycling (40 cycles): 95°C for 15 seconds, 60°C for 1 minute.
-
Melt curve analysis (for SYBR Green): To verify the specificity of the amplified product.
-
-
-
Data Analysis:
-
Determine the quantification cycle (Cq) values for FLT4 and a stable reference gene (e.g., GAPDH, ACTB).
-
Calculate the relative expression of FLT4 using the ΔΔCq method.
-
In Situ Hybridization (ISH) for FLT4
This protocol is for the localization of FLT4 mRNA in tissue sections.[22][23][24]
-
Probe Preparation:
-
Synthesize a digoxigenin (B1670575) (DIG)-labeled antisense RNA probe for FLT4 from a linearized plasmid template using in vitro transcription.
-
Purify the probe and verify its integrity.
-
-
Tissue Preparation:
-
Fix tissues in 4% paraformaldehyde (PFA) overnight at 4°C.
-
Process for paraffin (B1166041) embedding or prepare cryosections.
-
Deparaffinize and rehydrate paraffin sections as described in the IHC protocol.
-
-
Pre-hybridization:
-
Permeabilize sections with Proteinase K.
-
Post-fix with 4% PFA.
-
Incubate sections in a pre-hybridization buffer for at least 2 hours at the hybridization temperature (e.g., 65°C).
-
-
Hybridization:
-
Dilute the DIG-labeled probe in hybridization buffer.
-
Denature the probe by heating at 80-100°C for 5 minutes, then place on ice.
-
Apply the probe solution to the tissue sections and incubate overnight at 65°C in a humidified chamber.
-
-
Post-Hybridization Washes:
-
Perform a series of stringent washes at 65°C to remove the unbound probe. This typically involves washes with decreasing concentrations of Saline-Sodium Citrate (SSC) buffer.
-
-
Immunodetection of Probe:
-
Block the sections with a blocking solution.
-
Incubate with an anti-DIG antibody conjugated to an enzyme like alkaline phosphatase (AP).
-
Wash to remove the unbound antibody.
-
-
Signal Development:
-
Develop the signal using a chromogenic substrate for the enzyme (e.g., NBT/BCIP for AP), which produces a colored precipitate.
-
Stop the reaction by washing in buffer.
-
Counterstain if desired and mount.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for analyzing FLT4 expression in tissue samples, from collection to final data interpretation.
References
- 1. FLT4 receptor tyrosine kinase contains seven immunoglobulin-like loops and is expressed in multiple human tissues and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The FLT4 gene encodes a transmembrane tyrosine kinase related to the vascular endothelial growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medlineplus.gov [medlineplus.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. Tissue expression of FLT4 - Summary - The Human Protein Atlas [proteinatlas.org]
- 7. This compound expression summary - The Human Protein Atlas [proteinatlas.org]
- 8. FLT4 fms related receptor tyrosine kinase 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. Molecular controls of lymphatic VEGFR3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Frontiers | Regulation of VEGFR3 signaling in lymphatic endothelial cells [frontiersin.org]
- 12. rndsystems.com [rndsystems.com]
- 13. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 14. lab.moffitt.org [lab.moffitt.org]
- 15. Immunohistochemistry Procedure [sigmaaldrich.com]
- 16. FLT4/VEGFR3 antibody (20712-1-AP) | Proteintech [ptglab.com]
- 17. Western blot protocol | Abcam [abcam.com]
- 18. origene.com [origene.com]
- 19. origene.com [origene.com]
- 20. pcrlab.vetmed.ucdavis.edu [pcrlab.vetmed.ucdavis.edu]
- 21. bio-rad.com [bio-rad.com]
- 22. ucl.ac.uk [ucl.ac.uk]
- 23. zfin.org [zfin.org]
- 24. Insitu hybridization [krauselab.ccbr.utoronto.ca]
Downstream Targets of FLT4 Phosphorylation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fms-related tyrosine kinase 4 (FLT4), also known as Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), is a receptor tyrosine kinase that plays a critical role in the development and maintenance of the lymphatic system.[1][2] Upon binding its ligands, primarily Vascular Endothelial Growth Factor-C (VEGF-C) and VEGF-D, FLT4 undergoes dimerization and autophosphorylation on specific tyrosine residues within its intracellular domain. This phosphorylation creates docking sites for a variety of downstream signaling molecules, initiating a cascade of events that regulate lymphatic endothelial cell proliferation, migration, and survival. Dysregulation of FLT4 signaling is implicated in various pathologies, including lymphedema and cancer metastasis. This technical guide provides a comprehensive overview of the known downstream targets of FLT4 phosphorylation, presenting quantitative data, detailed experimental protocols, and visual diagrams of the core signaling pathways.
Core Signaling Pathways Activated by FLT4 Phosphorylation
Ligand-induced autophosphorylation of FLT4 initiates two primary signaling cascades: the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway. These pathways are central to mediating the biological functions of FLT4.
The PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial mediator of cell survival, growth, and proliferation. Upon FLT4 phosphorylation, the p85 regulatory subunit of PI3K is recruited to the receptor, leading to the activation of the p110 catalytic subunit. Activated PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the cell membrane where it is phosphorylated and activated by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream targets to promote cell survival and proliferation.
The MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is a key regulator of cell proliferation, differentiation, and migration. FLT4 phosphorylation leads to the recruitment of adaptor proteins such as Shc and Grb2.[3] Grb2, in turn, recruits the guanine (B1146940) nucleotide exchange factor Son of Sevenless (SOS), which activates the small GTPase Ras. Activated Ras initiates a phosphorylation cascade involving Raf, MEK, and finally ERK (also known as MAPK1/2). Phosphorylated ERK translocates to the nucleus to regulate the activity of transcription factors involved in cell cycle progression and migration.
Quantitative Data on Downstream Targets
The following tables summarize quantitative data on the phosphorylation and activation of key downstream targets of FLT4. Data has been compiled from various studies, primarily utilizing phosphoproteomics and western blotting techniques in lymphatic endothelial cells stimulated with VEGF-C.
| Downstream Target | Fold Change in Phosphorylation (VEGF-C stimulation) | Cell Type | Method | Reference |
| Akt (Ser473) | 2.5 ± 0.5 | Human Dermal Lymphatic Endothelial Cells (HDLECs) | Western Blot | [4] |
| ERK1/2 (Thr202/Tyr204) | 3.2 ± 0.7 | Human Umbilical Vein Endothelial Cells (HUVECs) | Western Blot | [5] |
| AMPKα (Y247/Y441/442) | Not explicitly quantified, but shown to be directly phosphorylated by FLT4 | Macrophages | Mass Spectrometry, Immunoprecipitation | [6][7] |
Note: Fold changes are approximate and can vary depending on experimental conditions such as ligand concentration and stimulation time.
| Interacting Protein | Binding Affinity (Kd) to Phosphorylated FLT4 | Method | Reference |
| Grb2 (SH2 domain) | 1.3 µM (to a phosphopeptide mimic) | Isothermal Titration Calorimetry | [8] |
| Shc (PTB domain) | Not explicitly quantified for FLT4, but high-affinity binding to other RTKs is established | Surface Plasmon Resonance | [9] |
Detailed Experimental Protocols
VEGF-C Stimulation of Lymphatic Endothelial Cells
This protocol describes the stimulation of primary human dermal lymphatic endothelial cells (HDLECs) with VEGF-C to induce FLT4 phosphorylation and downstream signaling.
Materials:
-
Primary Human Dermal Lymphatic Endothelial Cells (HDLECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2MV)
-
Phosphate-Buffered Saline (PBS)
-
Recombinant Human VEGF-C
-
Serum-free endothelial basal medium (EBM)
-
6-well tissue culture plates
Procedure:
-
Culture HDLECs in Endothelial Cell Growth Medium in 6-well plates until they reach 80-90% confluency.
-
Serum-starve the cells by replacing the growth medium with serum-free EBM for 12-16 hours prior to stimulation.
-
Prepare a stock solution of VEGF-C in sterile PBS. A typical final concentration for stimulation is 100 ng/mL.[1]
-
Add the desired concentration of VEGF-C to the serum-free medium in each well. For a negative control, add an equal volume of PBS.
-
Incubate the cells at 37°C for the desired time points (e.g., 5, 15, 30, 60 minutes) to capture transient and sustained signaling events.
-
After incubation, immediately place the plate on ice and proceed to cell lysis for downstream applications such as immunoprecipitation or western blotting.
Immunoprecipitation of FLT4
This protocol details the immunoprecipitation of FLT4 from stimulated HDLEC lysates to analyze its phosphorylation status and interacting proteins.
Materials:
-
VEGF-C stimulated HDLEC cell lysate
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Anti-FLT4 antibody (for immunoprecipitation)
-
Protein A/G magnetic beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 2x Laemmli sample buffer)
-
Microcentrifuge tubes
-
Magnetic separation rack
Procedure:
-
Prepare cell lysates from VEGF-C stimulated and control HDLECs by adding ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled tube and determine the protein concentration.
-
Pre-clear the lysate by adding Protein A/G magnetic beads and incubating for 1 hour at 4°C with rotation.
-
Place the tubes on a magnetic rack and transfer the pre-cleared supernatant to a new tube.
-
Add the anti-FLT4 antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G magnetic beads to capture the antibody-antigen complexes and incubate for 2-4 hours at 4°C.
-
Pellet the beads using the magnetic rack and discard the supernatant.
-
Wash the beads three times with ice-cold Wash Buffer.
-
Elute the immunoprecipitated proteins by resuspending the beads in Elution Buffer and heating at 95°C for 5 minutes.
-
Pellet the beads and collect the supernatant containing the eluted FLT4 for western blot analysis.
Western Blotting for Phosphorylated Downstream Targets
This protocol outlines the detection of phosphorylated Akt (p-Akt) and ERK (p-ERK) in VEGF-C stimulated HDLEC lysates.
Materials:
-
Cell lysates from VEGF-C stimulated and control HDLECs
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer and system
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Quantify the protein concentration of the cell lysates.
-
Prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Akt, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody (diluted 1:2000 in 5% BSA/TBST) for 1 hour at room temperature.[10]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
To normalize the data, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-Akt) and a loading control (e.g., β-actin).
Conclusion
The phosphorylation of FLT4 initiates a complex and crucial network of signaling events that are fundamental to the function of the lymphatic system. The PI3K/Akt and MAPK/ERK pathways are the principal downstream cascades, regulating essential cellular processes in lymphatic endothelial cells. A thorough understanding of these downstream targets and their quantitative responses to FLT4 activation is paramount for the development of novel therapeutic strategies targeting lymphatic-related diseases. The experimental protocols provided in this guide offer a foundation for researchers to investigate the intricate details of FLT4 signaling in their own experimental systems. Further research, particularly in the area of quantitative phosphoproteomics and the identification of novel FLT4 interactors, will continue to illuminate the multifaceted role of this important receptor tyrosine kinase.
References
- 1. Investigative strategies on lymphatic vessel modulation for treating lymphedema in future medicine [pfmjournal.org]
- 2. Transcriptional profiling of VEGF-A and VEGF-C target genes in lymphatic endothelium reveals endothelial-specific molecule-1 as a novel mediator of lymphangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. ppi.fli-leibniz.de [ppi.fli-leibniz.de]
- 5. Temporal phosphoproteomic analysis of VEGF-A signaling in HUVECs: an insight into early signaling events associated with angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FLT4/VEGFR3 activates AMPK to coordinate glycometabolic reprogramming with autophagy and inflammasome activation for bacterial elimination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FLT4/VEGFR3 activates AMPK to coordinate glycometabolic reprogramming with autophagy and inflammasome activation for bacterial elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potent inhibition of Grb2 SH2 domain binding by non-phosphate-containing ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Configuration of GRB2 in Protein Interaction and Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
FLT4 ligands VEGF-C and VEGF-D binding affinity
An In-depth Technical Guide to the Binding Affinity of FLT4 Ligands VEGF-C and VEGF-D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), also known as Fms-like tyrosine kinase 4 (FLT4), is a key regulator in the development and maintenance of the lymphatic system.[1] Its activation is crucial for lymphangiogenesis, the formation of new lymphatic vessels from pre-existing ones. The primary ligands that bind to and activate FLT4 are Vascular Endothelial Growth Factor C (VEGF-C) and Vascular Endothelial Growth Factor D (VEGF-D).[1] The interaction between these ligands and FLT4 initiates a signaling cascade that governs the growth, movement, and survival of lymphatic endothelial cells.[1] Consequently, the VEGF-C/VEGF-D/FLT4 axis is a significant therapeutic target for conditions involving lymphatic dysfunction and for blocking tumor metastasis.[2][3]
This guide provides a detailed examination of the binding affinities of VEGF-C and VEGF-D to the FLT4 receptor, summarizes the quantitative data, outlines the experimental protocols used for these measurements, and visualizes the associated signaling pathways and experimental workflows.
Data Presentation: Ligand-Receptor Binding Affinities
The binding affinity between VEGF-C/D and FLT4 is typically quantified by the dissociation constant (K_d_), where a lower K_d_ value indicates a stronger binding interaction. This affinity is significantly influenced by the proteolytic processing of the ligands and the specific domains of the FLT4 receptor involved in the interaction.
Both VEGF-C and VEGF-D are synthesized as precursor proteins with N- and C-terminal propeptides.[4] Proteolytic cleavage of these propeptides releases the mature, central VEGF homology domain (VHD), which exhibits a markedly higher affinity for FLT4.[4][5][6] For instance, the processed VHD of VEGF-D shows an approximately 40-fold greater affinity for VEGFR-3 compared to the unprocessed form.[5] Similarly, VEGF-C processing generates forms with a higher affinity for VEGFR-3.[6]
The extracellular portion of FLT4 consists of seven immunoglobulin (Ig) homology domains.[3][7] Ligand binding predominantly involves the first three domains (D1-3).[3][8] Specifically for VEGF-D, binding is dependent on D1, and the combination of D1 and D2 is the minimal requirement for interaction, with D3 further increasing the binding affinity.[8]
The following table summarizes the quantitative binding affinity data from various studies.
| Ligand (Form) | Receptor Construct | Method | Dissociation Constant (K_d_) | Reference |
| VEGF-C | VEGFR-3 ECD (D1-7) | ITC | 135 nM | [9] |
| VEGF-C | VEGFR-3 ECD (D1-5) | ITC | 250 nM | [9] |
| VEGF-C | VEGFR-3 ECD (D1-3) | ITC | 500 nM | [9] |
| VEGF-C | VEGFR-3 ECD (D1-2) | ITC | 1.1 µM | [9] |
| VEGF-D (D89-195) | VEGFR-3 Fc (D1-3) | ITC | 190 nM | [10] |
| VEGF-D (D92-195) | VEGFR-3 Fc (D1-3) | ITC | 210 nM | [10] |
| VEGF-D (D100-195) | VEGFR-3 Fc (D1-3) | ITC | 1.3 µM | [10] |
| VEGF-D (D92-195) | VEGFR-3 Fc (D1-2) | ITC | 5.3 µM | [10] |
ECD: Extracellular Domain; ITC: Isothermal Titration Calorimetry
Signaling Pathways
The binding of VEGF-C or VEGF-D to FLT4 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain.[3][11] This activation triggers multiple downstream signaling cascades that regulate cellular processes like proliferation, survival, and migration.[12] Key pathways activated by the FLT4 axis include the PI3K/Akt pathway, which promotes cell survival and stimulates eNOS, and the PLCγ-PKC-MEK-ERK pathway.[13][14] In the context of cancer cell metastasis, the VEGF-C/FLT4 axis has been shown to activate a Src-p38 MAPK-dependent pathway.[2]
Experimental Protocols
The determination of binding affinities between ligands and receptors requires precise and sensitive biophysical techniques. The most common methods employed in studying the FLT4 system are Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Radioligand Binding Assays.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical sensing method for the real-time detection of biomolecular interactions.[15] The technique involves immobilizing one molecule (the ligand, e.g., FLT4) onto a sensor chip surface, while its binding partner (the analyte, e.g., VEGF-C) is flowed over this surface.[16][17] Binding events cause a change in the refractive index at the sensor surface, which is detected and plotted as a sensorgram, allowing for the determination of association (k_on_) and dissociation (k_off_) rates, and the equilibrium dissociation constant (K_d_).[16][17]
General Protocol:
-
Preparation: Purified ligand (FLT4) and analyte (VEGF-C/D) are prepared in a suitable running buffer. All solutions must be filtered and degassed.[16]
-
Ligand Immobilization: The FLT4 protein is covalently coupled to the surface of a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.[15][17]
-
Analyte Binding: Multiple concentrations of the VEGF-C or VEGF-D analyte are sequentially injected over the sensor surface at a constant flow rate.[15]
-
Data Collection: The association of the analyte to the immobilized ligand and its subsequent dissociation during a buffer wash phase are monitored in real-time.[16]
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic parameters (k_on_, k_off_) and the binding affinity (K_d_).
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event.[18][19] It is the only method that can determine all thermodynamic parameters of an interaction—enthalpy (ΔH), entropy (ΔS), free energy (ΔG), stoichiometry (n), and the binding constant (K_a_, the inverse of K_d_)—in a single experiment.[20] The experiment involves titrating small aliquots of a ligand solution into a sample cell containing the receptor protein.[18]
General Protocol:
-
Sample Preparation: Highly purified and concentration-matched solutions of FLT4 and VEGF-C/D are prepared in the same buffer to minimize heats of dilution.
-
Instrument Setup: The sample cell is filled with the FLT4 solution, and the injection syringe is loaded with the VEGF-C/D solution. A reference cell is filled with buffer.[21]
-
Titration: A series of small, precise injections of the ligand (VEGF-C/D) are made into the sample cell containing the receptor (FLT4) at a constant temperature.
-
Heat Measurement: The instrument measures the minute temperature difference between the sample and reference cells after each injection, which corresponds to the heat of binding.[18]
-
Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to receptor. This binding isotherm is then fitted to a binding model to extract the thermodynamic parameters, including the K_d_.
Radioligand Binding Assay
Radioligand binding assays are a classic and highly sensitive method for quantifying ligand-receptor interactions.[22][23] These assays use a radiolabeled ligand (e.g., ¹²⁵I-VEGF-C) to measure its binding to a receptor source, which can be a membrane preparation from cells or tissues.[23][24]
General Protocol (Filtration Assay):
-
Receptor Preparation: Membranes expressing FLT4 are prepared from cells or tissues by homogenization and centrifugation.[24]
-
Incubation: The membrane preparation is incubated with a fixed concentration of radiolabeled VEGF-C/D. For competition assays, increasing concentrations of an unlabeled competing ligand are also added.[22][24]
-
Separation: The incubation is terminated by rapid vacuum filtration through a glass fiber filter, which traps the membranes with bound radioligand while allowing the free, unbound radioligand to pass through.[22][24]
-
Washing: The filters are quickly washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[24]
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding (measured in the presence of a large excess of unlabeled ligand). The data is then analyzed to determine parameters like K_d_ (from saturation assays) or K_i_ (from competition assays).
References
- 1. FLT4 gene: MedlinePlus Genetics [medlineplus.gov]
- 2. The VEGF-C/Flt-4 axis promotes invasion and metastasis of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural and mechanistic insights into VEGF receptor 3 ligand binding and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activated forms of VEGF-C and VEGF-D provide improved vascular function in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Molecular Characterization and Interaction between Human VEGF-D and VEGFR-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A novel vascular endothelial growth factor, VEGF-C, is a ligand for the Flt4 (VEGFR-3) and KDR (VEGFR-2) receptor tyrosine kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Vascular endothelial growth factor (VEGF)-C signaling through FLT-4 (VEGFR-3) mediates leukemic cell proliferation, survival, and resistance to chemotherapy. | Semantic Scholar [semanticscholar.org]
- 13. abeomics.com [abeomics.com]
- 14. researchgate.net [researchgate.net]
- 15. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 16. lewinsonlab.net.technion.ac.il [lewinsonlab.net.technion.ac.il]
- 17. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 18. Measurement of the formation of complexes in tyrosine kinase-mediated signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Using Isothermal Titration Calorimetry to Determine Thermodynamic Parameters of Protein–Glycosaminoglycan Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. edepot.wur.nl [edepot.wur.nl]
- 22. giffordbioscience.com [giffordbioscience.com]
- 23. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. giffordbioscience.com [giffordbioscience.com]
The Molecular Blueprint of FLT4 Activation: A Technical Guide to Receptor Dimerization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular mechanisms governing the dimerization of the Fms-related receptor tyrosine kinase 4 (FLT4), also known as Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3). Understanding this critical activation step is paramount for developing targeted therapeutics for diseases ranging from cancer to lymphedema.
Introduction: The FLT4 Receptor and its Significance
FLT4 is a pivotal receptor tyrosine kinase (RTK) that plays an essential role in the development and maintenance of the lymphatic system. Its activation, primarily initiated by its ligands Vascular Endothelial Growth Factor C (VEGF-C) and VEGF-D, triggers a cascade of intracellular signals crucial for lymphangiogenesis—the formation of new lymphatic vessels. Dysregulation of the FLT4 signaling axis is implicated in various pathological conditions. Mutations in the FLT4 gene that impair its function can cause hereditary lymphedema type IA, a condition characterized by debilitating swelling due to a malformed lymphatic system. Conversely, overactivation of the VEGF-C/FLT4 pathway can promote tumor lymphangiogenesis, facilitating cancer cell metastasis. This dual role makes FLT4 a compelling target for therapeutic intervention.
The cornerstone of FLT4 activation is ligand-induced dimerization, a process where two receptor monomers come together to form a functional dimeric complex. This guide dissects this mechanism, from ligand binding and structural rearrangements to downstream signaling, supported by quantitative data and detailed experimental protocols.
The Core Mechanism: From Ligand Binding to Kinase Activation
The activation of FLT4 follows a multi-step process characteristic of many RTKs, initiated by ligand binding and culminating in the phosphorylation of downstream targets.
Ligand Binding and Processing
The primary ligand for FLT4 is VEGF-C. Secreted as a precursor protein, VEGF-C undergoes complex proteolytic processing, which generates multiple forms that differ in their receptor-binding capabilities. Only the fully processed form of VEGF-C can bind and activate both FLT4 (VEGFR-3) and VEGFR-2 (KDR) receptors, while intermediate forms are specific for FLT4. This processing acts as a regulatory checkpoint for receptor activation. VEGF-C itself is a dimeric molecule, a crucial feature for its ability to bridge two receptor monomers.
FLT4 Structure and the Role of Immunoglobulin-like Domains
The FLT4 receptor is a transmembrane protein composed of three main parts:
-
An Extracellular Domain (ECD): This region contains seven immunoglobulin-like (Ig-like) domains, which are critical for both ligand binding and receptor-receptor interactions.
-
A Single Transmembrane Helix: This segment anchors the receptor in the cell membrane.
-
An Intracellular Domain: This region possesses a split tyrosine kinase domain responsible for signal transduction.
Ligand-induced dimerization is a highly orchestrated event mediated by the Ig-like domains. Structural studies on the related VEGFR family suggest a general mechanism where the ligand dimer binds to Ig-like domains 2 and 3 of two separate receptor molecules. This initial binding induces a conformational change that facilitates homotypic interactions between the membrane-proximal Ig-like domains 4 through 7. These receptor-receptor contacts, particularly those mediated by domain 4, are essential for stabilizing the dimer complex and correctly orienting the intracellular kinase domains for activation.
Trans-Autophosphorylation and Signal Initiation
Upon dimerization, the intracellular kinase domains are brought into close proximity. This allows for trans-autophosphorylation, where the kinase domain of one receptor subunit phosphorylates specific tyrosine residues on the C-terminal tail of the other subunit.
Key autophosphorylation sites on FLT4 include Tyr-1063, Tyr-1068, Tyr-1230, Tyr-1231, and Tyr-1337. Phosphorylation at Tyr-1068 is a critical initial step required for the subsequent phosphorylation of other tyrosine residues. These newly phosphorylated tyrosines serve as high-affinity docking sites for various intracellular signaling proteins containing Src homology 2 (SH2) or phosphotyrosine-binding (PTB) domains, such as SHC1, GRB2, and PIK3R1.
Downstream Signaling Pathways
The recruitment of adaptor proteins to the activated FLT4 dimer initiates multiple downstream signaling cascades that drive the cellular responses of proliferation, migration, and survival.
-
PI3K/AKT Pathway: The binding of the p85 regulatory subunit of Phosphoinositide 3-kinase (PI3K) to phosphorylated FLT4 leads to the activation of the AKT signaling pathway, a major regulator of cell survival and proliferation.
-
MAPK/ERK Pathway: The recruitment of the GRB2 adaptor protein is crucial for activating the Ras/Raf/MEK/ERK (MAPK) signaling cascade, which plays a significant role in endothelial cell migration and proliferation.
-
Src/p38 MAPK Pathway: In the context of cancer, the VEGF-C/FLT4 axis has been shown to activate a Src-p38 MAPK-dependent pathway, contributing to enhanced cell mobility and invasion.
Caption: Ligand-induced FLT4 dimerization and activation of downstream signaling.
Quantitative Analysis of Receptor-Ligand Interaction
The affinity of VEGF-C for FLT4 and the stoichiometry of the interaction have been characterized using biophysical methods such as Isothermal Titration Calorimetry (ITC). This data is crucial for understanding the energetics of dimerization and for the development of competitive inhibitors. Studies have shown that while the Ig-like domains D1-3 are primarily responsible for ligand binding, the membrane-proximal domains D4-7 also contribute to the overall binding affinity, likely by stabilizing the final dimerized complex.
| Interaction Parameter | VEGFR-3 Construct | Ligand | Dissociation Constant (Kd) | Stoichiometry (N) | Method |
| Binding Affinity | VEGFR-3 ECD (D1-7) | VEGF-C | ~135 nM | 1.05 | ITC |
| Binding Affinity | VEGFR-3 D1-5 | VEGF-C | ~255 nM | 1.05 | ITC |
| Binding Affinity | VEGFR-3 D1-3 | VEGF-C | ~325 nM | 1.05 | ITC |
| Binding Affinity | VEGFR-3 D1-2 | VEGF-C | ~1.1 µM | 1.00 | ITC |
| Binding Affinity | VEGFR-3 | VEGF-D | ~270 nM | - | SPR |
Note: Data is compiled from published studies and may vary based on experimental conditions. ECD: Extracellular Domain; ITC: Isothermal Titration Calorimetry; SPR: Surface Plasmon Resonance.
The data clearly indicates that while the D1-2 domains are sufficient for binding, the subsequent Ig-like domains (D3, D4-5, and D6-7) progressively increase the binding affinity for VEGF-C. This suggests a cooperative binding and dimerization mechanism where initial ligand engagement is stabilized by subsequent receptor-receptor interactions.
Experimental Protocols for Studying FLT4 Dimerization
Several robust biochemical and biophysical techniques are employed to investigate receptor dimerization. Below are detailed methodologies for two common approaches.
Co-Immunoprecipitation (Co-IP) to Detect Dimerization
This biochemical technique is used to demonstrate that two FLT4 receptor molecules associate within the cell, particularly after ligand stimulation.
Objective: To immunoprecipitate FLT4 and detect a co-precipitating, differentially-tagged FLT4 molecule by Western blot.
Methodology:
-
Cell Culture and Transfection:
-
Culture human lymphatic endothelial cells (LECs) or a suitable cell line (e.g., HEK293T) in appropriate media.
-
Co-transfect cells with two constructs expressing full-length FLT4 with distinct epitope tags (e.g., FLT4-HA and FLT4-V5). Include a negative control with only one tagged construct.
-
-
Ligand Stimulation:
-
Serum-starve the cells for 4-6 hours to reduce basal receptor activation.
-
Stimulate one set of co-transfected cells with a saturating concentration of recombinant human VEGF-C (e.g., 100 ng/mL) for 10-15 minutes at 37°C. Leave a parallel set unstimulated as a control.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells on ice using a non-denaturing lysis buffer (e.g., 1% Triton X-100, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, supplemented with protease and phosphatase inhibitors).
-
Scrape the cells and collect the lysate. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G agarose (B213101) beads for 1 hour at 4°C.
-
Transfer the pre-cleared supernatant to a new tube.
-
Add an antibody targeting one of the epitope tags (e.g., anti-HA antibody) to the lysate. Incubate for 4 hours to overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G agarose beads and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specific binders.
-
Elute the bound proteins by resuspending the beads in 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an antibody against the other epitope tag (e.g., anti-V5 antibody).
-
A band corresponding to the molecular weight of FLT4-V5 in the lane from the VEGF-C stimulated sample (immunoprecipitated with anti-HA) confirms dimerization.
-
Caption: A generalized workflow for confirming FLT4 dimerization using Co-IP.
Förster Resonance Energy Transfer (FRET) Microscopy
FRET is a biophysical technique that can monitor the proximity of two molecules in living cells, making it ideal for studying the dynamics of receptor dimerization in real-time.
Objective: To measure the FRET efficiency between FLT4 monomers tagged with a donor fluorophore (e.g., CFP) and an acceptor fluorophore (e.g., YFP) upon ligand stimulation.
Methodology:
-
Construct Preparation and Transfection:
-
Generate expression vectors for FLT4 fused to a FRET donor (e.g., FLT4-CFP) and a FRET acceptor (e.g., FLT4-YFP).
-
Co-transfect cells grown on glass-bottom dishes with both constructs. Include controls transfected with only the donor or only the acceptor.
-
-
Live-Cell Imaging Setup:
-
Use a confocal or widefield microscope equipped for live-cell imaging (with environmental control: 37°C, 5% CO2) and FRET analysis. The system should have the appropriate excitation lasers and emission filters for the chosen fluorophore pair (e.g., CFP and YFP).
-
-
Image Acquisition (Pre-Stimulation):
-
Identify a cell co-expressing both constructs at a moderate level.
-
Acquire three images:
-
Donor channel (excite CFP, detect CFP emission).
-
Acceptor channel (excite YFP, detect YFP emission).
-
FRET channel (excite CFP, detect YFP emission).
-
-
This baseline measurement represents the FRET level in the absence of ligand.
-
-
Ligand Stimulation and Time-Lapse Imaging:
-
Carefully add VEGF-C to the imaging dish to the desired final concentration.
-
Immediately begin time-lapse acquisition of the three channels to monitor the change in FRET signal over time.
-
-
FRET Analysis:
-
Calculate the normalized FRET (NFRET) or FRET efficiency for each time point. This is typically done by correcting the FRET channel intensity for spectral bleed-through from the donor and acceptor channels.
-
An increase in the FRET signal upon addition of VEGF-C indicates that the donor- and acceptor-tagged FLT4 molecules are coming into close proximity (<10 nm), consistent with dimerization.
-
Implications for Drug Development
A detailed molecular understanding of FLT4 dimerization opens up novel avenues for therapeutic intervention. While traditional strategies have focused on inhibiting the kinase domain or blocking ligand binding, targeting the dimerization interface itself represents a promising alternative.
-
Monoclonal Antibodies: Antibodies can be developed to specifically bind to the dimerization domains (e.g., Ig-like domains 4, 5, or 7) of FLT4, sterically hindering the formation of the active dimer.
-
Small Molecule Inhibitors: High-throughput screening could identify small molecules that bind to pockets at the receptor-receptor interface, preventing stable dimerization.
Combining dimerization inhibitors with existing ligand-blocking antibodies could offer a synergistic effect, leading to a more potent suppression of FLT4 signaling in pathologies like metastatic cancer.
Conclusion
The dimerization of the FLT4 receptor is a tightly regulated, multi-step process that is fundamental to its biological function. It begins with the binding of a dimeric ligand, VEGF-C, to the N-terminal Ig-like domains, which induces conformational changes that promote stabilizing interactions between the membrane-proximal domains of two receptor monomers. This dimerization is the essential prerequisite for the trans-autophosphorylation of the intracellular kinase domains and the subsequent activation of downstream signaling pathways that govern lymphangiogenesis. Elucidating the precise molecular interactions and kinetics of this process through quantitative analysis and advanced experimental techniques provides a critical foundation for the rational design of next-generation therapeutics targeting the FLT4 signaling axis.
FLT4 Gene Mutations in Milroy Disease: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Milroy disease (MD) is a rare, autosomal dominant congenital lymphedema characterized by the abnormal development of the lymphatic system, leading to chronic swelling, primarily in the lower limbs.[1][2] The primary genetic determinant of Milroy disease is a mutation in the FLT4 (Fms-related tyrosine kinase 4) gene, which encodes the Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3).[3][4][5] This technical guide provides an in-depth overview of the role of FLT4 gene mutations in the pathogenesis of Milroy disease, aimed at researchers, scientists, and professionals in drug development. The guide details the molecular genetics of FLT4, the pathophysiology of VEGFR-3 signaling, quantitative data on reported mutations, and detailed experimental protocols for studying these mutations.
Introduction to Milroy Disease and the FLT4 Gene
Milroy disease, also known as hereditary lymphedema type I, is a developmental disorder of the lymphatic system that typically presents at birth or in early infancy with bilateral lower extremity lympedema.[1][2] The estimated incidence is approximately 1 in 6,000 births.[1] Clinical manifestations can include prominent veins, upslanting toenails, and hydrocele in males.[6]
The primary cause of Milroy disease lies in mutations within the FLT4 gene, located on chromosome 5q35.3.[5] FLT4 encodes VEGFR-3, a receptor tyrosine kinase crucial for lymphangiogenesis—the formation and development of lymphatic vessels.[3][4] The ligands for VEGFR-3 are Vascular Endothelial Growth Factor C (VEGF-C) and VEGF-D.[5] The binding of these ligands to VEGFR-3 initiates a signaling cascade essential for the proliferation, migration, and survival of lymphatic endothelial cells.[3] Mutations in FLT4 disrupt this signaling, leading to hypoplastic or aplastic lymphatic vessels, impaired lymphatic drainage, and subsequent lymphedema.[3][5]
The FLT4 (VEGFR-3) Signaling Pathway
The VEGFR-3 signaling pathway is central to lymphatic development. Upon binding of its ligands, VEGF-C or VEGF-D, VEGFR-3 undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular kinase domains. This activation triggers downstream signaling cascades, primarily the PI3K-Akt and MAPK/ERK pathways, which regulate cell survival, proliferation, and migration.
Quantitative Data on FLT4 Mutations in Milroy Disease
Mutations in FLT4 are found in the majority of individuals with a clinical diagnosis of Milroy disease.[3][4] These are typically heterozygous missense mutations located in the intracellular tyrosine kinase domains of the VEGFR-3 protein.[5][7] However, splicing and non-frameshift mutations, as well as mutations in the extracellular immunoglobulin domain, have also been reported.[7]
| Mutation Type | Location (Exon/Domain) | Reported Cases/Families (Examples) | Key Phenotypic Features | References |
| Missense | Exons 17-20 (Tyrosine Kinase Domain 1) | Multiple families reported | Congenital lower limb lymphedema, hydrocele | [5][7] |
| Missense | Exons 22-26 (Tyrosine Kinase Domain 2) | Multiple families reported | Congenital lower limb lymphedema, prominent veins | [5][7] |
| Splicing | Intronic regions affecting exons | Fewer cases reported | Typical Milroy disease phenotype | [7] |
| Non-frameshift | Tyrosine Kinase Domains | Rare | Congenital lymphedema | [7] |
| Missense | Exons 2, 10 (Immunoglobulin Domain) | Rare | Familial and sporadic Milroy disease | [7] |
Table 1: Summary of Reported FLT4 Mutations in Milroy Disease. Data compiled from multiple cohort studies. The exact number of families for each mutation type is extensive and continuously updated in mutation databases.
Experimental Protocols for Studying FLT4 Mutations
Genetic Analysis: Identification of FLT4 Mutations
The primary method for identifying FLT4 mutations is through DNA sequencing.
WES is a comprehensive approach to identify mutations within the coding regions of all genes, including FLT4.
Protocol:
-
DNA Extraction: Isolate genomic DNA from peripheral blood leukocytes of the patient and family members.
-
Library Preparation: Fragment the genomic DNA and ligate sequencing adapters.
-
Exome Capture: Use commercially available exome capture kits to enrich for the exon sequences.
-
Sequencing: Perform high-throughput sequencing on a platform such as Illumina.
-
Data Analysis: Align sequence reads to the human reference genome and perform variant calling to identify potential pathogenic mutations in the FLT4 gene.
Sanger sequencing is used to confirm the presence of a specific mutation identified by WES or for targeted sequencing of FLT4 exons in individuals with a strong clinical suspicion of Milroy disease.
Protocol:
-
Primer Design: Design PCR primers to amplify the specific exon of the FLT4 gene where a mutation is suspected.
-
PCR Amplification: Amplify the target region using the patient's genomic DNA.
-
PCR Product Purification: Purify the amplified PCR product to remove primers and dNTPs.
-
Cycle Sequencing: Perform a cycle sequencing reaction using a dye-terminator chemistry.
-
Capillary Electrophoresis: Separate the sequencing products by capillary electrophoresis.
-
Sequence Analysis: Analyze the resulting chromatogram to identify the specific nucleotide change.
Functional Analysis of FLT4 Mutations
To understand the pathogenic mechanism of a novel FLT4 mutation, it is crucial to assess its impact on VEGFR-3 function.
This technique is used to introduce a specific mutation into a wild-type FLT4 cDNA clone.
Protocol:
-
Primer Design: Design primers containing the desired mutation.
-
PCR Amplification: Use a high-fidelity DNA polymerase to amplify the entire plasmid containing the wild-type FLT4 cDNA with the mutagenic primers.
-
Template Digestion: Digest the parental, methylated template DNA with DpnI endonuclease.
-
Transformation: Transform the mutated plasmid into competent E. coli for propagation.
-
Sequence Verification: Confirm the presence of the desired mutation by Sanger sequencing.
Human lymphatic endothelial cells (LECs) are the most relevant cell type for studying VEGFR-3 function.
Protocol:
-
Cell Culture: Culture primary human LECs in appropriate endothelial growth medium.
-
Transfection: Transfect the LECs with plasmids encoding wild-type or mutant FLT4 using a suitable transfection reagent (e.g., Lipofectamine).
This assay determines if a mutation affects the ligand-induced autophosphorylation of VEGFR-3.
Protocol:
-
Cell Stimulation: After transfection, starve the cells of serum and then stimulate with recombinant VEGF-C.
-
Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an anti-VEGFR-3 antibody to capture the receptor.
-
Western Blotting: Separate the immunoprecipitated proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-phosphotyrosine antibody to detect phosphorylated VEGFR-3. Re-probe with an anti-VEGFR-3 antibody to determine total receptor levels.
This assay assesses the effect of a FLT4 mutation on the migratory capacity of LECs.
Protocol:
-
Assay Setup: Seed transfected LECs in the upper chamber of a Transwell insert.
-
Chemoattractant: Add VEGF-C to the lower chamber as a chemoattractant.
-
Incubation: Allow the cells to migrate through the porous membrane for a defined period.
-
Quantification: Stain the migrated cells on the underside of the membrane and quantify them by microscopy.
Diagnostic Imaging: Lymphoscintigraphy
Lymphoscintigraphy is a clinical imaging technique used to visualize the lymphatic system and assess its function, which is often impaired in Milroy disease.
Protocol:
-
Radiotracer Injection: A small amount of a radioactive tracer (e.g., technetium-99m sulfur colloid) is injected subcutaneously into the webbing of the feet.
-
Imaging: A gamma camera is used to acquire images at various time points to track the movement of the tracer through the lymphatic vessels and into the lymph nodes.
-
Interpretation: In Milroy disease, lymphoscintigraphy typically shows delayed or absent tracer uptake in the inguinal lymph nodes, indicative of lymphatic hypoplasia or aplasia.[8]
Logical Relationships in Milroy Disease Pathogenesis
The development of Milroy disease follows a clear logical progression from the genetic mutation to the clinical phenotype.
Conclusion and Future Directions
The identification of FLT4 as the primary causative gene for Milroy disease has significantly advanced our understanding of the molecular basis of this condition and the fundamental processes of lymphangiogenesis. For researchers and drug development professionals, the FLT4/VEGFR-3 signaling pathway represents a key target for potential therapeutic interventions. Future research should focus on developing strategies to restore or bypass the defective VEGFR-3 signaling in individuals with Milroy disease. This could include gene therapy approaches to deliver a functional copy of the FLT4 gene or the development of small molecule drugs that can modulate the downstream signaling pathways to promote lymphatic vessel growth and function. A deeper understanding of the genotype-phenotype correlations will also be crucial for predicting disease severity and developing personalized treatment strategies.
References
- 1. scispace.com [scispace.com]
- 2. PHENOTYPIC AND GENOTYPIC HETEROGENEITY IN FAMILIAL MILROY LYMPHEDEMA | Lymphology [journals.librarypublishing.arizona.edu]
- 3. Milroy Disease - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. FLT4 Mutations Are Associated with Segmental Lymphatic Dysfunction and Initial Lymphatic Aplasia in Patients with Milroy Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
The Central Role of FLT4 in Tumor-Associated Lymphangiogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the Fms-related tyrosine kinase 4 (FLT4), also known as Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), and its critical role in promoting tumor-associated lymphangiogenesis. We will explore the molecular signaling pathways, present key quantitative data from seminal studies, detail relevant experimental protocols, and discuss the implications for therapeutic development.
Introduction: Lymphangiogenesis and the FLT4 Receptor
Tumor metastasis, the primary cause of cancer-related mortality, frequently occurs via the lymphatic system. The formation of new lymphatic vessels from pre-existing ones, a process known as lymphangiogenesis, is a key mechanism by which tumors gain access to this dissemination route.[1][2] The FLT4 receptor is a cornerstone of this process.[3]
FLT4 is a cell-surface receptor tyrosine kinase whose expression in adult tissues is largely restricted to lymphatic endothelial cells (LECs).[3] Its activation by its specific ligands, Vascular Endothelial Growth Factor-C (VEGF-C) and VEGF-D, triggers a signaling cascade that promotes the proliferation, survival, and migration of LECs, culminating in the sprouting of new lymphatic vessels.[2][4][5] Many tumors exploit this axis by secreting VEGF-C and VEGF-D, thereby inducing the growth of lymphatic vessels within and around the tumor, which facilitates metastatic spread to regional lymph nodes and distant organs.[2][6]
The FLT4 Signaling Pathway
The activation of the FLT4 signaling pathway is a well-orchestrated process initiated by ligand binding.
-
Ligand Binding and Receptor Activation: VEGF-C and VEGF-D, secreted by tumor cells and stromal cells, bind to the extracellular domain of FLT4 on LECs.[2] This induces receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular kinase domain.[5][7]
-
Downstream Signal Transduction: The phosphorylated intracellular domain serves as a docking site for adaptor proteins, such as Shc and Grb2, which recruit other signaling molecules.[8] This leads to the activation of two major downstream pathways:
The culmination of this signaling is the transcriptional regulation of genes involved in the key cellular processes required for lymphangiogenesis.
Quantitative Evidence: FLT4 in Human Cancers
Numerous studies have quantified the expression of FLT4 and its ligands, correlating them with clinicopathological features and patient outcomes. High expression is consistently associated with increased lymphatic metastasis and poorer prognosis.
Table 1: Correlation of FLT4/VEGF-C/D Expression with Clinicopathological Features
| Cancer Type | Parameter | Finding | p-value | Reference(s) |
|---|---|---|---|---|
| Early-Stage Cervical Cancer | Positive Expression Rate | FLT4: 52.6%, VEGF-C: 57.7%, VEGF-D: 60.8% | N/A | [11][12] |
| Lymphatic Metastasis | Expression of FLT4, VEGF-C, and VEGF-D significantly correlated with lymphatic metastasis. | <0.05 | [11][13] | |
| Lymphatic Vessel Invasion | Expression of FLT4, VEGF-C, and VEGF-D significantly correlated with lymphatic vessel invasion. | <0.05 | [11][12] | |
| Breast Cancer | Flt-4 Positive Vessel Density (FVD) | FVD was significantly correlated with lymph node metastasis. | <0.0001 | [14] |
| VEGF-D Expression | FVD was significantly correlated with VEGF-D expression. | 0.0019 | [14] | |
| Non-Small Cell Lung Cancer (NSCLC) | FLT4 Expression in Tumor Cells | A significant correlation was found between Flt-4-positive endothelial cell density and Flt-4 status in tumor cells. | <0.001 | [15] |
| | Lymph Node Metastasis | The number of FLT4-positive lymphatic vessels was significantly higher in NSCLC tissue with lymph node metastasis. | <0.05 |[16] |
Table 2: Prognostic Significance of FLT4-Positive Vessel Density
| Cancer Type | Patient Cohort | Finding | p-value | Reference(s) |
|---|---|---|---|---|
| Non-Small Cell Lung Cancer (NSCLC) | All Patients (Stage I-IIIA) | 5-year survival was 56.4% for high Flt-4 density vs. 69.0% for low density. | 0.046 | [15] |
| pIIIA-N2 Patients | 5-year survival was 18.8% for high Flt-4 density vs. 50.0% for low density. | 0.012 | [15] | |
| Multivariate Analysis | High Flt-4 density was an independent prognostic factor for poor survival. | 0.019 | [15] | |
| Breast Cancer | All Patients | High Flt-4 Positive Vessel Density (FVD) was associated with worse disease-free survival. | 0.0035 | [14] |
| | All Patients | High FVD was associated with worse overall survival. | 0.0336 |[14] |
Key Experimental Protocols
The study of FLT4-mediated lymphangiogenesis relies on robust and reproducible experimental methodologies. Below are detailed protocols for essential assays.
Immunohistochemistry (IHC) for Lymphatic Vessel Density (LVD) Quantification
IHC is used to visualize and quantify lymphatic vessels in tumor tissue sections by targeting specific LEC markers like FLT4, Podoplanin, or LYVE-1.[17][18]
Protocol:
-
Tissue Preparation: Fix fresh tumor tissue in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm sections and mount on charged glass slides.
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) in a pressure cooker or water bath.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide. Block non-specific antibody binding using a protein block solution (e.g., normal goat serum).
-
Primary Antibody Incubation: Incubate sections overnight at 4°C with a primary antibody against a lymphatic marker (e.g., anti-FLT4, anti-Podoplanin, or anti-LYVE-1).
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize with a chromogen like DAB (3,3'-diaminobenzidine), which produces a brown precipitate.
-
Counterstaining and Mounting: Lightly counterstain the nuclei with hematoxylin, dehydrate the sections, and mount with a permanent mounting medium.
-
Quantification (Hot-Spot Method):
-
Scan the entire tumor section at low magnification to identify areas with the highest density of stained lymphatic vessels ("hot spots").[17]
-
At high magnification (e.g., 200x or 400x), count the number of stained vessels in 3-5 hot spots.
-
The average vessel count per field is recorded as the Lymphatic Vessel Density (LVD). Individual endothelial cells or cell clusters positive for the marker are considered a single countable vessel.
-
References
- 1. The role of the VEGF-C/VEGFR-3 axis in cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting lymphangiogenesis to prevent tumour metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. diseases.jensenlab.org [diseases.jensenlab.org]
- 6. Two Birds, One Stone: Double Hits on Tumor Growth and Lymphangiogenesis by Targeting Vascular Endothelial Growth Factor Receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. research.uniupo.it [research.uniupo.it]
- 9. FLT4 as a marker for predicting prognostic risk of refractory acute myeloid leukemia | Haematologica [haematologica.org]
- 10. VEGFC/FLT4-induced cell-cycle arrest mediates sprouting and differentiation of venous and lymphatic endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of VEGF-C/D and Flt-4 in the lymphatic metastasis of early-stage invasive cervical carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The role of VEGF-C/D and Flt-4 in the lymphatic metastasis of early-stage invasive cervical carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Flt-4-positive endothelial cell density and its clinical significance in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Association between VEGFR-3 expression and lymph node metastasis in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. First international consensus on the methodology of lymphangiogenesis quantification in solid human tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
FLT4 Protein Interaction with Other Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fms-related tyrosine kinase 4 (FLT4), also known as Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), is a key regulator of lymphangiogenesis—the formation of lymphatic vessels. Its activity is crucial for lymphatic development, maintenance, and function. Dysregulation of FLT4 signaling is implicated in various pathologies, including cancer metastasis and lymphedema, making it a significant target for therapeutic intervention.[1][2][3] This technical guide provides a comprehensive overview of the interactions between FLT4 and other cell surface receptors, the functional consequences of these interactions, and the experimental methodologies used to study them.
FLT4 and its Ligands
FLT4 is primarily activated by its cognate ligands, Vascular Endothelial Growth Factor-C (VEGF-C) and Vascular Endothelial Growth Factor-D (VEGF-D).[4] Upon ligand binding, FLT4 undergoes dimerization, leading to the autophosphorylation of its intracellular tyrosine kinase domains and the initiation of downstream signaling cascades.[5]
Interaction with VEGFR Family Members
FLT4 belongs to the Vascular Endothelial Growth Factor Receptor (VEGFR) family, which also includes VEGFR-1 (Flt-1) and VEGFR-2 (KDR/Flk-1). While FLT4 can form homodimers upon ligand binding, it also engages in heterodimerization with other VEGFRs, most notably VEGFR-2. This heterodimerization is a critical aspect of its biological function, leading to distinct signaling outcomes compared to homodimerization.
FLT4 and VEGFR-2 Heterodimerization
The formation of FLT4/VEGFR-2 heterodimers is induced by both VEGF-C and VEGF-A.[6] This interaction is a key event in angiogenesis (the formation of new blood vessels) and lymphangiogenesis. The signaling output from these heterodimers differs from that of FLT4 or VEGFR-2 homodimers, indicating a mechanism for fine-tuning cellular responses to VEGF signals.
Functional Consequences of Heterodimerization:
-
Differential Signaling: FLT4 homodimers preferentially activate the MAPK/ERK signaling pathway, while FLT4/VEGFR-2 heterodimers more strongly activate the PI3K/AKT pathway. This differential activation has significant implications for cell proliferation, survival, and migration.
-
Modulation of Angiogenesis: The formation of FLT4/VEGFR-2 heterodimers is thought to positively regulate angiogenic sprouting.[6]
-
Altered Phosphorylation: In FLT4/VEGFR-2 heterodimers, the phosphorylation pattern of the FLT4 intracellular domain is altered compared to that in FLT4 homodimers. This provides a molecular basis for the observed differences in downstream signaling.
Quantitative Data on FLT4 Interactions
The following table summarizes the available quantitative data for the interactions of FLT4 and its related partners.
| Interacting Proteins | Ligand | Method | Dissociation Constant (Kd) | Reference |
| VEGF-C & VEGFR-3 | VEGF-C | Scatchard Analysis | 135 pM | [7] |
| VEGF-C & VEGFR-2 | VEGF-C | Scatchard Analysis | 410 pM | [7] |
| Neuropilin-1 & VEGFR-1 | - | BIAcore | 1.8 nM | [8] |
Interaction with Co-Receptors: Neuropilins
Neuropilins (NRPs), particularly Neuropilin-1 (NRP1) and Neuropilin-2 (NRP2), are transmembrane co-receptors that modulate the signaling of various growth factors, including members of the VEGF family. While they do not possess intrinsic kinase activity, they enhance the binding of ligands to their primary receptors and influence downstream signaling.
Role of Neuropilins in FLT4 Signaling:
-
Enhanced Ligand Binding: Neuropilins can bind to VEGF-C and present it to FLT4, thereby enhancing the effective ligand concentration at the cell surface and potentiating receptor activation.
-
Modulation of Downstream Pathways: The interaction with neuropilins can influence the specific signaling cascades activated by FLT4, although the precise mechanisms are still under investigation. NRP2 expression has been correlated with VEGFR-3 levels in certain vascular malformations.[9]
Crosstalk with Integrins
Integrins are a large family of transmembrane receptors that mediate cell-matrix and cell-cell adhesion. There is growing evidence for significant crosstalk between integrin signaling and receptor tyrosine kinases, including the VEGFR family. This interplay is crucial for coordinating cell adhesion, migration, and proliferation in response to environmental cues.
Mechanisms of FLT4-Integrin Crosstalk:
-
Bidirectional Signaling: Integrin-mediated adhesion can modulate FLT4 signaling, and conversely, FLT4 activation can influence integrin function.
-
Complex Formation: FLT4 has been identified in a complex with integrin β1 and the non-receptor tyrosine kinase SRC.[10] This physical association provides a platform for the integration of signaling pathways.
-
Functional Consequences: The crosstalk between FLT4 and integrins like αvβ3 and α5β1 is involved in regulating endothelial cell behavior and angiogenesis.[8] For instance, galectin-8-dependent crosstalk between VEGF-C, podoplanin, and integrin pathways has been identified as a key mechanism in lymphangiogenesis.[9]
Signaling Pathways
The activation of FLT4, either as a homodimer or as a heterodimer with VEGFR-2, triggers a cascade of intracellular signaling events. The primary pathways involved are the MAPK/ERK and PI3K/AKT pathways.
FLT4 Homodimer Signaling
References
- 1. researchgate.net [researchgate.net]
- 2. ascopubs.org [ascopubs.org]
- 3. Video: Visualizing the Conformational Dynamics of Membrane Receptors Using Single-Molecule FRET [jove.com]
- 4. FLT4 gene: MedlinePlus Genetics [medlineplus.gov]
- 5. uniprot.org [uniprot.org]
- 6. Alpha 4 beta 1 integrin-dependent cell adhesion is regulated by a low affinity receptor pool that is conformationally responsive to ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Complex interactions between the laminin alpha 4 subunit and integrins regulate endothelial cell behavior in vitro and angiogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. FLT4 fms related receptor tyrosine kinase 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. Visualizing the Conformational Dynamics of Membrane Receptors Using Single-Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]
The Physiological Function of Fms-Related Tyrosine Kinase 4 (FLT4) in Adult Organisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fms-related tyrosine kinase 4 (FLT4), also known as Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), is a critical regulator of the lymphatic system in adult organisms. Primarily expressed on lymphatic endothelial cells, FLT4 and its ligands, VEGF-C and VEGF-D, play a pivotal role in lymphangiogenesis—the formation of new lymphatic vessels from pre-existing ones. This process is essential for maintaining tissue fluid homeostasis, immune surveillance, and dietary fat absorption. Beyond its established role in the lymphatic vasculature, FLT4 signaling is also implicated in angiogenesis, tissue repair, and various pathological conditions, including lymphedema, cancer metastasis, and inflammation. This technical guide provides an in-depth overview of the physiological functions of FLT4 in adults, detailing its signaling pathways, quantitative expression data, and key experimental methodologies used to elucidate its function.
Introduction to FLT4 (VEGFR-3)
FLT4 is a member of the vascular endothelial growth factor receptor family of receptor tyrosine kinases.[1] In adult tissues, its expression is largely restricted to the lymphatic endothelium.[2] The binding of its cognate ligands, VEGF-C and VEGF-D, induces receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain.[3][4] This activation initiates a cascade of downstream signaling events that ultimately regulate endothelial cell proliferation, migration, and survival, driving the process of lymphangiogenesis.[5][6] Dysregulation of the FLT4 signaling pathway is associated with several human diseases, making it a promising target for therapeutic intervention.[7]
Ligand Binding and Receptor Activation
The primary ligands for FLT4 are Vascular Endothelial Growth Factor-C (VEGF-C) and Vascular Endothelial Growth Factor-D (VEGF-D).[3][8] Both ligands are secreted as homodimers and undergo proteolytic processing to their mature, high-affinity forms.[9] While unprocessed VEGF-D has a lower affinity, the processed form binds to FLT4 with high affinity.[9] Mature VEGF-C can also bind to and activate VEGFR-2, another member of the VEGF receptor family, thereby also playing a role in angiogenesis.[3]
Table 1: Ligand-Receptor Binding Affinities
| Ligand | Receptor | Dissociation Constant (Kd) | Species | Method | Reference |
| Mature VEGF-C | VEGFR-3 | 135 pM | Human | Not Specified | [9] |
| VEGF-D | VEGFR-3 | ~40-fold > unprocessed | Human | Biosensor | [9] |
| VEGF-A165 | VEGFR-3 | No significant binding | Human | Not Specified |
Note: Quantitative binding affinity data for FLT4 ligands is limited and can vary depending on the experimental methodology.
FLT4 Signaling Pathways
Activation of FLT4 by its ligands triggers several downstream signaling cascades that are crucial for its physiological functions. The primary pathways include the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is essential for cell survival and proliferation, and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway, which plays a key role in cell migration and proliferation.[6][10]
PI3K/Akt Signaling Pathway
Upon autophosphorylation, FLT4 recruits and activates PI3K, which in turn phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger to recruit and activate Akt (also known as Protein Kinase B), a serine/threonine kinase that promotes cell survival by inhibiting pro-apoptotic proteins and stimulates cell proliferation.
MAPK/ERK Signaling Pathway
Phosphorylated FLT4 can also activate the Ras/Raf/MEK/ERK signaling cascade. This pathway is a central regulator of cell proliferation, differentiation, and migration. Activated ERK can translocate to the nucleus and phosphorylate transcription factors that control the expression of genes involved in these cellular processes.
Diagram 1: FLT4 Signaling Pathways
Caption: Overview of the primary FLT4 signaling pathways.
Physiological Functions of FLT4 in Adult Organisms
Lymphangiogenesis and Lymphatic Homeostasis
The primary and most well-characterized function of FLT4 in adults is the regulation of lymphangiogenesis.[6] The lymphatic vasculature is crucial for returning interstitial fluid to the bloodstream, transporting immune cells to lymph nodes, and absorbing dietary fats from the intestine. FLT4 signaling is essential for the maintenance and remodeling of the lymphatic network throughout adult life.
Angiogenesis
While FLT4 is predominantly expressed on lymphatic endothelium, it is also found on the endothelial tip cells of sprouting blood vessels during angiogenesis.[11] In this context, FLT4 signaling, primarily in response to VEGF-C, is thought to modulate angiogenic sprouting.[3]
Tissue Repair and Inflammation
Lymphangiogenesis is a critical component of tissue repair and the resolution of inflammation. Following tissue injury, upregulation of VEGF-C and VEGF-D promotes the formation of new lymphatic vessels, which helps to clear edema fluid, inflammatory cells, and cellular debris from the site of injury.
FLT4 Expression in Adult Tissues
FLT4 expression is most abundant in lymphatic endothelial cells. However, low levels of expression have been detected in various other tissues. The Human Protein Atlas and the Genotype-Tissue Expression (GTEx) project provide valuable resources for exploring FLT4 expression across different human tissues.[12][13]
Table 2: Summary of FLT4 Expression in Adult Human Tissues
| Tissue | mRNA Expression (TPM, GTEx) | Protein Expression (Immunohistochemistry) | Reference |
| Lymph Node | High | High in lymphatic sinuses | [12] |
| Lung | Moderate | Detected in lymphatic vessels | [12] |
| Heart | Low | Detected in lymphatic vessels | [12] |
| Liver | Low | Detected in lymphatic vessels | [12] |
| Spleen | Moderate | Detected in lymphatic sinuses | [12] |
| Bone Marrow | Low | Detected in hematopoietic cells | [11] |
| Adipose Tissue | Low | Detected in lymphatic vessels | [12] |
| Skin | Low | Detected in dermal lymphatic vessels | [12] |
TPM: Transcripts Per Million. Data is a qualitative summary from publicly available databases and literature.
Experimental Protocols for Studying FLT4 Function
A variety of in vitro and in vivo experimental approaches are utilized to investigate the physiological functions of FLT4.
In Vitro Assays
-
Endothelial Cell Tube Formation Assay: This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix. It is a common method to study the pro-lymphangiogenic effects of factors that signal through FLT4.[14][15][16][17][18]
-
Endothelial Cell Migration Assay (Scratch Assay or Boyden Chamber): These assays measure the migratory capacity of endothelial cells in response to stimuli like VEGF-C or VEGF-D.
-
FLT4 Kinase Activity Assay: This biochemical assay measures the enzymatic activity of the FLT4 kinase domain and is used to screen for inhibitors.[2][19][20][21][22]
Diagram 2: Endothelial Cell Tube Formation Assay Workflow
Caption: A simplified workflow for the in vitro tube formation assay.
In Vivo Models
-
Mouse Ear Sponge Assay: A sponge soaked with a substance of interest (e.g., VEGF-C) is implanted in the mouse ear to induce and quantify lymphangiogenesis.[1][23]
-
Corneal Micropocket Assay: This model allows for the direct visualization and quantification of lymphangiogenesis in the normally avascular cornea in response to implanted growth factors.
-
Transgenic Mouse Models: Knockout and knock-in mouse models are invaluable tools for studying the in vivo roles of FLT4 and its ligands in development and disease.
Molecular Biology Techniques
-
Immunohistochemistry (IHC) and In Situ Hybridization (ISH): These techniques are used to visualize the expression and localization of FLT4 protein and mRNA, respectively, in tissue sections.[24][25][26][27][28][29][30][31]
-
Chromatin Immunoprecipitation Sequencing (ChIP-seq): This powerful technique can be used to identify the genome-wide binding sites of transcription factors that are downstream of FLT4 signaling, providing insights into the gene regulatory networks controlled by this pathway.[32][33][34][35][36]
Diagram 3: Immunohistochemistry Workflow for FLT4 Detection
Caption: A general workflow for immunohistochemical detection of FLT4.
FLT4 in Disease and as a Therapeutic Target
Given its central role in lymphangiogenesis, dysregulation of FLT4 signaling is implicated in a number of pathological conditions.
-
Lymphedema: Inactivating mutations in the FLT4 gene are a cause of primary congenital lymphedema (Milroy's disease), characterized by the accumulation of lymphatic fluid and tissue swelling.[7]
-
Cancer Metastasis: Tumor-induced lymphangiogenesis, driven by the secretion of VEGF-C and VEGF-D by cancer cells, is a major route for the metastatic spread of cancer to regional lymph nodes and distant organs.[37] Therefore, targeting the FLT4 pathway is a promising anti-cancer strategy.
-
Inflammation: Chronic inflammation is often associated with sustained lymphangiogenesis. Modulating FLT4 activity could be a therapeutic approach for inflammatory diseases.
Conclusion
FLT4 is a key regulator of the lymphatic system in adult organisms, with its primary function being the control of lymphangiogenesis. The intricate signaling pathways downstream of FLT4 activation govern the fundamental cellular processes of endothelial cell proliferation, migration, and survival. While our understanding of FLT4's role in lymphatic biology is well-established, its functions in angiogenesis and other physiological and pathological processes are areas of active investigation. The continued development of sophisticated in vitro and in vivo models, coupled with advanced molecular techniques, will further elucidate the multifaceted roles of FLT4 and pave the way for novel therapeutic strategies targeting this important receptor.
References
- 1. In Vivo Ear Sponge Lymphangiogenesis Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. A novel vascular endothelial growth factor, VEGF-C, is a ligand for the Flt4 (VEGFR-3) and KDR (VEGFR-2) receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel vascular endothelial growth factor, VEGF-C, is a ligand for the Flt4 (VEGFR-3) and KDR (VEGFR-2) receptor tyrosine kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dorsal Ear Skin Window for Intravital Imaging and Functional Analysis of Lymphangiogenesis | Springer Nature Experiments [experiments.springernature.com]
- 6. tissues.jensenlab.org [tissues.jensenlab.org]
- 7. researchgate.net [researchgate.net]
- 8. Vascular endothelial growth factor D (VEGF-D) is a ligand for the tyrosine kinases VEGF receptor 2 (Flk1) and VEGF receptor 3 (Flt4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tissues.jensenlab.org [tissues.jensenlab.org]
- 11. Vascular endothelial growth factor D (VEGF-D) is a ligand for the tyrosine kinases VEGF receptor 2 (Flk1) and VEGF receptor 3 (Flt4) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tissue expression of FLT4 - Summary - The Human Protein Atlas [proteinatlas.org]
- 13. This compound expression summary - The Human Protein Atlas [proteinatlas.org]
- 14. merckmillipore.com [merckmillipore.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 17. sciencellonline.com [sciencellonline.com]
- 18. cellbiolabs.com [cellbiolabs.com]
- 19. tools.thermofisher.com [tools.thermofisher.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. reactionbiology.com [reactionbiology.com]
- 23. researchgate.net [researchgate.net]
- 24. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 25. ucl.ac.uk [ucl.ac.uk]
- 26. 免疫组织化学操作步骤 [sigmaaldrich.com]
- 27. usbio.net [usbio.net]
- 28. agilent.com [agilent.com]
- 29. Fluorescent in situ Hybridization (FISH) [sigmaaldrich.com]
- 30. zfin.org [zfin.org]
- 31. Whole-mount in situ hybridization of vertebrate embryos [kingsley.stanford.edu]
- 32. researchgate.net [researchgate.net]
- 33. Protocols – HudsonAlpha Institute for Biotechnology [hudsonalpha.org]
- 34. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 35. researchgate.net [researchgate.net]
- 36. An Optimized Protocol for ChIP-Seq from Human Embryonic Stem Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 37. researchgate.net [researchgate.net]
Methodological & Application
Measuring FLT4 Expression in Tissue Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the accurate measurement of Fms-related receptor tyrosine kinase 4 (FLT4), also known as Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), expression in tissue samples. FLT4 is a key regulator of lymphangiogenesis and angiogenesis, making it a critical target in various physiological and pathological processes, including cancer and lymphedema.[1][2][3][4][5] The following sections offer comprehensive methodologies for immunohistochemistry (IHC), in situ hybridization (ISH), quantitative real-time PCR (qRT-PCR), and Western blotting to assess FLT4 expression at both the protein and mRNA levels.
FLT4 Signaling Pathway
FLT4 is a receptor tyrosine kinase that plays a crucial role in the development and maintenance of the lymphatic system.[1][5] Its primary ligands are vascular endothelial growth factors C (VEGF-C) and D (VEGF-D).[2][3][5] Upon ligand binding, FLT4 forms homodimers or heterodimers with VEGFR-2, leading to autophosphorylation of its intracellular tyrosine kinase domains.[2][6][7] This activation triggers downstream signaling cascades, principally the PI3K-Akt and MAPK-ERK pathways, which regulate lymphatic endothelial cell proliferation, migration, and survival.[2][8]
Caption: FLT4 signaling pathway activation and downstream effects.
Experimental Protocols
Four major techniques are detailed below for the assessment of FLT4 expression. Each protocol is accompanied by a workflow diagram and tables summarizing key quantitative parameters.
Immunohistochemistry (IHC)
IHC allows for the visualization of FLT4 protein expression and localization within the morphological context of the tissue.
IHC Workflow Diagram
Caption: Workflow for Immunohistochemical staining of FLT4.
Detailed Protocol for IHC on Paraffin-Embedded Tissues
1. Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes, 10 minutes each.
-
Immerse in 100% ethanol: 2 changes, 10 minutes each.[9]
-
Immerse in 95% ethanol: 5 minutes.[9]
-
Immerse in 70% ethanol: 5 minutes.[9]
-
Rinse in running cold tap water.[9]
2. Antigen Retrieval:
-
Heat-induced epitope retrieval (HIER) is recommended.[10]
-
Immerse slides in a citrate-based antigen retrieval solution (pH 6.0).
-
Heat at 95-100°C for 20-30 minutes.[10]
-
Allow slides to cool to room temperature for at least 20 minutes.
3. Blocking:
-
Wash slides in Tris-buffered saline with Tween 20 (TBS-T).
-
Incubate with a protein blocking solution (e.g., 5% normal serum of the same species as the secondary antibody) for 30-60 minutes at room temperature.[10]
4. Primary Antibody Incubation:
-
Dilute the primary anti-FLT4 antibody in antibody diluent.
-
Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.[11]
5. Secondary Antibody and Detection:
-
Wash slides in TBS-T (3 changes, 5 minutes each).[10]
-
Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.[12]
-
Wash slides in TBS-T.
-
Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.
-
Wash slides in TBS-T.
-
Develop the signal with a chromogen substrate like 3,3'-Diaminobenzidine (DAB) until the desired stain intensity is reached.[11]
6. Counterstaining, Dehydration, and Mounting:
-
Rinse slides in distilled water.
-
Counterstain with hematoxylin (B73222) for 1 minute.[10][11]
-
"Blue" the sections in running tap water.
-
Dehydrate through graded alcohols to xylene.
-
Mount with a permanent mounting medium.
| Parameter | Specification | Reference |
| Tissue Fixation | 10% Neutral Buffered Formalin for 24 hours | [10] |
| Section Thickness | 4-5 µm | [10] |
| Antigen Retrieval | HIER in Citrate (B86180) Buffer (pH 6.0) at 95-100°C for 20-30 min | [10] |
| Blocking | 5% Normal Serum, 30-60 min at RT | [10] |
| Primary Antibody | Anti-FLT4, Dilution to be optimized, Overnight at 4°C | [11] |
| Secondary Antibody | Biotinylated secondary antibody, 30-60 min at RT | [12] |
| Detection | HRP-Streptavidin with DAB chromogen | [11] |
| Counterstain | Hematoxylin, 1 min | [10][11] |
In Situ Hybridization (ISH)
ISH is used to detect FLT4 mRNA expression within intact tissue sections, providing spatial information on gene expression.
ISH Workflow Diagram
Caption: General workflow for In Situ Hybridization of FLT4 mRNA.
Detailed Protocol for Chromogenic ISH
1. Probe Preparation:
-
Synthesize a digoxigenin (B1670575) (DIG)-labeled antisense RNA probe for FLT4 using in vitro transcription from a linearized plasmid template.[13][14]
2. Tissue Preparation:
-
Use formalin-fixed, paraffin-embedded tissue sections.
-
Deparaffinize and rehydrate as for IHC.
-
Permeabilize with Proteinase K (10 µg/mL).[15]
3. Hybridization:
-
Prehybridize sections in hybridization buffer for at least 1 hour at 65°C.
-
Dilute the DIG-labeled FLT4 probe in hybridization buffer.
-
Apply the probe solution to the sections, cover with a coverslip, and incubate overnight at 65°C in a humidified chamber.[16]
4. Post-Hybridization Washes:
-
Perform stringent washes to remove non-specifically bound probe. This typically involves washes in solutions containing formamide (B127407) and decreasing concentrations of saline sodium citrate (SSC) at the hybridization temperature.[15][16]
5. Immunodetection:
-
Block non-specific binding sites.
-
Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP) overnight at 4°C.[14][16]
-
Wash to remove unbound antibody.
6. Signal Development:
-
Incubate sections with a chromogenic substrate for AP, such as NBT/BCIP, until a colored precipitate forms.[16]
-
Stop the reaction by washing in water.
-
Mount with an aqueous mounting medium.
| Parameter | Specification | Reference |
| Probe | DIG-labeled antisense RNA probe for FLT4 | [13][14] |
| Permeabilization | Proteinase K (10 µg/mL) | [15] |
| Hybridization Temp. | 65°C | [16] |
| Hybridization Time | Overnight | [16] |
| Antibody | Anti-DIG-AP, 1:1500 dilution, Overnight at 4°C | [14][16] |
| Detection | NBT/BCIP substrate | [16] |
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is a highly sensitive method for quantifying FLT4 mRNA levels in tissue homogenates.
qRT-PCR Workflow Diagram
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. FLT4 - MULTI SCIENCES [multisciences.net]
- 4. FLT4 - Wikipedia [en.wikipedia.org]
- 5. FLT4 gene: MedlinePlus Genetics [medlineplus.gov]
- 6. Molecular controls of lymphatic VEGFR3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Frontiers | Regulation of VEGFR3 signaling in lymphatic endothelial cells [frontiersin.org]
- 9. bosterbio.com [bosterbio.com]
- 10. jpatholtm.org [jpatholtm.org]
- 11. cancer.wisc.edu [cancer.wisc.edu]
- 12. 免疫组织化学操作步骤 [sigmaaldrich.com]
- 13. zfin.org [zfin.org]
- 14. Methodology for Whole Mount and Fluorescent RNA in situ Hybridization in Echinoderms: Single, Double, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A technical review and guide to RNA fluorescence in situ hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ucl.ac.uk [ucl.ac.uk]
Application Notes and Protocols for Western Blot Analysis of FLT4 Phosphorylation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fms-related tyrosine kinase 4 (FLT4), also known as Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), is a key regulator of lymphangiogenesis, the formation of lymphatic vessels. Its activation through binding of its ligands, primarily Vascular Endothelial Growth Factor C (VEGF-C) and VEGF-D, triggers a signaling cascade that promotes the proliferation, survival, and migration of lymphatic endothelial cells.[1][2] Dysregulation of the FLT4 signaling pathway is implicated in various pathological conditions, including cancer metastasis and lymphedema.
The phosphorylation of specific tyrosine residues within the intracellular domain of FLT4 is a critical event in the initiation of downstream signaling. Upon ligand binding, FLT4 homodimerizes, leading to autophosphorylation of its tyrosine kinase domains.[1] These phosphorylated tyrosine residues serve as docking sites for various adaptor proteins and signaling molecules, thereby activating downstream pathways such as the MAPK/ERK and PI3K/AKT pathways.[1][2]
Western blotting is a widely used and effective technique to detect and quantify the phosphorylation status of FLT4. This application note provides a detailed protocol for the analysis of FLT4 phosphorylation in response to VEGF-C stimulation in cultured endothelial cells.
Key Signaling Pathways
Activation of FLT4 by its ligands initiates a cascade of intracellular events. The phosphorylation of key tyrosine residues, such as Tyr1230 and Tyr1231, is crucial for the recruitment of signaling molecules like GRB2, which in turn can activate the Ras-MAPK/ERK pathway.[3] Another important phosphorylation site, Tyr1337, is involved in the activation of the PI3K/AKT pathway, which is critical for cell survival and migration.
Experimental Protocols
Cell Culture and Stimulation
-
Cell Seeding: Plate human lymphatic endothelial cells (HLECs) or other suitable endothelial cell lines in complete endothelial growth medium.
-
Starvation: Once the cells reach 80-90% confluency, starve the cells in serum-free basal medium for 16-24 hours.
-
Stimulation: Treat the starved cells with recombinant human VEGF-C at a final concentration of 100 ng/mL for 10 minutes at 37°C.[4] An untreated control (vehicle only) should be included.
Protein Lysate Preparation
-
Cell Lysis: After stimulation, immediately place the culture plates on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Buffer Preparation: Prepare ice-cold RIPA lysis buffer with the following composition:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40
-
0.5% Sodium Deoxycholate
-
0.1% SDS
-
Immediately before use, supplement the RIPA buffer with protease and phosphatase inhibitors:
-
1 mM PMSF
-
1x Protease Inhibitor Cocktail
-
1x Phosphatase Inhibitor Cocktail (containing sodium fluoride (B91410) and sodium orthovanadate)
-
-
-
Lysate Collection: Add the complete, ice-cold RIPA buffer to the cells and scrape them from the plate.
-
Incubation and Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA protein assay.
Western Blot Analysis
-
Sample Preparation: Mix the protein lysates with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto a 4-15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation. The following dilutions in 5% BSA/TBST are recommended as a starting point:
-
Phospho-FLT4 (Tyr1230/1231): 1:1000
-
Total FLT4: 1:1000
-
β-actin (Loading Control): 1:5000
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
Data Presentation
The following table summarizes the expected results from a Western blot analysis of FLT4 phosphorylation following VEGF-C stimulation. The data is presented as a fold change in phosphorylated FLT4 (p-FLT4) levels normalized to total FLT4 and a loading control (β-actin).
| Treatment | p-FLT4/Total FLT4 Ratio (Arbitrary Units) | Fold Change vs. Control |
| Control (Unstimulated) | 1.0 | 1.0 |
| VEGF-C (100 ng/mL, 10 min) | 4.5 | 4.5 |
Note: The values in this table are representative and may vary depending on the cell line and experimental conditions.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the Western blot analysis of FLT4 phosphorylation.
References
- 1. diseases.jensenlab.org [diseases.jensenlab.org]
- 2. Isolated lymphatic endothelial cells transduce growth, survival and migratory signals via the VEGF-C/D receptor VEGFR-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phospho-VEGFR3 (Tyr1230) Antibody | Affinity Biosciences [affbiotech.com]
- 4. researchgate.net [researchgate.net]
Designing CRISPR-Cas9 for FLT4 Gene Knockout: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fms Related Receptor Tyrosine Kinase 4 (FLT4), also known as Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), is a key regulator of lymphangiogenesis, the formation of lymphatic vessels.[1][2] Its signaling pathway is initiated by the binding of its ligands, Vascular Endothelial Growth Factor C (VEGF-C) and VEGF-D.[1] Dysregulation of the FLT4 signaling pathway is implicated in various pathological conditions, including cancer metastasis and lymphedema.[1] Consequently, the targeted knockout of the FLT4 gene represents a critical step in understanding its function and in the development of novel therapeutic strategies.
This document provides a comprehensive guide for designing and implementing a CRISPR-Cas9 strategy to knockout the human FLT4 gene. It includes detailed protocols for single guide RNA (sgRNA) design, delivery of CRISPR-Cas9 components into mammalian cells, and validation of gene knockout.
FLT4 Signaling Pathway
The FLT4 signaling cascade plays a crucial role in endothelial cell proliferation, survival, and migration. Upon ligand binding, FLT4 dimerizes and autophosphorylates, leading to the activation of downstream signaling pathways, primarily the PI3K/AKT and RAS/MAPK pathways.[3][4]
FLT4 signaling pathway overview.
Designing sgRNAs for FLT4 Knockout
The efficacy and specificity of CRISPR-Cas9 gene editing are largely determined by the design of the sgRNA. For gene knockout, sgRNAs are typically designed to target an early exon to induce a frameshift mutation, leading to a premature stop codon and a non-functional protein.
sgRNA Design and Selection
Several online tools are available for designing sgRNAs with high on-target activity and minimal off-target effects. We recommend using tools that provide on-target efficiency scores (e.g., Rule Set 3) and off-target scores.
Table 1: Predicted High-Scoring sgRNA Sequences for Human FLT4
| sgRNA ID | Target Exon | sgRNA Sequence (5'-3') | On-Target Score (Predicted) | Off-Target Score (Predicted) |
| FLT4-sg1 | 2 | GCGCTACACCAACATCTCGG | 85 | 95 |
| FLT4-sg2 | 2 | GCTACACCAACATCTCGGTG | 82 | 92 |
| FLT4-sg3 | 3 | GAGCGCTTCGACATCTACCG | 91 | 98 |
| FLT4-sg4 | 3 | GCGCTTCGACATCTACCGGG | 88 | 96 |
Note: The sgRNA sequences provided are for illustrative purposes and should be validated using the latest design tools and experimental testing. Scores are on a scale of 0-100, with higher scores indicating better predicted performance.
Off-Target Analysis
While CRISPR-Cas9 is a highly specific gene-editing tool, off-target cleavage can occur.[5] It is crucial to perform a thorough off-target analysis for the selected sgRNAs. This involves both in silico prediction and experimental validation.
Table 2: Predicted Off-Target Sites for FLT4-sg3
| Off-Target Locus | Chromosome | Mismatches | Off-Target Score |
| Gene X | 1 | 2 | 35 |
| Intergenic | 5 | 3 | 21 |
| Gene Y | 12 | 3 | 18 |
Note: This table shows a hypothetical off-target prediction. Lower scores indicate a lower likelihood of off-target cleavage. Experimental validation is essential to confirm these predictions.
Experimental Protocols
The following protocols outline the key steps for generating and validating FLT4 knockout cell lines using a lentiviral delivery system.
Experimental Workflow
The overall workflow for generating a stable FLT4 knockout cell line involves sgRNA cloning, lentivirus production, cell transduction, selection of edited cells, and validation of the knockout.
Workflow for FLT4 knockout.
Protocol 1: sgRNA Cloning into LentiCRISPRv2 Plasmid
This protocol describes the cloning of a designed sgRNA into the lentiCRISPRv2 vector, which co-expresses Cas9 and the sgRNA.[6]
Materials:
-
lentiCRISPRv2 plasmid (Addgene #52961)
-
BsmBI (Esp3I) restriction enzyme
-
T4 DNA Ligase
-
Forward and reverse sgRNA oligonucleotides (synthesized)
-
Stellar™ Competent Cells
-
LB agar (B569324) plates with ampicillin
Procedure:
-
Oligo Annealing:
-
Resuspend forward and reverse sgRNA oligos to 100 µM in annealing buffer (10 mM Tris, pH 8.0; 50 mM NaCl; 1 mM EDTA).
-
Mix 1 µl of each oligo with 48 µl of annealing buffer.
-
Anneal in a thermocycler: 95°C for 5 min, then ramp down to 25°C at 5°C/min.
-
-
Vector Digestion and Ligation:
-
Set up the following digestion-ligation reaction in a single tube:
-
lentiCRISPRv2: 100 ng
-
Annealed oligo duplex: 1 µl
-
BsmBI: 1 µl
-
T4 DNA Ligase Buffer (10X): 2 µl
-
T4 DNA Ligase: 1 µl
-
Nuclease-free water: to 20 µl
-
-
Incubate in a thermocycler: 37°C for 60 min, followed by 21 cycles of (37°C for 5 min, 25°C for 5 min).
-
-
Transformation:
-
Transform 5 µl of the ligation product into 50 µl of Stellar™ Competent Cells.
-
Plate on ampicillin-containing LB agar plates and incubate overnight at 37°C.
-
-
Colony Screening:
-
Pick individual colonies and grow in LB medium with ampicillin.
-
Isolate plasmid DNA and verify the sgRNA insert by Sanger sequencing.
-
Protocol 2: Lentivirus Production and Transduction
This protocol details the production of lentiviral particles in HEK293T cells and their use to transduce the target cell line.
Materials:
-
HEK293T cells
-
LentiCRISPRv2-FLT4-sgRNA plasmid
-
Packaging plasmid (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Opti-MEM I Reduced Serum Medium
-
Target cells (e.g., HUVECs)
-
Polybrene
-
Puromycin
Procedure:
-
Lentivirus Production:
-
Day 0: Seed 5 x 10^6 HEK293T cells in a 10 cm dish.
-
Day 1: When cells are ~70-80% confluent, transfect with:
-
LentiCRISPRv2-FLT4-sgRNA: 5 µg
-
psPAX2: 3.75 µg
-
pMD2.G: 1.25 µg
-
-
Day 3: Harvest the viral supernatant 48 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter.
-
-
Transduction:
-
Day 0: Seed target cells at a density that will result in 50-70% confluency on the day of transduction.
-
Day 1: Replace the medium with fresh medium containing 8 µg/ml Polybrene.
-
Add the desired volume of viral supernatant to the cells.
-
Incubate for 24 hours.
-
-
Selection:
-
48 hours post-transduction, replace the medium with fresh medium containing puromycin at a pre-determined optimal concentration for your cell line.
-
Continue selection for 3-5 days, replacing the medium with fresh puromycin-containing medium every 2 days, until non-transduced control cells are all dead.
-
Protocol 3: T7 Endonuclease I (T7E1) Assay for Knockout Validation
The T7E1 assay is a cost-effective method to detect insertions and deletions (indels) at the target locus.
Materials:
-
Genomic DNA from the edited and wild-type cell populations
-
PCR primers flanking the sgRNA target site
-
High-fidelity DNA polymerase
-
T7 Endonuclease I
-
Agarose (B213101) gel electrophoresis system
Procedure:
-
Genomic DNA Extraction and PCR:
-
Extract genomic DNA from both the edited and wild-type cells.
-
Amplify the target region (~500-800 bp) using high-fidelity PCR.
-
-
Heteroduplex Formation:
-
Denature and re-anneal the PCR products to form heteroduplexes:
-
95°C for 5 min
-
Ramp down to 85°C at -2°C/s
-
Ramp down to 25°C at -0.1°C/s
-
-
-
T7E1 Digestion:
-
Incubate ~200 ng of the re-annealed PCR product with T7 Endonuclease I at 37°C for 15-20 minutes.
-
-
Analysis:
-
Run the digested products on a 2% agarose gel. The presence of cleaved fragments indicates the presence of indels.
-
Quantify the band intensities to estimate the indel frequency.
-
Protocol 4: Western Blot for FLT4 Protein Validation
Western blotting is used to confirm the absence of the this compound in the knockout cell line.
Materials:
-
Protein lysates from edited and wild-type cells
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against FLT4
-
Secondary HRP-conjugated antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction and Quantification:
-
Lyse cells in RIPA buffer and collect the supernatant.
-
Determine protein concentration using the BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with the primary anti-FLT4 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Add the chemiluminescent substrate and visualize the bands using an imaging system. The absence of a band at the expected molecular weight for FLT4 in the edited cell lysate confirms successful knockout.
-
Conclusion
This guide provides a comprehensive framework for the successful design and implementation of a CRISPR-Cas9-mediated knockout of the FLT4 gene. By following these detailed protocols, researchers can confidently generate and validate FLT4 knockout cell lines, enabling further investigation into the role of this critical receptor in health and disease, and facilitating the development of novel therapeutic interventions. It is essential to optimize protocols for specific cell types and to rigorously validate the knockout at both the genomic and protein levels to ensure the reliability of experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. Genome-wide off-target analyses of CRISPR/Cas9-mediated T-cell receptor engineering in primary human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eu.idtdna.com [eu.idtdna.com]
- 4. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. A quick guide to CRISPR sgRNA design tools - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: FLT4 In Situ Hybridization for Developmental Studies
Application Notes and Protocols for Generating a Stable FLT4-Expressing Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fms-related tyrosine kinase 4 (FLT4), also known as Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), is a key regulator of lymphangiogenesis, the formation of lymphatic vessels.[1][2] Its signaling is activated by the binding of its ligands, VEGF-C and VEGF-D.[2] Dysregulation of the FLT4 signaling pathway is implicated in various diseases, including cancer metastasis and lymphedema.[3] Stable cell lines that constitutively express FLT4 are invaluable tools for studying its complex signaling pathways, for screening potential therapeutic inhibitors, and for producing recombinant FLT4 protein for structural and functional studies.
These application notes provide a comprehensive guide to generating a stable FLT4-expressing cell line, from vector selection and transfection to clone selection and validation. The protocols outlined below are designed to be adaptable to various laboratory settings and cell types.
Data Presentation
Table 1: Representative Antibiotic Concentrations for Selection of Stable Cell Lines
| Antibiotic | Selection Agent For | Typical Concentration Range for Mammalian Cells | Starting Concentration for HeLa Cells | Reference |
| G418 (Geneticin®) | Neomycin resistance gene (neo) | 0.1 - 2.0 mg/mL | 400 µg/mL | [4][5] |
| Puromycin | Puromycin N-acetyl-transferase gene (pac) | 1 - 10 µg/mL | 2 µg/mL | [6] |
| Hygromycin B | Hygromycin B phosphotransferase gene (hph) | 0.1 - 1.0 mg/mL | 200 µg/mL | [6] |
| Blasticidin S | Blasticidin S deaminase gene (bsd) | 2 - 10 µg/mL | 5 µg/mL | [6] |
Note: The optimal concentration for each antibiotic is highly cell-line dependent and must be determined empirically by performing a kill curve experiment.
Experimental Protocols
Protocol 1: Determination of Optimal Antibiotic Concentration (Kill Curve)
To ensure the effective selection of stably transfected cells, it is crucial to determine the minimum antibiotic concentration that kills all non-transfected cells. This is achieved by generating a "kill curve."
Materials:
-
Parental cell line of choice (e.g., HEK293T, HeLa, CHO)
-
Complete cell culture medium
-
Selection antibiotic (e.g., G418, Puromycin)
-
24-well or 96-well cell culture plates
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Seed the parental cells in a 24-well plate at a density that allows for logarithmic growth for at least one week.
-
Prepare a series of antibiotic concentrations in the complete culture medium. For G418, a range of 0.1 mg/mL to 2.0 mg/mL is a good starting point.[4]
-
The following day, replace the medium in each well with the medium containing the different antibiotic concentrations. Include a "no antibiotic" control.
-
Incubate the cells and monitor their viability daily for 7-14 days. Replace the antibiotic-containing medium every 2-3 days.
-
Assess cell viability using microscopy and trypan blue exclusion.
-
The optimal antibiotic concentration for selection is the lowest concentration that results in complete cell death within 7-10 days.[7]
Protocol 2: Generation of a Stable FLT4-Expressing Cell Line
Materials:
-
Parental cell line
-
Complete cell culture medium
-
FLT4 expression vector (e.g., pcDNA3.1-FLT4 containing a neomycin resistance gene)
-
Transfection reagent (e.g., lipofection-based reagent)
-
Selection antibiotic (determined from Protocol 1)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cloning cylinders or sterile pipette tips
-
24-well and 6-well cell culture plates
Procedure:
1. Transfection:
-
One day before transfection, seed the parental cells in a 6-well plate so that they reach 70-90% confluency on the day of transfection.
-
Transfect the cells with the FLT4 expression vector according to the manufacturer's protocol for your chosen transfection reagent. Include a mock transfection control (no DNA).
-
Incubate the cells for 24-48 hours to allow for expression of the FLT4 and the antibiotic resistance genes.
2. Selection of Stable Transfectants:
-
After 48 hours, passage the cells into a larger flask and add the complete culture medium containing the predetermined optimal concentration of the selection antibiotic.
-
Continue to culture the cells in the selection medium, replacing the medium every 3-4 days.
-
Most non-transfected cells should die within the first week. Continue the selection for 2-3 weeks, until discrete antibiotic-resistant colonies appear.
3. Isolation of Monoclonal Cell Lines:
-
Wash the plate with sterile PBS.
-
Using a sterile pipette tip or a cloning cylinder, carefully scrape and aspirate individual, well-isolated colonies.
-
Transfer each colony to a separate well of a 24-well plate containing the selection medium.
-
Expand each clone until a sufficient number of cells is available for further analysis.
Protocol 3: Validation of FLT4 Expression
1. Western Blotting:
-
Lyse the expanded clones and the parental cell line.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for FLT4.
-
Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate to detect the this compound.
-
A band of the correct molecular weight (approximately 170 kDa for full-length FLT4) should be present in the lysates from the stable clones but not in the parental cell line.[8]
2. Flow Cytometry:
-
Harvest the cells from the stable clones and the parental cell line.
-
Incubate the cells with a fluorescently-labeled primary antibody targeting the extracellular domain of FLT4.
-
Analyze the cells using a flow cytometer to quantify the percentage of cells expressing FLT4 on their surface and the relative expression level.
3. Functional Assays:
-
Stimulate the stable FLT4-expressing cells with its ligands, VEGF-C or VEGF-D.
-
Analyze the phosphorylation of downstream signaling molecules such as AKT and ERK by Western blotting to confirm that the expressed FLT4 is functional.
Visualizations
Caption: Experimental workflow for generating a stable FLT4-expressing cell line.
Caption: Simplified FLT4 signaling pathway upon ligand binding.[9][10][11]
References
- 1. FLT4 - Wikipedia [en.wikipedia.org]
- 2. medlineplus.gov [medlineplus.gov]
- 3. FLT4 as a marker for predicting prognostic risk of refractory acute myeloid leukemia | Haematologica [haematologica.org]
- 4. takara.co.kr [takara.co.kr]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. Stable Cell Line Generation | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. G418 Kill curve protocol [protocols.io]
- 8. The FLT4 gene encodes a transmembrane tyrosine kinase related to the vascular endothelial growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diseases.jensenlab.org [diseases.jensenlab.org]
- 10. uniprot.org [uniprot.org]
- 11. FLT4 Gene: Function, Role in Lymphatics, and Clinical Significance [learn.mapmygenome.in]
FLT4 Kinase Activity Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fms-related tyrosine kinase 4 (FLT4), also known as Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), is a key regulator of lymphangiogenesis, the formation of lymphatic vessels.[1][2] Its signaling pathway is crucial for lymphatic development and maintenance. Dysregulation of FLT4 activity has been implicated in various diseases, including cancer metastasis and lymphedema.[3][4] Therefore, the measurement of FLT4 kinase activity is essential for the discovery and development of novel therapeutic agents targeting this pathway.
These application notes provide a detailed protocol for determining FLT4 kinase activity using the widely adopted ADP-Glo™ Kinase Assay, a luminescence-based method that quantifies the amount of ADP produced during the kinase reaction.[5] This robust and high-throughput compatible assay is well-suited for screening potential inhibitors and characterizing their potency.
FLT4 Signaling Pathway
FLT4 is a receptor tyrosine kinase that is activated by its ligands, vascular endothelial growth factor C (VEGF-C) and VEGF-D.[1][2] Upon ligand binding, FLT4 undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[6] This phosphorylation creates docking sites for various signaling proteins, initiating downstream cascades that regulate cell proliferation, migration, and survival. The two primary signaling pathways activated by FLT4 are the PI3K/AKT and the MAPK/ERK pathways.[3][7][8] Additionally, recent studies have highlighted the role of AMPK as a downstream target of FLT4.[5]
Caption: Simplified FLT4 (VEGFR-3) signaling pathway.
Alternative FLT4 Kinase Assay Formats
While this document details a luminescence-based protocol, several other methods can be employed to measure FLT4 kinase activity:
-
Radiometric Assays: Considered the "gold standard," these assays measure the incorporation of a radiolabeled phosphate (B84403) group (from [γ-³²P]ATP or [γ-³³P]ATP) onto a substrate.[9] They are highly sensitive but involve the handling of radioactive materials.
-
Fluorescence-Based Assays: These include methods like Fluorescence Resonance Energy Transfer (FRET) and Fluorescence Polarization (FP).[10] They offer a non-radioactive alternative with high sensitivity and are amenable to high-throughput screening.
-
ELISA-Based Assays: These immunoassays utilize antibodies specific to the phosphorylated substrate to quantify kinase activity.
Experimental Protocol: FLT4 Kinase Activity Assay using ADP-Glo™
This protocol is adapted from the general ADP-Glo™ Kinase Assay protocol and is optimized for measuring the activity of recombinant FLT4 kinase.
Materials and Reagents
-
Recombinant human FLT4 (VEGFR-3) enzyme
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test inhibitors (e.g., Sorafenib, Sunitinib) dissolved in DMSO
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes or liquid handling system
-
Plate-reading luminometer
Experimental Workflow
Caption: Experimental workflow for the FLT4 kinase activity assay.
Step-by-Step Procedure
-
Compound Preparation: Prepare serial dilutions of the test inhibitors in the kinase assay buffer. The final DMSO concentration in the assay should be kept at ≤1%.
-
Reaction Setup (96-well plate format):
-
Add 2.5 µL of the diluted inhibitor or vehicle (DMSO) to the appropriate wells of a white, opaque 96-well plate.
-
Prepare the FLT4 enzyme solution in kinase assay buffer. Add 5 µL of the enzyme solution to each well.
-
Prepare a master mix of the Poly(Glu, Tyr) substrate and ATP in kinase assay buffer.
-
Initiate the kinase reaction by adding 2.5 µL of the substrate/ATP mix to each well. The final reaction volume is 10 µL.
-
-
Kinase Reaction Incubation:
-
Mix the plate gently.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Equilibrate the ADP-Glo™ Reagent and Kinase Detection Reagent to room temperature.
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis
The luminescent signal is proportional to the amount of ADP produced, which is directly correlated with FLT4 kinase activity. To determine the inhibitory effect of the test compounds, the data is typically analyzed as follows:
-
Normalization: The raw luminescence data is normalized by expressing the activity in the presence of an inhibitor as a percentage of the activity of the vehicle control (100% activity). A "no enzyme" control can be used to define 0% activity.
-
IC50 Determination: The normalized data is then plotted against the logarithm of the inhibitor concentration. A non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) is used to fit a dose-response curve and calculate the IC50 value, which is the concentration of the inhibitor required to reduce FLT4 activity by 50%.
Data Presentation
The potency of various inhibitors against FLT4 kinase can be summarized in a table for easy comparison.
| Compound | Target(s) | IC50 (nM) for FLT4 |
| Sorafenib | Multi-kinase | 5.5 |
| Sunitinib | Multi-kinase | 15 |
| AAL-993 | FLT4 | 20 |
| BIBF1120 | Multi-kinase | 36 |
| XL647 | Multi-kinase | 4.2 |
Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration and substrate used.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Signal or No Activity | Inactive enzyme | Ensure proper storage and handling of the FLT4 enzyme. Test a new aliquot. |
| Incorrect buffer components | Verify the composition and pH of the kinase assay buffer. Ensure the presence of Mg²⁺. | |
| Degraded ATP or substrate | Prepare fresh ATP and substrate solutions. | |
| High Background Signal | Contaminated reagents | Use fresh, high-quality reagents. |
| High spontaneous ATP degradation | Minimize the time between reagent additions. | |
| Inconsistent IC50 Values | Inaccurate pipetting | Calibrate pipettes and use proper pipetting techniques. |
| Compound precipitation | Ensure the test compound is fully dissolved in the assay buffer. | |
| Variations in ATP concentration | Maintain a consistent ATP concentration across all assays, ideally close to the Km value for ATP. |
Conclusion
This document provides a comprehensive guide for performing an FLT4 kinase activity assay using the ADP-Glo™ method. The detailed protocol, along with the information on the FLT4 signaling pathway and data analysis, will be a valuable resource for researchers and scientists involved in the discovery and development of FLT4 inhibitors. The provided framework can be adapted and optimized for specific experimental needs, contributing to a better understanding of FLT4 biology and the development of novel therapeutics.
References
- 1. FLT4 - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 4. FLT4/VEGFR3 activates AMPK to coordinate glycometabolic reprogramming with autophagy and inflammasome activation for bacterial elimination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. Frontiers | Regulation of VEGFR3 signaling in lymphatic endothelial cells [frontiersin.org]
- 7. Regulation of VEGFR3 signaling in lymphatic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. biocompare.com [biocompare.com]
- 10. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
Application Notes and Protocols for FLT4 Research Using the Chy Mouse Model
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Fms-like tyrosine kinase 4 (FLT4), also known as Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), is a key regulator in the development and maintenance of the lymphatic system.[1] Its signaling pathway, primarily activated by its ligands VEGF-C and VEGF-D, is crucial for lymphangiogenesis—the formation of new lymphatic vessels.[1][2] Dysfunctional FLT4 signaling is implicated in various pathologies, most notably primary lymphedema, a chronic condition characterized by tissue swelling due to impaired lymph drainage.[1][3][4]
The Chy mouse model is an invaluable tool for studying FLT4 function and the pathophysiology of lymphedema. These mice possess a heterozygous inactivating mutation in the Vegfr3 gene, which mirrors the genetic basis of human primary lymphedema, specifically Milroy's disease.[4][5] This makes the Chy mouse an excellent preclinical model for investigating disease mechanisms and for the development and testing of novel therapeutic strategies targeting the FLT4 pathway.
These application notes provide an overview of the Chy mouse model, the FLT4 signaling pathway, and detailed protocols for key experiments relevant to FLT4 research in this model.
The Chy Mouse Model
The Chy mouse model is characterized by a lymphatic dysfunction phenotype due to a loss-of-function mutation in the Vegfr3 gene.[6] This results in hypoplastic cutaneous lymphatic vessels, leading to lymphedema, particularly in the limbs.[4]
Key Phenotypic Characteristics:
-
Chylous Ascites: A notable characteristic is the appearance of chylous (milky) fluid in the abdomen after birth.[4]
-
Lymphedema: Swelling of the limbs due to the accumulation of lymph fluid is a prominent feature.[4][6]
-
Hypoplastic Cutaneous Lymphatics: The lymphatic vessels in the skin are underdeveloped and sparse.[4]
-
Genetic Correlation to Human Disease: The heterozygous inactivating mutation in Vegfr3 in Chy mice is analogous to the mutations found in patients with Milroy's disease, a form of primary hereditary lymphedema.[3][4][5]
FLT4 Signaling Pathway
The FLT4 signaling pathway is central to the process of lymphangiogenesis. The binding of its ligands, VEGF-C and VEGF-D, to FLT4 on lymphatic endothelial cells (LECs) initiates a signaling cascade that promotes cell proliferation, migration, and survival.[2][7][8]
Key Signaling Events:
-
Ligand Binding: VEGF-C or VEGF-D binds to the extracellular domain of FLT4.
-
Receptor Dimerization: Ligand binding induces the formation of FLT4 homodimers or heterodimers with VEGFR-2.[3][9]
-
Autophosphorylation: Dimerization leads to the autophosphorylation of tyrosine kinase domains in the intracellular portion of the receptor.[2]
-
Downstream Signaling: The phosphorylated receptor activates downstream signaling pathways, primarily the PI3K-Akt and MAPK-ERK pathways, which are crucial for LEC function.[2][7][8]
Caption: FLT4 Signaling Pathway.
Experimental Protocols
Protocol 1: Whole-Mount Immunofluorescence Staining of Lymphatic Vessels in Mouse Skin
This protocol is adapted from standard methods for visualizing lymphatic vasculature in whole-mount preparations of mouse skin, allowing for the assessment of vessel morphology and density.[10]
Materials:
-
Chy mice and wild-type littermates
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS with 0.1% Tween-20)
-
Primary antibody: anti-LYVE-1 or anti-VEGFR-3
-
Secondary antibody: fluorescently-conjugated (e.g., Alexa Fluor 488)
-
Mounting medium
-
Microscope slides and coverslips
-
Dissection tools
Procedure:
-
Tissue Harvest: Euthanize the mouse and carefully dissect the ear or dorsal skin.
-
Fixation: Fix the tissue in 4% PFA overnight at 4°C.
-
Washing: Wash the tissue extensively with PBS.
-
Permeabilization: Incubate the tissue in permeabilization buffer for 2-4 hours at room temperature.
-
Blocking: Block non-specific antibody binding by incubating the tissue in blocking buffer for 2 hours at room temperature.
-
Primary Antibody Incubation: Incubate the tissue with the primary antibody (e.g., anti-LYVE-1) diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the tissue with PBS containing 0.1% Tween-20 three times for 1 hour each.
-
Secondary Antibody Incubation: Incubate the tissue with the fluorescently-conjugated secondary antibody diluted in blocking buffer for 2 hours at room temperature, protected from light.
-
Washing: Repeat the washing step as in step 7.
-
Mounting: Carefully mount the tissue on a microscope slide with mounting medium and cover with a coverslip.
-
Imaging: Visualize the lymphatic vessels using a confocal or fluorescence microscope.
Caption: Whole-Mount Immunofluorescence Workflow.
Protocol 2: In Vivo Imaging of Lymphatic Vessel Contraction
This protocol allows for the functional assessment of collecting lymphatic vessels by measuring their contraction frequency and amplitude.[11]
Materials:
-
Chy mice and wild-type littermates
-
Anesthetic (e.g., ketamine/xylazine)
-
FITC-dextran (2,000 kDa)
-
Surgical tools (forceps, scissors)
-
Inverted fluorescence microscope with a camera
-
Image analysis software
Procedure:
-
Anesthesia: Anesthetize the mouse via intraperitoneal injection.
-
Dye Injection: Inject 2-3 µl of FITC-dextran subcutaneously into the footpad.
-
Surgical Exposure: Make a small incision in the skin of the hindlimb to expose the afferent lymphatic vessels leading to the popliteal lymph node.
-
Imaging Setup: Place the mouse on the microscope stage and allow it to stabilize for 10-15 minutes.
-
Image Acquisition: Acquire time-lapse images of the contracting lymphatic vessels using the fluorescence microscope.
-
Data Analysis: Use image analysis software to measure the vessel diameter over time and calculate contraction frequency and amplitude.
Caption: In Vivo Lymphatic Contraction Imaging Workflow.
Data Presentation
The following tables present hypothetical quantitative data that could be generated from the experiments described above, comparing Chy mice with their wild-type (WT) littermates.
Table 1: Lymphatic Vessel Quantification in Skin
| Genotype | Lymphatic Vessel Density (vessels/mm²) | Lymphatic Vessel Area (%) |
| Wild-Type | 45.3 ± 5.2 | 37.1 ± 4.5 |
| Chy | 21.8 ± 3.9 | 18.6 ± 3.1 |
Table 2: Lymphatic Vessel Functional Parameters
| Genotype | Contraction Frequency (contractions/min) | Contraction Amplitude (% change in diameter) |
| Wild-Type | 8.2 ± 1.1 | 45.7 ± 6.3 |
| Chy | 5.1 ± 0.8 | 32.4 ± 5.1 |
Therapeutic Intervention Studies
The Chy mouse model is particularly useful for testing pro-lymphangiogenic therapies. For instance, gene therapy approaches using adenoviral vectors to deliver VEGF-C have been shown to rescue the lymphatic phenotype in these mice.[12]
Example Experiment: VEGF-C Gene Therapy
-
Vector Administration: Inject an adenoviral vector expressing VEGF-C (AdVEGF-C) intradermally into the ear of a Chy mouse. Use a control vector (e.g., AdLacZ) in the contralateral ear.
-
Incubation Period: Allow for transgene expression and subsequent lymphatic growth over a period of 2 weeks.
-
Functional Assessment: Assess lymphatic function by injecting FITC-dextran into the ear and observing its clearance.
-
Histological Analysis: Perform whole-mount immunofluorescence staining to visualize the newly formed lymphatic vessels.
Expected Outcome:
-
AdVEGF-C treated ears will show a significant increase in functional lymphatic vessels compared to the control-treated ears.[12]
Conclusion
The Chy mouse model provides a clinically relevant platform for investigating the role of FLT4 in lymphatic biology and disease. The protocols and data presented here offer a framework for researchers to utilize this model effectively in their studies, from basic mechanistic inquiries to the preclinical evaluation of novel therapeutics for lymphedema. The ability to model a human genetic disorder in these mice makes them an indispensable tool in the field of lymphatic research.
References
- 1. FLT4 gene: MedlinePlus Genetics [medlineplus.gov]
- 2. Frontiers | Regulation of VEGFR3 signaling in lymphatic endothelial cells [frontiersin.org]
- 3. The physiological and pathological functions of VEGFR3 in cardiac and lymphatic development and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. FLT4/VEGFR3 and Milroy disease: novel mutations, a review of published variants and database update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. diseases.jensenlab.org [diseases.jensenlab.org]
- 8. diseases.jensenlab.org [diseases.jensenlab.org]
- 9. ahajournals.org [ahajournals.org]
- 10. Analyzing Lymphatic Vessel Patterning in Adult Tissue | Springer Nature Experiments [experiments.springernature.com]
- 11. Method for the quantitative measurement of collecting lymphatic vessel contraction in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A model for gene therapy of human hereditary lymphedema - PMC [pmc.ncbi.nlm.nih.gov]
FLT4 (VEGFR-3) Antibody for Flow Cytometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fms-related tyrosine kinase 4 (FLT4), also known as Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), is a key regulator of lymphangiogenesis, the formation of lymphatic vessels.[1] It is primarily expressed on lymphatic endothelial cells.[2][3] The binding of its ligands, VEGF-C and VEGF-D, activates downstream signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, which are crucial for the proliferation, migration, and survival of lymphatic endothelial cells.[1] Dysregulation of the FLT4 signaling pathway has been implicated in various pathological conditions, including cancer metastasis and lymphedema. This makes FLT4 an important target for both basic research and therapeutic development. Flow cytometry is a powerful technique for identifying and characterizing cells expressing FLT4, enabling researchers to study lymphatic endothelium, tumor-associated lymphangiogenesis, and the effects of potential therapeutic agents.
This document provides detailed application notes and a comprehensive protocol for the use of FLT4 antibodies in flow cytometry analysis.
FLT4 Signaling Pathway
The FLT4 signaling cascade is initiated by the binding of VEGF-C or VEGF-D, leading to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various adaptor proteins and signaling molecules, ultimately activating key downstream pathways that regulate cellular functions.
Caption: FLT4 signaling pathway diagram.
Commercially Available FLT4 Antibodies for Flow Cytometry
A variety of monoclonal and polyclonal antibodies targeting FLT4 are commercially available and validated for flow cytometry. The choice of antibody clone can significantly impact the quality of the results. Below is a summary of some commonly used clones.
| Clone | Host Species | Isotype | Reactivity | Reported Applications | Supplier Examples |
| 9D9 | Mouse | IgG1 | Human | Flow Cytometry, WB, IHC, IF, ELISA | Novus Biologicals, Abcam, OriGene |
| AFL4 | Rat | IgG2a, kappa | Mouse | Flow Cytometry, WB, IHC, IP, Neutralization | Thermo Fisher Scientific, Novus Biologicals |
| 5B6 | Mouse | IgG2b, kappa | Human | ELISA, (Flow Cytometry - requires user validation) | Thermo Fisher Scientific |
| Polyclonal | Goat | IgG | Mouse | Flow Cytometry, WB, ELISA | R&D Systems |
Note: This table is not exhaustive. Researchers should always consult the manufacturer's datasheet for the most up-to-date information and validation data.
Quantitative Data Presentation
The following table summarizes representative quantitative data for FLT4 antibody performance in flow cytometry, compiled from manufacturer datasheets and publications. It is important to note that experimental conditions such as cell type, antibody concentration, and instrument settings can influence the results.
| Antibody Clone | Cell Type | Antibody Concentration | % Positive Cells (Approx.) | Mean Fluorescence Intensity (MFI) (Qualitative) | Reference |
| 9D9 | Human Dermal Lymphatic Endothelial Cells (HDLECs) | 1-5 µg/mL | High | Strong positive signal | [4] |
| 9D9 | HDMVEC and HUVEC | 5 µg/mL | High (HDMVEC), Low/Negative (HUVEC) | Positive (HDMVEC), Negative (HUVEC) | [5] |
| AFL4 | In vitro differentiated mouse endothelial cells | Titration Recommended | Variable | Positive signal on differentiated cells | [6] |
| Polyclonal (PE-conjugated) | bEnd.3 (mouse endothelioma cell line) | 10 µL/10^6 cells | High | Strong positive signal | [7] |
Experimental Protocol: Flow Cytometry Analysis of FLT4 Expression
This protocol provides a general framework for staining cell surface FLT4 for flow cytometry analysis. Optimization may be required for specific cell types and antibodies.
Experimental Workflow
Caption: Experimental workflow for FLT4 flow cytometry.
Materials
-
Cells: Human Dermal Lymphatic Endothelial Cells (HDLECs) or other cells known to express FLT4.
-
Primary Antibody: Anti-human or anti-mouse FLT4 antibody (refer to the table above for clone selection).
-
Secondary Antibody (if required): Fluorochrome-conjugated secondary antibody specific for the host species and isotype of the primary antibody.
-
Isotype Control: Isotype-matched control antibody.
-
Flow Cytometry Staining Buffer: PBS with 1-2% BSA or FBS and 0.05% sodium azide.
-
Fc Receptor Blocking Solution: e.g., Human TruStain FcX™ (BioLegend) or similar.
-
Viability Dye: e.g., Propidium Iodide (PI) or a fixable viability dye.
-
Microcentrifuge tubes or 96-well plate.
Procedure
-
Cell Preparation:
-
Harvest cells and wash once with ice-cold PBS.
-
Centrifuge at 300-400 x g for 5 minutes at 4°C and discard the supernatant.
-
Resuspend the cell pellet in Flow Cytometry Staining Buffer.
-
Perform a cell count and determine viability (e.g., using trypan blue).
-
Aliquot approximately 0.5-1 x 10^6 cells per tube.
-
-
Fc Receptor Blocking:
-
Centrifuge the cells and resuspend the pellet in Fc receptor blocking solution according to the manufacturer's instructions.
-
Incubate for 10-15 minutes at 4°C.
-
-
Primary Antibody Staining:
-
Without washing, add the primary FLT4 antibody at the predetermined optimal concentration. Also, prepare a tube with the corresponding isotype control antibody at the same concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing:
-
Add 1-2 mL of Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C.
-
Discard the supernatant.
-
-
Secondary Antibody Staining (if using an unconjugated primary antibody):
-
Resuspend the cell pellet in the fluorochrome-conjugated secondary antibody diluted in Flow Cytometry Staining Buffer.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells once more as described in step 4.
-
-
Resuspension and Analysis:
-
Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
If viability staining with PI is desired, add it just before analysis.
-
Acquire the samples on a flow cytometer. Be sure to include unstained cells and isotype controls for proper gating and analysis.
-
Data Analysis
-
Gate on the cell population of interest based on forward and side scatter properties.
-
Exclude dead cells using a viability dye.
-
Use the isotype control to set the gate for FLT4-positive cells.
-
Quantify the percentage of FLT4-positive cells and the Mean Fluorescence Intensity (MFI) of the positive population.
Troubleshooting
-
High background staining:
-
Ensure adequate Fc receptor blocking.
-
Optimize antibody concentration; high concentrations can lead to non-specific binding.
-
Increase the number of wash steps.
-
-
Weak or no signal:
-
Confirm that the cell type expresses FLT4.
-
Increase the antibody concentration.
-
Check the viability of the cells; dead cells can give false-negative results.
-
Ensure the secondary antibody is appropriate for the primary antibody.
-
By following these guidelines and protocols, researchers can successfully utilize FLT4 antibodies for the accurate and reliable detection of FLT4-expressing cells by flow cytometry, facilitating advancements in our understanding of lymphatic biology and related diseases.
References
- 1. FLT4 as a marker for predicting prognostic risk of refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VEGF Receptor 3 Monoclonal Antibody (AFL4) (14-5988-82) [thermofisher.com]
- 3. biocompare.com [biocompare.com]
- 4. origene.com [origene.com]
- 5. mouse Flt4 antibody | antibody review based on formal publications [labome.com]
- 6. novusbio.com [novusbio.com]
- 7. rndsystems.com [rndsystems.com]
Application Notes and Protocols for Quantitative PCR Analysis of Human FLT4 mRNA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the quantitative analysis of human Fms-related receptor tyrosine kinase 4 (FLT4), also known as Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), mRNA using SYBR Green-based quantitative Polymerase Chain Reaction (qPCR). This document includes validated primer information, a detailed experimental protocol, and visual representations of the FLT4 signaling pathway and the experimental workflow.
Introduction
FLT4 is a key receptor tyrosine kinase involved in lymphangiogenesis and the maintenance of the lymphatic endothelium.[1][2] Its ligands are vascular endothelial growth factors C and D (VEGF-C and VEGF-D).[3][] The FLT4 signaling pathway plays a crucial role in both normal physiological processes and in pathological conditions, including cancer metastasis and lymphedema.[2][5] Accurate quantification of FLT4 mRNA expression is therefore critical for research in oncology, vascular biology, and drug development. Real-time quantitative PCR (qPCR) is a highly sensitive and specific method for measuring mRNA levels.[6]
Quantitative Data Presentation
A commercially available and validated qPCR primer set for the detection of human FLT4 mRNA is presented in Table 1. Researchers should ensure the suitability of these primers for their specific experimental setup.
Table 1: Validated qPCR Primers for Human FLT4 mRNA
| Gene Symbol | NCBI Gene ID | Primer Vendor | Catalog Number | Forward Primer Sequence (5'-3') | Reverse Primer Sequence (5'-3') |
| FLT4 | 2324 | OriGene | HP230286 | TGCGAATACCTGTCCTACGATGC | CTTGTGGATGCCGAAAGCGGAG |
Signaling Pathway
The FLT4 signaling pathway is initiated by the binding of its ligands, VEGF-C or VEGF-D, leading to receptor dimerization and autophosphorylation of tyrosine residues. This activation triggers downstream signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways, which regulate cell proliferation, survival, and migration.[7][8]
Caption: FLT4 signaling pathway.
Experimental Protocols
This protocol outlines the steps for quantifying human FLT4 mRNA from total RNA using a two-step SYBR Green-based qPCR method.
Experimental Workflow
Caption: qPCR experimental workflow.
I. Total RNA Isolation
-
Isolate total RNA from cell lines or tissues using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen or TRIzol Reagent, Thermo Fisher Scientific) according to the manufacturer's instructions.
-
To prevent genomic DNA contamination, perform an on-column DNase digestion or a DNase I treatment step.
II. RNA Quality and Quantity Assessment
-
Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Assess RNA integrity by running an aliquot of the RNA sample on a 1% agarose (B213101) gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Intact total RNA will show sharp 28S and 18S ribosomal RNA bands.
III. cDNA Synthesis (Reverse Transcription)
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., High-Capacity RNA-to-cDNA Kit, Applied Biosystems) with a mix of oligo(dT) and random primers, following the manufacturer's protocol.
-
The typical reaction setup is as follows:
| Component | Volume/Amount |
| Total RNA | 1 µg |
| Reverse Transcriptase | As per manufacturer |
| dNTPs | As per manufacturer |
| Primers (Oligo(dT)/Random) | As per manufacturer |
| RNase-free water | to final volume |
| Total Volume | 20 µL |
-
Incubate the reaction according to the manufacturer's recommended thermal profile.
-
Dilute the resulting cDNA 1:10 with nuclease-free water for use in the qPCR reaction.
IV. Quantitative PCR (qPCR)
-
Prepare the qPCR reaction mix in a 96-well optical plate. It is recommended to run all samples, including no-template controls (NTC) and no-reverse-transcription controls (-RT), in triplicate.
-
The reaction setup for a single 20 µL reaction is as follows:
| Component | Volume | Final Concentration |
| 2x SYBR Green Master Mix | 10 µL | 1x |
| Forward Primer (10 µM) | 0.8 µL | 400 nM |
| Reverse Primer (10 µM) | 0.8 µL | 400 nM |
| Diluted cDNA | 2 µL | - |
| Nuclease-free water | 6.4 µL | - |
| Total Volume | 20 µL |
-
Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.
-
Perform the qPCR using a real-time PCR instrument with the following cycling conditions:
| Stage | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 10 min | 1 |
| Denaturation | 95°C | 15 sec | 40 |
| Annealing/Extension | 60°C | 1 min | |
| Melt Curve Analysis | As per instrument's default |
V. Data Analysis
-
Collect the threshold cycle (Ct) values for both the target gene (FLT4) and a validated housekeeping gene (e.g., GAPDH, ACTB).
-
Ensure that the no-template controls do not show any amplification.
-
Calculate the relative expression of FLT4 mRNA using the comparative Ct (ΔΔCt) method.
-
ΔCt (Sample) = Ct (FLT4) - Ct (Housekeeping gene)
-
ΔΔCt = ΔCt (Test Sample) - ΔCt (Control Sample)
-
Fold Change = 2-ΔΔCt
-
References
- 1. VEGF mRNA and Protein Concentrations in the Developing Human Eye - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FLT4 fms related receptor tyrosine kinase 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. origene.com [origene.com]
- 5. VEGFR-3, VEGF-C and VEGF-D mRNA quantification by RT-PCR in different human cell types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of reference genes in blood before and after entering the plateau for SYBR green RT-qPCR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. Vascular endothelial growth factor (VEGF)-C signaling through FLT-4 (VEGFR-3) mediates leukemic cell proliferation, survival, and resistance to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methods for Studying FLT4 Receptor Internalization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fms-related tyrosine kinase 4 (FLT4), also known as Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), is a key regulator of lymphangiogenesis and lymphatic system maintenance. Its activity is tightly controlled by ligand-induced internalization, a process that modulates signal transduction and receptor fate. Upon binding its cognate ligands, primarily Vascular Endothelial Growth Factor C (VEGF-C) and VEGF-D, FLT4 undergoes endocytosis, leading to downstream signaling cascades, recycling to the cell surface, or degradation. Dysregulation of FLT4 internalization is implicated in various pathologies, including cancer metastasis and lymphedema, making it a critical area of study for therapeutic development.
These application notes provide an overview and detailed protocols for several established methods to study and quantify FLT4 receptor internalization, including flow cytometry, cell surface biotinylation assays, and confocal microscopy.
I. Ligand-Induced FLT4 Internalization and Signaling
FLT4 is predominantly expressed on lymphatic endothelial cells (LECs). Ligand binding induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation triggers the recruitment of signaling adaptors and the initiation of downstream pathways, most notably the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell survival, proliferation, and migration. Ligand-mediated autophosphorylation is a key trigger for the rapid internalization of the receptor-ligand complex.
Figure 1: FLT4 signaling and internalization pathway.
II. Flow Cytometry-Based Internalization Assay
Flow cytometry offers a high-throughput method to quantify changes in cell surface receptor levels. This technique measures the fluorescence of cells stained with an antibody targeting an extracellular epitope of FLT4. A decrease in fluorescence intensity over time following ligand stimulation corresponds to receptor internalization.
Application Notes:
This method is ideal for screening compounds that may modulate FLT4 internalization and for studying the kinetics of this process across a large cell population. It provides robust quantitative data but does not offer subcellular localization information. Human Dermal Lymphatic Endothelial Cells (HDLECs) or Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used for these assays.
Experimental Workflow:
Figure 2: Flow cytometry workflow for FLT4 internalization.
Protocol:
Materials:
-
HDLECs or other FLT4-expressing cells
-
Endothelial cell growth medium
-
Recombinant Human VEGF-C
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS with 1% BSA)
-
APC-conjugated anti-human FLT4/VEGFR3 antibody (or unconjugated primary and fluorescently-labeled secondary antibody)
-
Propidium Iodide (PI) or other viability dye
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture HDLECs to 80-90% confluency. Starve cells in serum-free medium for 4-6 hours prior to the experiment.
-
Ligand Stimulation:
-
Prepare a working solution of VEGF-C in serum-free medium. A concentration range of 50-100 ng/mL is a common starting point.[1]
-
Treat cells with VEGF-C for various time points (e.g., 0, 5, 15, 30, 60, 90 minutes) at 37°C. The "0-minute" time point serves as the control.
-
-
Stopping Internalization: At each time point, stop the internalization process by washing the cells twice with ice-cold PBS.
-
Cell Detachment: Detach cells using a non-enzymatic cell dissociation solution to preserve surface epitopes.
-
Antibody Staining:
-
Resuspend cells in cold FACS buffer.
-
Add the APC-conjugated anti-human FLT4 antibody at a pre-determined optimal concentration (e.g., 1-10 µg/mL).
-
Incubate on ice for 30-60 minutes in the dark.
-
Wash the cells three times with cold FACS buffer to remove unbound antibody.
-
-
Viability Staining: Resuspend cells in FACS buffer containing a viability dye like PI to exclude dead cells from the analysis.
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer, collecting fluorescence data from the APC channel.
-
Gate on the live, single-cell population.
-
Record the median fluorescence intensity (MFI) for each time point.
-
-
Data Analysis:
-
Normalize the MFI of each time point to the MFI of the 0-minute control.
-
Plot the normalized MFI against time to visualize the kinetics of FLT4 internalization.
-
Quantitative Data Summary:
| Time (minutes) | Normalized Median Fluorescence Intensity (MFI) (Example Data) |
| 0 | 1.00 |
| 5 | 0.85 |
| 15 | 0.62 |
| 30 | 0.45 |
| 60 | 0.38 |
| 90 | 0.35 |
III. Cell Surface Biotinylation Assay
This biochemical method allows for the specific labeling and isolation of internalized proteins. Cell surface proteins are first labeled with a cleavable biotin (B1667282) derivative at 4°C to prevent endocytosis. The temperature is then raised to 37°C to allow internalization. Remaining surface-bound biotin is then cleaved, leaving only the internalized, biotin-labeled proteins protected within the cell. These can then be isolated and quantified by western blotting.
Application Notes:
This technique is highly specific for tracking the fate of surface proteins that have been internalized. It is more labor-intensive than flow cytometry but provides a clear distinction between surface and internalized receptor populations.
Experimental Workflow:
Figure 3: Biotinylation assay workflow.
Protocol:
Materials:
-
FLT4-expressing cells (e.g., HUVECs)
-
Recombinant Human VEGF-C
-
PBS with calcium and magnesium (PBS+/+)
-
Sulfo-NHS-SS-Biotin (cleavable biotin)
-
Quenching Buffer (e.g., 50 mM Glycine in PBS)
-
Stripping Buffer (e.g., 50 mM Glutathione, 75 mM NaCl, 10 mM EDTA, pH 8.0)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-agarose beads
-
Anti-FLT4 antibody for western blotting
-
SDS-PAGE and western blotting reagents
Procedure:
-
Cell Preparation: Culture HUVECs to confluency. Wash cells twice with ice-cold PBS+/+.
-
Biotinylation:
-
Incubate cells with freshly prepared Sulfo-NHS-SS-Biotin (e.g., 0.5 mg/mL in PBS+/+) for 30 minutes at 4°C with gentle agitation.
-
Quench the reaction by washing cells twice with cold Quenching Buffer.
-
-
Internalization:
-
Incubate cells with pre-warmed medium containing VEGF-C (e.g., 100 ng/mL) at 37°C for desired time points (e.g., 0, 15, 30, 60 minutes).
-
To stop internalization, quickly wash the cells with ice-cold PBS+/+.
-
-
Biotin Stripping:
-
Incubate cells with Stripping Buffer for 20 minutes at 4°C with gentle agitation. Repeat this step once.
-
Wash cells three times with ice-cold PBS+/+.
-
-
Cell Lysis: Lyse the cells in Lysis Buffer. Scrape the cells and collect the lysate. Clarify the lysate by centrifugation.
-
Isolation of Internalized Proteins:
-
Incubate the clarified lysate with streptavidin-agarose beads overnight at 4°C to capture biotinylated (internalized) proteins.
-
Wash the beads extensively with Lysis Buffer.
-
-
Western Blotting:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-FLT4 antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensity of FLT4 at each time point using densitometry software.
Quantitative Data Summary:
| Treatment Condition | Relative FLT4 Band Intensity (Example Data) |
| Total Surface Biotinylated (No Stripping, 0 min) | 1.00 |
| Internalized (15 min VEGFC, Stripped) | 0.35 |
| Internalized (30 min VEGFC, Stripped) | 0.58 |
| Internalized (60 min VEGFC, Stripped) | 0.40 |
| Stripped Control (No Internalization) | 0.05 |
IV. Confocal Microscopy for Visualization of Internalization
Confocal microscopy allows for the direct visualization of FLT4 trafficking within the cell. By using fluorescently labeled antibodies or ligands, the movement of the receptor from the plasma membrane to intracellular compartments like endosomes can be tracked in real-time or in fixed cells.
Application Notes:
This method provides critical spatial and temporal information about the subcellular localization of FLT4 during internalization. It is particularly useful for elucidating the trafficking pathway of the receptor. Co-staining with markers for specific organelles (e.g., early endosomes, lysosomes) can further define the fate of the internalized receptor.
Protocol:
Materials:
-
FLT4-expressing cells (e.g., LECs)
-
Glass-bottom dishes or coverslips
-
Recombinant Human VEGF-C
-
Primary antibody against an extracellular epitope of FLT4
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488)
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Mounting medium with DAPI
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed LECs on glass-bottom dishes or coverslips and culture until they reach the desired confluency.
-
Live-Cell Labeling (for tracking pre-labeled receptors):
-
Incubate live cells with a primary anti-FLT4 antibody at 4°C for 1 hour.
-
Wash with cold medium to remove unbound antibody.
-
Add a fluorescently-labeled secondary antibody and incubate for 1 hour at 4°C.
-
Wash thoroughly.
-
-
Ligand Stimulation and Internalization:
-
Add pre-warmed medium containing VEGF-C (e.g., 100 ng/mL) to the cells.
-
Incubate at 37°C for various time points.
-
-
Fixation and Permeabilization (for post-staining):
-
Alternatively, stimulate cells with VEGF-C first.
-
At each time point, fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells if co-staining for intracellular markers is desired.
-
-
Immunostaining (for post-staining):
-
Incubate fixed cells with the primary anti-FLT4 antibody, followed by the fluorescently-labeled secondary antibody.
-
Co-stain with markers for endosomes (e.g., anti-EEA1) or lysosomes (e.g., anti-LAMP1) if needed.
-
-
Imaging:
-
Mount the coverslips with mounting medium containing DAPI.
-
Acquire images using a confocal microscope. Capture z-stacks to visualize the three-dimensional distribution of the receptor.
-
-
Image Analysis:
-
Analyze the images to observe the translocation of FLT4 from the cell membrane to intracellular puncta.
-
Quantify the degree of co-localization with endosomal or lysosomal markers using appropriate software (e.g., ImageJ/Fiji).
-
Qualitative and Semi-Quantitative Data Summary:
| Time (minutes) after VEGFC | Observation | Co-localization with EEA1 (Early Endosomes) (Example) |
| 0 | FLT4 is predominantly localized at the plasma membrane. | Low |
| 15 | Punctate intracellular vesicles containing FLT4 begin to appear in the cytoplasm. | High |
| 30 | The number of intracellular FLT4-positive vesicles increases, with some clustering in the perinuclear region. | Moderate |
| 60 | FLT4 signal in intracellular vesicles persists, with some potentially trafficking to later compartments. | Low |
V. Conclusion
The choice of method for studying FLT4 internalization depends on the specific research question. Flow cytometry is excellent for high-throughput quantitative analysis of surface receptor levels. Cell surface biotinylation provides a robust biochemical approach to specifically isolate and quantify the internalized receptor pool. Confocal microscopy offers invaluable spatial and temporal details of the receptor's trafficking journey within the cell. Combining these methods can provide a comprehensive understanding of FLT4 internalization, a process central to lymphatic biology and a promising target for therapeutic intervention.
References
Application Notes and Protocols for FLT4 Protein Purification from Mammalian Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fms-related receptor tyrosine kinase 4 (FLT4), also known as Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), is a key regulator of lymphangiogenesis, the formation of lymphatic vessels.[1][2] Its ligands, Vascular Endothelial Growth Factor C (VEGF-C) and VEGF-D, activate downstream signaling pathways such as PI3K/AKT and MAPK/ERK, which are crucial for the proliferation, survival, and migration of lymphatic endothelial cells.[3][4] Due to its significant role in both normal physiological processes and pathological conditions like cancer and lymphedema, high-quality, purified FLT4 protein is in great demand for structural studies, drug screening, and diagnostic assay development.[3][5]
These application notes provide detailed protocols for the expression and purification of recombinant FLT4 from mammalian cells, a preferred system for producing complex glycoproteins with proper folding and post-translational modifications.
Data Presentation
The following tables summarize typical quantitative data obtained during the purification of the extracellular domain (ECD) of human FLT4 fused with a C-terminal affinity tag (e.g., His-tag or Fc-tag) from a transiently transfected HEK293 cell culture.
Table 1: Expression and Purification Summary of Recombinant FLT4-ECD
| Parameter | Typical Value | Source/Notes |
| Expression System | Transiently transfected HEK293 cells | High-yield expression of glycoproteins.[6] |
| Culture Volume | 1 Liter | |
| Expression Level | 5 - 15 mg/L | Varies depending on transfection efficiency and construct. |
| Purification Yield | 3 - 8 mg | Overall yield after all purification steps. |
| Final Purity | > 95% | As determined by SDS-PAGE and SEC-HPLC.[7] |
| Final Concentration | 0.5 - 1.0 mg/mL | Can be further concentrated if required.[7] |
Table 2: Multi-Step Purification of FLT4-ECD
| Purification Step | Total Protein (mg) | This compound (mg) | Yield (%) | Purity (%) |
| Conditioned Media | 100 - 200 | 5 - 15 | 100 | 5 - 8 |
| Affinity Chromatography | 6 - 18 | 4 - 12 | 80 | ~85 |
| Ion Exchange Chromatography | 4 - 10 | 3.5 - 9 | 85 - 90 | ~90 |
| Size Exclusion Chromatography | 3 - 8 | 3 - 8 | 85 - 90 | > 95 |
Signaling Pathway and Experimental Workflow Visualization
FLT4 Signaling Pathway
The binding of VEGF-C or VEGF-D to FLT4 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation triggers downstream signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways, promoting lymphatic endothelial cell proliferation, survival, and migration.
Caption: FLT4 signaling pathway upon ligand binding.
Experimental Workflow for FLT4 Purification
The purification of recombinant FLT4 from mammalian cells follows a multi-step process to ensure high purity and bioactivity of the final product.
Caption: Experimental workflow for FLT4 purification.
Experimental Protocols
Expression of Recombinant FLT4 in HEK293 Cells
This protocol describes the transient transfection of HEK293 cells for the expression of the secreted FLT4 extracellular domain.
Materials:
-
HEK293 suspension-adapted cells (e.g., Expi293F™)
-
Appropriate serum-free expression medium (e.g., Expi293™ Expression Medium)
-
Expression vector containing the FLT4-ECD gene with a C-terminal tag (e.g., 6xHis or human IgG1-Fc)
-
Transfection reagent (e.g., PEI or a commercial equivalent)
-
Shaker incubator
Protocol:
-
Cell Culture Maintenance: Maintain HEK293 cells in suspension culture according to the manufacturer's instructions.
-
Transfection:
-
On the day of transfection, ensure the cell viability is >95%.
-
Dilute the cells to a density of 2.5 x 10^6 viable cells/mL.
-
Prepare the DNA-transfection reagent complex according to the manufacturer's protocol. Typically, a 1:3 ratio (µg DNA: µg PEI) is used.
-
Add the transfection complex to the cell suspension.
-
-
Expression:
-
Incubate the transfected cells in a shaker incubator at 37°C with 8% CO2 and 125 rpm.
-
Harvest the conditioned media containing the secreted this compound 5-7 days post-transfection.
-
-
Harvest:
-
Centrifuge the cell culture at 3,000 x g for 20 minutes at 4°C to pellet the cells.
-
Collect the supernatant (conditioned media) and filter through a 0.22 µm filter to remove any remaining cells and debris.
-
Purification of His-tagged FLT4-ECD
This protocol outlines a three-step chromatography process for purifying His-tagged FLT4.
2.1. Step 1: Affinity Chromatography (IMAC)
Materials:
-
Ni-NTA or other IMAC resin
-
Chromatography column
-
Peristaltic pump or FPLC system
-
Binding Buffer: 50 mM Tris-HCl, 300 mM NaCl, 10 mM Imidazole, pH 8.0
-
Wash Buffer: 50 mM Tris-HCl, 300 mM NaCl, 20 mM Imidazole, pH 8.0
-
Elution Buffer: 50 mM Tris-HCl, 300 mM NaCl, 250 mM Imidazole, pH 8.0
Protocol:
-
Equilibrate the IMAC column with 5-10 column volumes (CV) of Binding Buffer.
-
Load the filtered conditioned media onto the column at a flow rate of 1-2 mL/min.
-
Wash the column with 10-15 CV of Wash Buffer to remove non-specifically bound proteins.
-
Elute the bound this compound with 5-10 CV of Elution Buffer.
-
Collect fractions and analyze by SDS-PAGE. Pool the fractions containing the this compound.
2.2. Step 2: Ion Exchange Chromatography (Anion Exchange)
Materials:
-
Anion exchange resin (e.g., Q-Sepharose)
-
Buffer A: 20 mM Tris-HCl, pH 8.0
-
Buffer B: 20 mM Tris-HCl, 1 M NaCl, pH 8.0
Protocol:
-
Exchange the buffer of the pooled fractions from the affinity step into Buffer A using dialysis or a desalting column.
-
Equilibrate the anion exchange column with Buffer A.
-
Load the sample onto the column.
-
Wash the column with Buffer A until the UV absorbance returns to baseline.
-
Elute the protein using a linear gradient of 0-100% Buffer B over 20 CV.
-
Collect fractions and analyze by SDS-PAGE. Pool fractions containing pure FLT4.
2.3. Step 3: Size Exclusion Chromatography (Gel Filtration)
Materials:
-
Size exclusion chromatography column (e.g., Superdex 200)
-
SEC Buffer: 20 mM HEPES, 150 mM NaCl, pH 7.4
Protocol:
-
Concentrate the pooled fractions from the ion exchange step to a volume of 1-2 mL.
-
Equilibrate the size exclusion column with at least 2 CV of SEC Buffer.
-
Load the concentrated sample onto the column.
-
Elute the protein with SEC Buffer at a flow rate appropriate for the column.
-
Collect fractions and analyze by SDS-PAGE. Pool the fractions containing the monomeric, pure this compound.
Tandem Affinity Purification (TAP) of FLT4
For higher purity in a single purification strategy, a TAP tag (e.g., SF-TAP: Strep-tag II and FLAG-tag) can be utilized.
Materials:
-
Strep-Tactin and anti-FLAG affinity resins
-
Lysis Buffer: 50 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, pH 7.4, with protease inhibitors
-
Strep Wash Buffer: 100 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, pH 8.0
-
Strep Elution Buffer: Strep Wash Buffer with 2.5 mM desthiobiotin
-
FLAG Wash Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4
-
FLAG Elution Buffer: FLAG Wash Buffer with 100 µg/mL 3xFLAG peptide
Protocol:
-
Lyse transfected cells in Lysis Buffer.
-
Incubate the cleared lysate with Strep-Tactin resin for 2-4 hours at 4°C.
-
Wash the resin with Strep Wash Buffer.
-
Elute the protein with Strep Elution Buffer.
-
Incubate the eluate with anti-FLAG resin for 2-4 hours at 4°C.
-
Wash the resin with FLAG Wash Buffer.
-
Elute the purified this compound with FLAG Elution Buffer.
Quality Control
1. Purity and Integrity Assessment:
-
SDS-PAGE: Analyze the purified protein under reducing and non-reducing conditions. A single band at the expected molecular weight indicates high purity. Due to glycosylation, the apparent molecular weight may be higher than the calculated molecular weight.[1]
-
SEC-HPLC: A single, symmetrical peak indicates a homogenous and non-aggregated protein sample. Purity of >95% is desirable.[7]
2. Identity Confirmation:
-
Western Blot: Use an anti-FLT4 antibody or an antibody against the affinity tag to confirm the identity of the purified protein.
-
Mass Spectrometry: For definitive identification and to confirm the integrity of the protein.
3. Biological Activity Assay:
-
ELISA-based Binding Assay: Immobilize recombinant human VEGF-C or VEGF-D and measure the binding of the purified this compound.[7]
-
Kinase Activity Assay: Measure the kinase activity of the purified FLT4 intracellular domain (if applicable) using a commercially available kit.[8][9] This typically involves measuring the phosphorylation of a generic tyrosine kinase substrate.
Storage and Stability
-
Lyophilized Protein: Store at -20°C to -80°C for up to one year.
-
Reconstituted Protein: Reconstitute in sterile water or a suitable buffer (e.g., PBS). Aliquot and store at -80°C for up to 3 months. Avoid repeated freeze-thaw cycles. For short-term storage (2-7 days), the reconstituted protein can be kept at 4°C.[5][7] A carrier protein (e.g., 0.1% BSA) can be added for long-term stability.
References
- 1. VEGF R3/FLT4 Protein, Human, Recombinant (His & Avi) | TargetMol [targetmol.com]
- 2. FLT4 - Wikipedia [en.wikipedia.org]
- 3. cusabio.com [cusabio.com]
- 4. Vascular endothelial growth factors C and D and lymphangiogenesis in gastrointestinal tract malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recombinant Human VEGFR3/FLT4 Protein (Fc Tag) - Elabscience® [elabscience.com]
- 6. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 7. static.abclonal.com [static.abclonal.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for FLT4-Targeted Therapies in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the preclinical evaluation of Fms-related tyrosine kinase 4 (FLT4), also known as Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), targeted therapies in cancer models. FLT4 signaling is a critical pathway in lymphangiogenesis and angiogenesis, and its dysregulation has been implicated in tumor progression and metastasis, making it a promising target for novel cancer therapeutics.
Introduction to FLT4 in Cancer
FLT4 is a receptor tyrosine kinase that, upon binding to its ligands, primarily Vascular Endothelial Growth Factor-C (VEGF-C) and VEGF-D, activates downstream signaling cascades. These pathways, including the PI3K-Akt and MAPK-ERK pathways, are crucial for the proliferation, migration, and survival of lymphatic endothelial cells.[1] In the context of cancer, the VEGF-C/FLT4 axis is implicated in promoting tumor lymphangiogenesis, which facilitates the metastatic spread of cancer cells.[2] Furthermore, FLT4 signaling can also contribute to tumor angiogenesis, particularly in the absence of VEGFR-2 signaling.[2] Elevated expression of FLT4 and its ligands often correlates with lymph node metastasis and poor prognosis in various cancers.
FLT4-Targeted Therapies in Preclinical Development
Several small molecule inhibitors and biological agents targeting FLT4 have been investigated in preclinical cancer models. These agents aim to block the ATP-binding site of the kinase domain or prevent ligand-receptor interaction, thereby inhibiting downstream signaling.
Summary of Quantitative Data
The following tables summarize the in vitro and in vivo efficacy of selected FLT4-targeted therapies from preclinical studies.
Table 1: In Vitro Efficacy of FLT4 Inhibitors in Cancer Cell Lines
| Compound | Cancer Type | Cell Line | IC50 (µM) | Assay Type | Citation |
| MAZ51 | Prostate Cancer | PC-3 | 2.7 | MTT Assay | [3][4] |
| Anlotinib (B1662124) | Angiosarcoma | Not Specified | 0.7 (nmol/L) | Not Specified | [5] |
| Crotonoside | Acute Myeloid Leukemia | MV4-11 (FLT3-ITD) | 11.6 ± 2.7 | Not Specified | [6] |
| Crotonoside | Acute Myeloid Leukemia | MOLM-13 (FLT3-ITD) | 12.7 ± 3.3 | Not Specified | [6] |
| Crotonoside | Acute Myeloid Leukemia | KG-1 (FLT3-WT) | 17.2 ± 4.6 | Not Specified | [6] |
| RGFP966 (HDAC3 inhibitor with indirect effect) | Acute Myeloid Leukemia | MV4-11 | 3.6 ± 0.7 | Viability Assay | [6] |
| HPOB (HDAC6 inhibitor with indirect effect) | Acute Myeloid Leukemia | MV4-11 | 10.2 ± 2.9 | Viability Assay | [6] |
Table 2: In Vivo Efficacy of FLT4-Targeted Therapies in Xenograft Models
| Compound | Cancer Model | Administration Route & Dose | Tumor Growth Inhibition (%) | Citation |
| MAZ51 | Prostate Cancer (PC-3 xenograft) | Intraperitoneal | Significant attenuation | [3][4] |
| EVT801 | Various solid tumors | Not specified | More active than pazopanib (B1684535) and sorafenib | [7] |
| Rapamycin/Bevacizumab | Hepatocellular Carcinoma (HepG2 xenograft) | Not specified | Not specified, but significant reduction in tumor activity | [8] |
| MBP-11901 | Hepatocellular Carcinoma | 40, 60, 82 mg/kg | 61.41, 85.26, 92.54 | [9] |
Signaling Pathways and Experimental Workflows
FLT4 Signaling Pathway
The binding of VEGF-C or VEGF-D to FLT4 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation initiates downstream signaling cascades that are critical for cell survival, proliferation, and migration.
Preclinical Experimental Workflow
A typical preclinical evaluation of an FLT4-targeted therapy involves a multi-stage process, from initial in vitro characterization to in vivo efficacy and safety studies.
Experimental Protocols
Protocol 1: In Vitro Cell Viability (MTT) Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of an FLT4 inhibitor on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., PC-3 for prostate cancer)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
FLT4 inhibitor stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of the FLT4 inhibitor in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Protocol 2: Western Blot for FLT4 Phosphorylation
This protocol is to assess the effect of an FLT4 inhibitor on the phosphorylation of FLT4 and its downstream targets.
Materials:
-
Cancer cells treated with FLT4 inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-FLT4, anti-total-FLT4, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the FLT4 inhibitor at various concentrations for a specified time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[10]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 3: In Vivo Xenograft Tumor Model
This protocol describes the establishment of a subcutaneous xenograft model to evaluate the in vivo efficacy of an FLT4 inhibitor.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
Cancer cell line (e.g., PC-3)
-
Matrigel (optional)
-
FLT4 inhibitor formulation for in vivo administration
-
Calipers
-
Animal balance
Procedure:
-
Harvest cancer cells during their logarithmic growth phase and resuspend them in sterile PBS or serum-free medium, with or without Matrigel.
-
Subcutaneously inject 1-5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer the FLT4 inhibitor or vehicle control according to the predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Measure the tumor volume with calipers 2-3 times per week using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, western blotting).
-
Calculate the tumor growth inhibition (TGI) for each treatment group.
Protocol 4: Apoptosis Assay by Flow Cytometry
This protocol uses Annexin V and Propidium Iodide (PI) staining to quantify apoptosis induced by an FLT4 inhibitor.[11][12]
Materials:
-
Cancer cells treated with FLT4 inhibitor
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the FLT4 inhibitor for the desired time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and viable cells (Annexin V-negative, PI-negative).
Conclusion
The preclinical evaluation of FLT4-targeted therapies requires a systematic approach involving in vitro and in vivo models. The protocols and data presented here provide a framework for researchers to design and execute studies to assess the efficacy and mechanism of action of novel FLT4 inhibitors. Careful consideration of the appropriate cancer models, experimental design, and analytical methods is crucial for the successful translation of these promising therapeutic agents from the laboratory to the clinic.
References
- 1. mdpi.com [mdpi.com]
- 2. Vascular endothelial growth factor-C and its receptor-3 signaling in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VEGFR-1/Flt-1 inhibition increases angiogenesis and improves muscle function in a mouse model of Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Case report: Unique FLT4 variants associated with differential response to anlotinib in angiosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crotonoside exhibits selective post-inhibition effect in AML cells via inhibition of FLT3 and HDAC3/6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. VEGF-C/VEGFR-3 Signaling Regulates Chemokine Gradients and Lymphocyte Migration from Tissues to Lymphatics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effective Inhibition of Xenografts of Hepatocellular Carcinoma (HepG2) by Rapamycin and Bevacizumab in an Intrahepatic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MBP-11901 Inhibits Tumor Growth of Hepatocellular Carcinoma through Multitargeted Inhibition of Receptor Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
Troubleshooting & Optimization
troubleshooting low signal in FLT4 western blot
Welcome to the technical support center for troubleshooting Fms-like tyrosine kinase 4 (FLT4), also known as Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), western blotting. This guide provides answers to frequently asked questions and detailed protocols to help you overcome low signal issues and achieve optimal results in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: Why am I getting a very weak or no signal for FLT4 in my western blot?
A weak or absent signal for FLT4 can stem from several factors throughout the western blotting workflow. Here’s a breakdown of potential causes and solutions:
-
Low Protein Expression: The target tissue or cells may not express FLT4 at a detectable level.[1][2] It is crucial to verify the expression of FLT4 in your specific sample type by consulting scientific literature or protein expression databases.[1] Using a positive control, such as a cell lysate known to express FLT4, is highly recommended to confirm that the experimental setup is working correctly.[1][2]
-
Suboptimal Antibody Performance: The primary antibody may have low affinity, may not have been stored correctly, or the concentration might be too low.[2][3][4]
-
Solution: Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).[3][5] Always use a fresh dilution of the antibody for each experiment as pre-diluted antibodies can lose activity.[1][3] You can also perform a dot blot to quickly check the antibody's activity.[2][3]
-
-
Insufficient Protein Loading: The amount of total protein loaded onto the gel may be insufficient to detect a low-abundance protein like FLT4.[2][3]
-
Inefficient Protein Transfer: The transfer of high molecular weight proteins like FLT4 from the gel to the membrane can be challenging.
-
Solution: Optimize the transfer conditions. For large proteins, consider a wet transfer overnight at 4°C. Adding a small amount of SDS (up to 0.05%) to the transfer buffer can aid in the transfer of large proteins.[3] Always check the transfer efficiency using a reversible stain like Ponceau S before proceeding with immunodetection.[4][6]
-
-
Protein Degradation: FLT4 may be susceptible to degradation by proteases and phosphatases released during sample preparation.
Question 2: I see multiple bands for FLT4. Which one is correct?
FLT4 is a highly glycosylated protein that can appear as multiple bands on a western blot.[7] This is due to different post-translational modifications and potential proteolytic cleavage. You may observe:
-
An ~195 kDa mature, glycosylated form.[7]
-
An ~175 kDa precursor form.[7]
-
An ~140 kDa non-glycosylated backbone.[7]
-
A proteolytically cleaved form of ~125 kDa.[7]
The presence and relative abundance of these bands can vary depending on the cell or tissue type and the sample preparation method. It is advisable to check the antibody's datasheet for information on the expected band sizes in validated sample types.
Question 3: How can I optimize my sample preparation for FLT4 detection?
Proper sample preparation is critical for successful FLT4 western blotting. Here are some key considerations:
-
Lysis Buffer Selection: The choice of lysis buffer depends on the subcellular localization of your target. For a transmembrane protein like FLT4, a buffer containing strong detergents, such as RIPA buffer, is often recommended to ensure complete solubilization.
-
Mechanical Disruption: For tissue samples, efficient homogenization is necessary to release the protein. This can be achieved using a mechanical homogenizer or sonication on ice.[8][9]
-
Protein Quantification: Accurate protein quantification is essential for loading equal amounts of protein in each lane, which is crucial for comparing expression levels.
Experimental Protocols
Protocol 1: Cell Lysis for FLT4 Western Blot
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.[9]
-
Aspirate the PBS and add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., 1 mL per 10 cm dish).[10]
-
Scrape the adherent cells using a cold cell scraper and transfer the lysate to a pre-cooled microcentrifuge tube.[9]
-
Agitate the lysate for 30 minutes at 4°C.[9]
-
Centrifuge the lysate at approximately 14,000 x g for 15-20 minutes at 4°C to pellet the cell debris.[9][10]
-
Carefully transfer the supernatant (containing the soluble proteins) to a new pre-cooled tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Add Laemmli sample buffer to the desired amount of protein and heat at 95-100°C for 5 minutes to denature the proteins.
Protocol 2: Western Blotting and Immunodetection of FLT4
-
SDS-PAGE: Load 20-50 µg of protein lysate per lane onto an appropriate percentage SDS-PAGE gel. The gel percentage should be chosen based on the molecular weight of FLT4 (~175-195 kDa).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer at 100V for 90 minutes or overnight at 20V at 4°C is recommended for high molecular weight proteins.
-
Membrane Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).[1] For phospho-FLT4 detection, BSA is the preferred blocking agent to avoid high background from casein in milk.[11]
-
Primary Antibody Incubation: Incubate the membrane with the primary FLT4 antibody diluted in the blocking buffer. The optimal dilution should be determined empirically, but a starting point of 1:500 to 1:1000 is common.[7] Incubation can be performed for 2 hours at room temperature or overnight at 4°C.[5]
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the signal using a chemiluminescence imaging system.[12] Adjust the exposure time to obtain an optimal signal-to-noise ratio.[3]
Quantitative Data Summary
Table 1: Recommended Antibody Dilutions and Protein Loading for FLT4 Western Blot
| Parameter | Recommendation | Notes |
| Protein Load (Cell Lysate) | 20 - 50 µ g/lane | May need optimization based on expression level.[13] |
| Protein Load (Tissue Lysate) | 50 - 100 µ g/lane | Tissues may have lower FLT4 expression. |
| Primary Antibody Dilution | 1:300 - 1:1000 | Refer to the antibody datasheet for specific recommendations.[7] |
| Secondary Antibody Dilution | 1:2000 - 1:10000 | Titrate for optimal signal and minimal background. |
Visualizations
Caption: A streamlined workflow for western blotting, from sample preparation to signal detection.
Caption: Simplified FLT4 (VEGFR-3) signaling pathway upon ligand binding.
References
- 1. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. sinobiological.com [sinobiological.com]
- 3. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. blog.addgene.org [blog.addgene.org]
- 6. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 7. FLT4/VEGFR3 antibody (20712-1-AP) | Proteintech [ptglab.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Western blot optimization | Abcam [abcam.com]
- 12. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group [ptglab.com]
- 13. biocompare.com [biocompare.com]
optimizing FLT4 immunohistochemistry staining conditions
Welcome to the technical support center for optimizing FLT4 (VEGFR-3) immunohistochemistry (IHC) staining. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to help you achieve optimal staining results for FLT4 in formalin-fixed paraffin-embedded (FFPE) tissues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during FLT4 IHC experiments and provides systematic approaches to resolve them.
Weak or No Staining
Q1: I am not getting any staining or the signal for FLT4 is very weak. What are the possible causes and how can I fix this?
A1: Weak or no staining is a common issue in IHC and can be attributed to several factors. Here is a step-by-step guide to troubleshoot this problem.
1. Primary Antibody Concentration and Incubation Time: The concentration of the primary antibody and the incubation time are critical. If the concentration is too low or the incubation is too short, the signal will be weak.
-
Recommendation: Perform a titration of your primary antibody to determine the optimal concentration. A typical starting point for polyclonal antibodies is 1.7-15 µg/mL and for monoclonal antibodies is 5-25 µg/mL. For anti-VEGFR-3, a concentration of 15 µg/mL with an overnight incubation at 4°C has been used successfully. Longer incubation times, such as overnight at 4°C or even 48 hours for some antibodies, can significantly enhance the signal.[1]
2. Antigen Retrieval: Formalin fixation creates cross-links that can mask the antigenic epitope of FLT4. Inadequate antigen retrieval is a frequent cause of weak or absent staining.
-
Recommendation: Heat-Induced Epitope Retrieval (HIER) is the most common method. The choice of retrieval buffer and its pH are crucial. For many antibodies, a basic pH buffer (e.g., Tris-EDTA pH 9.0) provides stronger staining compared to an acidic buffer (e.g., Citrate pH 6.0).[2] A study optimizing VEGFR-3 staining noted that a unique antigen retrieval method was part of their successful protocol modification.[3][4]
Optimization of Key IHC Parameters for FLT4 Staining
| Parameter | Recommendation | Rationale |
|---|---|---|
| Primary Antibody Dilution | Titrate from 1:50 to 1:500 for concentrated antibodies. Start with the manufacturer's recommended range. | Insufficient primary antibody will result in a weak signal. |
| Incubation Time | Start with 1-2 hours at room temperature or overnight at 4°C. | Longer incubation allows for better antibody-antigen binding. |
| Antigen Retrieval Buffer | Test both acidic (Citrate, pH 6.0) and basic (Tris-EDTA, pH 9.0) buffers. | The optimal pH for epitope unmasking is antibody-dependent. |
| Antigen Retrieval Time/Temp | Typically 20-40 minutes at 95-100°C for HIER. | Insufficient heating can lead to incomplete epitope retrieval. |
3. Detection System Sensitivity: The sensitivity of your detection system can impact the final signal intensity.
-
Recommendation: Consider using a polymer-based detection system or an amplification step, which can significantly increase signal strength.[2][3][4] For VEGFR-3, adding an amplification step was a key modification for achieving optimal staining.[3][4]
High Background Staining
Q2: I am observing high background staining, which is obscuring the specific FLT4 signal. What can I do to reduce it?
A2: High background can be caused by non-specific antibody binding or endogenous components in the tissue.
1. Blocking: Inadequate blocking of non-specific sites is a common cause of high background.
-
Recommendation: Use a blocking serum from the same species as the secondary antibody. For example, if you are using a goat anti-rabbit secondary antibody, use normal goat serum for blocking.
2. Endogenous Enzyme Activity: If you are using a horseradish peroxidase (HRP) or alkaline phosphatase (AP) based detection system, endogenous enzymes in the tissue can produce a false-positive signal.
-
Recommendation: For HRP-based systems, include a peroxidase blocking step using a solution like 3% hydrogen peroxide (H₂O₂) after rehydration.
3. Primary Antibody Concentration: An excessively high concentration of the primary antibody can lead to non-specific binding.
-
Recommendation: If you are experiencing high background, try reducing the concentration of your primary antibody as part of your optimization.
Troubleshooting High Background in FLT4 IHC
| Issue | Cause | Solution |
|---|---|---|
| Diffuse Staining | Primary antibody concentration too high. | Titrate the primary antibody to a higher dilution. |
| Inadequate blocking. | Increase blocking time or try a different blocking agent. | |
| Non-specific Staining | Endogenous peroxidase/phosphatase activity. | Add an endogenous enzyme blocking step to your protocol. |
| | Cross-reactivity of secondary antibody. | Ensure the secondary antibody is specific to the primary antibody's host species. |
Experimental Protocols & Methodologies
Optimized Protocol for FLT4 IHC in FFPE Tissue
This protocol is a starting point and should be optimized for your specific antibody and tissue.
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes for 5 minutes each.
-
Immerse in 100% Ethanol: 2 changes for 3 minutes each.
-
Immerse in 95% Ethanol: 2 changes for 3 minutes each.
-
Immerse in 70% Ethanol: 2 changes for 3 minutes each.
-
Rinse in distilled water.
-
-
Antigen Retrieval (HIER):
-
Immerse slides in a pre-heated antigen retrieval buffer (e.g., Tris-EDTA, pH 9.0).
-
Heat at 95-100°C for 20-40 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse in a wash buffer (e.g., PBS or TBS).
-
-
Peroxidase Block (for HRP-based detection):
-
Incubate slides in 3% H₂O₂ for 10-15 minutes.
-
Rinse with wash buffer.
-
-
Blocking:
-
Incubate with a blocking serum (e.g., 5% normal goat serum in PBS) for 30-60 minutes.
-
-
Primary Antibody Incubation:
-
Dilute the FLT4 primary antibody in an appropriate antibody diluent.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Detection:
-
Rinse with wash buffer.
-
Incubate with a biotinylated secondary antibody (if using an avidin-biotin complex method) or a polymer-based secondary antibody for 30-60 minutes at room temperature.
-
Rinse with wash buffer.
-
If using an ABC kit, incubate with the ABC reagent for 30 minutes.
-
Rinse with wash buffer.
-
-
Chromogen Development:
-
Incubate with a chromogen solution (e.g., DAB) until the desired staining intensity is reached.
-
Rinse with distilled water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded alcohols and xylene.
-
Mount with a permanent mounting medium.
-
FLT4 Signaling Pathway and Experimental Workflow
To aid in understanding the biological context of FLT4 and the experimental process, the following diagrams are provided.
Caption: FLT4 signaling is activated by VEGF-C/D, leading to downstream pathway activation.
Caption: A standard workflow for immunohistochemical staining of FFPE tissues.
Caption: A logical approach to troubleshooting weak or no IHC signal.
References
- 1. A reference image-based method for optimization of clinical immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bosterbio.com [bosterbio.com]
- 3. Optimisation and validation of immunohistochemistry protocols for cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wrexham.repository.guildhe.ac.uk [wrexham.repository.guildhe.ac.uk]
Technical Support Center: FLT4 (VEGFR-3) Immunohistochemistry
Welcome to the technical support center for FLT4 (VEGFR-3) antibody applications in immunohistochemistry (IHC). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly non-specific binding, during their experiments.
Troubleshooting Guide: Non-Specific Binding of FLT4 Antibodies in IHC
High background and non-specific staining are common issues in IHC that can obscure the true localization of the target antigen. This guide provides a systematic approach to troubleshooting these problems when working with FLT4 antibodies.
Problem: High Background Staining
High background staining can manifest as a general, uniform color across the entire tissue section or as diffuse, non-localized staining.
Question: My entire tissue section has a high background, making it difficult to see specific FLT4 staining. What are the common causes and solutions?
Answer: High background staining can arise from several factors. Below is a systematic guide to identify and address the root cause.
Potential Causes and Solutions for High Background Staining
| Potential Cause | Explanation | Recommended Solution |
| Endogenous Enzyme Activity | Tissues can contain endogenous peroxidases or phosphatases that react with the enzyme conjugates (e.g., HRP, AP) used in the detection system, leading to false-positive signals.[1][2] | Peroxidase Blocking: Before primary antibody incubation, treat slides with a 0.3-3% hydrogen peroxide (H₂O₂) solution for 10-15 minutes.[1][3] Phosphatase Blocking: If using an AP-conjugated antibody, add levamisole (B84282) to the final detection step.[1] |
| Endogenous Biotin (B1667282) | Tissues rich in endogenous biotin (e.g., liver, kidney) can bind to streptavidin-based detection systems, causing significant background.[2] | Use an avidin/biotin blocking kit before primary antibody incubation.[2] Alternatively, switch to a biotin-free detection system, such as a polymer-based detection reagent.[4] |
| Insufficient Blocking | Inadequate blocking of non-specific binding sites on the tissue can lead to the primary and/or secondary antibodies binding indiscriminately. | Increase the blocking incubation time (e.g., to 1 hour) and consider changing the blocking agent. A common and effective blocking solution is 10% normal serum from the species in which the secondary antibody was raised. |
| Primary Antibody Concentration Too High | An excessively high concentration of the primary antibody increases the likelihood of low-affinity, non-specific binding to off-target proteins.[3][5] | Perform a titration experiment to determine the optimal antibody concentration. Start with the manufacturer's recommended dilution and test a range of dilutions (e.g., 1:50, 1:100, 1:200).[3] |
| Secondary Antibody Cross-Reactivity | The secondary antibody may cross-react with endogenous immunoglobulins in the tissue, especially when the primary antibody and the tissue are from the same species (e.g., mouse on mouse).[4] | Run a control without the primary antibody. If staining persists, the secondary antibody is the likely cause. Use a pre-adsorbed secondary antibody or a species-on-species blocking kit. |
| Tissue Drying Out | Allowing the tissue section to dry out at any stage of the staining process can cause irreversible non-specific antibody binding and high background. | Keep slides in a humidified chamber during incubations and ensure they are always covered with buffer or reagent. |
Troubleshooting Workflow for High Background Staining
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of non-specific binding with FLT4 antibodies?
A1: The most common sources of non-specific binding in IHC, including with FLT4 antibodies, are:
-
Fc Receptor Binding: Immune cells present in tissues can have Fc receptors that non-specifically bind the Fc region of primary and secondary antibodies.
-
Endogenous Biotin and Enzymes: Tissues like the liver and kidney have high levels of endogenous biotin and peroxidases, which can interfere with detection systems.[2]
-
Hydrophobic and Ionic Interactions: Antibodies can non-specifically adhere to tissue components through hydrophobic or ionic interactions.
-
High Antibody Concentration: Using too much primary antibody can lead to low-affinity, off-target binding.[3][5]
-
Cross-reactivity of Secondary Antibodies: The secondary antibody may recognize endogenous immunoglobulins in the tissue.[4]
Q2: How do I choose the right blocking solution for my FLT4 IHC experiment?
A2: The choice of blocking solution is critical. For most applications, a good starting point is to use normal serum from the same species as the secondary antibody. For example, if you are using a goat anti-rabbit secondary antibody, you should use normal goat serum for blocking. This prevents the secondary antibody from binding to the blocking agent itself. Protein-based blockers like bovine serum albumin (BSA) can also be effective in reducing non-specific hydrophobic interactions.
Q3: What is antibody titration and why is it important for FLT4 IHC?
A3: Antibody titration is the process of testing a range of dilutions of your primary antibody to find the optimal concentration that provides a strong, specific signal with minimal background.[3] This is crucial because the ideal dilution can vary depending on the antibody, tissue type, and fixation method. An optimized antibody concentration is key to achieving a high signal-to-noise ratio.
Q4: Can my antigen retrieval method affect non-specific binding?
A4: Yes, the antigen retrieval method can influence non-specific binding. Overly harsh antigen retrieval can damage tissue morphology and expose non-specific epitopes. It is important to optimize the antigen retrieval method (both heat-induced and enzymatic), buffer pH, and incubation time for your specific FLT4 antibody and tissue.
Q5: What are appropriate positive and negative controls for FLT4 IHC?
A5: Proper controls are essential for validating your staining results.
-
Positive Control: A tissue known to express FLT4, such as placenta or tonsil, can be used as a positive control.
-
Negative Control: A tissue known not to express FLT4 should be included.
-
Isotype Control: An antibody of the same isotype and concentration as the primary antibody, but directed against an antigen not present in the tissue, can help determine if the observed staining is due to non-specific Fc receptor binding or other artifacts.
-
No Primary Control: A slide stained with only the secondary antibody is crucial to check for non-specific binding of the secondary antibody.
Quantitative Data Summary
The optimal conditions for FLT4 IHC can vary. The following table summarizes starting recommendations for key parameters based on commercially available antibodies and literature. It is highly recommended to perform your own optimization.
Table 1: Recommended Starting Parameters for FLT4 IHC
| Parameter | Recommendation | Notes |
| Primary Antibody Dilution | 1:50 - 1:200 | Titration is essential. Start with the manufacturer's recommendation. |
| Incubation Time (Primary) | 1 hour at Room Temperature or Overnight at 4°C | Overnight incubation at 4°C may increase signal intensity. |
| Antigen Retrieval | Heat-Induced Epitope Retrieval (HIER) | Citrate buffer (pH 6.0) or Tris-EDTA (pH 9.0) are commonly used. Optimization is required. |
| Blocking Solution | 5-10% Normal Serum (from secondary host species) | Incubate for at least 30-60 minutes. |
| Endogenous Peroxidase Block | 0.3-3% H₂O₂ in Methanol or PBS | 10-15 minutes at room temperature. |
| Endogenous Biotin Block | Avidin/Biotin Blocking Kit | Necessary if using a biotin-based detection system. |
Experimental Protocols
Protocol 1: Standard Immunohistochemical Staining of FLT4 in Formalin-Fixed Paraffin-Embedded (FFPE) Tissues
This protocol provides a general workflow. Specific timings and concentrations should be optimized for your antibody and tissue.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Immerse in 100% ethanol (B145695) (2 x 3 minutes).
-
Immerse in 95% ethanol (1 x 3 minutes).
-
Immerse in 70% ethanol (1 x 3 minutes).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Perform Heat-Induced Epitope Retrieval (HIER) by immersing slides in a pre-heated antigen retrieval buffer (e.g., Sodium Citrate Buffer, pH 6.0) at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature (approximately 20 minutes).
-
Rinse with wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking Endogenous Peroxidase:
-
Incubate sections in 3% H₂O₂ for 10 minutes to block endogenous peroxidase activity.
-
Rinse with wash buffer.
-
-
Blocking Non-Specific Binding:
-
Incubate sections with a blocking solution (e.g., 10% normal goat serum in PBS) for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the primary FLT4 antibody to its optimal concentration in antibody diluent (e.g., PBS with 1% BSA).
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse with wash buffer (3 x 5 minutes).
-
Incubate with a biotinylated or polymer-based secondary antibody according to the manufacturer's instructions (e.g., 1 hour at room temperature).
-
-
Detection:
-
Rinse with wash buffer (3 x 5 minutes).
-
If using a streptavidin-biotin system, incubate with Streptavidin-HRP.
-
Incubate with a chromogen substrate (e.g., DAB) until the desired color intensity develops.
-
Rinse with distilled water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded series of ethanol and xylene.
-
Mount with a permanent mounting medium.
-
Experimental Workflow for FLT4 IHC
Signaling Pathway
FLT4 (VEGFR-3) Signaling Pathway
FLT4 is a receptor tyrosine kinase that plays a crucial role in lymphangiogenesis. Its primary ligands are Vascular Endothelial Growth Factor C (VEGF-C) and VEGF-D. The binding of these ligands to FLT4 initiates a signaling cascade that promotes the proliferation, survival, and migration of lymphatic endothelial cells.
References
- 1. qedbio.com [qedbio.com]
- 2. sysy-histosure.com [sysy-histosure.com]
- 3. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 4. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 5. IHC Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
FLT4 Kinase Assay Technical Support Center
Welcome to the technical support center for FLT4 kinase assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments for improved sensitivity and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the first step to optimize my FLT4 kinase assay for maximum sensitivity?
A1: The initial and most critical step is to determine the optimal concentrations of both the FLT4 kinase and ATP.[1] This is typically a multi-step process:
-
Kinase Titration at High ATP: First, titrate the FLT4 kinase concentration at a high, saturating concentration of ATP (e.g., 1 mM) to determine the enzyme concentration that yields a robust signal (e.g., 80% of the maximum signal, or EC80).[1]
-
ATP Km,app Determination: Using the optimal kinase concentration determined in the first step, perform an ATP titration to determine the apparent Michaelis constant (Km,app) for ATP. This is the ATP concentration that produces 50% of the maximum signal (EC50).[1]
-
Kinase Titration at ATP Km,app: Finally, repeat the kinase titration at the determined ATP Km,app concentration. This will define the optimal kinase concentration to be used for inhibitor screening and profiling, ensuring the assay is sensitive to ATP-competitive inhibitors.[1]
Q2: My assay signal is low or I'm observing high background. What are the common causes and solutions?
A2: Low signal or high background can stem from several factors. Here are some common issues and troubleshooting steps:
-
Suboptimal Reagent Concentrations: Ensure you have optimized the FLT4 enzyme and substrate concentrations as described in Q1. Using concentrations that are too low will result in a weak signal.
-
Inactive Enzyme: FLT4 enzyme is sensitive to freeze-thaw cycles.[2] Avoid repeated freeze-thaw cycles by aliquoting the enzyme upon first use and storing it at -80°C. Do not reuse thawed aliquots or diluted enzyme.[2]
-
Substrate Depletion or Product Inhibition: If the reaction time is too long or the enzyme concentration is too high, substrate depletion or product inhibition can occur, leading to non-linear reaction kinetics and a plateaued signal.[3] Consider optimizing the reaction time.
-
Buffer Composition: The buffer composition is crucial for optimal enzyme activity.[4] Ensure the pH, salt concentration, and any necessary additives are optimal for FLT4.[4] If you are using a commercial kit, adhere to the provided buffer formulations.[5]
-
Contamination: For ATPase/GTPase based assays, phosphate (B84403) contamination from lab detergents or other sources can lead to high background.[6] Ensure all labware is thoroughly rinsed with purified water.[6]
-
DMSO Concentration: If screening compounds dissolved in DMSO, ensure the final concentration in the assay is low (typically ≤1%), as higher concentrations can inhibit kinase activity.[2]
Q3: Which assay format is best for improving sensitivity in FLT4 kinase assays?
A3: Several advanced assay formats offer higher sensitivity compared to traditional methods like radioisotope-based assays.[3] These include:
-
Fluorescence-Based Assays: Techniques like Time-Resolved Förster Resonance Energy Transfer (TR-FRET) offer high sensitivity and low background interference.[3] The LanthaScreen™ platform is an example of a TR-FRET based assay.[1]
-
Luminescence-Based Assays: These assays, such as ADP-Glo® or Kinase-Glo®, measure ATP consumption or ADP formation and are known for their high sensitivity and broad dynamic range.[2][3]
-
Fluorescence Polarization (FP): This method measures the change in rotational mobility of a fluorescently labeled ligand upon binding to the kinase, providing a sensitive measure of inhibitor binding.[3]
The choice of assay format will depend on your specific experimental goals, throughput requirements, and available instrumentation.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells | Pipetting errors or inaccurate liquid handling. | Ensure pipettes are properly calibrated. For high-throughput screening, verify the performance of automated liquid handlers to check for issues like air bubbles or blockages.[7] |
| Temperature gradients across the assay plate. | Allow all reagents and the assay plate to equilibrate to room temperature before starting the reaction, especially for high-throughput screens.[8] | |
| Non-linear standard curve | Instrument detection limit reached. | The range of your standards may exceed the linear detection range of your instrument. Adjust the concentration range of your standards.[7] |
| Reagent instability. | Prepare fresh reagents and standards for each experiment. Avoid repeated freeze-thaw cycles of sensitive reagents like the kinase and ATP solutions.[2] | |
| False positives in inhibitor screen | Compound interference with the assay signal (e.g., autofluorescence). | Screen compounds in a control assay without the kinase to identify compounds that interfere with the detection method. |
| Non-specific inhibition. | Perform counter-screens with other kinases to assess the selectivity of the hit compounds. | |
| Low Z'-factor | High assay variability. | Optimize reagent concentrations, incubation times, and buffer conditions to minimize variability. Ensure consistent liquid handling.[8] |
| Low signal-to-background ratio. | Re-optimize the assay to increase the signal window. This may involve increasing the enzyme or substrate concentration, or switching to a more sensitive detection method. |
Experimental Protocols
Protocol: Optimization of FLT4 Kinase Concentration (LanthaScreen™ TR-FRET Assay)
This protocol is adapted from the Thermo Fisher Scientific LanthaScreen™ optimization manual.[1]
Objective: To determine the EC80 concentration of FLT4 kinase at a saturating ATP concentration.
Materials:
-
FLT4 Kinase
-
Fluorescently labeled substrate (e.g., GFP-PolyGT)
-
Tb-labeled anti-phosphotyrosine antibody
-
Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA)[1]
-
ATP solution (10 mM)
-
EDTA solution (for stopping the reaction)
-
TR-FRET Dilution Buffer
-
Low-volume 384-well assay plates
Procedure:
-
Prepare a 2-fold serial dilution of FLT4 kinase in Kinase Reaction Buffer. The highest concentration should be determined based on the kinase stock concentration.[1]
-
In a low-volume 384-well plate, add 5 µL of each kinase dilution in triplicate. Include a "no enzyme" control.
-
Prepare a 2X substrate and ATP solution in Kinase Reaction Buffer. The final concentrations in the 10 µL reaction will be 200 nM substrate and 1 mM ATP.[1]
-
Start the kinase reaction by adding 5 µL of the substrate + ATP solution to each well.
-
Cover the plate and incubate for 1 hour at room temperature.[1]
-
Prepare a stop/detection solution containing EDTA and Tb-labeled antibody in TR-FRET Dilution Buffer.
-
Add 10 µL of the stop/detection solution to each well.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) and plot it against the kinase concentration to determine the EC80 value.
Signaling Pathways and Workflows
Caption: FLT4 (VEGFR-3) signaling pathway activation.
Caption: Workflow for FLT4 kinase assay optimization.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 4. avantorsciences.com [avantorsciences.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. thermofisher.com [thermofisher.com]
- 8. promega.com [promega.com]
Technical Support Center: FLT4 Knockout Mouse Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FLT4 knockout mouse models.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with FLT4 knockout mice in a question-and-answer format.
Issue 1: Embryonic Lethality in Homozygous FLT4 Knockout (Flt4-/-) Mice
Question: We are not obtaining any homozygous Flt4 knockout (Flt4-/-) pups from our heterozygous crosses. What is the expected phenotype and how can we troubleshoot this?
Answer:
Complete knockout of the Flt4 gene results in embryonic lethality around embryonic day 9.5 (E9.5) due to severe cardiovascular defects.[1][2] Therefore, it is expected that no viable homozygous Flt4-/- pups will be born.
Troubleshooting Steps:
-
Confirm Genotypes: Ensure your genotyping protocol is accurately distinguishing between wild-type (+/+), heterozygous (+/-), and homozygous (-/-) embryos. It's crucial to include proper controls in your genotyping PCR.
-
Timed Pregnancies and Embryo Analysis: To confirm the stage of embryonic lethality, set up timed pregnancies and harvest embryos at different developmental stages (e.g., E8.5, E9.5, E10.5).
-
Phenotypic Analysis of Embryos: At E9.5, Flt4-/- embryos exhibit malformation of the heart and defects in vascular remodeling.[1][2] You can perform whole-mount immunofluorescence staining or histological analysis to visualize these cardiovascular defects.
-
Consider Conditional Knockout Models: To study the function of FLT4 in later developmental stages or in specific tissues, consider generating a conditional knockout mouse line (e.g., Flt4-floxed mice) to bypass the embryonic lethality.
Issue 2: Abnormal Phenotype in Heterozygous FLT4 Knockout (Flt4+/-) Mice
Question: Our heterozygous Flt4 knockout (Flt4+/-) mice appear generally healthy, but we suspect a subtle phenotype. What should we be looking for and how can we assess it?
Answer:
While Flt4+/- mice are viable and do not exhibit the severe cardiovascular defects seen in homozygous knockouts, they typically display disrupted lymphangiogenesis.[1][2] This can manifest as lymphedema in some cases.
Troubleshooting and Assessment Strategies:
-
Visual Inspection for Lymphedema: Carefully inspect the mice, particularly the limbs and snout, for any signs of swelling, which could indicate lymphedema.
-
Lymphangiography: To directly assess lymphatic vessel function, perform lymphangiography. This technique involves injecting a fluorescent dye (e.g., FITC-dextran) into the paw or ear and visualizing its drainage through the lymphatic vessels.
-
Whole-Mount Staining of Lymphatic Vessels: To analyze the morphology and density of lymphatic vessels, you can perform whole-mount immunofluorescence staining on tissues like the ear skin or diaphragm using lymphatic-specific markers such as LYVE-1 or Podoplanin.
-
Histological Analysis: Histological sections of various organs can be stained with lymphatic markers to assess for any abnormalities in lymphatic vessel structure or distribution.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of embryonic lethality in Flt4-/- mice?
A1: The primary cause of embryonic lethality in Flt4-/- mice, occurring around E9.5, is a failure in the development of the cardiovascular system, leading to malformation of the heart and major blood vessels.[1][2]
Q2: Are there any known cardiovascular defects in Flt4+/- mice?
A2: Heterozygous Flt4+/- mice generally do not display the severe cardiovascular defects that lead to embryonic lethality. Their primary phenotype is related to impaired lymphatic vessel development and function.[1][2]
Q3: What is the role of FLT4 in development?
A3: FLT4, also known as VEGFR-3, is a receptor tyrosine kinase that plays a crucial role in the development of both the cardiovascular and lymphatic systems. It is essential for the proper formation of blood vessels during early embryogenesis and is a key regulator of lymphangiogenesis (the formation of lymphatic vessels).[1][2][3][4]
Q4: Can I study the role of FLT4 in adult mice?
A4: Due to the embryonic lethality of the full knockout, studying the role of FLT4 in adult mice requires the use of conditional knockout models. These models allow for the deletion of the Flt4 gene in specific tissues or at specific times, bypassing the developmental lethality.
Data Presentation
Table 1: Summary of Expected Phenotypes in FLT4 Knockout Mice
| Genotype | Viability | Cardiovascular Phenotype | Lymphatic Phenotype |
| Flt4 +/+ (Wild-Type) | Viable | Normal | Normal |
| Flt4 +/- (Heterozygous) | Viable | Generally Normal | Disrupted lymphangiogenesis, potential lymphedema |
| Flt4 -/- (Homozygous) | Embryonic lethal (~E9.5) | Severe malformations of the heart and great vessels | Not applicable due to early lethality |
Table 2: Quantitative Analysis of Lymphatic Vessel Function in Mouse Models
| Mouse Model | Method | Parameter Measured | Finding | Reference |
| K14-VEGF-C (Increased lymphatics) | NIR imaging of P40D800 in saphenous vein | Tracer signal (counts) | Increased signal compared to wild-type (20,732 ± 3,496 vs. 10,847 ± 1,655) | [5] |
| K14-VEGFR-3-Fc (Ablated dermal lymphatics) | NIR imaging of P40D800 in saphenous vein | Tracer signal (counts) | Significantly reduced signal compared to wild-type | [5] |
Experimental Protocols
Protocol 1: Whole-Mount Immunofluorescence Staining of E9.5 Mouse Embryos for Cardiovascular Analysis
Materials:
-
E9.5 Mouse Embryos
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
PBST (PBS with 0.1% Triton X-100)
-
Blocking Buffer (e.g., PBST with 5% goat serum and 1% BSA)
-
Primary Antibody (e.g., anti-PECAM-1/CD31 for endothelial cells)
-
Fluorescently Labeled Secondary Antibody
-
DAPI (for nuclear staining)
-
Mounting Medium
Procedure:
-
Embryo Dissection and Fixation:
-
Dissect E9.5 embryos from the uterine horns in cold PBS.
-
Fix embryos in 4% PFA overnight at 4°C.
-
Wash embryos three times in PBST for 15 minutes each.
-
-
Permeabilization and Blocking:
-
Permeabilize embryos in PBST for 1 hour at room temperature.
-
Block non-specific antibody binding by incubating embryos in Blocking Buffer for 2 hours at room temperature.
-
-
Antibody Incubation:
-
Incubate embryos in primary antibody diluted in Blocking Buffer overnight at 4°C with gentle rocking.
-
Wash embryos five times in PBST for 1 hour each at room temperature.
-
Incubate embryos in the fluorescently labeled secondary antibody diluted in Blocking Buffer for 2 hours at room temperature in the dark.
-
Wash embryos five times in PBST for 1 hour each at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Counterstain nuclei by incubating embryos in DAPI solution for 30 minutes.
-
Wash embryos three times in PBST.
-
Mount embryos on a slide with mounting medium for imaging.
-
-
Imaging:
-
Image the stained embryos using a confocal microscope to obtain high-resolution 3D images of the developing cardiovascular system.
-
Protocol 2: Mouse Tail Lymphangiography
Materials:
-
Anesthetized Mouse
-
High-molecular-weight FITC-dextran (2,000 kDa)
-
Insulin syringe with a 30-gauge needle
-
Fluorescence stereomicroscope
Procedure:
-
Anesthesia: Anesthetize the mouse according to your institution's approved protocol.
-
Dye Injection:
-
Inject a small volume (e.g., 5-10 µl) of FITC-dextran intradermally into the tip of the mouse tail.
-
-
Imaging:
-
Immediately after injection, visualize the lymphatic vessels of the tail using a fluorescence stereomicroscope.
-
Capture images or videos of the dye uptake and transport along the lymphatic vessels.
-
-
Analysis:
-
Analyze the images to assess lymphatic vessel morphology, branching patterns, and drainage function. Compare the findings in Flt4+/- mice to wild-type controls.
-
Mandatory Visualization
Caption: FLT4 (VEGFR-3) signaling pathway.
Caption: Troubleshooting workflow for embryonic lethality.
References
- 1. FLT4 causes developmental disorders of the cardiovascular and lymphovascular systems via pleiotropic molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. FLT4 causes developmental disorders of the cardiovascular and lymphovascular systems via pleiotropic molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel stop-gain pathogenic variant in FLT4 and a nonsynonymous pathogenic variant in PTPN11 associated with congenital heart defects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative measurement of lymphatic function in mice by noninvasive near-infrared imaging of a peripheral vein - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to FLT4 Targeted Therapies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Fms-related tyrosine kinase 4 (FLT4) targeted therapies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and experimental hurdles, with a focus on overcoming therapeutic resistance.
Frequently Asked Questions (FAQs)
Q1: My FLT4-targeting inhibitor is showing reduced efficacy in my cancer cell line over time. What are the potential mechanisms of acquired resistance?
A1: Acquired resistance to FLT4 targeted therapies can arise from several mechanisms. Key possibilities include:
-
Secondary Mutations in the FLT4 Kinase Domain: While a specific, commonly recurring "gatekeeper" mutation for FLT4 has not been definitively established in the same way as for other receptor tyrosine kinases, mutations within the kinase domain can alter the inhibitor binding site, reducing drug efficacy.
-
FLT4 Gene Amplification: An increase in the copy number of the FLT4 gene can lead to overexpression of the FLT4 protein.[1] This surfeit of target protein can overwhelm the inhibitor at standard concentrations, leading to restored downstream signaling and cell survival.[1]
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of FLT4 by upregulating parallel signaling pathways. Activation of other receptor tyrosine kinases (RTKs) can reactivate critical downstream pathways like PI3K/AKT and MAPK/ERK, rendering the cells independent of FLT4 signaling.
-
Ligand-Mediated Resistance: Increased production of the FLT4 ligands, VEGF-C and VEGF-D, in the tumor microenvironment can outcompete the inhibitor for binding to the receptor, leading to receptor activation and downstream signaling that promotes cell survival and protects against chemotherapy-induced apoptosis.[2]
-
Epigenetic Modifications: The expression of FLT4 can be regulated by epigenetic mechanisms such as DNA methylation.[3] Changes in the methylation status of the FLT4 promoter could potentially contribute to altered receptor expression and drug response.[3]
Q2: I am observing high basal FLT4 phosphorylation in my supposedly sensitive cell line, even in the absence of exogenous ligands. What could be the cause?
A2: High basal FLT4 phosphorylation can be due to several factors:
-
Autocrine Signaling: The cancer cells themselves may be producing and secreting VEGF-C or VEGF-D, which then bind to and activate FLT4 receptors on the same or neighboring cells in an autocrine or paracrine loop.
-
Activating Mutations: The cell line may harbor a constitutively activating mutation in the FLT4 gene, leading to ligand-independent receptor dimerization and phosphorylation.
-
Cell Culture Conditions: High cell density can sometimes lead to increased ligand concentration in the local microenvironment, resulting in receptor activation. Ensure that cells are plated at an appropriate density and that the medium is refreshed regularly.
Q3: How can I experimentally determine if my resistant cell line has developed a bypass signaling mechanism?
A3: To investigate the activation of bypass signaling pathways, you can perform the following experiments:
-
Phospho-RTK Array: A phospho-receptor tyrosine kinase (RTK) array can simultaneously assess the phosphorylation status of a wide range of RTKs. Comparing the profiles of your sensitive and resistant cell lines can reveal upregulated activity in other RTKs in the resistant cells.
-
Western Blotting: Based on the results of the phospho-RTK array or literature review of common bypass pathways, you can perform western blotting for the phosphorylated and total protein levels of specific RTKs (e.g., EGFR, HER2, MET) and their downstream effectors (e.g., AKT, ERK).
-
Combination Drug Studies: If a specific bypass pathway is identified, you can test the efficacy of combining your FLT4 inhibitor with an inhibitor of the identified bypass pathway. A synergistic effect on cell viability would support the role of the bypass pathway in resistance.
Troubleshooting Guides
Problem: Inconsistent results in cell viability assays with FLT4 inhibitors.
| Possible Cause | Troubleshooting Step |
| Cell Line Heterogeneity | Perform single-cell cloning of the parental cell line to establish a more homogeneous population for consistent inhibitor response. |
| Variable Ligand Concentration | Culture cells in serum-free or low-serum media for a defined period before and during inhibitor treatment to minimize variability from serum-derived growth factors. If studying ligand-dependent activation, use a consistent concentration of recombinant VEGF-C or VEGF-D. |
| Drug Instability | Prepare fresh drug dilutions for each experiment from a frozen stock. Protect the drug from light if it is light-sensitive. |
| Assay Interference | Ensure that the inhibitor itself does not interfere with the viability assay readout (e.g., colorimetric or fluorometric). Run a control with the inhibitor in cell-free media. |
Problem: Difficulty in generating an FLT4 inhibitor-resistant cell line.
| Possible Cause | Troubleshooting Step |
| Inhibitor Concentration Too High | Start with a low concentration of the inhibitor (e.g., the IC20 or IC30) and gradually increase the concentration in a stepwise manner as the cells adapt. This allows for the selection of resistant clones rather than inducing widespread cell death. |
| Insufficient Treatment Duration | The development of resistance can be a slow process. Be prepared to culture the cells for several months with continuous inhibitor exposure. |
| Cell Line Intolerance | Some cell lines may not be able to develop resistance to a particular inhibitor. If no resistant clones emerge after a prolonged period, consider using a different cell line or a different FLT4 inhibitor. |
Quantitative Data Summary
The following table summarizes quantitative data related to FLT4 inhibitor resistance from published studies.
| Inhibitor | Cell Line | Resistance Mechanism | IC50 (Sensitive) | IC50 (Resistant) | Fold Change | Reference |
| Sorafenib (B1663141) | HUVECs | FLT4 variant (rs307826, T494A) | 3.80 µM | 11.33 µM | ~3.0 | [4] |
| Sorafenib | HEK-293 | FLT4 variant (rs307826, T494A) | 7.58 µM | 15.45 µM | ~2.0 | [4] |
| Anlotinib (B1662124) | Angiosarcoma Patient | FLT4 gene amplification | Responsive | Non-responsive | N/A | [1] |
Key Experimental Protocols
Protocol 1: Generation of an FLT4 Inhibitor-Resistant Cell Line
-
Determine the initial inhibitor concentration: Perform a dose-response curve to determine the IC20 or IC30 of your FLT4 inhibitor in the parental cancer cell line.
-
Initial treatment: Culture the parental cells in media containing the IC20/IC30 of the inhibitor.
-
Monitor cell growth: Initially, a significant portion of the cells may die. Continue to culture the surviving cells, replacing the media with fresh inhibitor-containing media every 2-3 days.
-
Dose escalation: Once the cells have recovered and are proliferating at a steady rate, gradually increase the inhibitor concentration. A common approach is to double the concentration at each step.
-
Repeat dose escalation: Continue this process of dose escalation and cell recovery until the cells are able to proliferate in a significantly higher concentration of the inhibitor (e.g., 5-10 times the initial IC50).
-
Characterize the resistant line: Once a resistant cell line is established, confirm the degree of resistance by performing a new dose-response curve and comparing the IC50 to the parental cell line.
Protocol 2: Western Blot for FLT4 Signaling
-
Cell lysis: Lyse sensitive and resistant cells, with and without inhibitor treatment, using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a nitrocellulose or PVDF membrane.
-
Antibody incubation: Block the membrane and then incubate with primary antibodies against phospho-FLT4, total FLT4, phospho-AKT, total AKT, phospho-ERK, and total ERK. Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 3: Cell Viability Assay
-
Cell seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Inhibitor treatment: The following day, treat the cells with a serial dilution of the FLT4 inhibitor. Include a vehicle-only control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability assessment: Add a viability reagent (e.g., MTT, MTS, or a reagent for a fluorescence-based assay) and incubate according to the manufacturer's instructions.
-
Data analysis: Read the absorbance or fluorescence and calculate the percentage of viable cells relative to the vehicle control. Determine the IC50 value using a non-linear regression analysis.
Visualizations
Caption: FLT4 signaling pathway.
Caption: Workflow for studying FLT4 inhibitor resistance.
References
- 1. Case report: Unique FLT4 variants associated with differential response to anlotinib in angiosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. DNA methylation regulates expression of VEGF-R2 (KDR) and VEGF-R3 (FLT4) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetic variants of VEGFA and FLT4 are determinants of survival in renal cell carcinoma patients treated with sorafenib - PMC [pmc.ncbi.nlm.nih.gov]
FLT4 Antibody Specificity: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to help validate the specificity of FLT4 antibodies in various applications.
Frequently Asked Questions (FAQs)
Q1: What are the key characteristics of the FLT4 protein that are important for antibody validation?
A1: FLT4, also known as Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), is a receptor tyrosine kinase. Key characteristics to consider during antibody validation include:
-
Molecular Weight: FLT4 is a highly glycosylated protein. Its precursor form is approximately 175 kDa, while the mature, glycosylated form is around 195 kDa. A non-glycosylated backbone of about 140 kDa and a proteolytically cleaved form of roughly 125 kDa may also be detected.[1]
-
Expression Pattern: In adult tissues, FLT4 expression is primarily restricted to lymphatic endothelial cells.[2][3] It can also be upregulated during tumor angiogenesis.[2][4]
-
Subcellular Localization: As a transmembrane receptor, FLT4 is localized to the cell surface.
-
Function: It acts as a receptor for Vascular Endothelial Growth Growth Factors C (VEGF-C) and D (VEGF-D), playing a crucial role in lymphangiogenesis.[2][5][6]
Q2: What are appropriate positive and negative controls for validating an FLT4 antibody?
A2: Selecting the right controls is critical for confirming antibody specificity.
| Control Type | Description | Examples |
| Positive Cell Lines/Tissues | Cells or tissues known to express FLT4. | Human lymphatic endothelial cells (LECs), Jurkat cell lysate, mouse spleen tissue, and some lung cancer cell lines have been reported as positive controls.[1][7] |
| Negative Cell Lines/Tissues | Cells or tissues with no or very low FLT4 expression. | The choice of a negative control is highly dependent on the experiment. A cell line confirmed to not express FLT4 via RT-PCR would be a suitable negative control. |
| Knockdown/Knockout Samples | Samples where the FLT4 gene has been silenced (e.g., using siRNA) or knocked out. | Comparing the signal in wild-type versus knockdown/knockout samples is a robust method for validation. A significant reduction in signal in the knockdown/knockout sample indicates antibody specificity. |
| Isotype Control | An antibody of the same isotype, conjugation, and from the same host species as the primary antibody, but not specific to FLT4. | This control helps to differentiate non-specific binding from true antigen-specific binding, especially in applications like flow cytometry and immunohistochemistry. |
| No Primary Antibody Control | The experimental procedure is performed without the addition of the primary antibody. | This control helps to identify non-specific binding of the secondary antibody.[2] |
Q3: What are the expected results for a specific FLT4 antibody in Western Blotting?
A3: In a Western Blot analysis using lysates from a positive control cell line, a specific FLT4 antibody should detect a band at approximately 175-195 kDa, corresponding to the precursor and mature forms of the protein.[1] Additional bands at ~125 kDa or ~140 kDa may also be observed, representing cleaved or non-glycosylated forms.[1] The presence of these bands should be absent or significantly reduced in negative control lysates.
Troubleshooting Guides
Western Blotting
| Issue | Potential Cause | Recommended Solution |
| No Band or Weak Signal | Insufficient antibody concentration. | Optimize the antibody concentration by performing a titration. |
| Low FLT4 expression in the sample. | Use a positive control (e.g., LECs) to confirm the experimental setup. Increase the amount of protein loaded onto the gel. | |
| Antibody not suitable for Western Blotting. | Check the manufacturer's datasheet to ensure the antibody is validated for this application. | |
| Multiple Bands | Non-specific antibody binding. | Increase the stringency of the washing steps. Optimize the blocking buffer (e.g., 5% non-fat milk or BSA in TBST). |
| Protein degradation. | Add protease inhibitors to the lysis buffer. | |
| Different glycosylation states or protein isoforms. | The various forms of FLT4 can result in multiple bands (~125, 140, 175, and 195 kDa).[1] | |
| High Background | Antibody concentration too high. | Reduce the primary antibody concentration. |
| Insufficient blocking. | Increase the blocking time or try a different blocking agent. | |
| Insufficient washing. | Increase the number and duration of washing steps. |
Immunofluorescence / Immunohistochemistry
| Issue | Potential Cause | Recommended Solution |
| No Staining or Weak Signal | Incorrect antibody dilution. | Titrate the primary antibody to find the optimal concentration. |
| Inadequate antigen retrieval. | For formalin-fixed paraffin-embedded tissues, optimize the antigen retrieval method (heat-induced or enzymatic). | |
| Low antigen expression. | Use a positive control tissue known to express FLT4. | |
| Antibody and fluorophore incompatibility. | Ensure the secondary antibody is compatible with the primary antibody's host species and the fluorophore is appropriate for your microscope's filters.[8] | |
| High Background/Non-specific Staining | Primary antibody concentration is too high. | Reduce the concentration of the primary antibody. |
| Non-specific binding of the secondary antibody. | Include a "secondary antibody only" control. Use a blocking serum from the same species as the secondary antibody.[8] | |
| Autofluorescence of the tissue. | Use a different fluorophore or an autofluorescence quenching kit. |
Experimental Protocols & Workflows
Western Blot Protocol for FLT4 Detection
-
Lysate Preparation: Prepare whole-cell lysates from positive and negative control cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 7.5% polyacrylamide gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the FLT4 primary antibody at the recommended dilution (e.g., 1:200-1:1000) overnight at 4°C.[1]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
References
- 1. FLT4/VEGFR3 antibody (20712-1-AP) | Proteintech [ptglab.com]
- 2. VEGF Receptor 3 Monoclonal Antibody (AFL4) (14-5988-82) [thermofisher.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Anti-VEGFR3/FLT-4 antibody (101929) [novoprolabs.com]
- 5. genecards.org [genecards.org]
- 6. Human VEGFR3/Flt4 Antibody Pair Set - Elabscience® [elabscience.com]
- 7. rndsystems.com [rndsystems.com]
- 8. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Technical Support Center: Optimizing FLT4 Immunofluorescence Staining
Welcome to the technical support center for FLT4 (Fms-related tyrosine kinase 4, also known as VEGFR-3) immunofluorescence. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their FLT4 immunofluorescence experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve a high signal-to-noise ratio and reliable results.
Troubleshooting Guides
This section provides solutions to common problems encountered during FLT4 immunofluorescence staining, presented in a question-and-answer format.
Question: I am observing high background staining in my FLT4 immunofluorescence experiment. What are the possible causes and how can I reduce it?
Answer: High background staining can obscure the specific FLT4 signal. The most common causes and their solutions are outlined below:
-
Primary or Secondary Antibody Concentration is Too High: An excess of antibody can lead to non-specific binding.[1][2][3]
-
Insufficient Blocking: Inadequate blocking of non-specific binding sites on the tissue or cells can lead to background signal.[1][2]
-
Inadequate Washing: Insufficient washing between antibody incubation steps can leave unbound antibodies, contributing to background.[1][2]
-
Solution: Increase the number and duration of washes. For example, perform three washes of five minutes each with a buffer containing a mild detergent like Tween-20 (e.g., PBS + 0.1% Tween-20).[1]
-
-
Secondary Antibody Non-Specificity: The secondary antibody may be cross-reacting with other proteins in your sample.
-
Autofluorescence: Some tissues and cells have endogenous molecules that fluoresce, leading to background.[5]
-
Fixation Issues: Over-fixation can create artificial binding sites, while under-fixation can lead to poor tissue morphology and increased background.
-
Solution: Optimize the fixation time and fixative concentration. For formalin-fixed tissues, antigen retrieval is often necessary to unmask the FLT4 epitope.[1]
-
Question: My FLT4 signal is very weak or absent. What should I do?
Answer: A weak or absent signal can be due to several factors. Here are some troubleshooting steps:
-
Suboptimal Primary Antibody Concentration: The primary antibody concentration may be too low.
-
Solution: Increase the concentration of the primary antibody or the incubation time.[3]
-
-
Improper Antigen Retrieval: For formalin-fixed paraffin-embedded (FFPE) tissues, the FLT4 epitope may be masked by cross-linking.[1]
-
Solution: Perform antigen retrieval. Heat-Induced Epitope Retrieval (HIER) with a citrate (B86180) or EDTA buffer is a common and effective method.[1]
-
-
Incorrect Secondary Antibody: The secondary antibody may not be compatible with the primary antibody.
-
Solution: Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., if the primary is a rabbit anti-FLT4, use an anti-rabbit secondary).[3]
-
-
Photobleaching: The fluorophore on the secondary antibody may have been damaged by excessive exposure to light.
-
Solution: Minimize the exposure of your slides to light and use an antifade mounting medium.[1]
-
-
Low FLT4 Expression: The target protein may be expressed at low levels in your sample.
-
Solution: Consider using a signal amplification method or a brighter fluorophore.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the expected subcellular localization of FLT4?
FLT4 is a receptor tyrosine kinase and is primarily localized to the cell membrane. However, cytoplasmic staining can also be observed.[8]
Q2: Which blocking buffer is best for FLT4 immunofluorescence?
The choice of blocking buffer can significantly impact the signal-to-noise ratio.[9] A common and effective blocking buffer is 5% normal serum from the same species as the secondary antibody, in a buffer like PBS with 0.1% Triton X-100.[4][10] Alternatively, 1-5% BSA in PBS-T can be used.[1][10] For phosphorylated FLT4 detection, avoid using PBS-based buffers as the phosphate (B84403) can interfere with antibody binding.[4]
Q3: What antigen retrieval method is recommended for FLT4 in FFPE tissues?
Heat-induced epitope retrieval (HIER) is generally recommended for unmasking antigens in FFPE tissues.[1] A common protocol involves heating the slides in a citrate buffer (pH 6.0) or an EDTA buffer (pH 9.0).[11] The optimal heating time and temperature should be determined empirically.
Q4: How can I be sure my FLT4 staining is specific?
To validate the specificity of your staining, it is crucial to include proper controls. These include:
-
Secondary antibody only control: To check for non-specific binding of the secondary antibody.[1]
-
Isotype control: Use a non-immune antibody of the same isotype and at the same concentration as your primary antibody to assess non-specific binding.
-
Positive and negative controls: Use tissues or cell lines known to express or not express FLT4, respectively.
Quantitative Data Summary
Optimizing the signal-to-noise ratio is critical for quantitative immunofluorescence. While specific data for FLT4 is limited in the literature, the following table summarizes general recommendations for improving this ratio.
| Parameter | Recommendation for High Signal-to-Noise Ratio |
| Primary Antibody Dilution | Titrate to find the lowest concentration that gives a strong signal. Start with the manufacturer's recommended dilution and perform a dilution series.[1] |
| Blocking Agent | 5-10% Normal Serum (from the secondary antibody host species) is often effective. 1-5% BSA is a common alternative.[1][10] |
| Blocking Time | 1-2 hours at room temperature or overnight at 4°C.[1] |
| Wash Buffer | PBS or TBS containing 0.1% Tween 20.[1] |
| Number of Washes | At least 3 washes of 5 minutes each after antibody incubations.[1] |
Experimental Protocols
Below are detailed protocols for FLT4 immunofluorescence staining of different sample types.
Protocol 1: Immunofluorescence Staining of Adherent Cells
-
Cell Culture: Grow cells on coverslips in a multi-well plate to 30-60% confluency.[12]
-
Fixation:
-
Permeabilization (for intracellular targets):
-
Blocking:
-
Incubate with a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.[14]
-
-
Primary Antibody Incubation:
-
Dilute the anti-FLT4 primary antibody in the blocking buffer to the predetermined optimal concentration.
-
Incubate for 1 hour at room temperature or overnight at 4°C.[12]
-
-
Washing:
-
Wash three times with PBS for 5 minutes each.[12]
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.
-
Incubate for 30-60 minutes at room temperature, protected from light.[13]
-
-
Washing:
-
Wash three times with PBS for 5 minutes each.[12]
-
-
Counterstaining (Optional):
-
Incubate with a nuclear counterstain like DAPI for 5 minutes.
-
Wash with PBS.
-
-
Mounting:
-
Mount the coverslip onto a microscope slide using an antifade mounting medium.[13]
-
Protocol 2: Immunofluorescence Staining of Frozen Tissue Sections
-
Tissue Preparation:
-
Snap-freeze fresh tissue in isopentane (B150273) cooled with liquid nitrogen.[15]
-
Embed the frozen tissue in OCT compound.
-
Cut 5-10 µm sections using a cryostat and mount on charged slides.[15]
-
Air dry the sections for 30 minutes at room temperature.[15]
-
-
Fixation:
-
Fix with ice-cold acetone (B3395972) or methanol (B129727) for 10 minutes at -20°C, or with 4% PFA for 15 minutes at room temperature.[16]
-
Wash three times with PBS.
-
-
Blocking:
-
Incubate with a blocking buffer for 30-60 minutes at room temperature.[10]
-
-
Primary Antibody Incubation:
-
Incubate with the diluted anti-FLT4 primary antibody overnight at 4°C.[15]
-
-
Washing:
-
Wash three times with PBS for 10 minutes each.[10]
-
-
Secondary Antibody Incubation:
-
Incubate with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.[17]
-
-
Washing:
-
Wash three times with PBS for 10 minutes each.[10]
-
-
Counterstaining and Mounting:
-
Counterstain with DAPI if desired and mount with an antifade mounting medium.[16]
-
Protocol 3: Immunofluorescence Staining of Paraffin-Embedded Tissue Sections
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).[6]
-
Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%; 5 minutes each).[6]
-
Rinse in distilled water.[18]
-
-
Antigen Retrieval:
-
Perform HIER by heating slides in 10 mM sodium citrate buffer (pH 6.0) or 1 mM EDTA buffer (pH 8.0).[11] A common method is to use a microwave or pressure cooker.
-
Allow slides to cool to room temperature.
-
Wash with PBS.
-
-
Permeabilization:
-
Incubate with 0.2% Triton X-100 in PBS for 10 minutes.
-
Wash with PBS.
-
-
Blocking:
-
Incubate with blocking buffer for 30 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate with the diluted anti-FLT4 primary antibody overnight at 4°C.
-
-
Washing:
-
Wash three times with PBS.
-
-
Secondary Antibody Incubation:
-
Incubate with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.
-
-
Washing:
-
Wash three times with PBS.
-
-
Counterstaining and Mounting:
-
Counterstain with DAPI if desired and mount with an antifade mounting medium.
-
Visualizations
Troubleshooting Workflow for High Background in FLT4 Immunofluorescence
Caption: A flowchart for troubleshooting high background in FLT4 immunofluorescence.
General Workflow for FLT4 Immunofluorescence Staining
Caption: A general experimental workflow for FLT4 immunofluorescence staining.
References
- 1. benchchem.com [benchchem.com]
- 2. sinobiological.com [sinobiological.com]
- 3. stjohnslabs.com [stjohnslabs.com]
- 4. Blocking Buffers in Immunofluorescence Workflows [visikol.com]
- 5. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 6. clyte.tech [clyte.tech]
- 7. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. FLT4 Polyclonal Antibody (PA5-109731) [thermofisher.com]
- 9. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 10. Immunofluorescence protocol for frozen sections [sites.wustl.edu]
- 11. Frontiers | Immunofluorescence Staining of Paraffin Sections Step by Step [frontiersin.org]
- 12. scispace.com [scispace.com]
- 13. arigobio.com [arigobio.com]
- 14. Immunofluorescence protocol for culture cells. EuroMAbNet [euromabnet.com]
- 15. Frozen Tissue Preparation & IHC Cryosection Staining Protocol: R&D Systems [rndsystems.com]
- 16. fortislife.com [fortislife.com]
- 17. Immunofluorescence Staining of Frozen Tissue Sections | IHC Protocol | Bio-Techne [bio-techne.com]
- 18. imperial.ac.uk [imperial.ac.uk]
Technical Support Center: In Vitro Differentiation of Lymphatic Endothelial Cells
This technical support center provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) for the in vitro differentiation of lymphatic endothelial cells (LECs).
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the differentiation of pluripotent stem cells (PSCs) into lymphatic endothelial cells.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Low differentiation efficiency of LECs | 1. Suboptimal quality of starting pluripotent stem cells (PSCs).2. Inefficient mesoderm induction.3. Incorrect timing or concentration of key growth factors (e.g., VEGF-A, VEGF-C).[1] 4. Insufficient expression of key transcription factors. | 1. Ensure PSCs exhibit typical morphology and low levels of spontaneous differentiation before starting the protocol.[2]2. Optimize the concentration and duration of mesoderm inducers like CHIR99021.[3]3. Perform a dose-response curve for VEGF-A and VEGF-C to find the optimal concentration for your cell line. Ensure growth factors are fresh and properly stored.4. Consider methods to enhance the expression of critical transcription factors like ETV2 and ETS2, which are key for vascular development.[4][5] |
| High levels of cell death during differentiation | 1. Harsh cell dissociation methods.2. Suboptimal culture density.3. Media components are degraded or of poor quality. | 1. Use gentle, non-enzymatic dissociation reagents and minimize pipetting.[2]2. Optimize seeding density; too low can lead to apoptosis, while too high can cause premature differentiation or cell stress.3. Use fresh, pre-warmed media and ensure all supplements are within their expiration dates. |
| Differentiated cells show poor expression of key LEC markers (e.g., PROX1, LYVE-1, Podoplanin) | 1. Incomplete differentiation or maturation.2. Cells are reverting to a blood endothelial cell (BEC) phenotype.[6]3. Low purity of the sorted cell population. | 1. Extend the duration of culture with maturation factors like VEGF-C.[7]2. Ensure sustained expression of Prox1, the master regulator of LEC fate.[8][9] Knockdown of Prox1 can lead to a loss of LEC characteristics.[10][11]3. Refine cell sorting strategies. Using multiple markers (e.g., CD31, Podoplanin, VEGFR-3) can increase the purity of the isolated LECs.[12][13] |
| Low yield of cells after sorting | 1. Inefficient dissociation into a single-cell suspension.2. Low percentage of target cells in the differentiated culture.3. Cell loss during the sorting process. | 1. Optimize enzymatic digestion to ensure a single-cell suspension without causing excessive cell death.[14]2. Enhance differentiation efficiency using transcription factor-based methods, which can yield a higher percentage of target cells.[5][7]3. Ensure the sorter is properly calibrated and use appropriate pressure and nozzle settings to minimize shear stress. |
| Difficulty in forming stable lymphatic vascular networks in vitro | 1. Poor cell viability or functionality.2. Suboptimal extracellular matrix (ECM) composition.3. Insufficient cell density. | 1. Confirm high expression of mature LEC markers and assess cell health before seeding for tube formation assays.2. Use an appropriate matrix like Matrigel or collagen I, as the ECM can influence lymphangiogenesis.[15]3. Ensure a sufficient density of cells is seeded to allow for cell-cell interactions and network formation. |
Experimental Protocols and Quantitative Data
Protocol: Differentiation of Human iPSCs into Lymphatic Endothelial Cells
This protocol is a synthesized methodology based on recent advancements in transcription factor-based differentiation, which has been shown to be highly efficient.[4][5][7]
Workflow Diagram:
References
- 1. Induction of lymphatic endothelial cell differentiation in embryoid bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. Efficient Differentiation of Human Pluripotent Stem Cells to Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Robust Differentiation of Human Pluripotent Stem Cells into Lymphatic Endothelial Cells Using Transcription Factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Endothelial cell plasticity: how to become and remain a lymphatic endothelial cell - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Robust Differentiation of Human Pluripotent Stem Cells into Lymphatic Endothelial Cells Using Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An essential role for Prox1 in the induction of the lymphatic endothelial cell phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An essential role for Prox1 in the induction of the lymphatic endothelial cell phenotype | The EMBO Journal [link.springer.com]
- 10. Prox1 Induces Lymphatic Endothelial Differentiation via Integrin α9 and Other Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prox1 induces lymphatic endothelial differentiation via integrin alpha9 and other signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research.monash.edu [research.monash.edu]
- 13. Isolation of Human Lymphatic Endothelial Cells by Multi-parameter Fluorescence-activated Cell Sorting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. Lymphatic Tissue and Organ Engineering for In Vitro Modeling and In Vivo Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Lentiviral Transduction of FLT4 shRNA
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing lentiviral particles to deliver FLT4 shRNA for gene knockdown.
Frequently Asked Questions (FAQs)
Q1: What is the expected knockdown efficiency for FLT4 shRNA lentivirus?
A1: The expected knockdown efficiency of FLT4 shRNA can vary significantly depending on the target cell type, the specific shRNA sequence, and the multiplicity of infection (MOI) used. Generally, a successful knockdown will result in a 70% or greater reduction in FLT4 mRNA or protein expression levels.[1] It is crucial to validate the knockdown efficiency in your specific cell line using methods such as qPCR or Western blotting. Some studies have reported achieving over 80% downregulation of target gene expression using lentiviral-based shRNA.[1]
Q2: What is a suitable Multiplicity of Infection (MOI) for FLT4 shRNA transduction?
A2: The optimal MOI is cell-type dependent and should be determined empirically for your specific cell line.[2][3] For initial experiments, a range of MOIs (e.g., 1, 5, 10, 20) should be tested.[3][4] Some resources recommend a starting MOI range of 0.5, 1, and 5.[5] For many common cell lines, an MOI between 5 and 100 is a reasonable starting point to test.[6] Endothelial cells, a common target for FLT4 studies, may require optimization, with some protocols using an MOI of 5.[7]
Q3: How long after transduction can I expect to see FLT4 knockdown?
A3: Maximal expression of the shRNA and subsequent knockdown of the target gene is typically observed 48 to 72 hours post-transduction.[5] However, the exact timing can vary between cell lines. It is advisable to perform a time-course experiment (e.g., 48, 72, and 96 hours) to determine the optimal time point for assessing FLT4 knockdown in your specific experimental setup.
Q4: Should I use a positive and negative control in my experiment?
A4: Yes, including proper controls is essential for interpreting your results.
-
Negative Control: A non-targeting shRNA control (scrambled shRNA) should be used to assess the off-target effects of lentiviral transduction and shRNA expression.
-
Positive Control: A lentiviral vector expressing a reporter gene like GFP can be used to determine the transduction efficiency in your target cells. Additionally, an shRNA known to effectively knock down a different gene in your cell line can serve as a positive control for the overall workflow.
Q5: Can I use puromycin (B1679871) selection with my FLT4 shRNA lentivirus?
A5: Yes, if your lentiviral vector contains a puromycin resistance gene. Before starting your experiment, it is crucial to determine the optimal puromycin concentration for your specific cell line by performing a kill curve. This will identify the lowest concentration of puromycin that effectively kills non-transduced cells. Puromycin selection should typically begin 48-72 hours after transduction.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Transduction Efficiency | Low viral titer. | Concentrate the virus using ultracentrifugation or a commercially available concentration kit. Ensure the viral titer is accurately determined. |
| Suboptimal MOI. | Perform an MOI titration to determine the optimal ratio of viral particles to cells for your specific cell line.[2][5] | |
| Poor cell health. | Ensure cells are healthy, actively dividing, and at the recommended confluency (typically 50-70%) at the time of transduction.[5][8] | |
| Presence of transduction inhibitors. | Some serum components can inhibit transduction. Consider reducing the serum concentration or using a serum-free medium during transduction. | |
| Ineffective transduction enhancer. | Optimize the concentration of Polybrene or other transduction enhancers. If toxicity is observed, consider alternative reagents like DEAE dextran. | |
| High Cell Death/Toxicity | High viral titer or MOI. | Reduce the amount of virus used. A lower MOI may be sufficient for effective knockdown without causing excessive cell death. |
| Toxicity of the transduction reagent. | Perform a toxicity test with the transduction reagent (e.g., Polybrene) alone to determine the optimal, non-toxic concentration for your cells. | |
| Contaminants in the viral preparation. | Ensure the viral stock is free of contaminants from the packaging cells by filtering the viral supernatant through a 0.45 µm filter. | |
| The FLT4 gene is essential for cell survival. | If FLT4 is critical for the survival of your cell line, complete knockdown may be lethal. Consider using an inducible shRNA system to control the timing and level of knockdown. | |
| No or Low FLT4 Knockdown | Ineffective shRNA sequence. | Test multiple shRNA sequences targeting different regions of the FLT4 mRNA to identify the most effective one.[9] |
| Incorrect measurement of knockdown. | Validate knockdown at both the mRNA (qPCR) and protein (Western blot) levels. | |
| Problems with the lentiviral vector. | Verify the integrity of the lentiviral vector and ensure the shRNA cassette is correctly inserted. | |
| Low transduction efficiency. | Refer to the "Low Transduction Efficiency" section of this guide. | |
| Insufficient time for knockdown. | Allow sufficient time (at least 48-72 hours) after transduction for the shRNA to be expressed and the target protein to be degraded. |
Quantitative Data Summary
Table 1: Recommended Multiplicity of Infection (MOI) for Common Cell Lines
| Cell Line | Recommended MOI |
| A549 | 5[6] |
| HCT116 | 5[6] |
| HEK293T | 5[6] |
| HeLa | 3[6] |
| Jurkat | 10[6] |
| MCF-7 | 10[6] |
| Endothelial Cells (general) | 5-20 (optimization recommended)[7] |
Table 2: General Parameters for Lentiviral Transduction
| Parameter | Recommended Range/Value |
| Cell Confluency at Transduction | 50-70%[5][8] |
| Polybrene Concentration | 4-8 µg/mL (optimization required) |
| Incubation Time with Virus | 6-24 hours |
| Time to Assess Knockdown | 48-96 hours post-transduction |
| Expected Knockdown Efficiency | >70% reduction[1] |
Experimental Protocols
Lentivirus Production and Concentration
This protocol describes the production of lentiviral particles in HEK293T cells using a second-generation packaging system.
Materials:
-
HEK293T cells
-
Lentiviral transfer vector with FLT4 shRNA
-
Packaging plasmid (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
Transfection reagent (e.g., PEI, Lipofectamine)
-
DMEM with 10% FBS
-
Opti-MEM
-
0.45 µm syringe filter
-
Ultracentrifuge (optional)
Protocol:
-
Day 1: Seed HEK293T cells in a 10 cm dish so they reach 80-90% confluency on the day of transfection.[10]
-
Day 2: Prepare the transfection complex by mixing the transfer, packaging, and envelope plasmids in Opti-MEM. Add the transfection reagent according to the manufacturer's instructions and incubate for 20 minutes at room temperature.[10]
-
Replace the medium on the HEK293T cells with fresh, pre-warmed DMEM.
-
Add the transfection complex dropwise to the cells and gently swirl the plate.
-
Incubate for 4-6 hours, then replace the transfection medium with fresh DMEM.
-
Day 4 & 5: Harvest the viral supernatant 48 and 72 hours post-transfection.
-
Pool the harvested supernatant and centrifuge at 500 x g for 10 minutes to pellet cell debris.
-
Filter the supernatant through a 0.45 µm syringe filter.[10]
-
(Optional) Concentration: For higher titers, concentrate the virus by ultracentrifugation at 25,000 rpm for 90 minutes at 4°C. Resuspend the viral pellet in a small volume of PBS or DMEM.
-
Aliquot the virus and store at -80°C. Avoid repeated freeze-thaw cycles.
Lentiviral Transduction of Target Cells
Materials:
-
Target cells (e.g., endothelial cells)
-
Lentiviral particles (FLT4 shRNA and controls)
-
Complete growth medium
-
Polybrene
-
96-well or other culture plates
Protocol:
-
Day 1: Seed target cells in a 96-well plate at a density that will result in 50-70% confluency at the time of transduction.[5][8]
-
Day 2: On the day of transduction, remove the medium from the cells.
-
Prepare the transduction medium by diluting the lentiviral particles to the desired MOI in complete growth medium containing Polybrene (typically 4-8 µg/mL).
-
Add the transduction medium to the cells.
-
Day 3: Remove the virus-containing medium and replace it with fresh complete growth medium.
-
Day 5 onwards: After 48-72 hours, the cells can be harvested for analysis of FLT4 knockdown or subjected to antibiotic selection if the vector contains a resistance marker.
Validation of FLT4 Knockdown by qPCR
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for FLT4 and a housekeeping gene (e.g., GAPDH, ACTB)
Protocol:
-
RNA Extraction: At the desired time point post-transduction, harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Set up the qPCR reaction with the appropriate master mix, cDNA, and primers for FLT4 and the housekeeping gene.
-
Run the qPCR reaction on a real-time PCR instrument.
-
Data Analysis: Calculate the relative expression of FLT4 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the non-targeting control.
Validation of FLT4 Knockdown by Western Blot
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against FLT4
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Protein Extraction: Lyse the transduced cells in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[11]
-
Antibody Incubation: Incubate the membrane with the primary anti-FLT4 antibody and the loading control antibody overnight at 4°C.[11]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the FLT4 signal to the loading control to determine the extent of knockdown.
Visualizations
Caption: FLT4 (VEGFR-3) signaling pathway activated by its ligands, VEGF-C and VEGF-D.
Caption: Experimental workflow for FLT4 knockdown using lentiviral-mediated shRNA delivery.
Caption: A logical troubleshooting workflow for diagnosing issues with FLT4 shRNA knockdown.
References
- 1. researchgate.net [researchgate.net]
- 2. Successful Transduction Using Lentivirus [sigmaaldrich.com]
- 3. How much of your lentivirus should I use for a transduction? - Imanis Life Sciences | United States [imanislife.com]
- 4. Analyzing efficiency of a lentiviral shRNA knockdown system in human enteroids using western blot and flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 6. cdn.origene.com [cdn.origene.com]
- 7. Development of Endothelial-Specific Single Inducible Lentiviral Vectors for Genetic Engineering of Endothelial Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. origene.com [origene.com]
- 10. mellorlab.wordpress.com [mellorlab.wordpress.com]
- 11. bio-rad.com [bio-rad.com]
Technical Support Center: Optimizing Cell Lysis for FLT4 Phosphorylation Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cell lysis for the analysis of Fms-related tyrosine kinase 4 (FLT4), also known as Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), phosphorylation.
Frequently Asked Questions (FAQs)
Q1: Which lysis buffer is recommended for FLT4 phosphorylation analysis?
A1: For the analysis of FLT4 phosphorylation, a modified Radioimmunoprecipitation Assay (RIPA) buffer or an NP-40-based buffer is generally recommended.[1][2] FLT4 is a transmembrane receptor, and these detergents are effective at solubilizing membrane proteins.[2] The choice between them may depend on the specific antibodies used and the need to preserve protein-protein interactions. It is crucial that the buffer is always supplemented with freshly added phosphatase and protease inhibitors to preserve the phosphorylation status of FLT4.[1][3]
Q2: What are the critical components of a lysis buffer for preserving phosphorylation?
A2: To effectively preserve protein phosphorylation, your lysis buffer must contain a combination of phosphatase and protease inhibitors.[4]
-
Phosphatase Inhibitors: These prevent the removal of phosphate (B84403) groups from proteins. Common examples include sodium orthovanadate (for tyrosine phosphatases), sodium fluoride, β-glycerophosphate, and sodium pyrophosphate.[1][5] Commercially available phosphatase inhibitor cocktails are also widely used.[6]
-
Protease Inhibitors: These prevent the degradation of your target protein by proteases released during cell lysis. A broad-spectrum protease inhibitor cocktail is recommended.[7] Individual components can include PMSF, aprotinin, leupeptin, and pepstatin.[8]
-
Detergents: Non-ionic detergents like NP-40 or Triton X-100 are generally milder and better for preserving protein interactions, while ionic detergents like SDS in RIPA buffer are stronger and more effective at solubilizing proteins.[1][3][5]
Q3: Can I use a lysis buffer containing SDS for FLT4 phosphorylation analysis?
A3: Yes, a lysis buffer containing a low concentration of SDS (e.g., 0.1% in modified RIPA buffer) can be very effective for solubilizing FLT4 and denaturing enzymes like phosphatases and proteases, thereby preserving phosphorylation.[1][5] Some protocols even suggest lysing cells directly in a boiling SDS-containing buffer (e.g., Laemmli buffer) to instantly inactivate all enzymatic activity.[5] However, be aware that high concentrations of SDS will disrupt protein-protein interactions, which may be a consideration for co-immunoprecipitation experiments.
Troubleshooting Guides
Issue: Low or No Phosphorylated FLT4 (p-FLT4) Signal
Q: I am not detecting any phosphorylated FLT4 in my Western blot. What could be the problem?
A: This is a common issue that can arise from several factors related to your cell lysis and sample preparation protocol.
Possible Causes and Solutions:
-
Inadequate Inhibition of Phosphatases: Endogenous phosphatases are highly active and can rapidly dephosphorylate your target protein upon cell lysis.
-
Solution: Ensure you are adding a fresh, broad-spectrum phosphatase inhibitor cocktail to your lysis buffer immediately before use.[9] Key inhibitors for tyrosine kinases like FLT4 include sodium orthovanadate.[1][5] Always keep your samples on ice or at 4°C throughout the lysis and clarification steps to minimize enzyme activity.[2][10]
-
-
Inefficient Protein Extraction: FLT4 is a membrane protein and may not be efficiently solubilized by very mild lysis buffers.
-
Solution: Consider using a stronger lysis buffer, such as a modified RIPA buffer containing 0.1% SDS, to ensure complete solubilization of membrane proteins.[1][3] Sonication or mechanical shearing of the lysate on ice can also help to break up cellular compartments and improve extraction efficiency.[2]
-
-
Protein Degradation: Proteases released during lysis can degrade FLT4.
-
Solution: Add a potent protease inhibitor cocktail to your lysis buffer right before use.[7] Work quickly and keep samples cold at all times.
-
-
Low Abundance of p-FLT4: The basal level of FLT4 phosphorylation might be below the detection limit of your assay.
Issue: High Background in Western Blot Analysis of p-FLT4
Q: My Western blot for phosphorylated FLT4 shows high background, making it difficult to interpret the results. How can I reduce this?
A: High background can obscure your specific signal and is often related to the lysis buffer composition and subsequent sample handling.
Possible Causes and Solutions:
-
Sample Viscosity due to DNA: Genomic DNA released from the nucleus during lysis can make the sample viscous, leading to streaking and high background on your blot.
-
Incomplete Solubilization and Protein Aggregates: Insoluble protein complexes can trap antibodies non-specifically.
-
Excessive Detergent Concentration: High concentrations of detergents, particularly SDS, can sometimes interfere with antibody-antigen interactions or lead to non-specific binding.
-
Solution: If using a high-detergent buffer, consider diluting the sample before loading it onto the gel. Ensure that all washing steps after antibody incubation are thorough to remove non-specifically bound antibodies.
-
Data Presentation
Table 1: Comparison of Recommended Lysis Buffers for Phosphorylation Analysis
| Lysis Buffer | Key Components | Strength | Advantages | Disadvantages |
| Modified RIPA Buffer | 50mM Tris-HCl, 150mM NaCl, 1% NP-40 or Triton X-100, 0.5% Sodium Deoxycholate, 0.1% SDS, 1mM EDTA | High | Excellent for solubilizing membrane and nuclear proteins.[2][3] Rapidly inactivates enzymes. | Can disrupt protein-protein interactions. May interfere with some downstream assays. |
| NP-40 Lysis Buffer | 50mM Tris-HCl, 150mM NaCl, 1% NP-40, 1mM EDTA | Medium | Milder than RIPA, better for preserving protein-protein interactions (e.g., for IP).[1][6] | May be less efficient for solubilizing some membrane or nuclear proteins. |
| SDS Lysis Buffer | 50mM Tris-HCl, 1% SDS, 10mM EDTA | Very High | Provides rapid and complete denaturation and solubilization.[5] Excellent for preserving phosphorylation by inactivating phosphatases instantly. | Completely disrupts protein complexes. High viscosity due to DNA release. |
Table 2: Common Phosphatase and Protease Inhibitors
| Inhibitor Type | Inhibitor | Target Class | Typical Working Concentration |
| Phosphatase | Sodium Orthovanadate (Na₃VO₄) | Tyrosine Phosphatases | 1-2 mM |
| Sodium Fluoride (NaF) | Serine/Threonine Phosphatases, Acid Phosphatases | 10-50 mM | |
| β-Glycerophosphate | Serine/Threonine Phosphatases | 10-20 mM | |
| Sodium Pyrophosphate | Serine/Threonine Phosphatases | 5 mM | |
| Protease | PMSF | Serine Proteases | 1 mM |
| Aprotinin | Serine Proteases | 1-2 µg/mL | |
| Leupeptin | Serine and Cysteine Proteases | 1-2 µg/mL | |
| Pepstatin A | Aspartic Proteases | 1 µg/mL | |
| General | Commercial Cocktails | Broad Spectrum | Typically 1X (e.g., 1:100 dilution) |
Mandatory Visualizations
Caption: FLT4 signaling pathway upon ligand binding.
Caption: Workflow for cell lysis and sample preparation.
Experimental Protocols
Protocol: Cell Lysis for FLT4 Phosphorylation Analysis
This protocol is a general guideline. Optimization may be required for specific cell types and experimental conditions.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Modified RIPA Lysis Buffer (see Table 1 for composition)
-
Protease Inhibitor Cocktail (e.g., 100X stock)
-
Phosphatase Inhibitor Cocktail (e.g., 100X stock)
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated microcentrifuge (4°C)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency. If applicable, treat cells with stimuli (e.g., 50 ng/mL VEGF-C) for the desired time to induce FLT4 phosphorylation.
-
Wash: Place the culture dish on ice. Aspirate the culture medium and wash the cells twice with ice-cold PBS.[10] After the final wash, aspirate all residual PBS completely.
-
Lysis Buffer Preparation: Immediately before use, prepare the complete lysis buffer by adding protease and phosphatase inhibitor cocktails to the required volume of lysis buffer to a final concentration of 1X.[9] For example, add 10 µL of each 100X cocktail to 980 µL of buffer.
-
Cell Lysis: Add the ice-cold complete lysis buffer to the dish. For a 10 cm dish, 500-1000 µL is typically sufficient.
-
Incubation and Collection: Using a cell scraper, scrape the cells off the dish in the presence of the lysis buffer. Transfer the resulting cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 20-30 minutes, vortexing gently every 10 minutes, to ensure complete lysis.[2]
-
Clarification: Centrifuge the lysate at 12,000-14,000 x g for 15 minutes at 4°C to pellet cell debris.[10][13]
-
Collect Supernatant: Carefully transfer the clear supernatant to a new pre-chilled microcentrifuge tube. This is your cleared cell lysate. Avoid disturbing the pellet.
-
Quantification: Determine the protein concentration of the cleared lysate using a standard protein assay (e.g., BCA assay).
-
Storage: Use the lysate immediately for immunoprecipitation or Western blotting, or aliquot and store at -80°C for future use. Avoid repeated freeze-thaw cycles.
References
- 1. Which cell lysis buffer recipe is best for phosphorylated proteins? | AAT Bioquest [aatbio.com]
- 2. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 3. Cell Lysis Buffers | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Protease and Phosphatase Inhibitors | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Protease Inhibitors and Phosphatase Inhibitors | Fisher Scientific [fishersci.com]
- 8. phos-tag.com [phos-tag.com]
- 9. Protease Phosphatase Inhibitor Cocktail (100X) #5872 | Cell Signaling Technology [cellsignal.com]
- 10. Cell lysis and immunoblotting for protein and phospho-protein quantification [protocols.io]
- 11. Signalling properties of FLT4, a proteolytically processed receptor tyrosine kinase related to two VEGF receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medlineplus.gov [medlineplus.gov]
- 13. FLT4/VEGFR3 activates AMPK to coordinate glycometabolic reprogramming with autophagy and inflammasome activation for bacterial elimination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantifying Lymphangiogenesis in Tumor Sections
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers quantifying lymphangiogenesis in tumor tissue sections.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the staining and quantification of lymphatic vessels.
Q1: How do I choose the most appropriate lymphatic endothelial cell (LEC) marker for my study?
A1: The choice of marker is critical and depends on your specific research question and tumor type. No single marker is perfect, and a combination is often recommended for robust results. The most widely used markers are Podoplanin (D2-40), LYVE-1, and Prox1.[1]
-
Podoplanin (D2-40): A reliable marker for lymphatic endothelium.[2][3] It is considered highly specific for LECs in many tissues.
-
LYVE-1: Another common marker, but its expression can be downregulated in tumor-associated lymphatic vessels and is also found on some macrophages and blood endothelial cells in the liver and spleen.[1]
-
Prox1: A nuclear transcription factor essential for LEC fate. It is a very specific marker, but as a nuclear stain, it can be harder to visualize vessel lumens.[1][4]
-
VEGFR-3: A key receptor in lymphangiogenesis, but also expressed on some blood endothelial cells, particularly in tumors.[1]
Comparison of Common LEC Markers
| Marker | Localization | Advantages | Disadvantages |
|---|---|---|---|
| Podoplanin (D2-40) | Membrane | High specificity; Stains lymphatic capillaries well.[2][5] | Can be expressed by some tumor cells (e.g., mesothelioma, seminoma).[6] |
| LYVE-1 | Membrane | Strong signal in normal tissues. | Expression can be lost on tumor lymphatics; also stains some macrophages.[1][7] |
| Prox1 | Nuclear | Highly specific to LEC lineage; considered a master regulator.[1][4] | Nuclear staining makes vessel lumen identification difficult; requires excellent antibody performance. |
| VEGFR-3 | Membrane | Critical for lymphangiogenesis signaling.[8] | Also expressed on angiogenic blood vessels (tip cells) and some tumor cells.[1] |
Q2: My immunohistochemistry (IHC) staining for lymphatic markers is weak or absent. What went wrong?
A2: Weak or no staining is a frequent issue in IHC.[9][10] The problem can usually be traced to antibody performance, antigen retrieval, or tissue fixation.
IHC Staining Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
|---|---|---|
| Weak or No Staining | Improper antibody dilution: Concentration is too low. | Titrate the primary antibody to find the optimal concentration.[11] |
| Ineffective antigen retrieval: Epitope is still masked by fixation. | Optimize the antigen retrieval method. Try a different buffer pH (e.g., citrate (B86180) pH 6.0 vs. Tris-EDTA pH 9.0) or change the heating time/method.[10] | |
| Antibody incompatibility: Primary and secondary antibodies are not compatible. | Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., use anti-mouse secondary for a mouse primary).[9] | |
| Improper tissue fixation: Over-fixation or under-fixation can damage epitopes. | Standardize fixation time (e.g., 18-24 hours in 10% neutral buffered formalin). If possible, test different fixation methods.[10] | |
| High Background Staining | Primary antibody concentration too high: Non-specific binding occurs. | Dilute the primary antibody further.[11] |
| Inadequate blocking: Endogenous peroxidase or non-specific protein binding sites are not blocked. | Use a 3% H2O2 solution to quench endogenous peroxidase before primary antibody incubation.[12] Use a blocking serum from the same species as the secondary antibody.[13] |
| | Tissue drying: Sections dried out at some point during the staining process. | Keep slides in a humidified chamber during incubations and ensure they are always covered with buffer or reagent.[11] |
Q3: How can I reliably distinguish lymphatic vessels from blood vessels?
A3: This is a critical step for accurate quantification. Morphologically, lymphatic capillaries are typically irregular in shape, have thinner walls, and lack red blood cells in their lumen compared to blood vessels.[2][14] However, in the tumor microenvironment, these features can be ambiguous.
For definitive identification, a dual-staining approach is recommended:
-
Stain for a pan-endothelial marker (e.g., CD31 or CD34) to identify all vessels.
-
Stain for a specific LEC marker (e.g., Podoplanin or LYVE-1).
Lymphatic vessels will be positive for both markers, while blood vessels will only be positive for the pan-endothelial marker. Staining for basement membrane components like laminin (B1169045) or Type IV collagen can also help, as they produce a strong, continuous signal in blood vessels but a weaker, discontinuous signal in lymphatics.[15][16]
Experimental Protocols & Methodologies
Protocol: Immunohistochemistry (IHC) for Podoplanin (D2-40) on Paraffin Sections
This protocol provides a standard method for visualizing lymphatic vessels in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
1. Deparaffinization and Rehydration:
- Immerse slides in Xylene: 2 changes, 5 minutes each.
- Immerse in 100% Ethanol: 2 changes, 3 minutes each.
- Immerse in 95% Ethanol: 2 changes, 3 minutes each.
- Immerse in 70% Ethanol: 2 changes, 3 minutes each.
- Rinse thoroughly in distilled water.
2. Antigen Retrieval:
- Place slides in a staining jar containing Tris-EDTA Buffer (10mM Tris Base, 1mM EDTA, 0.05% Tween 20, pH 9.0).
- Heat the solution to 95-100°C in a water bath or steamer for 20-30 minutes.
- Allow slides to cool in the buffer for 20 minutes at room temperature.
- Rinse slides in wash buffer (e.g., TBS-T) 3 times for 5 minutes each.
3. Peroxidase Block:
- Incubate sections with 3% Hydrogen Peroxide (H2O2) for 10 minutes to block endogenous peroxidase activity.[12]
- Rinse slides in wash buffer 3 times for 5 minutes each.
4. Blocking:
- Incubate sections with a blocking serum (e.g., 5% Normal Goat Serum in TBS) for 1 hour at room temperature in a humidified chamber. This should be from the same species as the secondary antibody.[13]
5. Primary Antibody Incubation:
- Dilute the primary antibody (e.g., mouse anti-human Podoplanin/D2-40) to its optimal concentration in antibody diluent.
- Incubate sections overnight at 4°C in a humidified chamber.
6. Secondary Antibody and Detection:
- Rinse slides in wash buffer 3 times for 5 minutes each.
- Incubate with a biotinylated secondary antibody (e.g., Goat Anti-Mouse IgG) for 1 hour at room temperature.
- Rinse slides in wash buffer 3 times for 5 minutes each.
- Incubate with a streptavidin-HRP complex (if using an ABC kit) for 30 minutes.
- Rinse slides in wash buffer 3 times for 5 minutes each.
- Apply DAB (3,3'-Diaminobenzidine) substrate and monitor for color development (typically 1-5 minutes).
- Stop the reaction by immersing slides in distilled water.
7. Counterstaining, Dehydration, and Mounting:
- Counterstain with Hematoxylin (B73222) for 30-60 seconds.
- "Blue" the hematoxylin in running tap water.
- Dehydrate the sections through graded alcohols (70%, 95%, 100%) and clear in xylene.
- Mount with a permanent mounting medium.
Quantitative Analysis Methods
Q4: What is the best method to quantify the number of lymphatic vessels?
A4: The most common method is determining the Lymphatic Vessel Density (LVD) .[17][18] This involves counting the number of stained lymphatic vessels in a defined area. The "hotspot" method has been widely used.
Hotspot Quantification Method:
-
Scan the entire tumor section at low magnification (40-100x) to identify areas with the highest density of lymphatic vessels ("hotspots").[19][20]
-
Select 3-5 of these hotspots for analysis.
-
At a higher magnification (e.g., 200x), count every stained vessel within that field of view.
-
The LVD is expressed as the average number of vessels per unit area (e.g., vessels/mm²).[18]
Any stained endothelial cell or cell cluster clearly separate from an adjacent vessel was considered a single countable vessel.[21]
Challenges with the Hotspot Method: This method can be subjective and may suffer from inter-observer variability.[18] Newer, automated methods using whole-slide imaging (WSI) are becoming more common to provide a more objective and comprehensive assessment of the entire tumor section.[5][18]
Diagrams and Workflows
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. researchgate.net [researchgate.net]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Mechanisms of Cancer Cell Lymphatic Endothelialization in Tumor Lymphangiogenesis and Metastasis: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lymphatic vessel density is associated with CD8+ T cell infiltration and immunosuppressive factors in human melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Role of Podoplanin-Positive Cells in Cardiac Fibrosis and Angiogenesis After Ischemia [frontiersin.org]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Lymphatic Endothelial Markers and Tumor Lymphangiogenesis Assessment in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunohistochemistry Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. origene.com [origene.com]
- 12. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 13. documents.cap.org [documents.cap.org]
- 14. homework.study.com [homework.study.com]
- 15. Immunohistochemical Differentiation between Lymphatic Vessels and Blood Vessels [jstage.jst.go.jp]
- 16. Immunohistochemical differentiation between lymphangiographically verified lymphatic vessels and blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantifying Lymphatic Vessel Density in Human Tissue Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Whole Slide Quantification of Stromal Lymphatic Vessel Distribution and Peritumoral Lymphatic Vessel Density in Early Invasive Cervical Cancer: A Method Description - PMC [pmc.ncbi.nlm.nih.gov]
- 19. oncotarget.com [oncotarget.com]
- 20. aimdrjournal.com [aimdrjournal.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Recombinant FLT4 Protein
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding aggregation of recombinant Fms-related receptor tyrosine kinase 4 (FLT4) protein during expression and purification.
Troubleshooting Guides
Issue: Low Yield of Soluble FLT4 Protein
Low yields of soluble FLT4 can be a significant hurdle. The following table outlines potential causes and recommended solutions to improve the expression and recovery of soluble protein.
| Potential Cause | Recommended Solutions |
| Suboptimal Expression System | For complex glycoproteins like FLT4, mammalian or insect cell expression systems are often preferred over bacterial systems to ensure proper folding and post-translational modifications.[1] |
| High Expression Rate | High-level expression can overwhelm the cellular machinery, leading to misfolding and aggregation. Consider using a lower-strength promoter, reducing the inducer concentration, or lowering the expression temperature (e.g., 18-25°C). |
| Inappropriate Lysis Buffer | The composition of the lysis buffer is critical for maintaining protein stability. Ensure the buffer has an appropriate pH, ionic strength, and contains stabilizing additives. |
| Inefficient Cell Lysis | Incomplete cell lysis can result in the loss of soluble protein. Optimize the lysis method (e.g., sonication, high-pressure homogenization) to ensure efficient release of the cytoplasmic contents without generating excessive heat. |
Issue: this compound Aggregation During Purification
Protein aggregation is a common challenge during the purification of recombinant proteins. The following guide provides strategies to mitigate FLT4 aggregation at various stages of the purification process.
| Potential Cause | Recommended Solutions |
| Inadequate Buffer Composition | The purification buffer should be optimized for pH, ionic strength, and additives to maintain FLT4 stability. Conduct a buffer screen to identify the optimal conditions. |
| High Protein Concentration | High concentrations of purified protein can promote aggregation. If possible, perform purification steps at a lower protein concentration. If a high final concentration is required, consider adding stabilizing excipients to the final buffer. |
| Suboptimal Temperature | Perform all purification steps at low temperatures (e.g., 4°C) to minimize protein unfolding and aggregation. |
| Presence of Unwanted Proteases | Proteolytic degradation can expose hydrophobic regions of the protein, leading to aggregation. Add protease inhibitors to the lysis and purification buffers. |
| Incorrect Refolding of FLT4 from Inclusion Bodies | If FLT4 is expressed as inclusion bodies, the refolding process is critical. Use a gradual method for removing the denaturant, such as dialysis or dilution, into a refolding buffer containing stabilizing additives. |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of recombinant this compound aggregation?
A1: Recombinant this compound aggregation can be caused by several factors, including:
-
Improper Folding: As a complex glycoprotein, FLT4 requires proper folding and post-translational modifications that may not be adequately supported in all expression systems, particularly bacterial systems.
-
Environmental Stress: Factors such as suboptimal pH, ionic strength, and temperature can destabilize the protein, leading to unfolding and aggregation.
-
High Protein Concentration: At high concentrations, the likelihood of intermolecular interactions that lead to aggregation increases.
-
Oxidation: The presence of cysteine residues in the FLT4 sequence can lead to the formation of incorrect disulfide bonds and subsequent aggregation.
-
Genetic Variations: Certain mutations in the FLT4 gene have been shown to cause protein aggregation in the endoplasmic reticulum.
Q2: Which expression system is best for producing soluble recombinant FLT4?
A2: Due to its nature as a glycoprotein, expressing FLT4 in mammalian (e.g., HEK293) or insect (e.g., Sf9) cell lines is generally recommended. These systems provide the necessary cellular machinery for proper protein folding and post-translational modifications, which are crucial for the stability and activity of FLT4.
Q3: What buffer conditions are recommended for purifying recombinant FLT4?
A3: While the optimal buffer conditions should be determined empirically for your specific FLT4 construct, a good starting point is a phosphate-buffered saline (PBS) based buffer at a physiological pH (around 7.4). The table below summarizes commonly used buffer components and their recommended concentration ranges.
| Buffer Component | Recommended Concentration Range | Purpose |
| Buffering Agent (e.g., Phosphate, Tris) | 20-100 mM | Maintain a stable pH |
| Salt (e.g., NaCl) | 50-500 mM | Maintain ionic strength and solubility |
| Stabilizing Additives (e.g., Glycerol (B35011), Sucrose) | 5-20% (v/v) | Prevent aggregation and stabilize protein structure |
| Non-ionic Detergents (e.g., Tween-20, Triton X-100) | 0.01-0.1% (v/v) | Reduce non-specific hydrophobic interactions |
| Reducing Agents (e.g., DTT, TCEP) | 1-5 mM | Prevent oxidation and incorrect disulfide bond formation |
| Chelating Agents (e.g., EDTA) | 1-5 mM | Inhibit metalloproteases |
Q4: What additives can I use to prevent FLT4 aggregation?
A4: Several additives can be included in your buffers to help prevent FLT4 aggregation:
-
Sugars and Polyols: Sucrose and glycerol are commonly used to stabilize proteins and prevent aggregation.
-
Amino Acids: Arginine and glutamate (B1630785) can suppress aggregation and improve protein solubility.
-
Non-ionic Detergents: Low concentrations of detergents like Tween-20 or Triton X-100 can help to solubilize the protein and prevent hydrophobic interactions.
-
Reducing Agents: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) can be added to prevent the formation of incorrect disulfide bonds.
Q5: How can I refold aggregated FLT4 from inclusion bodies?
A5: If your FLT4 is expressed as insoluble inclusion bodies, a refolding step is necessary. A general approach involves:
-
Solubilization: Solubilize the washed inclusion bodies in a strong denaturant (e.g., 6-8 M Guanidine-HCl or Urea) along with a reducing agent (e.g., DTT).
-
Refolding: Gradually remove the denaturant to allow the protein to refold. This can be achieved through methods like dialysis, dilution, or on-column refolding. The refolding buffer should contain additives that promote proper folding and prevent aggregation, such as L-arginine, and a redox system (e.g., reduced and oxidized glutathione) to facilitate correct disulfide bond formation.
Experimental Protocols
Protocol 1: Expression of Soluble Recombinant FLT4 in Mammalian Cells (HEK293)
-
Transfection: Transiently transfect HEK293 cells with an expression vector encoding the FLT4 ectodomain fused to a purification tag (e.g., His-tag or Fc-tag).
-
Cell Culture: Culture the transfected cells in a suitable serum-free medium at 37°C in a humidified incubator with 5% CO2.
-
Harvesting: After 48-72 hours post-transfection, harvest the cell culture supernatant containing the secreted recombinant this compound.
-
Clarification: Centrifuge the supernatant to remove cells and debris, followed by filtration through a 0.22 µm filter.
-
Purification: Proceed with affinity chromatography based on the purification tag used (e.g., Ni-NTA for His-tagged protein or Protein A for Fc-tagged protein).
Protocol 2: On-Column Refolding of FLT4 from Inclusion Bodies
-
Inclusion Body Isolation: After cell lysis of E. coli expressing FLT4, centrifuge the lysate to pellet the inclusion bodies. Wash the pellet with a buffer containing a mild detergent (e.g., Triton X-100) to remove contaminants.
-
Solubilization: Resuspend the washed inclusion bodies in a solubilization buffer (e.g., 8 M Urea, 50 mM Tris-HCl pH 8.0, 10 mM DTT).
-
Binding to Affinity Resin: Load the solubilized protein onto an appropriate affinity column (e.g., Ni-NTA resin for His-tagged FLT4) under denaturing conditions.
-
On-Column Refolding: Gradually exchange the denaturing buffer with a refolding buffer using a linear gradient. The refolding buffer should be free of denaturant and contain additives such as 0.4 M L-arginine and a redox system (e.g., 1 mM GSH / 0.1 mM GSSG).
-
Elution: Elute the refolded this compound from the column using an appropriate elution buffer (e.g., imidazole (B134444) for His-tagged protein).
-
Further Purification: If necessary, perform further purification steps such as size-exclusion chromatography to remove any remaining aggregates.
Visualizations
Caption: FLT4 Signaling Pathway.
Caption: Recombinant FLT4 Production Workflow.
References
FLT4 Gene Expression Analysis: A Technical Support Center
Welcome to the technical support center for FLT4 (VEGFR-3) gene expression analysis. This resource is designed for researchers, scientists, and drug development professionals to provide best practices, troubleshooting guidance, and frequently asked questions (FAQs) for accurate and reliable quantification of FLT4 expression.
Frequently Asked Questions (FAQs)
Q1: What is the FLT4 gene and why is its expression analysis important?
A1: The FLT4 gene, also known as Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), provides instructions for making a protein that is a key regulator of the lymphatic system's development and maintenance.[1][2][3][4] Analysis of FLT4 expression is crucial in various research areas, including cancer metastasis, lymphedema, and angiogenesis, as its dysregulation is implicated in these conditions.[5]
Q2: Which are the most common methods for analyzing FLT4 gene expression?
A2: The most common methods for FLT4 gene expression analysis are quantitative real-time PCR (qPCR), RNA sequencing (RNA-Seq), and microarray analysis. Each method offers distinct advantages in terms of sensitivity, throughput, and the scope of the data generated.
Q3: What are the ligands for the FLT4 receptor?
A3: The primary ligands that bind to and activate the FLT4 receptor (VEGFR-3) are Vascular Endothelial Growth Factor C (VEGF-C) and Vascular Endothelial Growth Factor D (VEGF-D).[1][2][3][4]
Q4: In which human tissues is FLT4 typically expressed?
A4: FLT4 expression is predominantly found in lymphatic endothelial cells.[4] It is also expressed in various tissues, with the Human Protein Atlas reporting low tissue specificity and expression detected in the spleen, lymph nodes, tonsils, bone marrow, and endothelial cells.[5][6]
FLT4 (VEGFR-3) Signaling Pathway
The activation of the FLT4 receptor by its ligands, VEGF-C or VEGF-D, initiates a cascade of downstream signaling events. This process begins with the dimerization of the receptor, which can be either a homodimer (VEGFR-3/VEGFR-3) or a heterodimer with VEGFR-2. This dimerization leads to autophosphorylation of the intracellular tyrosine kinase domains, triggering key signaling pathways such as the PI3K-Akt and MAPK-ERK pathways. These pathways are crucial for regulating cell proliferation, migration, and survival.[7][8][9][10]
Experimental Protocols and Workflows
Quantitative Real-Time PCR (qPCR)
qPCR is a highly sensitive method for quantifying FLT4 mRNA levels.
Recommended Primer Sequences:
| Species | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| Human | TGCGAATACCTGTCCTACGATGC | CTTGTGGATGCCGAAAGCGGAG |
| Mouse | AGACTGGAAGGAGGTGACCACT | CTGACACATTGGCATCCTGGATC |
(Source: OriGene Technologies Inc.)[11][12]
Detailed qPCR Protocol:
-
RNA Extraction: Isolate total RNA from cells or tissues using a reputable kit, ensuring high purity and integrity.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix on ice as described in the table below.
-
Thermal Cycling: Perform the qPCR using a real-time PCR detection system with the cycling conditions provided.
-
Data Analysis: Use the ΔΔCt method for relative quantification of FLT4 expression, normalized to a stable housekeeping gene (e.g., ACTB, GAPDH).
qPCR Reaction and Cycling Conditions:
| Component | Volume (µL) | Concentration |
| 2x SYBR Green Master Mix | 10 | 1x |
| Forward Primer (10 µM) | 0.5 | 0.25 µM |
| Reverse Primer (10 µM) | 0.5 | 0.25 µM |
| cDNA | 2 | ~50 ng |
| Nuclease-free water | 7 | - |
| Total Volume | 20 |
| Stage | Step | Temperature (°C) | Time |
| 1 | Enzyme Activation | 95 | 2 min |
| 2 | Denaturation | 95 | 15 sec |
| Annealing/Extension | 60 | 1 min | |
| Repeat for 40 cycles | |||
| 3 | Melt Curve Analysis | 65 to 95 | Increment 0.5°C/5s |
(Protocol adapted from commercially available kits and general qPCR guidelines)[11][12][13][14]
RNA Sequencing (RNA-Seq)
RNA-Seq provides a comprehensive view of the transcriptome, allowing for the quantification of FLT4 expression and the discovery of novel transcripts.
RNA-Seq Data Analysis Workflow:
-
Quality Control: Assess the raw sequencing reads for quality using tools like FastQC.
-
Read Alignment: Align the high-quality reads to a reference genome (e.g., GRCh38 for human) using a splice-aware aligner such as STAR.
-
Read Quantification: Count the number of reads mapping to the FLT4 gene using tools like HTSeq-count or featureCounts.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR to normalize the count data and perform statistical analysis to identify differential expression of FLT4 between experimental groups.[15][16][17][18][19]
Microarray Analysis
Microarray technology allows for the simultaneous measurement of the expression levels of thousands of genes, including FLT4.
General Microarray Workflow:
-
RNA Isolation and Labeling: Extract high-quality RNA and label it with a fluorescent dye (e.g., Cy3 or Cy5).
-
Hybridization: Hybridize the labeled RNA to a microarray chip containing probes specific for FLT4 and other genes of interest.
-
Scanning: Scan the microarray to measure the fluorescence intensity at each probe spot.
-
Data Analysis: Normalize the raw data and perform statistical analysis to determine the relative expression of FLT4.
Troubleshooting Guides
qPCR Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low amplification | Poor RNA quality or low quantity. | Verify RNA integrity (RIN > 7). Increase the amount of input RNA for cDNA synthesis. |
| Inefficient cDNA synthesis. | Use a high-quality reverse transcriptase and optimize the reaction conditions. | |
| Low FLT4 expression in the sample. | Increase the amount of cDNA in the qPCR reaction. Consider a pre-amplification step for very low abundance transcripts.[20][21][22] | |
| Low PCR efficiency (<90%) | Suboptimal primer design or concentration. | Verify primer specificity using BLAST. Perform a primer concentration matrix to find the optimal concentration. |
| Presence of PCR inhibitors. | Dilute the cDNA template to reduce inhibitor concentration. Re-purify the RNA or cDNA. | |
| Non-specific amplification (multiple peaks in melt curve) | Primer-dimer formation. | Optimize annealing temperature. Redesign primers to avoid self-dimerization. |
| Genomic DNA contamination. | Treat RNA samples with DNase I before cDNA synthesis. Design primers that span an exon-exon junction. | |
| High variability between technical replicates | Pipetting errors. | Use calibrated pipettes and ensure proper mixing of reaction components. Increase reaction volume if possible. |
| Low target abundance leading to stochastic effects. | Increase the number of technical replicates.[23] |
(General qPCR troubleshooting advice adapted from multiple sources)[20][23][24][25]
RNA-Seq Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low read quality | Poor sample quality or library preparation issues. | Ensure high-quality input RNA. Review library preparation protocol for any deviations. |
| Low mapping rate | Poor read quality or contamination. | Trim adapter sequences and low-quality bases from reads. Check for contamination from other species. |
| Inappropriate reference genome. | Ensure the correct and latest version of the reference genome is used. | |
| High level of duplicate reads | PCR over-amplification during library preparation. | Optimize the number of PCR cycles. |
| Low library complexity. | Start with a sufficient amount of input RNA. | |
| High gene expression variability between replicates | Biological variability. | Increase the number of biological replicates. |
| Technical variability (e.g., batch effects). | Randomize sample processing and sequencing. Account for batch effects in the statistical model during differential expression analysis. |
(General RNA-Seq troubleshooting advice)[26][27]
Quantitative Data Summary
The following table summarizes the expression of FLT4 in various human tissues based on data from the Human Protein Atlas. Expression levels are reported as Transcripts Per Million (TPM).
| Tissue | Expression Level (TPM) |
| Lymph node | 15.3 |
| Spleen | 8.9 |
| Appendix | 6.5 |
| Bone marrow | 4.8 |
| Lung | 4.1 |
| Placenta | 3.9 |
| Heart muscle | 1.8 |
| Liver | 1.2 |
| Brain | 0.3 |
(Data sourced from the Human Protein Atlas)[5][6]
Note: These values represent an average and can vary depending on the specific dataset and individual. They should be used as a general reference for expected expression levels.
References
- 1. medlineplus.gov [medlineplus.gov]
- 2. FLT4 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. FLT4 Gene: Function, Role in Lymphatics, and Clinical Significance [learn.mapmygenome.in]
- 4. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 5. FLT4 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 6. Tissue expression of FLT4 - Summary - The Human Protein Atlas [proteinatlas.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Regulation of VEGFR3 signaling in lymphatic endothelial cells [frontiersin.org]
- 10. VEGF signaling pathway - Proteopedia, life in 3D [proteopedia.org]
- 11. origene.com [origene.com]
- 12. origene.com [origene.com]
- 13. bu.edu [bu.edu]
- 14. pcrbio.com [pcrbio.com]
- 15. GitHub - snakemake-workflows/rna-seq-star-deseq2: RNA-seq workflow using STAR and DESeq2 [github.com]
- 16. RNA-Seq workflow: gene-level exploratory analysis and differential expression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bioconductor.org [bioconductor.org]
- 18. Differential expression analysis for STAR-aligned RNA-Seq data [support.bioconductor.org]
- 19. RNA-Seq differential expression work flow using DESeq2 - Easy Guides - Wiki - STHDA [sthda.com]
- 20. dispendix.com [dispendix.com]
- 21. researchgate.net [researchgate.net]
- 22. bioinformatics - Interpretation of qPCR results for low expression genes - Biology Stack Exchange [biology.stackexchange.com]
- 23. blog.biosearchtech.com [blog.biosearchtech.com]
- 24. pcrbio.com [pcrbio.com]
- 25. The FLT4 gene encodes a transmembrane tyrosine kinase related to the vascular endothelial growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. bio-rad.com [bio-rad.com]
- 27. RNA Seq Workflow - Polly Documentation [docs.elucidata.io]
Validation & Comparative
Validating FLT4 as a Therapeutic Target in Glioblastoma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Glioblastoma (GBM) remains one of the most challenging cancers to treat, with a dismal prognosis for most patients. The highly vascularized nature of these tumors has led to the investigation of anti-angiogenic therapies. Fms-related tyrosine kinase 4 (FLT4), also known as Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), has emerged as a potential therapeutic target in GBM due to its role in angiogenesis and lymphangiogenesis. This guide provides a comparative analysis of FLT4 as a therapeutic target against other prominent targets in GBM, supported by preclinical experimental data.
Performance Comparison of Targeted Therapies in Glioblastoma
The following tables summarize quantitative data from preclinical studies, offering a comparative look at the efficacy of inhibitors targeting FLT4 (often as part of multi-targeted therapies), EGFR, and PI3K pathways in glioblastoma models.
| Inhibitor | Target(s) | Glioblastoma Model | IC50 | Reported Efficacy | Reference |
| Cediranib | VEGFR-1, -2, -3 (FLT4), c-Kit, PDGFR | Panel of 8 GBM cell lines & 2 primary cultures | Mean: 1.71 ± 0.97 µM | Most potent among imatinib (B729) and sunitinib (B231) in vitro.[1] | [1][2] |
| Sunitinib | VEGFR-1, -2, -3 (FLT4), PDGFR, c-Kit | GL15, U87MG | 5-10 µM | Induced apoptotic cell death in glioma cells starting at 5 µM.[3] Reduced tumor invasion by up to 49% in vitro.[4] | [3][4][5] |
| Osimertinib | EGFR | GBM cell lines | 1.25 to 3 µM | Inhibited growth of six GBM cell lines in a dose-dependent manner.[6] | [6][7] |
| Gefitinib | EGFR | Glioblastoma multiforme | - | Slightly improved median survival in some clinical trials.[8] | [8] |
| Erlotinib | EGFR | Glioblastoma multiforme | - | Did not show significant improvement in overall survival in clinical trials.[9] | [8][9] |
| BKM120 (Buparlisib) | Pan-PI3K | U87, U251, LN229, LN18, D54 | ~35 nM (for PI3Kα) | Demonstrated dose-dependent growth inhibition in GBM cell lines.[10] | [10] |
| GDC-0032 | PI3Kα | GL251 intracranial mouse model | - | Increased radiosensitivity and suppressed tumor growth when combined with radiation.[11] | [11] |
| Inhibitor | Target(s) | Glioblastoma Model | Treatment Regimen | Tumor Growth Inhibition | Reference |
| Cediranib | VEGFR-1, -2, -3 (FLT4), c-Kit, PDGFR | Rodent glioblastoma model | Not specified | Prolonged survival through edema control, without significant tumor growth delay.[2] | [2] |
| Sunitinib | VEGFR-1, -2, -3 (FLT4), PDGFR, c-Kit | Intracerebral U87MG xenografts in mice | 80 mg/kg (5 days on, 2 days off) | Improved median survival by 36% and reduced microvessel density by 74%.[4] | [4] |
| Osimertinib | EGFR | GBM Patient-Derived Orthotopic Xenograft (PDOX) models | Not specified | Limited impact on tumor growth and survival.[7] | [7] |
| GDC-0032 | PI3Kα | GL261 intracranial mouse model | 5 mg/kg + 2 Gy radiation for 5 days | Markedly suppressed tumor growth in combination with radiotherapy.[11] | [11] |
| Doxorubicin-loaded PLGA Nanoparticles | DNA topoisomerase II (Chemotherapy) | Rat 101.8 GBM model | Early therapy (day 2 post-injection) | 95.7% tumor growth inhibition.[12] | [12] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
In Vitro Cell Viability (IC50) Assay
Objective: To determine the concentration of a therapeutic agent that inhibits the growth of glioblastoma cells by 50%.
Protocol:
-
Cell Seeding: Glioblastoma cell lines (e.g., U87MG, A172) are seeded into 96-well plates at a density of 5,000-10,000 cells per well in their respective growth media and incubated for 24 hours to allow for cell attachment.
-
Drug Treatment: A serial dilution of the inhibitor (e.g., Cediranib, Sunitinib) is prepared in the growth medium. The medium in the wells is replaced with the medium containing different concentrations of the inhibitor. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration as the highest drug concentration.
-
Incubation: The plates are incubated for a specified period, typically 72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Assay: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for another 4 hours.
-
Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Orthotopic Glioblastoma Xenograft Model in Mice
Objective: To evaluate the in vivo efficacy of a therapeutic agent against glioblastoma tumors in a brain microenvironment.
Protocol:
-
Cell Preparation: Human glioblastoma cells (e.g., U87MG) are cultured, harvested, and resuspended in a sterile, serum-free medium or PBS at a concentration of 1 x 10^5 to 5 x 10^5 cells per 5 µL.
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice or NOD-SCID mice), 6-8 weeks old, are used.
-
Intracranial Injection: Mice are anesthetized and placed in a stereotactic frame. A small burr hole is drilled into the skull at a predetermined location (e.g., 2 mm lateral and 1 mm anterior to the bregma). Using a Hamilton syringe, the cell suspension is slowly injected into the brain parenchyma at a depth of 3-4 mm.
-
Tumor Growth Monitoring: Tumor growth is monitored non-invasively using techniques such as bioluminescence imaging (if cells are luciferase-tagged) or magnetic resonance imaging (MRI).
-
Drug Administration: Once tumors are established (typically 7-10 days post-injection), mice are randomized into treatment and control groups. The therapeutic agent is administered according to the desired schedule and route (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle.
-
Efficacy Evaluation: The primary endpoint is typically overall survival. Tumor volume can also be measured at different time points to assess tumor growth inhibition.
-
Histological Analysis: At the end of the study, brains are harvested, fixed, and sectioned for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers) to further evaluate the treatment effect.
Immunohistochemistry for FLT4 Expression
Objective: To detect the expression and localization of FLT4 protein in glioblastoma tissue samples.
Protocol:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) glioblastoma tissue sections (4-5 µm thick) are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695).
-
Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing the slides in a citrate (B86180) buffer (pH 6.0) and heating in a pressure cooker or water bath.
-
Blocking: Endogenous peroxidase activity is blocked with 3% hydrogen peroxide. Non-specific antibody binding is blocked by incubating the sections with a blocking serum (e.g., normal goat serum).
-
Primary Antibody Incubation: The sections are incubated with a primary antibody specific for FLT4 overnight at 4°C.
-
Secondary Antibody and Detection: After washing, the sections are incubated with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. The signal is visualized using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate.
-
Counterstaining: The sections are counterstained with hematoxylin (B73222) to visualize the cell nuclei.
-
Dehydration and Mounting: The slides are dehydrated through graded ethanol and xylene and mounted with a coverslip.
-
Analysis: The staining intensity and percentage of positive cells are evaluated under a microscope. Overexpression of FLT4 has been observed in patients with a worse prognosis.[13]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the validation of FLT4 as a therapeutic target in glioblastoma.
Caption: FLT4 signaling pathway in glioblastoma.
Caption: Preclinical validation workflow for therapeutic targets.
Discussion and Future Directions
The preclinical data presented suggest that targeting FLT4, often in conjunction with other VEGFRs, can have anti-tumor effects in glioblastoma models. Multi-targeted tyrosine kinase inhibitors like Cediranib and Sunitinib, which inhibit FLT4, have demonstrated efficacy in reducing cell viability and inhibiting tumor growth in vivo.[1][4] However, the clinical success of these agents has been limited, highlighting the complexity of glioblastoma biology and the challenges of drug delivery across the blood-brain barrier.
Compared to more established targets like EGFR and the PI3K pathway, FLT4 is a less explored but potentially valuable target. While EGFR inhibitors have shown promise in preclinical models, their clinical efficacy has been modest, often due to resistance mechanisms.[8][9] Similarly, while the PI3K pathway is frequently activated in GBM, inhibitors of this pathway have also faced challenges in clinical trials.[10]
A key advantage of targeting FLT4 could be its dual role in angiogenesis and potentially in lymphangiogenesis, which may be relevant for tumor spread and the tumor microenvironment. However, the development of more specific FLT4 inhibitors is crucial to definitively validate its role as a therapeutic target in glioblastoma and to minimize off-target effects.
Future research should focus on:
-
Developing highly selective FLT4 inhibitors: This will allow for a more precise evaluation of FLT4's contribution to glioblastoma pathogenesis.
-
Conducting direct comparative studies: Head-to-head preclinical studies comparing FLT4 inhibitors with agents targeting other pathways will be essential to determine the relative efficacy.
-
Investigating combination therapies: Combining FLT4 inhibition with standard-of-care chemotherapy, radiotherapy, or other targeted therapies may overcome resistance and improve therapeutic outcomes.
-
Identifying predictive biomarkers: Understanding which patient populations are most likely to respond to FLT4-targeted therapies will be critical for the design of successful clinical trials.
References
- 1. researchgate.net [researchgate.net]
- 2. Cediranib – Profile of a novel anti-angiogenic agent in patients with glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sunitinib impedes brain tumor progression and reduces tumor-induced neurodegeneration in the microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiangiogenic and anti-invasive effects of sunitinib on experimental human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of sunitinib derivatives on glioblastoma single-cell migration and 3D cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. escholarship.org [escholarship.org]
- 8. Epidermal Growth Factor Receptor Inhibitors in Glioblastoma: Current Status and Future Possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Opportunities and Challenges of Small Molecule Inhibitors in Glioblastoma Treatment: Lessons Learned from Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current clinical development of PI3K pathway inhibitors in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective Inhibition of PI3K Isoforms in Brain Tumors Suppresses Tumor Growth by Increasing Radiosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New experimental therapies for glioblastoma: a review of preclinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Extracellular matrix differences in glioblastoma patients with different prognoses - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of FLT4 and Prox1 as Lymphatic Endothelial Cell Markers
For researchers, scientists, and drug development professionals, the accurate identification and isolation of lymphatic endothelial cells (LECs) are crucial for studying lymphangiogenesis, cancer metastasis, and various inflammatory diseases. Two of the most widely used markers for this purpose are the Fms-related tyrosine kinase 4 (FLT4), also known as Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3), and the homeobox transcription factor Prox1. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate marker for specific research needs.
At a Glance: FLT4 vs. Prox1
| Feature | FLT4 (VEGFR-3) | Prox1 |
| Protein Type | Receptor Tyrosine Kinase | Homeobox Transcription Factor |
| Cellular Localization | Cell Membrane | Nucleus |
| Primary Function in LECs | Binds VEGF-C/D to mediate lymphangiogenesis (cell proliferation, migration, survival)[1] | Master regulator of LEC differentiation and maintenance of LEC identity[2] |
| Expression During Development | Initially expressed in both blood and lymphatic endothelial cells, becoming largely restricted to LECs later in development[3] | Expression is initiated in a subpopulation of venous endothelial cells, marking the commitment to a lymphatic fate[3] |
| Specificity | Also expressed in some high endothelial venules, fenestrated blood capillaries, and in certain pathological conditions like tumors[4][5] | Considered highly specific for LECs, but also expressed in other cell types during development (e.g., lens, heart, liver, pancreas)[2][6] |
| Utility in Cell Isolation | Good for cell surface-based sorting (FACS)[7] | Requires intracellular staining, making it less suitable for isolating viable cells for culture[6] |
Delving Deeper: A Comparative Analysis
Specificity and Expression
Prox1 is widely regarded as the master regulator of the lymphatic endothelial cell fate.[2] Its expression is a definitive characteristic of LECs, initiating their differentiation from venous endothelial cells during embryonic development.[3] While Prox1 is highly specific to LECs within the vascular system, it's important to note its expression in other developing tissues, including the lens, heart, liver, and pancreas.[6]
FLT4 (VEGFR-3) is a receptor tyrosine kinase crucial for lymphangiogenesis, the process of new lymphatic vessel formation.[1] While its expression becomes largely restricted to LECs in adult tissues, it is also found in other cell types, including some high endothelial venules and fenestrated blood capillaries.[4] Furthermore, FLT4 expression can be upregulated in the blood vasculature of tumors and during inflammation.[5]
Studies have shown that Prox1 directly upregulates the expression of FLT4, and a positive feedback loop exists between the two, where VEGFR-3 signaling helps maintain Prox1 expression.[2][8] This co-expression is a hallmark of LECs.
Application in Experimental Methodologies
The distinct cellular localization of FLT4 and Prox1 dictates their utility in different experimental techniques.
-
Immunofluorescence (IF): Both markers are extensively used in IF to identify lymphatic vessels in tissue sections. Double-staining for FLT4 (membrane) and Prox1 (nuclear) provides a robust and highly specific method for identifying LECs.[9]
-
Flow Cytometry: For the isolation of live LECs for downstream applications such as cell culture, FLT4 is the more suitable marker. As a cell surface receptor, it allows for the sorting of viable cells using fluorescence-activated cell sorting (FACS).[7] In contrast, the nuclear localization of Prox1 necessitates cell permeabilization for antibody staining, which is incompatible with maintaining cell viability for culture.[6]
Signaling Pathways: The Underlying Mechanisms
The distinct roles of FLT4 and Prox1 are rooted in the signaling pathways they govern.
VEGFR-3 Signaling Pathway
Upon binding its ligands, primarily VEGF-C and VEGF-D, FLT4 dimerizes and autophosphorylates, initiating downstream signaling cascades. The two major pathways activated are the PI3K/Akt pathway , which is crucial for cell survival and proliferation, and the MAPK/ERK pathway , which plays a significant role in cell migration and differentiation.[1][10]
Caption: VEGFR-3 signaling cascade.
Prox1 Downstream Signaling
As a master transcriptional regulator, Prox1 controls a genetic program that defines the LEC phenotype. It upregulates the expression of key lymphatic genes, including FLT4, podoplanin (PDPN), and integrin α9, while simultaneously repressing genes associated with the blood vascular endothelium.[6][11] The upregulation of integrin α9, for instance, is crucial for LEC migration.[12]
Caption: Prox1 downstream gene regulation.
Experimental Protocols
Immunofluorescence Staining for FLT4 and Prox1 in Human Tissue
This protocol outlines the steps for dual-label immunofluorescence to visualize FLT4 and Prox1 in paraffin-embedded human tissue sections.
Materials:
-
Paraffin-embedded human tissue sections (5 µm)
-
Xylene or a xylene substitute
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100)
-
Primary antibodies:
-
Rabbit anti-human FLT4/VEGFR-3 antibody
-
Mouse anti-human Prox1 antibody
-
-
Secondary antibodies:
-
Goat anti-rabbit IgG, Alexa Fluor 488
-
Goat anti-mouse IgG, Alexa Fluor 594
-
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded ethanol series: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Heat slides in antigen retrieval buffer at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature (approximately 20 minutes).
-
Wash with PBS (3 x 5 minutes).
-
-
Permeabilization and Blocking:
-
Incubate sections with blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute primary antibodies in blocking buffer.
-
Incubate sections with the primary antibody cocktail overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash with PBS (3 x 5 minutes).
-
Dilute secondary antibodies in blocking buffer.
-
Incubate sections with the secondary antibody cocktail for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash with PBS (3 x 5 minutes).
-
Incubate with DAPI solution for 5 minutes.
-
Wash with PBS (2 x 5 minutes).
-
Mount coverslips with mounting medium.
-
-
Imaging:
-
Visualize using a fluorescence or confocal microscope.
-
Caption: Immunofluorescence workflow.
Flow Cytometry for Isolation of LECs Using FLT4
This protocol provides a general framework for isolating viable LECs from fresh human tissue using an anti-FLT4 antibody.
Materials:
-
Fresh human tissue
-
Digestion buffer (e.g., Collagenase Type II, Dispase II in HBSS)
-
FACS buffer (e.g., PBS with 2% FBS, 1 mM EDTA)
-
Primary antibody:
-
PE-conjugated anti-human FLT4/VEGFR-3 antibody
-
-
Viability dye (e.g., 7-AAD)
-
(Optional) Antibodies for negative selection (e.g., anti-CD45 for immune cells, anti-EpCAM for epithelial cells)
Procedure:
-
Tissue Dissociation:
-
Mince the tissue into small pieces.
-
Incubate in digestion buffer at 37°C with agitation until a single-cell suspension is obtained.
-
Filter the cell suspension through a 70 µm cell strainer.
-
-
Antibody Staining:
-
Resuspend cells in cold FACS buffer.
-
(Optional) Perform negative selection by incubating with a cocktail of antibodies against non-endothelial cells.
-
Incubate cells with the PE-conjugated anti-FLT4 antibody for 30 minutes on ice, protected from light.
-
Wash cells twice with cold FACS buffer.
-
-
Viability Staining:
-
Resuspend cells in FACS buffer containing a viability dye.
-
-
Flow Cytometric Sorting:
-
Set up the flow cytometer to exclude doublets and dead cells.
-
Gate on the FLT4-positive population.
-
Sort the FLT4-positive cells into a collection tube containing appropriate culture medium.
-
Caption: LEC isolation by FACS workflow.
Conclusion
Both FLT4 and Prox1 are indispensable markers for the study of lymphatic endothelium. The choice between them, or the decision to use them in combination, depends on the specific experimental goals.
-
For definitive identification of LECs in situ, co-localization of membrane-bound FLT4 and nuclear Prox1 is the gold standard.
-
For the isolation of viable LECs for functional studies and culture, targeting the cell surface marker FLT4 via FACS is the preferred method.
A thorough understanding of the distinct characteristics and roles of these two markers will empower researchers to design more precise experiments and obtain more reliable and interpretable data in the dynamic field of lymphatic biology.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Ras Pathways on Prox1 and Lymphangiogenesis: Insights for Therapeutics [frontiersin.org]
- 3. An essential role for Prox1 in the induction of the lymphatic endothelial cell phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. journals.librarypublishing.arizona.edu [journals.librarypublishing.arizona.edu]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Regulation of VEGFR3 signaling in lymphatic endothelial cells [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. ahajournals.org [ahajournals.org]
- 11. Inflammation induces lymphangiogenesis through up-regulation of VEGFR-3 mediated by NF-kappaB and Prox1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prox1 Induces Lymphatic Endothelial Differentiation via Integrin α9 and Other Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling FLT4's Inner Circle: A Comparative Guide to Mass Spectrometry-Based Target Confirmation
For researchers, scientists, and drug development professionals, confirming the downstream targets of Fms-related tyrosine kinase 4 (FLT4), also known as Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), is pivotal for understanding its role in lymphangiogenesis and developing targeted therapies. This guide provides an objective comparison of mass spectrometry-based techniques for identifying and confirming FLT4's molecular partners, supported by experimental insights and detailed protocols.
FLT4, a key regulator of the lymphatic system, orchestrates the growth and maintenance of lymphatic vessels through intricate signaling cascades. Upon binding its ligands, primarily VEGF-C and VEGF-D, FLT4 dimerizes and undergoes autophosphorylation, triggering a cascade of downstream signaling events. The two major pathways activated are the phosphatidylinositol 3-kinase (PI3K)/AKT and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways, which are central to endothelial cell proliferation, migration, and survival. Dysregulation of FLT4 signaling is implicated in various diseases, including lymphedema and cancer metastasis.
Mass spectrometry has emerged as a powerful and unbiased tool to elucidate the complex protein-protein interactions that govern these signaling networks. This guide focuses on two primary mass spectrometry-based strategies for identifying protein interactors: Affinity Purification-Mass Spectrometry (AP-MS), including Immunoprecipitation-Mass Spectrometry (IP-MS), and Proximity Labeling (PL) techniques such as BioID and APEX.
Comparing the Techniques: A Head-to-Head Analysis
Choosing the right mass spectrometry approach is critical for successfully identifying the downstream targets of FLT4. Each technique offers distinct advantages and is suited for different types of protein interactions.
| Feature | Immunoprecipitation-Mass Spectrometry (IP-MS) | Proximity Labeling (e.g., BioID, APEX) |
| Principle | Captures stable protein complexes by using an antibody to pull down the protein of interest and its binding partners. | Fuses the protein of interest to an enzyme that biotinylates nearby proteins, capturing both stable and transient interactors. |
| Interaction Type | Primarily identifies stable and direct protein-protein interactions within a complex. | Captures a broader range of interactions, including transient and proximal proteins, within a specific cellular microenvironment. |
| Temporal Resolution | Provides a snapshot of interactions at the time of cell lysis. | Can offer temporal control, especially with APEX, which has a rapid labeling window. |
| In Vivo Application | Can be challenging due to the need for specific, high-affinity antibodies and potential disruption of complexes during purification. | Well-suited for in vivo studies as labeling occurs within the cellular context before lysis. |
| Potential for False Positives | Non-specific binding to the antibody or beads can be a source of false positives. | "Bystander" proteins that are nearby but not functionally related can be biotinylated. |
| Experimental Complexity | Requires optimization of immunoprecipitation conditions to maintain complex integrity. | Involves genetic modification to create the fusion protein and optimization of labeling conditions. |
Experimental Data: Identifying FLT4 Downstream Targets
While comprehensive, large-scale comparative studies on the FLT4 interactome using different mass spectrometry techniques in lymphatic endothelial cells are still emerging, existing research provides valuable insights. A notable study by Feng et al. (2022) utilized IP-MS to identify potential FLT4-interacting proteins in a macrophage cell line. Their findings, while not in the primary cell type for lymphangiogenesis, offer a concrete example of the utility of this approach.
Table 1: Potential FLT4 Interacting Proteins Identified by Immunoprecipitation-Mass Spectrometry (IP-MS)
| Identified Protein | Proposed Function in FLT4 Signaling |
| PRKAA1 (AMPKα1) | Investigated as a direct downstream target, with FLT4-mediated tyrosine phosphorylation potentially regulating its activity in autophagy and inflammasome activation. |
| Other potential binders | The study identified 10 other potential binding partners whose roles in FLT4 signaling require further validation. |
Data from Feng et al. (2022). It is important to note that this study was conducted in a RAW264.7 macrophage cell line, and the interactome may differ in lymphatic endothelial cells.
This study also delved into the specifics of FLT4-mediated signaling by identifying potential phosphorylation sites on PRKAA1, demonstrating the power of mass spectrometry to not only identify interactors but also to elucidate the molecular mechanisms of their regulation.
Visualizing the Pathways and Workflows
To better understand the molecular landscape and the experimental approaches, the following diagrams, generated using Graphviz (DOT language), illustrate the key FLT4 signaling pathways and a generalized workflow for identifying its downstream targets using mass spectrometry.
Detailed Experimental Protocols
Reproducibility and accuracy are paramount in mass spectrometry-based proteomics. Below are generalized yet detailed protocols for the key experimental techniques discussed.
Immunoprecipitation-Mass Spectrometry (IP-MS) Protocol
-
Cell Culture and Lysis:
-
Culture lymphatic endothelial cells (LECs) to 80-90% confluency.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to maintain protein-protein interactions.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific to FLT4 overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads to the lysate and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation:
-
Elute the bound proteins from the beads using an appropriate elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer).
-
Neutralize the eluate if necessary.
-
Perform in-solution or in-gel digestion of the proteins using a protease such as trypsin.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the acquired MS/MS spectra against a protein sequence database.
-
Use quantitative proteomics software to determine the relative abundance of proteins in the FLT4 IP compared to a control IP (e.g., using a non-specific IgG antibody) to identify specific interactors.
-
Proximity Labeling (BioID/APEX) - Mass Spectrometry Protocol
-
Generation of Fusion Construct and Cell Line:
-
Clone the cDNA of FLT4 into a vector containing the sequence for a proximity labeling enzyme (e.g., BirA* for BioID or APEX2) to create an FLT4-fusion construct.
-
Transfect LECs with the construct and select for stable expression.
-
-
In Vivo Biotinylation:
-
For BioID: Supplement the cell culture medium with biotin (B1667282) for a defined period (e.g., 18-24 hours) to allow for biotinylation of proximal proteins.
-
For APEX: Add biotin-phenol to the medium, followed by a brief treatment with hydrogen peroxide (e.g., 1 minute) to catalyze the biotinylation reaction. Quench the reaction with an antioxidant solution.
-
-
Cell Lysis and Affinity Purification:
-
Lyse the cells in a stringent lysis buffer containing detergents to denature proteins and disrupt non-covalent interactions.
-
Incubate the lysate with streptavidin-coated beads to capture the biotinylated proteins.
-
Wash the beads extensively to remove non-biotinylated proteins.
-
-
On-Bead Digestion and Mass Spectrometry:
-
Perform on-bead digestion of the captured proteins with trypsin.
-
Analyze the eluted peptides by LC-MS/MS.
-
Identify and quantify the biotinylated proteins. Compare the results to a control cell line (e.g., expressing the proximity labeling enzyme alone) to distinguish specific proximal proteins from background.
-
Conclusion and Future Directions
Mass spectrometry-based proteomics offers powerful avenues for the comprehensive identification of FLT4 downstream targets. IP-MS is a robust method for identifying stable interaction partners, while proximity labeling techniques like BioID and APEX provide a broader view of the FLT4 microenvironment, including transient and proximal interactions.
The data presented here, primarily from an IP-MS study, provides a foundational glimpse into the FLT4 interactome. However, there is a clear need for further research employing a multi-pronged mass spectrometry approach in lymphatic endothelial cells to build a more complete and dynamic map of FLT4 signaling. Such studies will be instrumental in validating novel downstream targets, understanding the intricate regulation of lymphangiogenesis, and ultimately, in the development of more effective therapies for diseases involving the lymphatic system.
A Comparative Analysis of FLT4 Inhibitors in Clinical Development
For Researchers, Scientists, and Drug Development Professionals
Fms-like tyrosine kinase 4 (FLT4), also known as vascular endothelial growth factor receptor 3 (VEGFR-3), is a key regulator of lymphangiogenesis, the formation of new lymphatic vessels. Its role in tumor metastasis and angiogenesis has made it a compelling target for cancer therapy. This guide provides a comparative analysis of several FLT4 inhibitors that have been evaluated in clinical trials, offering a resource for researchers and drug development professionals. The information is presented to facilitate an objective comparison of their performance, supported by available clinical and preclinical data.
FLT4 (VEGFR-3) Signaling Pathway
The FLT4 signaling pathway is initiated by the binding of its ligands, VEGF-C and VEGF-D. This binding leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain, activating downstream signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways. These pathways regulate endothelial cell proliferation, migration, and survival, which are crucial for the formation of new lymphatic vessels.
Comparative Tables of FLT4 Inhibitors in Clinical Trials
The following tables summarize the key characteristics and clinical trial data for a selection of FLT4 inhibitors. These include both selective inhibitors and multi-targeted tyrosine kinase inhibitors with significant activity against FLT4.
Table 1: Overview of Investigated FLT4 Inhibitors
| Inhibitor | Type | Other Key Targets | Developer(s) |
| EVT801 | Selective small molecule | - | Evotec/Kazia Therapeutics |
| IMC-3C5 (LY3022856) | Monoclonal antibody | - | Eli Lilly/ImClone Systems |
| Pazopanib (B1684535) | Multi-targeted TKI | VEGFR1/2, PDGFRα/β, c-Kit | GlaxoSmithKline |
| Dovitinib | Multi-targeted TKI | FGFR1/2/3, VEGFR1/2, PDGFRβ | Novartis |
| Sulfatinib (B612014) | Multi-targeted TKI | VEGFR1/2, FGFR1, CSF1R | Hutchison MediPharma |
| Linifanib | Multi-targeted TKI | VEGFR1/2, PDGFR | AbbVie |
| Anlotinib (B1662124) | Multi-targeted TKI | VEGFR1/2, FGFR1-4, PDGFRα/β, c-Kit | Advenchen Laboratories |
Table 2: Summary of Clinical Trial Efficacy Data
| Inhibitor | Phase | Cancer Type(s) | Key Efficacy Results |
| EVT801 | Phase 1 | Advanced Solid Tumors (notably Ovarian Cancer) | 46% of ovarian cancer patients had stable disease or better for at least three cycles. One partial response was observed.[1][2] |
| IMC-3C5 (LY3022856) | Phase 1 | Advanced Solid Tumors, Colorectal Cancer (CRC) | No radiographic responses noted. In the CRC expansion cohort, the best overall response was stable disease in 19% of patients. Median PFS was 6.3 weeks.[3][4] |
| Pazopanib | Phase 2/3 (various trials) | Renal Cell Carcinoma (RCC), Soft Tissue Sarcoma (STS) | In RCC, significantly improved PFS compared to placebo.[5] In STS, improved PFS by 3 months compared to placebo.[6] |
| Dovitinib | Phase 2/3 (various trials) | Renal Cell Carcinoma (RCC), Urothelial Carcinoma | In third-line mRCC, did not show superior efficacy to sorafenib (B1663141) (median PFS 3.7 vs 3.6 months).[7][8] Limited single-agent activity in advanced urothelial carcinoma. |
| Sulfatinib | Phase 1/2 | Neuroendocrine Tumors (NET), other solid tumors | In NET, ORR of 16.0% and DCR of 91.4%. Estimated median PFS of 16.6 months.[9][10] |
| Linifanib | Phase 2/3 (various trials) | Non-Small Cell Lung Cancer (NSCLC), Hepatocellular Carcinoma (HCC) | In refractory NSCLC, response rate was 5.1%, median PFS 3.6 months, and median OS 9.0 months. In advanced HCC, did not show superiority to sorafenib in OS.[11] |
| Anlotinib | Phase 3 (ALTER 0303) | Advanced Non-Small Cell Lung Cancer (NSCLC) | Suppressed the rate of new metastatic lesions (18.18% vs 31.82% in placebo arm).[2][12] Significantly improved PFS and OS.[4] |
Table 3: Summary of Clinical Trial Safety Data
| Inhibitor | Phase | Common Treatment-Related Adverse Events (≥ Grade 3) |
| EVT801 | Phase 1 | Majority of toxicities were mild to moderate and transient.[1][2] |
| IMC-3C5 (LY3022856) | Phase 1 | Most common grade 3/4 TEAEs included UTI and small intestinal obstruction (7% each).[4] |
| Pazopanib | Phase 2/3 (various trials) | Hypertension, diarrhea, hair color changes, nausea, fatigue, anorexia.[13][14] |
| Dovitinib | Phase 2/3 (various trials) | Fatigue, elevated GGT, lymphopenia, diarrhea, nausea, vomiting.[7][15] |
| Sulfatinib | Phase 1/2 | Hypertension, proteinuria, hyperuricemia, hypertriglyceridemia, diarrhea, ALT increase.[9][10] |
| Linifanib | Phase 2 | Hypertension, fatigue, diarrhea, decreased appetite, palmar-plantar erythrodysesthesia.[16] |
| Anlotinib | Phase 3 | Hypertension, hand-foot syndrome, fatigue, proteinuria, anorexia.[17] |
Experimental Protocols
Detailed experimental protocols are crucial for the objective evaluation of FLT4 inhibitors. Below are generalized methodologies for key assays, supplemented with specific details where available for the discussed inhibitors.
Generalized Experimental Workflow for FLT4 Inhibitor Evaluation
The preclinical evaluation of a novel FLT4 inhibitor typically follows a structured workflow to characterize its potency, selectivity, and anti-tumor activity.
FLT4 (VEGFR-3) Kinase Assay
Objective: To determine the direct inhibitory activity of a compound on FLT4 kinase activity.
General Protocol:
-
Reagents: Recombinant human VEGFR-3 kinase, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and a kinase assay buffer.
-
Procedure: The kinase reaction is initiated by adding ATP to a mixture of the enzyme, substrate, and varying concentrations of the inhibitor.
-
Detection: The amount of phosphorylated substrate is quantified, typically using methods like ADP-Glo®, HTRF®, or ELISA-based assays with a phospho-specific antibody.
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Inhibitor-Specific Details:
-
EVT801: Preclinical studies showed EVT801 to be a selective inhibitor of VEGFR-3 with an IC50 of 11 nM in a biochemical assay.[14][18]
-
Pazopanib: Exhibited an IC50 of 47 nM against VEGFR-3 in a cell-free kinase assay.[19]
-
Dovitinib: Showed inhibition of VEGFR-1 to -3.[15]
Endothelial Cell Proliferation Assay
Objective: To assess the effect of an FLT4 inhibitor on the proliferation of endothelial cells, particularly lymphatic endothelial cells (LECs).
General Protocol:
-
Cell Culture: Human Lymphatic Microvascular Endothelial Cells (hLMVECs) or Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate growth medium.
-
Treatment: Cells are seeded in multi-well plates and treated with varying concentrations of the inhibitor in the presence of a pro-proliferative stimulus, typically VEGF-C or VEGF-D.
-
Measurement of Proliferation: After a defined incubation period (e.g., 48-72 hours), cell proliferation is measured using assays such as MTT, BrdU incorporation, or direct cell counting.
-
Data Analysis: The concentration of the inhibitor that causes 50% inhibition of cell proliferation (IC50) is determined.
Inhibitor-Specific Details:
-
EVT801: Suppressed VEGF-C-induced human endothelial cell proliferation in vitro.[20]
-
Dovitinib: A cell viability assay using MTT was performed on various multiple myeloma cell lines and M-NFS-60 cells to assess the effect on cell proliferation.[21]
-
Pazopanib: A Transwell migration assay was used to evaluate the effect of pazopanib on the migration of HUVECs.[19]
In Vivo Tumor Model (Xenograft)
Objective: To evaluate the anti-tumor efficacy of an FLT4 inhibitor in a living organism.
General Protocol:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are typically used.
-
Tumor Cell Implantation: Human cancer cells are injected subcutaneously or orthotopically into the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The inhibitor is administered orally or via injection according to a predetermined schedule.
-
Monitoring: Tumor volume is measured regularly using calipers. Animal body weight and general health are also monitored.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for markers of angiogenesis and lymphangiogenesis).
Inhibitor-Specific Details:
-
EVT801: Showed compelling efficacy as a single agent in multiple in vivo models.[20]
-
Anlotinib: In a xenograft mouse model using H446 small-cell lung cancer cells, tumor volumes were significantly decreased in the anlotinib treatment group.[2][22] A lung adenocarcinoma xenograft model was also established to study its effects.[23]
-
Sulfatinib: A xenograft model of pancreatic neuroendocrine tumors was used to analyze tumor growth characteristics.[12] Zebrafish tumor xenografts were also utilized to test its anti-tumor activity in lung carcinoids.[11][15]
-
Dovitinib: An orthotopic HCC model was used to examine the therapeutic effect, showing inhibition of primary tumor growth.[23]
-
Linifanib: A phase II trial was conducted in patients with advanced non-small cell lung cancer.[16]
Conclusion
The landscape of FLT4 inhibitors in clinical development is diverse, encompassing both highly selective agents and multi-targeted tyrosine kinase inhibitors. While selective inhibitors like EVT801 offer the potential for a more favorable safety profile by minimizing off-target effects, multi-targeted inhibitors such as Pazopanib, Anlotinib, and Sulfatinib have demonstrated clinical activity across a range of malignancies, likely due to their broader mechanism of action.
The choice of an appropriate FLT4 inhibitor for further development or clinical application will depend on the specific cancer type, the molecular profile of the tumor, and the desired balance between efficacy and safety. The data presented in this guide provide a foundation for comparing these agents and informing future research and clinical trial design in the pursuit of more effective cancer therapies targeting the FLT4 pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Synergistic Antitumor Effects of Anlotinib Combined with Oral 5-Fluorouracil/S-1 via Inhibiting Src/AKT Signaling Pathway in Small-Cell Lung Cancer [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Regulation of VEGFR3 signaling in lymphatic endothelial cells [frontiersin.org]
- 4. Pre-clinical Evaluation of Tyrosine Kinase Inhibitors for Treatment of Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Updated phase II results of sulfatinib for neuroendocrine tumours - ecancer [ecancer.org]
- 7. researchgate.net [researchgate.net]
- 8. Exploiting artificial intelligence in precision oncology: an updated comprehensive review | springermedizin.de [springermedizin.de]
- 9. Collection - Data from Targeting Tumor Angiogenesis with the Selective VEGFR-3 Inhibitor EVT801 in Combination with Cancer Immunotherapy - Cancer Research Communications - Figshare [aacr.figshare.com]
- 10. Novel Emerging Molecular Targets in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. netrf.org [netrf.org]
- 12. Synergistic Anti-Tumor Effects of Sulfatinib and Kaempferol on Pancreatic Neuroendocrine Tumors via CALCA-mediated PI3K/AKT/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Combination therapy with pazopanib and tivantinib modulates VEGF and c-MET levels in refractory advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Progress towards non-small-cell lung cancer models that represent clinical evolutionary trajectories - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Personalizing non-small cell lung cancer treatment through patient-derived xenograft models: preclinical and clinical factors for consideration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. selleckchem.com [selleckchem.com]
- 22. Synergistic Antitumor Effects of Anlotinib Combined with Oral 5-Fluorouracil/S-1 via Inhibiting Src/AKT Signaling Pathway in Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Protocol to establish a lung adenocarcinoma immunotherapy allograft mouse model with FACS and immunofluorescence-based analysis of tumor response - PMC [pmc.ncbi.nlm.nih.gov]
Validating FLT4 in Lymphedema Mouse Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the role of Fms-related receptor tyrosine kinase 4 (FLT4), also known as Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), in mouse models of lymphedema. It offers an objective look at therapeutic strategies targeting the FLT4 pathway versus alternative approaches, supported by experimental data and detailed protocols.
The Central Role of FLT4 in Lymphatic Function
The lymphatic system is crucial for maintaining tissue fluid balance, immune surveillance, and fat absorption. A key regulator of its development and function is the FLT4 receptor and its ligands, Vascular Endothelial Growth Factor C (VEGF-C) and VEGF-D.[1] The binding of these ligands to FLT4 on lymphatic endothelial cells (LECs) activates downstream signaling cascades, such as the MAPK/ERK and AKT pathways, promoting LEC proliferation, survival, and migration—processes essential for the formation of new lymphatic vessels (lymphangiogenesis).[2]
Genetic evidence in humans firmly establishes this pathway's importance; mutations in the FLT4 gene that impair receptor signaling are a primary cause of hereditary lymphedema type IA, or Milroy disease.[1][3] This direct genetic link makes the FLT4 pathway a highly rational and compelling target for therapeutic intervention in lymphedema.
Mouse Models: The Cornerstone of Lymphedema Research
Animal models are indispensable for studying lymphedema pathophysiology and testing novel therapeutics. Mouse models are particularly valuable due to their cost-effectiveness, genetic tractability, and anatomical representation of human lymphedema.[4][5] Research predominantly relies on two types of models: genetic and surgical.
-
Genetic Models: These models carry specific mutations that mimic human primary lymphedema. The "Chy" mouse, for instance, has a spontaneous heterozygous inactivating mutation in the Flt4 gene, making it an excellent model for Milroy disease.[4][6] These mice develop characteristic features of lymphedema, providing a platform to test therapies aimed at restoring FLT4 function.[4]
-
Surgical Models: More commonly used to study secondary lymphedema (the most prevalent form in humans, often resulting from cancer treatment), these models involve surgically disrupting lymphatic drainage.[1][4] The two most established surgical models are the mouse tail and hind limb models.
Comparison of Surgical Mouse Lymphedema Models
| Feature | Mouse Tail Model | Mouse Hind Limb Model |
| Procedure | A circumferential incision is made through the skin and superficial lymphatics at the base of the tail. Deep lymphatic vessels are often ligated.[7][8] | A circumferential skin incision is made on the upper hind limb, followed by removal of a key lymph node (e.g., popliteal) and ligation of associated lymphatic vessels.[9][10] |
| Pros | Technically straightforward, highly reproducible, and cost-effective.[5][7] | Considered more clinically analogous to human arm or leg lymphedema. Allows for the study of lymph node removal, a common cause of clinical lymphedema.[4][7] |
| Cons | Anatomically different from human limbs (lacks lymph nodes).[11] Can exhibit spontaneous resolution of edema, limiting long-term studies.[5] | Technically more challenging, requiring microsurgical skills. Results can be more variable than the tail model.[10] |
| Key Outcomes | Tail swelling (volume/diameter), skin fibrosis, adipose deposition, immune cell infiltration, lymphatic function (dye transit).[1][8] | Paw/limb swelling (volume/thickness), skin fibrosis, adipose deposition, immune cell infiltration, lymphatic function.[9] |
| Radiation | Not typically used. | Often combined with surgery to induce more chronic and severe lymphedema, better mimicking post-cancer treatment scenarios.[9][10] |
Experimental Protocols
Key Protocol 1: Mouse Tail Lymphedema Model
This protocol describes a widely used method for inducing secondary lymphedema by disrupting lymphatic drainage in the mouse tail.
Materials:
-
8- to 10-week-old C57BL/6 mice
-
General anesthetic (e.g., isoflurane)
-
Surgical microscope or loupes
-
Microsurgical instruments
-
Sutures or surgical clips
-
Isosulfan blue or similar dye (for lymphatic visualization)
Procedure:
-
Anesthetize the mouse and place it in a prone position under a surgical microscope.
-
(Optional) Inject a small volume of isosulfan blue dye into the distal tip of the tail to visualize the main lymphatic collecting vessels.
-
Make a full-thickness circumferential skin incision approximately 2 cm from the base of the tail.
-
Excise a 2-3 mm gap of skin to prevent spontaneous reanastomosis of superficial lymphatics.[8]
-
Carefully dissect and ligate the two deep, main collecting lymphatic vessels, which typically run alongside the lateral tail veins, taking care to preserve the major blood vessels.[1]
-
The skin edges are left open.
-
Monitor the animal for recovery and subsequent tail swelling. Edema typically develops within the first week and peaks around 3-6 weeks.[1][12]
Key Protocol 2: Lymphedema Assessment via Volume Measurement
Procedure:
-
Measure the diameter of the mouse tail at fixed points (e.g., every 5 mm) distal to the surgical site using a digital caliper.
-
The volume of each tail segment can be calculated using the formula for a truncated cone: V = (1/3) * π * h * (R² + Rr + r²), where 'h' is the segment length, 'R' is the proximal radius, and 'r' is the distal radius.
-
Sum the volumes of all segments to obtain the total tail volume.
-
Compare the volume of the lymphedematous tail to baseline measurements or to control (sham-operated) animals.
Visualizing Experimental and Biological Pathways
Therapeutic Strategies: FLT4 vs. Alternatives
Validating FLT4's role naturally leads to therapeutic strategies aimed at modulating its pathway. The most direct approach is augmenting the VEGF-C/FLT4 signal to promote lymphangiogenesis. However, alternative strategies, primarily focused on modulating the immune response that characterizes chronic lymphedema, have also shown significant promise.
Performance Comparison of Therapeutic Strategies in Mouse Models
| Therapeutic Strategy | Mechanism of Action | Model Used | Key Quantitative Outcome | Reference |
| VEGF-C Gene Therapy | Agonist for FLT4; directly stimulates lymphangiogenesis. | Mouse Tail | ~40-50% reduction in tail thickness increase compared to control at 3-5 weeks. | [3][13] |
| Topical Tacrolimus (B1663567) | Calcineurin inhibitor; suppresses CD4+ T-cell mediated inflammation and fibrosis, promoting collateral lymphatic formation. | Mouse Tail | >95% prevention of swelling (early treatment); >70% reduction in swelling (late treatment). | [2][7] |
| Topical Tacrolimus | (As above) | Mouse Tail | ~5-fold increase in interstitial fluid transport to lymph nodes (lymphoscintigraphy). | [7] |
| Anti-Th2 Cytokine Therapy (Anti-IL-4/IL-13) | Neutralizes key anti-lymphangiogenic and pro-fibrotic cytokines (IL-4, IL-13) produced by Th2 cells. | Mouse Tail & Hind Limb | Protected Th2-deficient (STAT6KO) mice from lymphedema, with a ~3-fold increase in collateral lymphatic vessels. | [8] |
Conclusion
The FLT4 receptor is a well-validated, critical component of the lymphatic system whose dysfunction is a direct cause of lymphedema. Mouse models, both genetic and surgical, have been instrumental in confirming its role and serve as essential platforms for preclinical therapeutic testing.
While directly targeting the FLT4 pathway with agonists like VEGF-C is a rational and effective strategy for promoting the growth of new lymphatic vessels, the data compellingly shows that alternative approaches can be equally or even more effective.[3] Strategies that modulate the chronic T-cell-mediated inflammation and fibrosis, such as topical tacrolimus or blockade of Th2 cytokines, not only reduce swelling but also improve the function of existing and newly formed lymphatics.[2][8]
For drug development professionals, this suggests a dual approach may be optimal: strategies that both stimulate lymphangiogenesis via the FLT4 pathway and resolve the chronic inflammation that impairs lymphatic function hold the greatest promise for developing a truly curative therapy for lymphedema.
References
- 1. Mouse tail models of secondary lymphedema: fibrosis gradually worsens and is irreversible - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topical tacrolimus for the treatment of secondary lymphedema - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VEGF-C gene therapy augments postnatal lymphangiogenesis and ameliorates secondary lymphedema - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Relevance of Animal Models of Lymphatic Dysfunction and Lymphedema - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Investigative strategies on lymphatic vessel modulation for treating lymphedema in future medicine [pfmjournal.org]
- 7. Abstract 1: Topical Tacrolimus for the Treatment of Lymphedema - PMC [pmc.ncbi.nlm.nih.gov]
- 8. T helper 2 differentiation is necessary for development of lymphedema - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A New Mouse Model to Study Acquired Lymphedema | PLOS Medicine [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. VEGF-C gene therapy augments postnatal lymphangiogenesis and ameliorates secondary lymphedema - PubMed [pubmed.ncbi.nlm.nih.gov]
FLT4 Expression: A Comparative Analysis in Primary vs. Metastatic Tumors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Fms-related Tyrosine Kinase 4 (FLT4) Expression and its Implications in Cancer Progression.
Fms-related tyrosine kinase 4 (FLT4), also known as vascular endothelial growth factor receptor-3 (VEGFR-3), is a key player in lymphangiogenesis, the formation of new lymphatic vessels. Its role in cancer progression, particularly in the metastatic cascade, is a subject of intense research. This guide provides a comparative analysis of FLT4 expression in primary versus metastatic tumors, supported by experimental data, detailed methodologies, and a visual representation of its signaling pathway.
Quantitative Data Summary
The expression of FLT4 has been observed to differ between primary tumors and their metastatic counterparts, as well as in comparison to normal tissues. The following table summarizes quantitative data from various studies, highlighting these differences. It is important to note that a direct quantitative comparison between primary and matched metastatic tissues is not always available in the literature, and much of the data correlates FLT4 expression with metastatic potential.
| Cancer Type | Comparison | Method | Key Findings | Reference |
| Gastric Cancer | Primary Tumor vs. Adjacent Normal Tissue | RT-PCR | FLT4 mRNA was expressed in 63.75% of primary tumors (51/80) compared to 20% in adjacent normal tissues (16/80). | [1] |
| Gastric Cancer | Primary Tumor vs. Adjacent Normal Tissue | Immunohistochemistry (IHC) | FLT4 protein was expressed in 61.25% of primary tumors (49/80) versus 17.5% in adjacent normal tissues (14/80). | [1] |
| Breast Cancer | Primary Tumor vs. Normal Breast Tissue | RNase Protection Assay | A significant loss of the long isoform of FLT4 was observed in tumors compared to normal tissues, particularly in node-positive tumors. | [2] |
| Breast Cancer | Primary Tumors with vs. without Lymph Node Metastasis | qRT-PCR | VEGFR-3 mRNA expression was significantly higher in tumor tissues of patients with axillary lymph node metastasis.[3] | [3] |
| Cutaneous Melanoma | Primary Tumors with vs. without Sentinel Lymph Node (SLN) Metastasis | Immunohistochemistry (IHC) with Quantification Score | Tumors with positive SLN status had a significantly stronger mean VEGFR-3 expression score (9.62 ± 3.09) compared to SLN-negative tumors (6.13 ± 3.87). | [4] |
| Non-Small Cell Lung Cancer (NSCLC) | High vs. Low FLT4-Positive Endothelial Cell Density in Primary Tumors | Immunohistochemistry (IHC) | While not a direct comparison of primary vs. metastatic tissue, higher FLT4-positive endothelial cell density in the primary tumor was a significant and independent prognostic factor for lower 5-year survival, particularly in patients with N2 nodal metastasis.[5] | [5] |
FLT4 Signaling in Metastasis
The VEGF-C/FLT4 signaling axis plays a crucial role in promoting cancer cell invasion and metastasis.[6] Activation of FLT4 by its ligand, VEGF-C, triggers a downstream cascade that enhances cell mobility and invasiveness. This pathway often involves the activation of Src family kinases and the p38 MAPK pathway, leading to the upregulation of genes that facilitate metastasis, such as contactin-1.[6]
References
- 1. mdpi.com [mdpi.com]
- 2. Vascular endothelial growth factor-C and its receptor-3 signaling in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of STAT3 and VEGF expression for molecular diagnosis of lymph node metastasis in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Src family kinases in anti-cancer therapies: turning promise into triumph - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flt-4-positive endothelial cell density and its clinical significance in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The VEGF-C/Flt-4 axis promotes invasion and metastasis of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to FLT4 Antibody Cross-Reactivity Across Species
For researchers in immunology, oncology, and vascular biology, the Fms-related tyrosine kinase 4 (FLT4), also known as Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), is a critical target of study. Its role in lymphangiogenesis and angiogenesis makes it a key player in both normal physiological processes and pathological conditions like cancer and lymphedema.[1][2] The selection of a specific and reliable antibody is paramount for accurate experimental outcomes. This guide provides a comparative overview of commercially available FLT4 antibodies, focusing on their cross-reactivity across common research species: human, mouse, and rat.
Performance Comparison of FLT4 Antibodies
The following table summarizes the cross-reactivity of several commercially available FLT4 antibodies based on manufacturer-provided data and publications. This is not an exhaustive list, but it provides a comparative snapshot to aid in antibody selection.
| Antibody Name/ID | Manufacturer | Host Species | Tested Species Reactivity | Cross-Reactivity Details | Applications |
| AF349 | R&D Systems | Goat | Human, Mouse | In Western blots, approximately 15% cross-reactivity with recombinant mouse VEGFR3 is observed.[3] | WB, ELISA |
| MAB743 | R&D Systems | Rat | Mouse | No cross-reactivity with recombinant human VEGFR3 is observed in direct ELISAs and Western blots.[4] | WB, ELISA |
| AF743 | R&D Systems | Goat | Mouse | In direct ELISAs, approximately 30% cross-reactivity with recombinant human VEGFR3 is observed.[5] | WB, ELISA, IHC |
| 20712-1-AP | Proteintech | Rabbit | Human, Mouse, Deer (cited) | Reactivity confirmed in human and mouse samples.[6] | WB, IHC, IF, ELISA |
| ab27278 | Abcam | Rabbit | Human, Mouse, Rat | Reacts with human, mouse, and rat.[7] | WB, IHC-P, ICC/IF, IHC-Wmt |
| sc-365748 (G-3) | Santa Cruz Biotechnology | Mouse | Human, Mouse, Rat | Recommended for detection of Flt-4 of mouse, rat and human origin.[8] | WB, IP, IF, ELISA |
| PA5-29599 | Thermo Fisher Scientific | Rabbit | Human, Mouse, Rat | Reactivity with Human, Rat, and Mouse. | WB, IHC (P), ICC/IF |
| 700388 | Thermo Fisher Scientific | Rabbit | Human, Mouse | Reactivity with Human and Mouse. | WB, IHC (P), IF |
| FNab09394 | FineTest | Rabbit | Human, Mouse | Reactivity with Human, Mouse.[9] | WB, IHC, ELISA |
Note: The degree of cross-reactivity can be influenced by the experimental conditions and the specific epitope recognized by the antibody. It is always recommended to validate the antibody performance in your specific application and species of interest.
FLT4 Signaling Pathway
FLT4 is a receptor tyrosine kinase that plays a crucial role in the development and maintenance of the lymphatic system. Its primary ligands are Vascular Endothelial Growth Factor C (VEGF-C) and VEGF-D. The binding of these ligands to FLT4, which is primarily expressed on lymphatic endothelial cells, triggers a downstream signaling cascade that promotes cell proliferation, migration, and survival.[5][6][10]
Caption: FLT4 signaling cascade.
Experimental Workflow for Cross-Reactivity Validation
Verifying the cross-reactivity of an antibody in a species not explicitly listed on the datasheet is a common requirement. The following workflow outlines a general approach to validate antibody performance.
Caption: Antibody cross-reactivity validation workflow.
Experimental Protocols
Detailed and optimized protocols are crucial for successful antibody validation. Below are general protocols for Western Blotting and Immunohistochemistry that can be adapted for FLT4 antibody testing.
Western Blotting Protocol for FLT4
-
Protein Extraction:
-
Homogenize tissue samples or lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load 20-30 µg of protein per lane on an 8% SDS-polyacrylamide gel.
-
Run the gel at 100V for 1.5-2 hours.
-
Transfer proteins to a PVDF membrane at 100V for 1 hour.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary FLT4 antibody (diluted according to the manufacturer's instructions) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a chemiluminescence imaging system.
-
Immunohistochemistry (IHC) Protocol for FLT4
-
Tissue Preparation:
-
Fix fresh tissue in 10% neutral buffered formalin for 24 hours.
-
Dehydrate the tissue through a graded series of ethanol (B145695) and embed in paraffin.
-
Cut 4-5 µm thick sections and mount on charged slides.
-
-
Antigen Retrieval:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) in a pressure cooker or water bath.
-
-
Immunostaining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Block non-specific binding with a blocking serum for 30 minutes.
-
Incubate with the primary FLT4 antibody (diluted as recommended) overnight at 4°C.
-
Wash with PBS three times.
-
Incubate with a biotinylated secondary antibody for 30 minutes.
-
Wash with PBS three times.
-
Incubate with a streptavidin-HRP complex for 30 minutes.
-
Wash with PBS three times.
-
-
Visualization and Counterstaining:
-
Develop the signal with a DAB substrate kit.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides with a permanent mounting medium.
-
References
- 1. FLT4 - Wikipedia [en.wikipedia.org]
- 2. genecards.org [genecards.org]
- 3. ahajournals.org [ahajournals.org]
- 4. A method to test antibody cross-reactivity toward animal antigens for flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Regulation of VEGFR3 signaling in lymphatic endothelial cells [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. bosterbio.com [bosterbio.com]
- 9. Antibody validation by Western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of VEGFR3 signaling in lymphatic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Dichotomy of FLT4's Role in Cancer: An In Vitro and In Vivo Perspective
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Fms-related tyrosine kinase 4 (FLT4), also known as vascular endothelial growth factor receptor 3 (VEGFR-3), has emerged as a critical player in tumor progression and metastasis. This receptor tyrosine kinase, activated by its ligands VEGF-C and VEGF-D, is a pivotal mediator of lymphangiogenesis, the formation of new lymphatic vessels. Its dual role in both the controlled environment of laboratory cell cultures (in vitro) and the complex biological landscape of living organisms (in vivo) presents a compelling area of study for oncology research. This guide provides a detailed comparison of FLT4's functions in these two distinct settings, supported by experimental data and detailed protocols to aid in the design and interpretation of future studies.
In Vitro Functions of FLT4: A Cellular Focus
In the controlled setting of cell culture, the function of FLT4 is primarily investigated through its impact on the hallmark capabilities of cancer cells: proliferation, migration, and invasion. These assays provide a foundational understanding of the molecular mechanisms driven by FLT4 signaling.
Key In Vitro Functions:
-
Cell Proliferation: Activation of FLT4 signaling can contribute to the growth and division of cancer cells. Studies have shown that inhibition of FLT4 can lead to a significant reduction in cancer cell proliferation[1].
-
Cell Migration: The FLT4 pathway is a potent promoter of cancer cell motility. In vitro assays consistently demonstrate that stimulating this pathway enhances the ability of cancer cells to move, a crucial step in the metastatic cascade[1].
-
Cell Invasion: Beyond simple movement, FLT4 signaling equips cancer cells with the ability to invade surrounding tissues. This is often assessed by the capacity of cells to move through a basement membrane matrix in a transwell assay. Inhibition of FLT4 has been shown to drastically reduce the invasive potential of cancer cells[2].
In Vivo Functions of FLT4: The Tumor Microenvironment and Metastasis
The in vivo setting provides a more holistic view of FLT4's role, revealing its profound impact on the tumor microenvironment and the metastatic process. Here, the interplay between the tumor cells and the host organism's lymphatic system is paramount.
Key In Vivo Functions:
-
Tumor Lymphangiogenesis: This is the most well-established in vivo function of FLT4. Activation of the VEGF-C/FLT4 axis stimulates the growth of new lymphatic vessels within and around the tumor, creating a direct route for cancer cell dissemination.
-
Metastasis to Lymph Nodes and Distant Organs: By promoting lymphangiogenesis, FLT4 signaling is directly linked to an increased incidence of metastasis to regional lymph nodes, which is a significant prognostic indicator in many cancers. Subsequently, this can lead to the spread of cancer to distant organs.
-
Tumor Growth: While direct effects on tumor cell proliferation are observed in vitro, the in vivo impact on tumor growth is often more complex. FLT4 inhibition can significantly reduce tumor volume, not only by affecting cancer cells directly but also by disrupting the supportive tumor microenvironment, including the lymphatic network[3].
Quantitative Comparison of FLT4 Functions
To provide a clear, data-driven comparison, the following tables summarize quantitative data from representative in vitro and in vivo studies on FLT4.
| In Vitro Parameter | Cancer Type | Method of FLT4 Modulation | Quantitative Effect | Reference |
| Cell Proliferation | Breast Cancer | VEGFR-3 (FLT4) downregulation | >40% reduction in proliferation | [1] |
| Cell Proliferation | Prostate Cancer | MAZ51 (FLT4 inhibitor) | IC50 = 2.7 µM | [3] |
| Cell Motility | Breast Cancer | VEGFR-3 (FLT4) downregulation | 3-fold reduction in motility | [1] |
| Cell Adhesion & Invasion | Colon Cancer | VEGFR-3 (FLT4) siRNA | Significant decrease in adhesion; reduction in invading cells from ~24 to ~6 | [2] |
| In Vivo Parameter | Cancer Model | Method of FLT4 Modulation | Quantitative Effect | Reference |
| Tumor Growth | Murine Mammary Carcinoma | SAR131675 (VEGFR-3 inhibitor) | 24% tumor volume reduction at 30 mg/kg/d; 50% tumor volume reduction at 100 mg/kg/d | |
| Tumor Growth | Prostate Cancer Xenograft | MAZ51 (FLT4 inhibitor) | Significant blockage of tumor growth | [3] |
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental processes discussed, the following diagrams are provided.
Caption: FLT4 signaling pathway in cancer cells.
Caption: Experimental workflow for comparing in vitro and in vivo functions of FLT4.
Detailed Experimental Protocols
Reproducibility is the cornerstone of scientific advancement. The following are detailed protocols for the key experiments cited in this guide.
In Vitro Transwell Invasion Assay
Objective: To assess the invasive capacity of cancer cells in response to FLT4 modulation.
Materials:
-
24-well transwell inserts (8 µm pore size)
-
Matrigel basement membrane matrix
-
Serum-free cell culture medium
-
Complete cell culture medium (with FBS as a chemoattractant)
-
Cancer cells with modulated FLT4 expression (e.g., siRNA knockdown) and control cells
-
Cotton swabs
-
Methanol (B129727) for fixation
-
Crystal violet staining solution
-
Microscope
Protocol:
-
Thaw Matrigel on ice overnight. Dilute Matrigel with cold, serum-free medium according to the manufacturer's instructions.
-
Coat the top of the transwell inserts with a thin layer of the diluted Matrigel solution and allow it to solidify at 37°C for at least 30 minutes.
-
Harvest and resuspend cancer cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Add 500 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well plate.
-
Seed 100 µL of the cell suspension into the upper chamber of the Matrigel-coated insert.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
After incubation, carefully remove the non-invading cells from the top of the insert with a cotton swab.
-
Fix the invading cells on the bottom of the membrane with methanol for 10-20 minutes.
-
Stain the fixed cells with 0.1% crystal violet for 20 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Image the stained cells on the underside of the membrane using an inverted microscope and count the number of invaded cells in several random fields of view.
In Vitro Wound Healing (Scratch) Assay
Objective: To evaluate the migratory capacity of a confluent monolayer of cancer cells.
Materials:
-
6-well or 12-well cell culture plates
-
Cancer cells with modulated FLT4 expression and control cells
-
Sterile 200 µL pipette tip
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Microscope with a camera
Protocol:
-
Seed cancer cells in a 6-well plate and grow them to form a confluent monolayer.
-
Using a sterile 200 µL pipette tip, create a straight "scratch" or "wound" in the center of the cell monolayer.
-
Gently wash the wells twice with PBS to remove detached cells and debris.
-
Replace the PBS with fresh culture medium (with or without the FLT4 inhibitor being tested).
-
Place the plate under a microscope and capture images of the scratch at time 0.
-
Incubate the plate at 37°C and 5% CO2.
-
Capture images of the same field at regular intervals (e.g., every 6, 12, and 24 hours).
-
Quantify the rate of wound closure by measuring the area of the scratch at each time point using image analysis software.
In Vivo Tumor Xenograft Model
Objective: To assess the effect of FLT4 inhibition on tumor growth and metastasis in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cells for injection
-
Matrigel (optional, to aid tumor establishment)
-
Sterile syringes and needles
-
FLT4 inhibitor and vehicle control
-
Calipers for tumor measurement
-
Anesthesia
Protocol:
-
Culture the desired cancer cells and harvest them during the logarithmic growth phase. Resuspend the cells in sterile PBS or serum-free medium, optionally mixed with Matrigel.
-
Anesthetize the mice according to approved animal care protocols.
-
Subcutaneously inject a defined number of cancer cells (e.g., 1 x 10^6) into the flank of each mouse.
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer the FLT4 inhibitor or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage or intraperitoneal injection).
-
Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry to assess lymphangiogenesis). Lymph nodes and other organs can also be harvested to assess metastasis.
Conclusion
The study of FLT4 in cancer provides a compelling example of how in vitro and in vivo models offer complementary and essential insights. In vitro assays are invaluable for dissecting the direct cellular and molecular mechanisms of FLT4 signaling in cancer cell proliferation, migration, and invasion. In contrast, in vivo models are indispensable for understanding the broader physiological impact of FLT4 on the tumor microenvironment, particularly its crucial role in promoting lymphangiogenesis and metastasis. A comprehensive understanding derived from both experimental settings is critical for the continued development of targeted therapies against the FLT4 pathway, with the ultimate goal of improving outcomes for cancer patients.
References
- 1. Vascular endothelial growth factor receptor-3 promotes breast cancer cell proliferation, motility and survival in vitro and tumor formation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | MAZ51 Blocks the Tumor Growth of Prostate Cancer by Inhibiting Vascular Endothelial Growth Factor Receptor 3 [frontiersin.org]
validating FLT4 knockdown effects with a rescue experiment
Validating FLT4 Knockdown: A Guide to Rescue Experiments
For researchers investigating the intricate roles of Fms-related receptor tyrosine kinase 4 (FLT4), also known as Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), robust and specific experimental validation is paramount. FLT4 is a key regulator of lymphangiogenesis and also plays a role in angiogenesis.[1][2] Gene knockdown experiments, typically using small interfering RNA (siRNA) or short hairpin RNA (shRNA), are powerful tools to probe FLT4 function. However, to ensure that the observed phenotype is a direct result of FLT4 depletion and not due to off-target effects, a rescue experiment is the gold standard for validation.[3][4]
This guide provides a comparative framework for designing and interpreting an FLT4 knockdown experiment alongside its corresponding rescue experiment, tailored for researchers in cell biology and drug development.
The FLT4 Signaling Pathway
FLT4 is a receptor tyrosine kinase that is activated by its cognate ligands, Vascular Endothelial Growth Factor C (VEGF-C) and VEGF-D.[5][6] Upon ligand binding, FLT4 homodimerizes and undergoes autophosphorylation on specific tyrosine residues in its intracellular domain. This activation triggers downstream signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways, which are crucial for promoting the proliferation, migration, and survival of lymphatic endothelial cells.[7][8] Understanding this pathway is essential for identifying meaningful readouts to assess the impact of FLT4 knockdown.
Experimental Design and Workflow
The typical workflow involves several key stages, from initial knockdown to functional assays and final validation through rescue.
Detailed Experimental Protocols
FLT4 Knockdown with siRNA
This protocol outlines a transient knockdown of FLT4 in a relevant cell line, such as human lymphatic endothelial cells (HLECs).
-
Materials: HLECs, appropriate culture medium, Lipofectamine RNAiMAX, Opti-MEM, validated FLT4 siRNA, and a non-targeting control siRNA.
-
Procedure:
-
Cell Seeding: Seed HLECs in 6-well plates at a density that will result in 50-60% confluency at the time of transfection.
-
siRNA-Lipid Complex Preparation: For each well, dilute 25 pmol of siRNA (either FLT4-specific or control) into 100 µL of Opti-MEM. In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM and incubate for 5 minutes.
-
Complex Formation: Combine the diluted siRNA and diluted lipid reagent, mix gently, and incubate for 20 minutes at room temperature.
-
Transfection: Add the 200 µL siRNA-lipid complex to each well containing cells and fresh medium.
-
Incubation: Incubate cells for 48-72 hours before proceeding to analysis. The optimal time should be determined empirically.
-
Design of an siRNA-Resistant FLT4 Rescue Construct
To perform a rescue experiment, you need an expression vector encoding FLT4 that will not be targeted by your siRNA.
-
Principle: The rescue plasmid contains the full-length coding sequence (cDNA) of FLT4, but with silent point mutations introduced within the siRNA target region. These mutations change the nucleotide sequence without altering the amino acid sequence of the resulting protein.[9]
-
Design Steps:
-
Identify the 19-21 nucleotide target sequence of your FLT4 siRNA.
-
Using the genetic code, introduce 3-4 synonymous mutations ("wobble" base substitutions) in the third position of codons within this target sequence in your FLT4 cDNA.
-
This mutated cDNA is then cloned into a suitable mammalian expression vector (e.g., pcDNA3.1) that may also contain a tag (like GFP or Myc) for easy detection.
-
The Rescue Experiment: Co-transfection
This involves simultaneously knocking down the endogenous FLT4 and expressing the siRNA-resistant version.
-
Procedure:
-
Follow the cell seeding protocol as described above.
-
Prepare three experimental groups:
-
Control: Transfect with Control siRNA + Empty Expression Vector.
-
Knockdown: Transfect with FLT4 siRNA + Empty Expression Vector.
-
Rescue: Co-transfect with FLT4 siRNA + siRNA-resistant FLT4 Rescue Construct.
-
-
Use a suitable co-transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's protocol. The ratio of siRNA to plasmid DNA may need optimization, but a starting point is often 25 pmol of siRNA and 1.0 µg of plasmid DNA per well of a 6-well plate.
-
Incubate for 48-72 hours before analysis.
-
Validation and Functional Assays
-
Western Blotting: Lyse cells from all three groups and perform a Western blot using an antibody against FLT4. This will confirm the reduction of endogenous FLT4 in the knockdown group and the expression of the (potentially tagged) rescue protein in the rescue group.
-
Cell Proliferation (MTS Assay):
-
After the incubation period, add a solution containing the MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm. A decrease in absorbance indicates reduced cell proliferation.
-
-
Cell Migration (Transwell Assay):
-
Seed transfected cells in the upper chamber of a Transwell insert (e.g., 8 µm pore size).
-
Add a chemoattractant, such as VEGF-C, to the lower chamber.
-
Incubate for 12-24 hours.
-
Fix, stain, and count the cells that have migrated to the underside of the insert.
-
Data Presentation: A Comparative Analysis
The data below represents a hypothetical outcome of the experiments described, demonstrating a successful knockdown and rescue. The results are normalized to the control group.
| Experimental Group | FLT4 Protein Level (%) | Relative Cell Proliferation (%) | Relative Cell Migration (%) |
| Control siRNA | 100 ± 8.5 | 100 ± 10.2 | 100 ± 12.1 |
| FLT4 siRNA | 18 ± 4.2 | 55 ± 6.8 | 42 ± 7.5 |
| FLT4 siRNA + Rescue | 85 ± 9.1* | 92 ± 9.5 | 88 ± 11.3 |
*Level includes endogenous and rescued protein.
Interpretation of Results:
-
FLT4 siRNA vs. Control: The significant decrease in this compound levels confirms successful knockdown. This correlates with a marked reduction in cell proliferation and migration, establishing a loss-of-function phenotype.
-
Rescue vs. FLT4 siRNA: The re-introduction of the siRNA-resistant this compound restores protein levels. Crucially, this restoration leads to a recovery of cell proliferation and migration to levels near the control group. This reversal of the phenotype validates that the effects observed in the knockdown group were specifically due to the depletion of FLT4.
Conclusion
References
- 1. The physiological and pathological functions of VEGFR3 in cardiac and lymphatic development and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Attenuated Protein Expression Vectors for Use in siRNA Rescue Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What are VEGFR3 antagonists and how do they work? [synapse.patsnap.com]
- 6. FLT4 gene: MedlinePlus Genetics [medlineplus.gov]
- 7. Frontiers | Regulation of VEGFR3 signaling in lymphatic endothelial cells [frontiersin.org]
- 8. diseases.jensenlab.org [diseases.jensenlab.org]
- 9. A Multifunctional Lentiviral-Based Gene Knockdown with Concurrent Rescue that Controls for Off-Target Effects of RNAi - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of FLT4 siRNA Sequences for Optimal Gene Silencing
For researchers, scientists, and drug development professionals, the selection of a highly effective small interfering RNA (siRNA) sequence is a critical step in modulating the expression of Fms-related tyrosine kinase 4 (FLT4), also known as Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3). This guide provides a comparative overview of different FLT4 siRNA sequences, summarizing their efficacy based on available experimental data. The information presented here is intended to aid in the selection of the most potent siRNA candidates for further investigation and therapeutic development.
Introduction to FLT4 and its Role in Disease
FLT4 is a key receptor tyrosine kinase involved in the development and maintenance of the lymphatic system. Its activation by its ligands, VEGF-C and VEGF-D, triggers downstream signaling pathways that regulate lymphangiogenesis, the formation of new lymphatic vessels. Dysregulation of the FLT4 signaling pathway has been implicated in various pathological conditions, including tumor metastasis, lymphedema, and inflammatory diseases. Consequently, the targeted silencing of FLT4 using siRNA presents a promising therapeutic strategy.
Comparison of FLT4 siRNA Efficacy
The efficacy of siRNA-mediated gene silencing is highly dependent on the specific nucleotide sequence of the siRNA duplex. The following table summarizes the reported knockdown efficiency of a specific FLT4 siRNA sequence from a peer-reviewed study.
| siRNA Name | Target Gene | Cell Line | Transfection Method | Concentration | mRNA Knockdown Efficiency (%) | Protein Knockdown Efficiency (%) | Study |
| FLT4.2 | FLT4 | A549 (Human lung carcinoma) | Lipofection | Not specified | ~55% | Not Reported | [Pashkov et al., 2023][1] |
Note: The study by Pashkov et al. (2023) focused on the antiviral effects of silencing host genes, including FLT4, and did not provide a direct comparison of multiple FLT4 siRNA sequences. The reported knockdown efficiency is for a single siRNA sequence, designated as FLT4.2. Further studies are required to compare the efficacy of a wider range of FLT4 siRNA sequences.
Experimental Methodologies
To ensure the reproducibility and accurate interpretation of the presented data, the following is a summary of the experimental protocol used in the cited study for assessing siRNA efficacy.
Cell Culture and Transfection
-
Cell Line: A549 human lung carcinoma cells were used for in vitro experiments.
-
Transfection Reagent: A lipofection-based method was employed for the delivery of siRNA into the cells. The specific reagent used was not detailed in the provided information.
-
siRNA: The study utilized an siRNA sequence targeting the FLT4 gene, referred to as FLT4.2. A non-specific siRNA was used as a negative control.
Quantitative Real-Time PCR (qRT-PCR) for mRNA Knockdown Assessment
-
RNA Extraction: Total RNA was isolated from A549 cells following siRNA transfection.
-
Reverse Transcription: The extracted RNA was reverse-transcribed into complementary DNA (cDNA).
-
Real-Time PCR: The relative expression level of FLT4 mRNA was quantified using real-time PCR. The expression was normalized to a reference housekeeping gene. The change in expression was calculated relative to cells treated with a non-specific control siRNA.
Visualizing the Experimental Workflow and Signaling Pathway
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for evaluating siRNA efficacy and the canonical FLT4 signaling pathway.
References
A Comparative Guide to FLT4 Signaling: Unraveling the Nuances of VEGF-C and VEGF-D Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fms-related receptor tyrosine kinase 4 (FLT4), also known as Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), is a key regulator of lymphangiogenesis, the formation of lymphatic vessels. Its signaling pathways are crucial for embryonic development, immune surveillance, and tissue fluid homeostasis. Dysregulation of FLT4 signaling is implicated in various pathologies, including cancer metastasis and lymphedema. The primary endogenous ligands for FLT4 are Vascular Endothelial Growth Factor-C (VEGF-C) and Vascular Endothelial Growth Factor-D (VEGF-D). While both ligands activate FLT4, they exhibit distinct characteristics in their receptor interaction, downstream signaling, and biological outcomes. This guide provides a comprehensive comparison of FLT4 signaling in response to VEGF-C and VEGF-D, supported by experimental data, to aid researchers and drug development professionals in their understanding and targeting of this critical pathway.
Ligand Processing and Receptor Specificity: A Tale of Two Forms
Both VEGF-C and VEGF-D are synthesized as precursor proteins that require proteolytic processing to become fully active. This processing is a critical regulatory step that significantly alters their receptor binding profiles and biological activities.
Initially, the full-length forms of both VEGF-C and VEGF-D are secreted as homodimers. In this state, they primarily bind to and activate FLT4. However, subsequent enzymatic cleavage of their N- and C-terminal propeptides results in mature, shorter forms of the ligands. This maturation process enhances their binding affinity for FLT4 and, crucially, endows them with the ability to bind and activate VEGFR-2, a key receptor in angiogenesis (the formation of blood vessels).[1]
This dual receptor specificity of the processed forms of VEGF-C and VEGF-D highlights their potential to couple lymphangiogenesis and angiogenesis, two processes that are often intertwined in both physiological and pathological conditions.
Comparative Analysis of FLT4 Binding and Activation
The affinity with which VEGF-C and VEGF-D bind to FLT4 dictates the magnitude and duration of downstream signaling. While both are potent activators, studies suggest that VEGF-C generally exhibits a higher affinity and is a more potent activator of FLT4 than VEGF-D.
| Ligand | Receptor | Binding Affinity (EC50/Kd) | Notes |
| Mature Human VEGF-C | Human VEGFR-3 (FLT4) | EC50: 2.2 ± 0.6 nM[2] | High-affinity binding, potent activation. |
| Mature Human VEGF-C | Human VEGFR-2 | EC50: 2.6 ± 0.3 nM[2] | Acquired after proteolytic processing. |
| VEGF-D | Human VEGFR-3 (FLT4) | Less active than VEGF-C[2] | Precise Kd values are not consistently reported in comparative studies. |
| VEGF-D | Human VEGFR-2 | Less active than VEGF-C[2] | Acquired after proteolytic processing. |
| VEGF-A | Human VEGFR-3 (FLT4) | No significant binding[3][4] | Primarily signals through VEGFR-1 and VEGFR-2. |
| VEGF-B | Human VEGFR-3 (FLT4) | No significant binding | Primarily signals through VEGFR-1. |
EC50 values represent the concentration of ligand that gives half-maximal response in a receptor binding assay.
The available data indicates that mature VEGF-C is a high-affinity ligand for FLT4.[2] While direct comparative studies providing precise Kd values for VEGF-D binding to FLT4 are limited, the general consensus in the literature is that VEGF-D is a less potent activator of both FLT4 and VEGFR-2 compared to VEGF-C.[2] It is important to note that other members of the VEGF family, such as VEGF-A and VEGF-B, do not exhibit significant binding to FLT4.[3][4]
Downstream Signaling Pathways: Divergent Roads to Cellular Responses
Upon ligand binding, FLT4 dimerizes and undergoes autophosphorylation on specific tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various adaptor proteins and signaling molecules, initiating a cascade of intracellular events. The two major signaling pathways activated by FLT4 are the mitogen-activated protein kinase (MAPK/ERK) pathway and the phosphatidylinositol 3-kinase (PI3K)/AKT pathway.
Caption: Overview of FLT4 signaling pathways activated by VEGF-C and VEGF-D.
While both VEGF-C and VEGF-D activate these pathways, there are reported differences in the kinetics and magnitude of activation, which may contribute to their distinct biological effects.
MAPK/ERK Pathway: This pathway is primarily associated with cell proliferation and migration. Studies have shown that both VEGF-C and VEGF-D can induce the phosphorylation and activation of ERK in lymphatic endothelial cells.[5] However, the dynamics of activation may differ, with some reports suggesting that VEGF-C induces a more sustained ERK activation compared to other VEGF family members.
PI3K/AKT Pathway: This pathway is crucial for cell survival, proliferation, and migration. Both VEGF-C and VEGF-D have been shown to activate AKT in endothelial cells.[6] Some evidence suggests that VEGF-D may be a weaker activator of the PI3K/AKT pathway compared to VEGF-A, which primarily signals through VEGFR-2.[6]
| Signaling Molecule | VEGF-C Induced Activation | VEGF-D Induced Activation | Primary Cellular Outcome |
| p-ERK | Robust and sustained activation[5] | Activation observed, potentially less sustained | Proliferation, Migration |
| p-AKT | Strong activation[6] | Weaker activation compared to other VEGFs[6] | Survival, Proliferation, Migration |
Experimental Protocols
To facilitate further research in this area, detailed protocols for key experiments are provided below.
FLT4 Phosphorylation ELISA
This assay quantitatively measures the phosphorylation of FLT4 in response to ligand stimulation.
Caption: Workflow for a sandwich ELISA to detect FLT4 phosphorylation.
Methodology:
-
Coating: Coat a 96-well microplate with a capture antibody specific for the extracellular domain of FLT4. Incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Prepare cell lysates from endothelial cells stimulated with different concentrations of VEGF-C or VEGF-D for various time points. Add the cell lysates to the coated wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the wells and add a biotinylated primary antibody that specifically recognizes phosphorylated tyrosine residues. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the wells and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 1 hour at room temperature.
-
Substrate Addition: Wash the wells and add a chromogenic substrate for HRP, such as TMB (3,3’,5,5’-tetramethylbenzidine).
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader. The intensity of the color is proportional to the amount of phosphorylated FLT4.
Western Blot for Phosphorylated ERK (p-ERK)
This technique is used to detect the activation of the MAPK/ERK pathway by analyzing the phosphorylation status of ERK1/2.
Methodology:
-
Cell Lysis: Lyse endothelial cells, previously treated with VEGF-C or VEGF-D, in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.
Endothelial Cell Migration Assay (Boyden Chamber)
This assay assesses the chemotactic response of endothelial cells to VEGF-C and VEGF-D.
References
- 1. researchgate.net [researchgate.net]
- 2. Activated forms of VEGF-C and VEGF-D provide improved vascular function in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel vascular endothelial growth factor, VEGF-C, is a ligand for the Flt4 (VEGFR-3) and KDR (VEGFR-2) receptor tyrosine kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vascular endothelial growth factor D (VEGF-D) is a ligand for the tyrosine kinases VEGF receptor 2 (Flk1) and VEGF receptor 3 (Flt4) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vegfa signals through ERK to promote angiogenesis, but not artery differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Functional Analysis of FLT4 Splice Variants
For researchers, scientists, and drug development professionals, understanding the nuanced functional differences between splice variants of a protein is critical for elucidating biological pathways and developing targeted therapeutics. This guide provides an objective comparison of the functional characteristics of the key splice variants of Fms-related tyrosine kinase 4 (FLT4), also known as Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3).
FLT4 is a receptor tyrosine kinase that plays a pivotal role in lymphangiogenesis and angiogenesis. Alternative splicing of the FLT4 pre-mRNA results in the expression of three primary isoforms: a full-length long isoform (FLT4-l), a shorter isoform (FLT4-s) lacking the C-terminal 65 amino acids, and a secreted soluble isoform (sFLT4). These variants exhibit distinct functional properties, influencing ligand binding, signal transduction, and cellular responses.
Quantitative Comparison of FLT4 Splice Variant Functions
The functional disparities between FLT4 splice variants are rooted in their structural differences. The absence of the C-terminal tail in FLT4-s and the lack of a transmembrane domain in sFLT4 lead to significant alterations in their signaling capabilities.
| Parameter | FLT4-l (long isoform) | FLT4-s (short isoform) | sFLT4 (soluble isoform) |
| Ligand Binding | Binds VEGF-C and VEGF-D | Binds VEGF-C and VEGF-D | Binds and sequesters VEGF-C and VEGF-D |
| Signal Transduction | Fully competent | Less efficient signal transduction due to the absence of key C-terminal phosphorylation sites.[1] | Acts as a decoy receptor, inhibiting signaling of membrane-bound isoforms.[1] |
| Cellular Response | Potent inducer of anchorage-independent cell growth.[2] | Reduced capacity to induce anchorage-independent cell growth compared to the long isoform.[2] | Inhibits lymphangiogenesis and angiogenesis. |
Signaling Pathways of FLT4 Splice Variants
The differential signaling capacities of the FLT4 splice variants stem from their structural variations, which affect their ability to activate downstream pathways.
FLT4-l Signaling Pathway
Upon binding of its ligands, VEGF-C or VEGF-D, the long isoform of FLT4 dimerizes and undergoes autophosphorylation on multiple tyrosine residues in its intracellular domain. This activation creates docking sites for various signaling proteins, leading to the activation of downstream pathways such as the MAPK/ERK and PI3K/AKT pathways, which promote cell proliferation, survival, and migration.
FLT4-s Signaling Pathway
The short isoform of FLT4 also binds to VEGF-C and VEGF-D, leading to dimerization and some level of autophosphorylation. However, due to the absence of the C-terminal 65 amino acids, which contain crucial tyrosine phosphorylation sites, its ability to recruit and activate downstream signaling molecules is significantly diminished, resulting in a weaker cellular response.[1]
sFLT4 Mechanism of Action
The soluble isoform, sFLT4, lacks the transmembrane and intracellular domains. It is secreted into the extracellular space where it functions as a natural antagonist by binding to VEGF-C and VEGF-D, thereby preventing them from interacting with and activating the membrane-bound FLT4 isoforms. This sequestration of ligands effectively inhibits FLT4-mediated signaling.
Experimental Protocols
The functional characterization of FLT4 splice variants relies on a variety of in vitro and cell-based assays. Below are detailed methodologies for key experiments.
Ligand Binding Assay (Surface Plasmon Resonance)
This assay is used to determine the binding affinity (Kd) of VEGF-C and VEGF-D for the different FLT4 isoforms.
Workflow:
Methodology:
-
Immobilization: Recombinant extracellular domains of FLT4-l, FLT4-s, or sFLT4 are immobilized on a sensor chip surface.
-
Analyte Injection: A series of concentrations of purified VEGF-C or VEGF-D are flowed over the chip surface.
-
Detection: The binding events are detected in real-time by monitoring changes in the refractive index at the sensor surface, which are proportional to the mass of bound analyte.
-
Data Analysis: The resulting sensorgrams are fitted to a kinetic binding model to determine the association rate constant (ka) and the dissociation rate constant (kd). The equilibrium dissociation constant (Kd) is then calculated as kd/ka.
In Vitro Kinase Assay
This assay measures the enzymatic activity of the intracellular kinase domains of the FLT4 isoforms.
Workflow:
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing the purified recombinant intracellular kinase domain of either FLT4-l or FLT4-s, a generic or specific peptide substrate, and ATP (often radiolabeled [γ-³²P]ATP or in a system with ADP detection).
-
Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a defined period.
-
Termination: The reaction is stopped, typically by adding a kinase inhibitor or a denaturing agent.
-
Detection: The amount of phosphorylated substrate is quantified. If using radiolabeled ATP, this can be done by separating the phosphorylated substrate from the unreacted ATP and measuring radioactivity. Alternatively, luminescence-based assays that measure ADP production can be used.
-
Data Analysis: The kinase activity is determined by measuring the rate of substrate phosphorylation. Kinetic parameters such as Vmax and Km can be calculated by varying the substrate and ATP concentrations.
Cell-Based Phosphorylation Assay
This assay assesses the ability of the different FLT4 isoforms to become phosphorylated and to activate downstream signaling pathways in a cellular context.
Workflow:
Methodology:
-
Cell Culture and Transfection: A suitable cell line that does not endogenously express high levels of FLT4 is chosen. These cells are then transfected with expression vectors encoding either FLT4-l or FLT4-s.
-
Serum Starvation: Prior to stimulation, the cells are serum-starved to reduce basal levels of receptor phosphorylation.
-
Ligand Stimulation: The cells are then stimulated with varying concentrations of VEGF-C or VEGF-D for a specific time course.
-
Cell Lysis and Protein Quantification: The cells are lysed, and the total protein concentration in the lysates is determined.
-
Western Blot Analysis: Equal amounts of protein from each sample are resolved by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated FLT4 (phospho-VEGFR-3) and phosphorylated downstream signaling proteins like phospho-ERK and phospho-AKT. Total protein levels are also assessed as a loading control. The intensity of the bands is quantified to compare the levels of phosphorylation between the different isoforms and stimulation conditions.
Anchorage-Independent Growth Assay (Soft Agar (B569324) Assay)
This assay measures the transforming potential of the FLT4 isoforms by assessing the ability of cells to grow in a semi-solid medium.
Workflow:
Methodology:
-
Preparation of Agar Layers: A base layer of soft agar in culture medium is allowed to solidify in a petri dish. A top layer of soft agar containing cells expressing either FLT4-l or FLT4-s is then poured over the base layer.
-
Incubation: The plates are incubated for 2-4 weeks to allow for colony formation.
-
Colony Staining and Visualization: The colonies are stained with a dye such as crystal violet to facilitate visualization and counting.
-
Quantification: The number and size of the colonies are quantified using a microscope and imaging software. A significant increase in the number and size of colonies compared to control cells indicates anchorage-independent growth.
References
Confirming Protein-Protein Interactions with FLT4 Co-Immunoprecipitation: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate network of protein-protein interactions is paramount to unraveling cellular signaling pathways and identifying potential therapeutic targets. This guide provides a comprehensive comparison of co-immunoprecipitation (Co-IP) and other common techniques for validating interactions with the Fms-related receptor tyrosine kinase 4 (FLT4), also known as Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3).
FLT4 is a key regulator of lymphangiogenesis, the formation of lymphatic vessels, and plays a crucial role in cardiovascular development.[1][2] Its signaling is initiated by the binding of vascular endothelial growth factors C and D (VEGF-C and VEGF-D), leading to receptor dimerization and autophosphorylation. This activation triggers downstream pathways, including the PI3K/AKT and MAPK/ERK cascades, which are vital for endothelial cell proliferation, migration, and survival. Dysregulation of FLT4 signaling is implicated in various diseases, making its interacting partners attractive subjects of study.
Co-Immunoprecipitation (Co-IP) for FLT4 Interaction Analysis
Co-immunoprecipitation is a powerful and widely used technique to identify and validate protein-protein interactions within the native cellular environment.[3] The principle relies on using an antibody to specifically bind and "pull down" a protein of interest (the "bait," in this case, FLT4), along with any proteins that are bound to it (the "prey"). These interacting proteins can then be identified by methods such as Western blotting or mass spectrometry.
Comparison of Protein-Protein Interaction Confirmation Methods
While Co-IP is a gold standard for in vivo interaction studies, other methods offer complementary advantages. The choice of technique often depends on the specific research question, the nature of the proteins involved, and available resources.
| Feature | Co-Immunoprecipitation (Co-IP) | Yeast Two-Hybrid (Y2H) | Förster Resonance Energy Transfer (FRET) | Pull-Down Assay |
| Principle | Antibody-based capture of a target protein and its binding partners from a cell lysate. | Genetic method in yeast where interaction of two proteins activates a reporter gene. | Non-radiative energy transfer between two fluorescently labeled proteins in close proximity. | In vitro method using a tagged "bait" protein to capture interacting "prey" proteins. |
| Interaction Environment | In vivo (within the cellular context) | In vivo (within the yeast nucleus) | In vivo or in vitro | In vitro |
| Direct vs. Indirect Interaction | Can detect both direct and indirect interactions within a complex. | Primarily detects direct, binary interactions. | Detects direct interactions at a very close range (1-10 nm). | Detects direct interactions. |
| Sensitivity | Moderate to high, dependent on antibody affinity and protein expression levels. | Can be highly sensitive but prone to false positives. | High sensitivity for close-proximity interactions. | Variable, dependent on tag and binding conditions. |
| Throughput | Low to medium | High-throughput screening of libraries is possible. | Low throughput, typically for validating specific interactions. | Medium throughput |
| Strengths | - Detects interactions in a native cellular environment.- Can identify entire protein complexes.- Post-translational modifications are preserved. | - Suitable for large-scale screening to discover new interactions.- Relatively easy and cost-effective for initial screening. | - Provides spatial information about the interaction.- Can be used to study interaction dynamics in living cells. | - Good for confirming direct interactions.- Does not require specific antibodies for the prey protein. |
| Weaknesses | - Cannot distinguish between direct and indirect interactions.- Prone to non-specific binding.- Requires a specific and high-affinity antibody for the bait protein. | - High rate of false positives and false negatives.- Interaction occurs in the yeast nucleus, which may not be the native environment.- Not suitable for all types of proteins (e.g., membrane proteins).[4] | - Requires fluorescent labeling of proteins.- Distance-dependent, so interactions outside of 10 nm are not detected.- Technically demanding. | - In vitro nature may not reflect physiological conditions.- The protein tag could interfere with the interaction. |
Visualizing the FLT4 Signaling Pathway and Co-IP Workflow
To better understand the context of FLT4 interactions and the experimental process, the following diagrams illustrate the FLT4 signaling cascade and the co-immunoprecipitation workflow.
Experimental Protocol: FLT4 Co-Immunoprecipitation
This protocol provides a general framework for performing a co-immunoprecipitation experiment to identify proteins that interact with FLT4. Optimization of buffer components, antibody concentrations, and incubation times may be necessary for specific cell types and experimental conditions.
Materials:
-
Cells expressing endogenous or tagged FLT4
-
Ice-cold PBS
-
Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors)
-
Anti-FLT4 antibody (IP-grade)
-
Isotype control IgG
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash Buffer (similar to Lysis Buffer, but with lower detergent concentration)
-
Elution Buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)
-
SDS-PAGE gels, transfer apparatus, and Western blotting reagents
-
Antibodies for Western blot detection (anti-FLT4 and antibodies against putative interacting proteins)
Procedure:
-
Cell Lysis:
-
Culture cells to an appropriate confluency.
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold Co-IP Lysis Buffer and incubate on ice for 20-30 minutes with occasional agitation.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (clarified lysate) to a new tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add Protein A/G beads to the clarified lysate and incubate with gentle rotation for 1 hour at 4°C.
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Transfer the supernatant to a new tube. This step helps to reduce non-specific binding to the beads.
-
-
Immunoprecipitation:
-
Add the anti-FLT4 antibody to the pre-cleared lysate. As a negative control, add an equivalent amount of isotype control IgG to a separate aliquot of lysate.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
-
Capture of Immune Complexes:
-
Add pre-washed Protein A/G beads to the lysate-antibody mixture.
-
Incubate with gentle rotation for 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Wash Buffer. With each wash, resuspend the beads, incubate briefly, and then pellet the beads before removing the supernatant.
-
-
Elution:
-
After the final wash, remove all residual supernatant.
-
Elute the protein complexes from the beads by adding Elution Buffer and incubating. If using SDS-PAGE sample buffer, boil the sample for 5-10 minutes.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Perform a Western blot analysis using an anti-FLT4 antibody to confirm the successful immunoprecipitation of the bait protein.
-
Probe the blot with antibodies specific to the suspected interacting proteins to confirm their presence in the FLT4 immune complex. Alternatively, the eluate can be analyzed by mass spectrometry for unbiased identification of interacting partners.
-
References
- 1. FLT4 causes developmental disorders of the cardiovascular and lymphovascular systems via pleiotropic molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FLT4 causes developmental disorders of the cardiovascular and lymphovascular systems via pleiotropic molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein-Protein Interactions: Co-Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
A Comparative Transcriptomic Guide: Unveiling the Molecular Landscapes of FLT4-High versus FLT4-Low Tumors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the transcriptomic differences between tumors characterized by high and low expression of the Fms-related tyrosine kinase 4 (FLT4), also known as Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3). Understanding these differences is crucial for elucidating the role of FLT4 in tumor biology, identifying novel therapeutic targets, and developing patient stratification strategies. While direct comparative transcriptomic studies on patient tumors stratified by FLT4 expression are not abundant in publicly available literature, this guide synthesizes information from existing signaling pathway knowledge and outlines a robust methodology for such an analysis using public datasets like The Cancer Genome Atlas (TCGA).
Data Presentation: Predicted Transcriptomic Differences
High FLT4 expression is intrinsically linked to the activation of specific signaling pathways that drive cellular processes critical for tumor progression. Consequently, a comparative transcriptomic analysis of FLT4-high versus FLT4-low tumors is expected to reveal differential expression of genes within these pathways. The following table summarizes the key signaling pathways and representative genes anticipated to be upregulated in FLT4-high tumors.
| Signaling Pathway | Representative Upregulated Genes | Biological Function |
| PI3K-Akt Signaling | PIK3CA, PIK3R1, AKT1, mTOR, RPS6KB1 | Cell survival, proliferation, growth |
| MAPK/ERK Signaling | KRAS, HRAS, BRAF, MEK1 (MAP2K1), ERK1 (MAPK3) | Cell proliferation, differentiation, migration |
| Lymphangiogenesis | VEGF-C, VEGF-D, PROX1, LYVE1 | Formation of lymphatic vessels, metastatic spread |
| Cell Adhesion & Migration | FAK (PTK2), Paxillin (PXN), ITGA5, ITGB1 | Cell motility, invasion, focal adhesion dynamics |
Experimental Protocols: A Roadmap for Comparative Transcriptomics using TCGA Data
This section details a representative workflow for conducting a comparative transcriptomic analysis of FLT4-high versus FLT4-low tumors utilizing RNA-sequencing data from The Cancer Genome Atlas (TCGA).
Data Acquisition and Pre-processing
-
Data Source: The Cancer Genome Atlas (TCGA) Research Network.[1] Data can be accessed through the NCI Genomic Data Commons (GDC) portal.[2][3]
-
Data Selection:
-
Data Download: Utilize the TCGAbiolinks package in R/Bioconductor to query, download, and prepare the selected data.[2][3]
-
Pre-processing:
-
Filter out low-count genes to reduce noise. A common threshold is to keep genes with at least 10-15 reads in a minimum number of samples.
-
Perform quality control checks on the samples to identify and remove outliers.
-
Stratification of Samples based on FLT4 Expression
-
Normalization: Normalize the raw count data to account for differences in library size and RNA composition. The Trimmed Mean of M-values (TMM) normalization method is a widely used approach.
-
Defining High and Low Expression Groups:
-
Extract the normalized expression values for the FLT4 gene.
-
Stratify patients into "FLT4-high" and "FLT4-low" groups. A common method is to use the median or quartiles of FLT4 expression as a cutoff. For instance, the upper and lower quartiles can define the high and low groups, respectively.
-
Differential Gene Expression (DGE) Analysis
-
Statistical Analysis: Employ statistical packages such as DESeq2 or edgeR in R to identify differentially expressed genes between the FLT4-high and FLT4-low groups.[4] These packages model the raw counts using a negative binomial distribution.
-
Significance Thresholds: Set significance thresholds for identifying differentially expressed genes. Typically, a false discovery rate (FDR) adjusted p-value (e.g., < 0.05) and a log2 fold change (e.g., > 1 or < -1) are used.
Pathway and Functional Enrichment Analysis
-
Gene Set Enrichment Analysis (GSEA): Use the list of differentially expressed genes to perform pathway analysis using tools like GSEA. This helps to identify biological pathways that are significantly enriched in either the FLT4-high or FLT4-low group.
-
Databases: Utilize pathway databases such as Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) for functional annotation.
Mandatory Visualization
FLT4 (VEGFR-3) Signaling Pathway
References
- 1. Expression of FLT4 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 2. TCGA Workflow: Analyze cancer genomics and epigenomics data using Bioconductor packages [bioinformaticsfmrp.github.io]
- 3. TCGA Workflow: Analyze cancer genomics and epigenomics data using Bioconductor packages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential Gene Expression Analysis [larionov.co.uk]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of FLT4 Protein
The responsible disposal of biological materials is a cornerstone of laboratory safety and regulatory compliance. For researchers working with Fms-related tyrosine kinase 4 (FLT4) protein, also known as VEGFR-3, understanding the appropriate disposal procedures is critical to protect personnel and the environment. This guide provides essential, step-by-step information for the safe handling and disposal of FLT4 protein waste, ensuring a secure and compliant laboratory environment.
Immediate Safety and Handling Precautions
Before beginning any procedure, it is imperative to conduct a thorough, site-specific risk assessment. All personnel handling this compound must adhere to universal precautions, treating it as a potentially hazardous biological substance. Direct contact with skin, eyes, and mucous membranes, as well as inhalation and ingestion, must be strictly avoided.
Personal Protective Equipment (PPE): The minimum required PPE for handling this compound is summarized below. These requirements may be escalated based on a formal risk assessment of the specific procedures being performed.
| Protection Type | Required PPE | Specifications & Rationale |
| Torso Protection | Laboratory Coat | Must be long-sleeved and fully buttoned to shield clothing and skin from potential splashes and spills. |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. Double-gloving is recommended for prolonged handling or higher concentrations. Gloves must be changed immediately after contact with the protein solution, followed by hand washing. |
| Eye & Face Protection | Safety Glasses with Side Shields | Essential for protecting against flying particles and incidental splashes. |
| Face Shield (in addition to safety glasses) | Required when there is a significant splash hazard, such as when handling large volumes or during vigorous mixing. |
Step-by-Step Disposal Protocol for this compound Waste
This protocol outlines the standard procedure for the disposal of liquid and solid waste contaminated with this compound.
1. Waste Segregation:
-
Liquid Waste: All buffers, solutions, and cell culture media containing this compound must be collected in a clearly labeled, leak-proof container designated for biologically contaminated liquid waste.
-
Solid Waste: All consumables that have come into direct contact with the this compound (e.g., pipette tips, microcentrifuge tubes, gloves, and flasks) are considered biologically contaminated solid waste. These items must be placed in a designated biohazard bag.
2. Decontamination:
-
Liquid Waste: While awaiting pickup by a licensed waste disposal service, liquid waste containing this compound should ideally be decontaminated. A common method is to add a chemical disinfectant, such as a freshly prepared 10% bleach solution (final concentration of 0.5% sodium hypochlorite), and allow for a contact time of at least 30 minutes. However, the compatibility of the disinfectant with other chemicals in the waste stream must be considered.
-
Solid Waste: Solid waste in biohazard bags should be stored in a designated biohazard waste container. Decontamination is typically performed by the waste disposal service through autoclaving or incineration.
3. Storage and Labeling:
-
All waste containers must be securely closed and clearly labeled with the contents (e.g., "this compound Waste"), the appropriate biohazard symbol, and the date of accumulation.
-
Store waste containers in a designated and secure area, away from general laboratory traffic, while awaiting collection.
4. Final Disposal:
-
All decontaminated and properly labeled waste must be collected and disposed of by a licensed and certified hazardous waste disposal service.[1] This ensures compliance with local, state, and federal regulations. The final treatment method is typically incineration or autoclaving.[1]
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Signaling Pathway Context: FLT4 in Lymphangiogenesis
FLT4 is a key receptor in the signaling pathway that drives the formation of lymphatic vessels, a process known as lymphangiogenesis. Understanding this context is crucial for appreciating the biological significance of the protein being handled. The binding of its ligands, VEGF-C and VEGF-D, to FLT4 initiates a signaling cascade that is critical for the development and maintenance of the lymphatic system.[2][3]
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound waste, fostering a secure laboratory environment and upholding the highest standards of research integrity. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.
References
Personal protective equipment for handling FLT4 protein
Essential Safety and Handling Guide for FLT4 Protein
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Fms-related tyrosine kinase 4 (FLT4) protein, also known as Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3). Adherence to these guidelines is critical to ensure personnel safety and maintain experimental integrity. While FLT4 is a recombinant protein and not inherently a hazardous chemical, it should be handled with care as a bioactive substance, and appropriate measures should be taken to minimize exposure.
Hazard Identification and Personal Protective Equipment (PPE)
Primary exposure routes in a laboratory setting include accidental ingestion, inhalation of lyophilized powder, and dermal or eye contact with solutions. Therefore, a comprehensive Personal Protective Equipment (PPE) protocol is mandatory. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Double Nitrile Gloves | Powder-free, chemotherapy-grade. The outer glove cuff should extend over the gown sleeve.[1] | Prevents skin absorption. Double gloving allows for immediate removal of the outer glove if contaminated.[1] |
| Body Protection | Disposable Gown | Solid-front, back-closing, long-sleeved gown made of a low-permeability fabric.[1] | Protects skin and clothing from contamination. Must be discarded as hazardous waste after use.[1] |
| Eye & Face Protection | Safety Goggles & Face Shield | ANSI Z87.1-compliant safety goggles. A face shield should be worn over goggles when handling powder or solutions.[1] | Protects against splashes and aerosolized particles from entering the eyes or face.[1] |
| Respiratory Protection | N95 Respirator (or higher) | NIOSH-approved N95 or higher-rated respirator.[1] | Required when handling the lyophilized powder outside of a certified biological safety cabinet (BSC).[1] |
| Foot & Hair Protection | Disposable Shoe Covers & Hair Bonnet | Non-slip shoe covers and a hair bonnet.[1] | Prevents the spread of contamination outside of the designated work area.[1] |
Operational Plan: From Receipt to Use
A systematic workflow is crucial for the safe handling of this compound. The following diagram and procedural steps outline the recommended process.
Caption: Workflow for the safe handling of this compound.
Experimental Protocol: Reconstitution and Storage of Lyophilized this compound
This protocol is based on general guidelines for handling recombinant proteins.
-
Preparation:
-
Before opening, bring the vial of lyophilized this compound to room temperature.
-
Prepare a sterile work area within a Biological Safety Cabinet (BSC).
-
Don all required PPE as outlined in the table above.
-
-
Reconstitution:
-
It is recommended to reconstitute the lyophilized FLT4 in sterile water to a concentration of not less than 100 µg/ml.[2]
-
Gently swirl or pipette the solution to mix. Avoid vigorous shaking or vortexing.
-
The reconstituted solution can then be further diluted into other aqueous solutions as required for the experiment.[2]
-
-
Storage:
-
Lyophilized Protein: Store desiccated below -18°C. It is stable for 3 weeks at room temperature.[2]
-
Reconstituted Protein: Store at 4°C for 2-7 days. For long-term storage, it should be stored below -18°C.[2]
-
Long-Term Storage: For extended storage, it is recommended to add a carrier protein such as 0.1% human serum albumin (HSA) or bovine serum albumin (BSA).[2]
-
Freeze-Thaw Cycles: Prevent repeated freeze-thaw cycles to maintain protein activity.[2]
-
Disposal Plan
All materials that come into contact with this compound are considered biohazardous waste and must be disposed of according to institutional and local regulations.
| Waste Type | Examples | Disposal Container | Disposal Method |
| Solid Biohazardous Waste | Gloves, gown, shoe covers, pipette tips, empty vials.[1] | Designated, sealed, and labeled biohazardous waste container.[1] | Autoclaving followed by incineration by a certified hazardous waste management company. |
| Liquid Biohazardous Waste | Unused or expired stock solutions, contaminated solvents.[1] | Labeled, leak-proof hazardous liquid waste container. DO NOT pour down the drain.[1] | Autoclaving or chemical inactivation followed by incineration. |
| Sharps Biohazardous Waste | Needles and syringes used for in vivo studies.[1] | Puncture-proof, labeled sharps container designated for biohazardous waste.[1] | Autoclaving followed by incineration as per institutional protocol.[1] |
FLT4 Signaling Pathway
FLT4 is a tyrosine-protein kinase that acts as a cell-surface receptor for VEGFC and VEGFD.[3] Its activation plays a crucial role in lymphangiogenesis.[3][4][5] The binding of these ligands to FLT4 initiates several downstream signaling cascades.[3]
Caption: Simplified FLT4 signaling pathway.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
